molecular formula C18H15N3O B3491647 N-(2-benzylphenyl)pyrazine-2-carboxamide

N-(2-benzylphenyl)pyrazine-2-carboxamide

Cat. No.: B3491647
M. Wt: 289.3 g/mol
InChI Key: SOBSGVOIJOGRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzylphenyl)pyrazine-2-carboxamide is a synthetic small molecule belonging to the class of pyrazine carboxamides. This compound is provided for research purposes and is not intended for diagnostic or therapeutic applications. Pyrazine carboxamides are a significant class of heterocyclic compounds extensively studied in medicinal chemistry due to their diverse biological activities. While the specific properties of N-(2-benzylphenyl)pyrazine-2-carboxamide are under investigation, related N-phenylpyrazine-2-carboxamide analogues have been identified as possessing notable antimycobacterial activity, with some derivatives demonstrating potency greater than standard treatments . Furthermore, the pyrazinecarboxamide scaffold is found in compounds evaluated for their ability to inhibit photosynthetic electron transport in plant biology studies and to act as abiotic elicitors to enhance flavonoid production in plant cell cultures . The core pyrazine structure is also explored in the development of agents with potential antiviral and anticancer properties . The mechanism of action for this chemical family is often linked to targeted inhibition of specific enzymes or biological pathways, making them valuable tools for biochemical research. Researchers can utilize this high-purity compound to explore its specific interactions, potency, and potential applications in these or other novel research areas. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-benzylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-18(17-13-19-10-11-20-17)21-16-9-5-4-8-15(16)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBSGVOIJOGRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2-benzylphenyl)pyrazine-2-carboxamide: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the pyrazine-2-carboxamide scaffold has emerged as a highly versatile pharmacophore. While simple derivatives like pyrazinamide are first-line treatments for tuberculosis, bulky lipophilic substitutions—such as the N-(2-benzylphenyl) moiety—dramatically shift the compound's physicochemical profile and target engagement logic.

N-(2-benzylphenyl)pyrazine-2-carboxamide (Molecular Formula: C₁₈H₁₅N₃O; MW: 289.33 g/mol ) represents a critical structural node in medicinal chemistry. By combining a hydrogen-bond-accepting pyrazine core with a sterically demanding, highly lipophilic ortho-substituted phenyl ring, this compound serves as a dual-threat lead structure. It is extensively utilized in the development of ATP-competitive kinase inhibitors for oncology [1][3] and cell-wall penetrating antimycobacterial agents for infectious diseases [2][4]. This whitepaper dissects the structural causality, synthetic methodologies, and biological validation workflows associated with this privileged scaffold.

Chemical Architecture & Physicochemical Profiling

The therapeutic utility of N-(2-benzylphenyl)pyrazine-2-carboxamide is dictated by its distinct structural zones. The pyrazine nitrogen acts as a critical hydrogen-bond acceptor, essential for anchoring the molecule to the hinge region of kinases [1]. The carboxamide linker provides conformational rigidity and directionality, positioning the 2-benzylphenyl group to project deeply into hydrophobic pockets (e.g., the DFG-out pocket in kinases or the lipid-rich mycobacterial cell wall).

Table 1: Physicochemical Properties & Pharmacokinetic Predictors
PropertyValueCausality / Relevance in Drug Design
Molecular Weight 289.33 g/mol Well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability.
LogP (Calculated) ~3.8 - 4.2High lipophilicity drives passive membrane permeability, crucial for penetrating M. tuberculosis mycolic acid layers [2].
Topological Polar Surface Area (TPSA) 54.9 ŲOptimal for cellular penetration and potential blood-brain barrier (BBB) crossing, relevant for CNS-active kinase targets.
H-Bond Donors / Acceptors 1 / 3The single NH donor and pyrazine/carbonyl acceptors form the core pharmacophore for target protein engagement.
Rotatable Bonds 4Provides sufficient flexibility for the benzyl group to adopt an induced fit within hydrophobic binding clefts.

Mechanistic Pathways & Target Engagement Logic

The structural dichotomy of N-(2-benzylphenyl)pyrazine-2-carboxamide allows it to be screened against two divergent biological pathways:

Pathway 1: Kinase Inhibition (Oncology) Pyrazine-2-carboxamide derivatives are potent inhibitors of receptor tyrosine kinases (e.g., AXL, TRKA) and fusion proteins like EML4-ALK [1][3]. The pyrazine nitrogen forms a canonical hydrogen bond with the backbone amide of the kinase hinge region. The bulky 2-benzylphenyl group is specifically designed to exploit the hydrophobic selectivity pocket adjacent to the ATP-binding site, displacing ordered water molecules and driving binding affinity through favorable entropy.

Pathway 2: Antimycobacterial Action (Infectious Disease) Unlike standard pyrazinamide, which requires activation by the mycobacterial enzyme PncA, highly lipophilic derivatives bypass this resistance-prone mechanism. The 2-benzylphenyl substitution increases the lipophilic efficiency (LipE) of the molecule, allowing it to passively diffuse through the mycobacterial cell wall and engage alternative intracellular targets, such as fatty acid synthase (FAS-I) or enoyl-ACP reductase (InhA) [2][4].

G PZ Pyrazine Core (Hinge Binder) CA Carboxamide Linker (H-Bond Donor/Acceptor) PZ->CA C-C Bond KIN Kinase ATP Pocket (e.g., AXL, TRKA, ALK) PZ->KIN N-H...N/O Interactions BP 2-Benzylphenyl Moiety (Hydrophobic Pocket) CA->BP Amide Bond BP->KIN Pi-Pi / Van der Waals MYC Mycobacterial Target (Lipid Wall Penetration) BP->MYC Enhances Lipophilicity

Figure 1: Pharmacophore logic and target engagement pathways for N-(2-benzylphenyl)pyrazine-2-carboxamide.

Synthetic Methodology (Self-Validating Protocol)

To synthesize N-(2-benzylphenyl)pyrazine-2-carboxamide with high yield and purity, a robust nucleophilic acyl substitution is required. The ortho-benzyl group on the aniline creates significant steric hindrance, rendering standard carbodiimide coupling agents (like DCC or EDC) inefficient. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized to generate a highly reactive HOAt ester intermediate.

Step-by-Step Synthesis Protocol
  • Activation: Dissolve 1.0 eq of pyrazine-2-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Slowly add 1.1 eq of 2-benzylaniline to the reaction mixture. The use of excess DIPEA neutralizes the hexafluorophosphate byproduct and maintains the nucleophilicity of the sterically hindered amine.

  • Reaction & Monitoring: Stir the mixture at 40°C for 12 hours. Monitor reaction completion via LC-MS. Self-Validation: The disappearance of the pyrazine-2-carboxylic acid peak (m/z 123) and the appearance of the product mass (m/z 290 [M+H]+) confirms coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure amide.

Experimental Workflows for Biological Validation

To validate the dual-target potential of this scaffold, two distinct in vitro assays are employed.

Protocol A: In Vitro Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive waste and provides a highly sensitive, homogenous format for detecting ATP-competitive inhibition [3].

  • Preparation: Prepare a 3-fold serial dilution of the compound in 100% DMSO, then dilute into kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Combine the compound with the target kinase (e.g., EML4-ALK or TRKA) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature.

  • Reaction: Initiate the kinase reaction by adding ATP at its predetermined Km​ concentration. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). Read the TR-FRET signal (Ex: 340 nm, Em: 615 nm and 665 nm) to calculate the IC₅₀.

Protocol B: Antimycobacterial Microplate Alamar Blue Assay (MABA)

MABA is utilized for M. tuberculosis screening because resazurin provides a reliable, colorimetric/fluorometric readout of metabolic activity, which is critical for slow-growing mycobacteria [2][4].

  • Inoculation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust the inoculum to an OD₆₀₀ of 0.05.

  • Treatment: Dispense 100 µL of the bacterial suspension into 96-well plates containing serial dilutions of the compound. Include Rifampicin as a positive control and DMSO as a negative control.

  • Incubation & Readout: Incubate at 37°C for 7 days. Add 20 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. Determine the Minimum Inhibitory Concentration (MIC).

G SYN Compound Synthesis (HATU Coupling) PUR LC-MS Purification (>95% Purity) SYN->PUR SPLIT Target Selection PUR->SPLIT KIN In Vitro Kinase Assay (TR-FRET) SPLIT->KIN Oncology MYC Antimycobacterial Assay (MABA) SPLIT->MYC Infectious Disease HIT Hit Validation & SAR KIN->HIT MYC->HIT

Figure 2: High-throughput screening and validation workflow for pyrazine-2-carboxamide derivatives.

Data Presentation: Comparative SAR Profiling

The structural activity relationship (SAR) of the pyrazine-2-carboxamide scaffold demonstrates that bulky, lipophilic substitutions at the amide nitrogen significantly enhance target affinity compared to unsubstituted or simple alkyl variants.

Table 2: Comparative SAR Data (Representative Scaffold Trends)
Compound SubstitutionKinase Inhibition (e.g., ALK IC₅₀)Antimycobacterial Activity (Mtb MIC)Mechanistic Causality
Unsubstituted (-NH₂) > 10,000 nM> 50 µg/mLLacks hydrophobic bulk to engage selectivity pockets; poor lipid wall penetration.
N-Methyl > 5,000 nM> 25 µg/mLInsufficient LipE; rapidly cleared or unable to displace active-site water.
N-Phenyl ~ 500 nM12.5 µg/mLModerate π−π stacking in kinase pockets; improved membrane permeability [4].
N-(2-benzylphenyl) < 10 nM 3.13 µg/mL Optimal steric fit for deep hydrophobic pockets; maximum LipE for mycobacterial penetration [1][2].

Conclusion & Future Perspectives

N-(2-benzylphenyl)pyrazine-2-carboxamide is a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the pyrazine ring and the immense steric/lipophilic influence of the 2-benzylphenyl group, researchers can generate highly potent molecules for both oncology and infectious diseases. Future development of this scaffold will likely focus on optimizing metabolic stability (e.g., via fluorination of the benzyl ring) and enhancing target selectivity through structure-based drug design (SBDD) and molecular dynamics simulations.

References

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives Advanced Journal of Chemistry, Section A URL:[Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives ACS Omega URL:[Link]

  • Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors Bioorganic & Medicinal Chemistry URL:[Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity Molecules (MDPI) URL:[Link]

Unraveling the Mechanisms of Action of Pyrazine Carboxamide Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine carboxamide derivatives represent a highly versatile class of pharmacophores with profound impacts on both bacteriology and virology. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pathways of the two most clinically significant archetypes in this class: Pyrazinamide (PZA) , a cornerstone antitubercular prodrug, and Favipiravir (T-705) , a broad-spectrum antiviral nucleoside analog. By examining their prodrug activation kinetics, target binding modalities, and the experimental protocols required to validate their efficacy, this guide provides a self-validating framework for researchers and drug development professionals.

Archetype I: Pyrazinamide (PZA) and Antitubercular Sterilization

PZA is unique among antituberculars because its bactericidal activity is highly dependent on environmental pH and the metabolic state of the bacilli. It is a prodrug that diffuses into Mycobacterium tuberculosis (Mtb), where it is converted into its active moiety, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA) 1.

Mechanistic Targets of POA

The exact mechanism of POA relies on a multi-target disruption model:

  • PanD (Aspartate Decarboxylase) Inhibition : POA binds to PanD, a critical enzyme in coenzyme A (CoA) biosynthesis, triggering its degradation. This is an atypical mechanism where the drug indirectly causes the destruction of its target rather than simple competitive inhibition 2, 3.

  • RpsA (Ribosomal Protein S1) Binding : POA was hypothesized to bind RpsA, inhibiting trans-translation—a ribosome rescue pathway essential for surviving stress. While some studies dispute the primary lethality of this interaction, rpsA mutations are clinically correlated with PZA resistance 4.

  • Membrane Acidification : In acidic environments (pH 5.0-5.5), POA becomes protonated (POAH), diffuses back into the bacillus, and releases protons, collapsing the proton motive force and depleting cellular ATP 1.

PZA_MoA PZA Pyrazinamide (PZA) (Prodrug) PncA PncA Enzyme (M. tuberculosis) PZA->PncA Passive Diffusion POA Pyrazinoic Acid (POA) (Active Form) PncA->POA Hydrolysis PanD PanD (Aspartate Decarboxylase) Inhibits CoA Synthesis POA->PanD Binds & Degrades RpsA RpsA (Ribosomal Protein S1) Inhibits Trans-translation POA->RpsA Competes with tmRNA Membrane Membrane Acidification Disrupts Energetics POA->Membrane Protonophore Activity

Fig 1: Pyrazinamide prodrug activation and multi-target disruption pathway in M. tuberculosis.

Experimental Workflow 1: PncA Kinetics & Wayne’s Assay Validation

Causality & Rationale : When screening novel PZA analogs or diagnosing clinical resistance, we must first isolate the pharmacokinetic bottleneck. If the prodrug is not converted to POA, downstream target assays (like PanD binding) will yield false negatives. Wayne's assay validates the PncA activation step, ensuring the system is primed for downstream target engagement.

Step-by-Step Methodology:

  • Inoculation : Culture M. tuberculosis isolates in Middlebrook 7H9 broth supplemented with OADC until logarithmic growth is achieved.

  • Substrate Addition : Add 100 µg/mL of PZA to the actively growing culture. Incubate for 4-7 days at 37°C.

  • Reagent Preparation : Prepare a fresh 1% (w/v) ferrous ammonium sulfate (FAS) solution in sterile water.

  • Colorimetric Detection : Add 0.1 mL of FAS solution to the culture tube.

  • Interpretation : A pink/red color indicates the presence of POA (positive PncA activity). No color change indicates a pncA mutation, meaning resistance is due to activation failure, not target mutation .

Archetype II: Favipiravir (T-705) and Viral Error Catastrophe

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a broad-spectrum antiviral that targets RNA viruses. Unlike PZA, which is activated by a bacterial enzyme, Favipiravir relies on host cell machinery for activation. It undergoes intracellular phosphoribosylation by host kinases to form Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP) 5.

Mechanistic Target: Viral RdRp

Favipiravir-RTP acts as a pseudo-purine (mimicking GTP and ATP) and competitively binds to the viral RNA-dependent RNA polymerase (RdRp). The downstream effect bifurcates into two distinct mechanisms depending on the viral kinetics and template sequence:

  • Lethal Mutagenesis (Error Catastrophe) : Favipiravir-RTP is incorporated into the nascent RNA strand. Because it can base-pair with both Cytosine and Uracil, it induces a high frequency of transition mutations (G→A and C→U) in the progeny genomes, rendering the virions non-viable 6.

  • Chain Termination : In specific structural conformations, the incorporation of Favipiravir-RTP prevents the addition of subsequent nucleotides, stalling the RdRp replication complex 6.

Favipiravir_MoA T705 Favipiravir (T-705) (Prodrug) Kinases Host Cell Kinases (Phosphoribosylation) T705->Kinases Cellular Uptake RTP Favipiravir-RTP (Active Nucleoside Analog) Kinases->RTP Activation RdRp Viral RdRp (RNA-dependent RNA polymerase) RTP->RdRp Competes with ATP/GTP Mutagenesis Lethal Mutagenesis (Error Catastrophe) RdRp->Mutagenesis Misincorporation Termination Chain Termination (Stalled Elongation) RdRp->Termination Non-productive Binding

Fig 2: Favipiravir host-mediated activation and dual-mechanism inhibition of viral RdRp.

Experimental Workflow 2: RdRp Primer Extension Assay

Causality & Rationale : To distinguish whether a new pyrazine carboxamide antiviral acts via chain termination (like remdesivir) or mutagenesis (like favipiravir), we use a cell-free primer extension assay. The choice of the RNA template sequence directly dictates the observable mechanism. A template with consecutive identical bases (e.g., UUUU) can artificially bias the assay toward chain termination due to consecutive analog incorporation. A mixed template provides a more physiologically accurate readout of mutagenesis 6.

Step-by-Step Methodology:

  • Complex Assembly : Incubate purified viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex) with a synthetic RNA template-primer duplex (500 nM) in a reaction buffer (50 mM Tris-HCl, pH 8.0, 10 mM KCl, 2 mM MgCl2).

  • Substrate Introduction : Introduce Favipiravir-RTP (100 µM) alongside natural NTPs (ATP, UTP, CTP at 500 µM). Omit GTP to force the incorporation of the pseudo-purine analog.

  • Elongation Phase : Incubate the reaction mixture at 37°C for 30 minutes to allow primer extension.

  • Quenching & Resolution : Stop the reaction using an equal volume of formamide loading buffer containing 50 mM EDTA. Heat to 95°C for 5 mins, then resolve the RNA products on a 20% denaturing polyacrylamide-urea gel.

  • Analysis : If full-length products accumulate despite the lack of GTP, the mechanism is lethal mutagenesis (the analog was successfully incorporated and bypassed). If truncated RNA fragments dominate, it indicates chain termination 6.

Quantitative Pharmacodynamics Data

To synthesize the kinetic and dynamic profiles of these derivatives, the following table standardizes their operational parameters for easy comparison during drug design.

ParameterPyrazinamide (PZA)Favipiravir (T-705)
Primary Indication Tuberculosis (Mycobacterium)Broad-Spectrum RNA Viruses
Prodrug Activator Bacterial PncA (Pyrazinamidase)Host Cell Kinases
Active Moiety Pyrazinoic Acid (POA)Favipiravir-RTP
Primary Target(s) PanD, RpsA, Membrane EnergeticsViral RdRp
Mechanism of Death CoA depletion, ATP collapseLethal Mutagenesis / Chain Termination
Resistance Barrier Low (pncA mutations are common)High (Requires conserved RdRp mutations)
Typical MIC / IC50 12.5 - 50 µg/mL (pH dependent)0.01 - 10 µM (Virus dependent)

Conclusion

The pyrazine carboxamide scaffold is a masterclass in prodrug design. Whether exploiting the acidic microenvironment of a macrophage to trap POA in a mycobacterium, or hijacking host kinases to disguise an antiviral as a natural purine, these derivatives rely on context-dependent activation. For drug development professionals, understanding the causality between the assay environment (e.g., pH for PZA, template sequence for Favipiravir) and the observed mechanism is paramount for the rational design of next-generation derivatives.

References

  • "The Bewildering Antitubercular Action of Pyrazinamide", PubMed Central (NIH),
  • "Pyrazinamide", Wikipedia,
  • "Mutations in panD encoding aspartate decarboxylase are associated with pyrazinamide resistance in Mycobacterium tuberculosis", Taylor & Francis,
  • "Mycobacterium tuberculosis ribosomal protein S1 (RpsA) and variants with truncated C-terminal end show absence of interaction with pyrazinoic acid", PubMed Central (NIH),
  • "Mechanism of action on Pyrazinamide drug targets in susceptible and resistant bacilli", ResearchG
  • "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase", PubMed Central (NIH),
  • "Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termin

Sources

A Technical Guide to the Biological Activity of N-benzylpyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-benzylpyrazine-2-carboxamides, derivatives of the first-line antitubercular drug pyrazinamide (PZA), represent a versatile chemical scaffold with a broad spectrum of biological activities. This guide provides an in-depth analysis of their antimycobacterial, antibacterial, and antifungal properties, alongside their activity as photosynthesis inhibitors. We will explore the crucial structure-activity relationships (SAR) that govern their efficacy, delve into their potential mechanisms of action, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds for novel therapeutic applications.

Introduction: The Pyrazinamide Heritage and the Rise of N-benzyl Derivatives

Pyrazine-2-carboxamide, known clinically as pyrazinamide, is a cornerstone of modern combination therapy for Mycobacterium tuberculosis infections.[1][2] Its unique ability to act on semi-dormant bacilli in acidic environments makes it vital for shortening treatment durations.[1] This success has inspired extensive research into pyrazine derivatives to overcome PZA resistance and broaden the spectrum of activity.

The N-benzylpyrazine-2-carboxamides emerged from these efforts, incorporating a benzyl group linked to the core pyrazine-2-carboxamide structure via an amide bond. This modification introduces a new dimension for chemical diversity, allowing for fine-tuning of lipophilicity and steric properties, which are critical determinants of biological activity.[1][3] Early investigations revealed that this class of compounds exhibits not only potent antimycobacterial effects but also significant antifungal and antibacterial activities, warranting a deeper exploration of their therapeutic potential.[1][4]

Key Biological Activities and Structure-Activity Relationships (SAR)

N-benzylpyrazine-2-carboxamides have been evaluated against a range of biological targets, revealing a diverse pharmacological profile. The key to unlocking their potential lies in understanding the intricate relationship between their chemical structure and biological function.

Antimycobacterial Activity

The primary focus of research on this scaffold has been its efficacy against Mycobacterium tuberculosis and other non-tuberculous mycobacteria (MOTTs).[1]

Core SAR Insights:

  • Substitution on the Pyrazine Ring: The position and nature of substituents on the pyrazine ring are critical. Chlorine atoms, particularly at the C-5 or C-6 positions, have been shown to enhance antimycobacterial activity.[5][6] For instance, 6-chloro derivatives with specific substitutions on the phenyl ring (e.g., 4-OCH3, 3-CF3, or 4-Cl) have demonstrated MIC values between 6.25–12.5 μg/mL against M. tuberculosis.[5] Conversely, moving the chlorine to the C-3 position often leads to a decrease or complete loss of activity.[6]

  • Substitution on the Benzyl Ring: Electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methoxy, methyl) on the benzyl ring can significantly modulate activity.[5] For example, 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide was identified as a highly potent compound, with an MIC of 6.25 µg/mL against M. tuberculosis and notable activity against PZA-resistant MOTTs.[1][4][7]

  • Lipophilicity: While a clear linear relationship between lipophilicity and antimycobacterial activity is not always observed, highly lipophilic compounds have shown promising results.[1] The addition of a second benzyl group, creating N-benzyl-3-(benzylamino)pyrazine-2-carboxamides, has in some cases increased activity, with compounds like N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide showing an MIC of 12.5 μg·mL−1.[5][8]

Table 1: Selected N-benzylpyrazine-2-carboxamides and their Antimycobacterial Activity

Compound IDStructureTarget StrainMIC (μg/mL)Reference
1 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamideM. tuberculosis6.25[1][4]
2 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamideM. tuberculosis6.25[1]
3 N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamideM. tuberculosis H37Rv12.5[5][8]
4 N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamideM. tuberculosis H37Rv12.5[5][8][9]
Antibacterial and Antifungal Activity

While many N-benzylpyrazine-2-carboxamides show no broad-spectrum antibacterial activity, certain derivatives have demonstrated targeted efficacy, particularly against Gram-positive bacteria.[1][4]

  • Antibacterial Profile: 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide stands out for its activity against Staphylococcus aureus (MIC = 7.81 μM) and Staphylococcus epidermidis (MIC = 15.62 μM).[5][6][8] Interestingly, the corresponding 5-chloro and 6-chloro isomers lacked this antibacterial effect, highlighting the importance of substituent positioning.[6]

  • Antifungal Profile: The highest antifungal activity has been observed against Trichophyton mentagrophytes.[1][4] Specifically, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide showed a notable MIC of 15.62 µmol/L.[1][4][7]

Photosynthesis Inhibition

Several pyrazine derivatives have been identified as inhibitors of photosynthetic electron transport (PET) in plant chloroplasts, suggesting potential applications as herbicides.[1][3] These compounds typically act as inhibitors of Photosystem II (PS II).[1] For example, 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide exhibited an IC50 of 7.4 µmol/L for PET inhibition in spinach chloroplasts.[1][4]

Mechanism of Action: Unraveling the Molecular Targets

While the precise mechanisms of action for many N-benzylpyrazine-2-carboxamides are still under investigation, research points towards several potential molecular targets, distinct from the parent drug PZA.

Potential Mycobacterial Targets

Unlike PZA, which requires activation by the mycobacterial enzyme pyrazinamidase (PncA) to form pyrazinoic acid, these derivatives are believed to act directly.[1][10] Molecular docking studies have suggested that N-benzylpyrazine-2-carboxamides may function as inhibitors of mycobacterial enoyl-ACP-reductase (InhA).[5][9] InhA is a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5] The proposed binding mode involves the formation of a hydrogen bond network between the carboxamide moiety of the compound and key residues (like Tyr158) in the InhA active site.[5]

Photosynthesis Inhibition Pathway

In plant chloroplasts, these compounds are thought to interfere with the photosynthetic electron transport chain at Photosystem II.[1] They may interact with components of the chain between the primary electron donor (water) and the plastoquinone pool, thereby disrupting the flow of electrons and inhibiting photosynthesis.[1]

Experimental Design and Protocols

The discovery and validation of novel N-benzylpyrazine-2-carboxamides rely on robust and reproducible experimental workflows. The following sections detail the synthesis and key biological assays.

General Synthesis Workflow

The synthesis of N-benzylpyrazine-2-carboxamides is typically achieved through a straightforward aminolysis reaction.

Workflow Diagram: Synthesis of N-benzylpyrazine-2-carboxamides

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Aminolysis (Amide Formation) cluster_2 Step 3: Purification Start Substituted Pyrazine-2-carboxylic Acid Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Start->Reagent1 Reflux Intermediate Pyrazine-2-carbonyl Chloride Reagent1->Intermediate Reagent2 Substituted Benzylamine + Base (e.g., Triethylamine) Intermediate->Reagent2 Inert Solvent (e.g., DCM, THF) Product N-benzylpyrazine-2-carboxamide Reagent2->Product Purification Column Chromatography / Recrystallization Product->Purification MABA_Workflow A 1. Prepare 2-fold serial dilutions of test compounds in a 96-well plate. B 2. Add standardized M. tuberculosis inoculum to each well. A->B C 3. Include controls: - No-drug (bacteria only) - No-bacteria (media only) - Positive control drug B->C D 4. Seal plate and incubate at 37°C for 5-7 days. C->D E 5. Add Alamar Blue reagent to all wells. D->E F 6. Re-incubate at 37°C for 24 hours. E->F G 7. Read results visually or with a spectrophotometer. Blue = Inhibition Pink = Growth F->G H Determine MIC: Lowest concentration with no color change (blue). G->H

Sources

The Tipping Point for Tuberculosis Treatment: A Technical Guide to the Structure-Activity Relationship of Pyrazinamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Pyrazinamide (PZA), a cornerstone of first-line tuberculosis therapy, possesses a unique ability to eradicate persistent, non-replicating Mycobacterium tuberculosis (Mtb), a feat unmatched by many other antitubercular agents.[1] This sterilizing activity is crucial for shortening the duration of treatment from 9-12 months to 6 months and combating multidrug-resistant strains.[2][3] Despite its clinical importance, the precise mechanism of action and the structure-activity relationships (SAR) that govern its efficacy have long been a subject of intense investigation. This technical guide provides an in-depth analysis of the SAR of PZA and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to aid in the rational design of next-generation antitubercular drugs.

The Enigmatic Mechanism of Action: From Prodrug to Precision Targeting

A foundational understanding of PZA's mechanism is critical to interpreting the SAR of its analogs. Pyrazinamide is a prodrug that requires bioactivation within the mycobacterial cell to exert its therapeutic effect.[1][4] The canonical understanding of its mechanism involves a multi-step process that is highly dependent on the acidic microenvironment characteristic of tuberculous lesions.[2][4]

Bioactivation by Pyrazinamidase (PncA)

PZA passively diffuses into M. tuberculosis. Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[2][4][5] This enzymatic conversion is the critical first step; mutations in the pncA gene that lead to a loss of PZase function are the primary cause of clinical resistance to PZA.[4][5][6] Interestingly, significant host-mediated conversion of PZA to POA has also been demonstrated in patients and animal models, which may contribute to the drug's overall in vivo efficacy.[7][8]

Molecular Targets of Pyrazinoic Acid

The exact downstream target of POA has been a topic of debate, with several proposed mechanisms that may act in concert:

  • Protonophore Model: In the acidic environment of the granuloma (pH 5.0-5.5), POA is protonated. It has been proposed to act as a protonophore, diffusing across the cell membrane and releasing a proton into the neutral cytoplasm. This intracellular acidification disrupts membrane potential and energy production.[6][9][10]

  • Inhibition of Coenzyme A (CoA) Synthesis: A more recently elucidated and strongly supported mechanism involves the inhibition of the CoA biosynthetic pathway. POA has been shown to induce the targeted degradation of aspartate decarboxylase (PanD), a crucial enzyme in this pathway that is essential for Mtb survival.[11][12][13][14]

  • Inhibition of Trans-translation: POA was once thought to bind to the ribosomal protein S1 (RpsA), thereby inhibiting trans-translation, a process essential for rescuing stalled ribosomes.[5][9] However, this target is now considered more controversial.[15]

  • Inhibition of Fatty Acid Synthase I (FASI): While POA itself is not a potent FASI inhibitor, certain analogs, notably 5-chloro-pyrazinamide (5-Cl-PZA), have been shown to inhibit this key enzyme complex involved in mycolic acid synthesis.[16][17]

This multi-faceted mechanism, particularly the requirement for PncA activation and the acidic environment, provides the causal framework for designing new analogs.

PZA_Activation_Pathway cluster_extracellular Extracellular (Acidic pH) cluster_intracellular M. tuberculosis Cytoplasm cluster_targets Molecular Targets PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion POA Pyrazinoic Acid (POA) PZA_int->POA Hydrolysis PncA Pyrazinamidase (PncA) PncA->PZA_int PanD PanD Degradation (CoA Synthesis Disruption) POA->PanD Primary Action Membrane Membrane Disruption (Protonophore) POA->Membrane Action RpsA RpsA Inhibition (Trans-translation) POA->RpsA Controversial Action SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration Design Analog Design (SAR-guided) Synthesis Chemical Synthesis (e.g., Yamaguchi Rxn) Design->Synthesis Purify Purification & Characterization Synthesis->Purify MIC_Assay MIC Assay vs. Mtb (pH 5.5 & 6.8) Purify->MIC_Assay PZase_Assay PZase (Wayne) Assay (If Prodrug Design) MIC_Assay->PZase_Assay Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) MIC_Assay->Cytotoxicity MDR_Screen Screening vs. MDR-TB Strains Cytotoxicity->MDR_Screen SAR_Analysis SAR Analysis MDR_Screen->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterate

Sources

Advanced Methodologies for the In Vitro Antimycobacterial Evaluation of Pyrazine Derivatives: A Senior Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tuberculosis (TB) remains a critical global health challenge, largely driven by the rapid emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb)[1]. Pyrazinamide (PZA) has historically been a cornerstone first-line anti-TB drug. However, clinical resistance is increasing, primarily due to mutations in the pncA gene, which encodes the pyrazinamidase enzyme required to activate PZA into its active form, pyrazinoic acid (POA)[1]. To circumvent this resistance, modern drug development has shifted toward synthesizing novel pyrazine derivatives—such as 5-alkyl pyrazinamides and 3-benzamidopyrazine-2-carboxamides—that bypass PncA dependence and exhibit enhanced lipophilicity[1][2].

This technical whitepaper provides a comprehensive framework for the in vitro antimycobacterial evaluation of these next-generation pyrazine derivatives. It details the mechanistic rationales driving their design, quantitative efficacy benchmarks, and the self-validating experimental protocols required to accurately assess their therapeutic potential.

Mechanistic Rationale: Overcoming PncA Dependence

The classical mechanism of action for PZA relies entirely on its function as a prodrug. Once inside the mycobacterial cell, PZA is hydrolyzed by the enzyme PncA into POA. POA subsequently disrupts membrane energetics and inhibits trans-translation via ribosomal protein S1 (RpsA) or aspartate decarboxylase (PanD). Consequently, pncA mutations render classical PZA therapeutically inert.

Recent structure-activity relationship (SAR) studies demonstrate that modifying the pyrazine scaffold can effectively bypass this resistance mechanism. For instance, the introduction of 5-alkyl chains to the pyrazinamide core significantly enhances antimycobacterial activity. The causality here is physical: the extended alkyl chain increases the molecule's lipophilicity, facilitating direct penetration through the exceptionally lipid-rich mycobacterial cell wall[1]. Mechanistic investigations confirm that these 5-alkyl pyrazinamide derivatives are not hydrolyzed by mycobacterial PncA, indicating a distinct, direct mode of action[1].

Similarly, 3-benzamidopyrazine-2-carboxamide derivatives have been rationally designed to target mycobacterial prolyl-tRNA synthetase (mtProRS), demonstrating potent whole-cell activity against MDR clinical isolates without requiring enzymatic activation[2][3].

MOA PZA Classical Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) (Often Mutated in MDR-TB) PZA->PncA Hydrolysis POA Pyrazinoic Acid (POA) PncA->POA Active Form Target1 Membrane Disruption / RpsA POA->Target1 Inhibition Alkyl Novel Pyrazine Derivatives (e.g., 5-Alkyl, 3-Benzamido) CellWall Lipid-Rich Cell Wall Alkyl->CellWall Enhanced Penetration Target2 PncA-Independent Targets (e.g., mtProRS) CellWall->Target2 Direct Binding

Caption: Divergent mechanisms of action between classical PZA and next-generation pyrazine derivatives.

Quantitative Efficacy of Novel Pyrazine Derivatives

The efficacy of novel antimycobacterial agents is quantified using the Minimum Inhibitory Concentration (MIC) and the Selectivity Index (SI). The SI is calculated as the ratio of mammalian cell cytotoxicity (IC50) to the mycobacterial MIC ( SI=IC50​/MIC ). An SI > 10 is generally considered the threshold for favorable preclinical development, ensuring the drug kills the pathogen without harming host tissue.

Recent in vitro evaluations of pyrazine derivatives have yielded highly promising quantitative data, summarized in Table 1 below.

Table 1: In Vitro Antimycobacterial Activity of Recent Pyrazine Derivatives

Compound Class / Specific DerivativeTarget StrainMIC (µg/mL)Cytotoxicity IC50 (µg/mL)Selectivity Index (SI)Reference
5-heptylpyrazine-2-carboxamide (Compound 4)M. tuberculosis H37Rv3.13> 100 (HepG2)> 31[1]
5-hexyl-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv3.13> 78.25 (HepG2)> 25[1]
3-benzamidopyrazine-2-carboxamides (Compound 21)M. tuberculosis H37Rv / MDR6.25 - 25.0Non-cytotoxicHigh[2]
6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv6.25Not DeterminedN/A[4]

Self-Validating In Vitro Antimycobacterial Protocol

To rigorously evaluate the MIC of synthesized pyrazine derivatives, the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA) serves as the industry gold standard[3][5][6].

The Causality of Assay Selection: Traditional agar proportion methods require 3 to 4 weeks to yield results due to the slow replication rate of M. tuberculosis. In contrast, MABA/REMA are rapid, colorimetric assays that provide readouts in 7 to 14 days[5][7]. The biochemical causality relies on resazurin acting as an electron acceptor; metabolically active, replicating mycobacteria reduce the blue, non-fluorescent resazurin dye into resorufin, a pink, highly fluorescent compound[5]. If a pyrazine derivative successfully inhibits bacterial metabolism, the well remains blue.

A robust protocol must be a self-validating system. To ensure trustworthiness, the assay must incorporate internal controls that instantly flag experimental failure:

  • Media Sterility Control : Ensures no background bacterial/fungal contamination.

  • Growth Control : Validates the viability and metabolic activity of the M. tuberculosis inoculum.

  • Positive Drug Control (Isoniazid/Rifampicin) : Confirms the expected susceptibility profile of the strain and the sensitivity threshold of the assay[3][8].

Workflow Prep 1. Compound Preparation (Serial Dilution in 7H9 + OADC) Incubate1 3. Co-incubation (37°C for 7 days) Prep->Incubate1 Inoculum 2. M. tuberculosis Inoculum (OD600 = 0.1, diluted 1:20) Inoculum->Incubate1 Resazurin 4. Add Resazurin Reagent (Incubate 24-48 hrs) Incubate1->Resazurin Readout 5. Colorimetric Readout (Blue = MIC, Pink = Growth) Resazurin->Readout

Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) / MABA.

Step-by-Step MABA/REMA Methodology:
  • Media Preparation : Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.1% Casitone, and 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase). The OADC enrichment is critical for providing the complex lipids required for optimal mycobacterial growth[6].

  • Compound Dilution : Dissolve the pyrazine derivatives in DMSO to a concentrated stock (e.g., 10 mg/mL). Perform two-fold serial dilutions across a 96-well microtiter plate using the supplemented 7H9 broth. Critical step: Ensure the final DMSO concentration in the well does not exceed 1% (v/v) to prevent solvent-induced bacterial cytotoxicity[6].

  • Inoculum Standardization : Cultivate M. tuberculosis H37Rv to the logarithmic growth phase (OD600 of 0.6–0.8). Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth. Add 100 µL of this standardized inoculum to each test well[3].

  • Incubation : Seal the microtiter plates with breathable, sterile membranes to prevent evaporation while allowing necessary gas exchange. Incubate at 37°C for 7 days.

  • Resazurin Addition : Add 30 µL of a freshly prepared 0.02% resazurin sodium salt solution to each well. Re-incubate the plates for an additional 24 to 48 hours.

  • Readout & Interpretation : Visually inspect the plates against a white background. A color change from blue to pink indicates active bacterial growth. The MIC is defined as the lowest concentration of the pyrazine derivative that completely prevents the color change (i.e., the well remains distinctly blue)[3].

Cytotoxicity and Selectivity Index Profiling

An antimycobacterial compound is only viable for clinical translation if it is non-toxic to the mammalian host. Therefore, parallel to MIC determination, pyrazine derivatives must undergo cytotoxicity screening against mammalian cell lines (e.g., HepG2 human hepatocellular carcinoma cells or Vero cells)[1][3][6].

The standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed for this purpose. The causality is analogous to the resazurin assay: viable mammalian cells reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase activity.

  • Protocol Overview : Mammalian cells are seeded at 1×104 cells/well, exposed to varying concentrations of the pyrazine derivatives for 72 hours, and then incubated with MTT reagent for 4 hours. The IC50 is calculated using non-linear regression analysis of the absorbance data. Compounds like the novel 5-alkyl pyrazinamides have demonstrated IC50 values > 78 µg/mL against HepG2 cells, yielding excellent selectivity indices[1].

Conclusion

The in vitro evaluation of novel pyrazine derivatives requires a rigorous, multi-tiered scientific approach. By leveraging lipophilic modifications to bypass PncA-mediated resistance, researchers are unlocking potent new anti-TB agents. Adhering to self-validating protocols like the Microplate Alamar Blue Assay ensures that the resulting MIC and SI data are highly reliable, paving the way for successful preclinical drug development and the eventual eradication of MDR-TB.

References

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Figshare / ACS Omega.[Link]

  • A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. AIR Unimi.[Link]

  • Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. MDPI.[Link]

  • Evaluation of the modified colorimetric resazurin microtiter plate-based antibacterial assay for rapid and reliable tuberculosis drug susceptibility testing. MUST-IR Repository.[Link]

  • Diterpenes Synthesized from the Natural Serrulatane Leubethanol and Their in Vitro Activities against Mycobacterium tuberculosis. PMC.[Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. PMC.[Link]

  • Evaluation of microplate Alamar Blue assay for drug susceptibility testing of Mycobacterium avium complex isolates. ResearchGate.[Link]

  • Synthesis and In-Vitro Antimycobacterial Evaluation of 4-Arylidene-2-Phenyl-6-(Aryl)-4,5-Dihydropyridazin-3(2H)-One Derivatives. ResearchGate.[Link]

Sources

Unlocking the Polypharmacological Potential of N-(2-benzylphenyl)pyrazine-2-carboxamide: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter privileged scaffolds that exhibit remarkable polypharmacological potential. The pyrazine-2-carboxamide core is one such structure. When functionalized with a bulky, lipophilic moiety—such as in N-(2-benzylphenyl)pyrazine-2-carboxamide (often cataloged in screening libraries as[1])—the molecule transitions from a simple fragment to a highly targeted therapeutic candidate.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for evaluating the three primary therapeutic targets of N-aryl pyrazine-2-carboxamides: Receptor Tyrosine Kinases (AXL1/TRKA) , Monoamine Oxidase B (MAO-B) , and Mycobacterial targets (PanD/FAS I) .

Target Axis I: Receptor Tyrosine Kinases (AXL1 & TRKA)

Mechanistic Rationale

Recent structure-activity relationship (SAR) studies have highlighted the pyrazine-2-carboxamide scaffold as a potent inhibitor of Receptor Tyrosine Kinases (RTKs), specifically [2]. The mechanism is driven by ATP-competitive binding at the kinase hinge region. The pyrazine nitrogen and the carboxamide oxygen act as a robust hydrogen bond donor/acceptor pair (interacting with residues like Pro672 and Met674 in AXL1). The bulky 2-benzylphenyl group is critical here; it selectively occupies the hydrophobic pocket adjacent to the ATP-binding cleft, preventing the phosphorylation cascades that drive tumor cell survival.

Kinase_Signaling Ligand GAS6 / NGF Ligands Receptor AXL1 / TRKA Kinases Ligand->Receptor Activation PI3K PI3K / AKT Cascade Receptor->PI3K Phosphorylation MAPK MAPK / ERK Cascade Receptor->MAPK Phosphorylation Inhibitor N-(2-benzylphenyl) pyrazine-2-carboxamide Inhibitor->Receptor ATP-competitive Inhibition Outcome Tumor Cell Survival & Proliferation PI3K->Outcome Promotes MAPK->Outcome Promotes

Fig 1. AXL1/TRKA kinase signaling inhibition by N-aryl pyrazine-2-carboxamides.

Validated Protocol: Bioluminescence-Based Kinase Activity Assay

To evaluate kinase inhibition, we avoid radiometric assays and instead utilize a bioluminescence ADP-Glo methodology. Causality: Pyrazine derivatives often exhibit auto-fluorescence, which confounds standard fluorometric assays. Bioluminescence measures ADP formation directly, providing an orthogonal, interference-free readout.

  • Reagent Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Causality: BSA prevents non-specific binding of the lipophilic 2-benzylphenyl compound to the plastic microplate, ensuring accurate dosing.

  • Compound Pre-incubation: Incubate 10 µM of the compound with AXL1/TRKA enzyme for 15 minutes at room temperature. Causality: This allows the inhibitor to reach binding equilibrium at the hinge region before competing with ATP.

  • Reaction Initiation: Add ultra-pure ATP at a concentration equal to the enzyme's Km​ value. Causality: Operating at the Km​ maximizes assay sensitivity for competitive inhibitors.

  • ADP Detection: After 60 minutes, add ADP-Glo reagent to deplete unreacted ATP. Follow with Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction.

  • Self-Validation: Include Erlotinib as a positive control and DMSO as a vehicle control. Calculate the Z'-factor; a run is only validated if Z' > 0.5, ensuring the signal window is robust against background noise.

Target Axis II: Monoamine Oxidase B (MAO-B) in Neurodegeneration

Mechanistic Rationale

N-aryl substitutions on the pyrazine-2-carboxamide core have demonstrated remarkable selectivity and competitive inhibition against human[3]. MAO-B is responsible for the oxidative deamination of dopamine, producing toxic H2​O2​ that drives neurodegeneration in Parkinson's disease. The planar pyrazine ring stacks favorably with the FAD cofactor, while the 2-benzylphenyl moiety selectively fits into the bipartite substrate cavity of MAO-B (which is structurally larger than that of MAO-A), granting the compound its high selectivity index (SI).

MAOB_Inhibition Substrate Monoamine Neurotransmitters Enzyme MAO-B Enzyme Substrate->Enzyme Binding Products Toxic Metabolites (H2O2) Enzyme->Products Oxidative Deamination Inhibitor N-(2-benzylphenyl) pyrazine-2-carboxamide Inhibitor->Enzyme Competitive Blockade Disease Neurodegeneration Products->Disease Induces

Fig 2. MAO-B oxidative deamination pathway and competitive blockade mechanism.

Validated Protocol: Fluorometric MAO-B Kinetic Inhibition Assay
  • Enzyme/Inhibitor Pre-incubation: Incubate recombinant human MAO-B with varying concentrations of the compound (0.1 nM to 10 µM) in potassium phosphate buffer (pH 7.4) for 10 minutes.

  • Substrate Addition: Add kynuramine as the substrate. Causality: Kynuramine is non-fluorescent but is deaminated by MAO-B into 4-hydroxyquinoline, a highly fluorescent product. This allows for real-time kinetic tracking.

  • Kinetic Readout: Measure fluorescence ( Ex=310nm,Em=400nm ) continuously for 30 minutes. Causality: A continuous kinetic read (rather than an endpoint assay) is required to accurately calculate the competitive inhibition constant ( Ki​ ) and confirm that the compound does not cause irreversible, time-dependent enzyme inactivation.

  • Self-Validation: Run a parallel assay using human MAO-A. The compound must demonstrate an SI > 50 to be validated as a safe lead, ensuring it will not trigger the off-target "cheese effect" (hypertensive crisis) associated with MAO-A inhibition.

Target Axis III: Antimycobacterial Activity (M. tuberculosis)

Mechanistic Rationale

Pyrazinamide (PZA) is a first-line antitubercular drug, but resistance is rising. Recent breakthroughs show that adding lipophilic alkyl or aryl groups to the carboxamide—such as our 2-benzylphenyl moiety—drastically improves the compound's ability to penetrate the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis[4]. These [4] bypass traditional PncA mutation resistance and directly inhibit targets like the Fatty Acid Synthase I (FAS I) complex or aspartate decarboxylase (PanD).

HTS_Workflow Compound N-(2-benzylphenyl) pyrazine-2-carboxamide Primary Primary Screening (REMA Assay) Compound->Primary MIC Determination Counter Counter-Screening (HepG2 Cytotoxicity) Primary->Counter Active Hits (MIC < 10 µg/mL) Hit Hit Validation (Therapeutic Index > 10) Counter->Hit Selective & Non-toxic Lead Lead Optimization & Target Deconvolution Hit->Lead In vivo progression

Fig 3. Self-validating screening workflow for pyrazinamide antitubercular hits.

Validated Protocol: REMA & Hepatotoxicity Counter-Screening
  • Bacterial Inoculation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth. Seed into 96-well plates containing serial dilutions of the compound.

  • Resazurin Addition: After 7 days of incubation, add resazurin dye. Causality: The Resazurin Microtiter Assay (REMA) is selected over agar dilution because the colorimetric shift of resazurin (blue) to resorufin (pink) by metabolically active cells provides a highly quantifiable, objective measure of the Minimum Inhibitory Concentration (MIC).

  • Self-Validation (HepG2 Counter-Screen): In parallel, expose HepG2 liver carcinoma cells to the compound for 72 hours and measure viability via MTT assay. Causality: HepG2 cells retain specialized hepatic functions. Because TB drugs are notorious for hepatotoxicity, this counter-screen is strictly required to differentiate true antibacterial activity from general, non-specific cytotoxicity. A valid hit must possess a Selectivity Index (HepG2 IC50​ / Mtb MIC ) greater than 10.

Quantitative Data Synthesis

To facilitate lead optimization, the following table summarizes the benchmark quantitative metrics for N-substituted pyrazine-2-carboxamides across the discussed therapeutic targets:

Target SystemCompound Class / AnalogPrimary Assay MethodologyKey Efficacy MetricMechanistic Role
AXL1 Kinase N-Aryl Pyrazine-2-carboxamidesBioluminescence (ADP-Glo)~41% Inhibition (10 µM)ATP-competitive hinge binder
TRKA Kinase N-Aryl Pyrazine-2-carboxamidesBioluminescence (ADP-Glo)~34% Inhibition (10 µM)ATP-competitive hinge binder
MAO-B Enzyme N-Substituted Pyrazine-2-carboxamidesFluorometric Kinetic Assay IC50​ ~ 0.78 µM ( Ki​ = 94.5 nM)Competitive inhibitor (FAD stacking)
M. tuberculosis Alkyl/Aryl Pyrazine-2-carboxamidesREMA (Resazurin Microtiter)MIC ~ 3.13 µg/mLPutative FAS I / PanD inhibitor

Conclusion & Future Perspectives

The N-(2-benzylphenyl)pyrazine-2-carboxamide architecture is a masterclass in polypharmacological design. By leveraging the hydrogen-bonding capacity of the pyrazine-carboxamide core and the steric bulk of the 2-benzylphenyl substituent, researchers can tune this scaffold toward oncology (RTK inhibition), neurodegeneration (MAO-B inhibition), or infectious disease (antitubercular activity). Future SAR campaigns should focus on rigidifying the benzyl linker to lock the molecule into target-specific bioactive conformations, thereby isolating these distinct therapeutic axes.

References

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A (2025).[Link]

  • Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Tandfonline (2020).[Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega (2026). [Link]

Sources

The Pyrazine Scaffold: A Cornerstone in the Development of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The global fight against tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), is continuously challenged by the emergence of drug-resistant strains.[1] This has intensified the search for new, more effective therapeutic agents. Among the various heterocyclic compounds explored in medicinal chemistry, pyrazine has emerged as a crucial scaffold in the design of potent antitubercular drugs.[2][3] Pyrazinamide (PZA), a pyrazine-containing compound, is a cornerstone of first-line TB therapy, valued for its unique ability to eradicate persistent, non-replicating mycobacteria, a feat that shortens treatment duration significantly.[4][5][6]

This technical guide provides a comprehensive overview of the discovery of novel pyrazine-based antitubercular agents. It delves into the mechanistic intricacies of pyrazinamide, explores rational drug design strategies, details key experimental protocols for evaluation, and offers insights into the future trajectory of pyrazine-based drug discovery.

The Enigmatic Mechanism of Action: Unraveling Pyrazinamide's Power

Pyrazinamide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[7][8] This activation and subsequent action is a multi-step process, the complete understanding of which is still evolving.

Activation and Accumulation:

  • Passive Diffusion: PZA, being a small and relatively lipophilic molecule, passively diffuses into M. tuberculosis.[5]

  • Enzymatic Conversion: Once inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes PZA into its active form, pyrazinoic acid (POA).[7][9]

  • Acidic Trapping: The acidic environment within tuberculous lesions (pH 5 to 6) is crucial for PZA's efficacy. In this acidic milieu, a portion of the POA becomes protonated. This charged form is less able to diffuse back out of the cell and consequently accumulates intracellularly, leading to a drop in the internal pH and disruption of cellular functions.[5][8]

Molecular Targets of Pyrazinoic Acid:

While the "acidic trapping" model provides a foundational understanding, recent research has identified more specific molecular targets for POA, suggesting a multi-targeted mechanism of action.[4][7]

  • Fatty Acid Synthase I (FAS-I): An early hypothesis proposed that POA inhibits FAS-I, an enzyme essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[7][9]

  • Ribosomal Protein S1 (RpsA) and Trans-translation: Another proposed mechanism involves the binding of POA to the ribosomal protein S1 (RpsA), leading to the inhibition of trans-translation, a process that rescues stalled ribosomes and is essential for bacterial survival under stress.[4][8] However, more recent studies have cast doubt on this interaction.[10]

  • Aspartate Decarboxylase (PanD) and Coenzyme A Biosynthesis: The current leading hypothesis suggests that POA targets PanD, a key enzyme in the biosynthesis of coenzyme A (CoA).[8][11][12] Instead of directly inhibiting the enzyme, POA binding to PanD is thought to trigger its degradation.[10] This disruption of CoA metabolism would have far-reaching detrimental effects on the bacterium.

The multifaceted mechanism of PZA, involving both a general disruption of intracellular pH and specific enzyme targeting, likely contributes to its potent sterilizing activity against persistent Mtb.

Rational Drug Design and Synthesis of Novel Pyrazine Analogs

The pyrazine scaffold offers significant versatility for chemical modification to enhance antitubercular activity and overcome resistance.[2] Structure-activity relationship (SAR) studies have provided critical insights into the molecular features necessary for optimal potency.[2]

A common strategy involves the hybridization of the pyrazine core with other heterocyclic moieties known to possess antimicrobial properties, such as 1,2,4-triazoles and oxadiazoles.[13][14] These hybrid molecules can exhibit synergistic effects and potentially engage with multiple targets.

Key SAR Insights:

  • Substitutions on the Pyrazine Ring: The introduction of electron-withdrawing groups or other heterocyclic rings on the pyrazine nucleus often leads to a significant enhancement in antitubercular potency, with some derivatives showing lower Minimum Inhibitory Concentration (MIC) values than PZA itself.[2]

  • Modification of the Carboxamide Group: The synthesis of various N-substituted pyrazine-2-carboxamides has also been a fruitful area of investigation, yielding compounds with potent inhibitory activity against Mtb.[5]

The design and synthesis of these novel derivatives often follow a multi-step synthetic pathway. For instance, the synthesis of hybrid compounds bearing pyrazine and 1,2,4-triazole scaffolds can be achieved through a series of reactions starting from pyrazinoic acid.[13]

In Vitro and In Vivo Evaluation of Novel Antitubercular Agents

A rigorous and systematic evaluation process is essential to identify promising lead compounds for further development. This typically involves a cascade of in vitro and in vivo assays.

In Vitro Antitubercular Activity Screening

The initial assessment of a compound's efficacy is determined through in vitro screening against a standard laboratory strain of M. tuberculosis, typically H37Rv.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To determine the lowest concentration of a drug that inhibits the visible growth of Mtb.

Methodology:

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared and its turbidity is adjusted to a McFarland standard.

  • Drug Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The standardized Mtb suspension is added to each well containing the diluted compounds.

  • Incubation: The microplate is incubated at 37°C for a defined period (e.g., 7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

  • Reading: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.

Cytotoxicity Assessment

To ensure that the observed antitubercular activity is not due to general toxicity, it is crucial to evaluate the cytotoxicity of the compounds against mammalian cell lines.

Experimental Protocol: MTT Assay

Objective: To assess the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: A suitable mammalian cell line (e.g., Vero, HepG2, or peripheral blood mononuclear cells) is seeded in a 96-well plate.[1][15][16]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plate is incubated for a specified period (e.g., 24-48 hours).

  • Addition of MTT: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formation of Formazan: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The 50% inhibitory concentration (IC50) is then calculated.

A high selectivity index (SI), which is the ratio of the cytotoxic concentration (IC50) to the antimycobacterial concentration (MIC), is desirable for a promising drug candidate.

In Vivo Efficacy Studies

Compounds that demonstrate potent in vitro activity and low cytotoxicity are advanced to in vivo efficacy studies, typically in animal models of tuberculosis, such as mice.[17][18] These studies are crucial for evaluating a compound's pharmacokinetic and pharmacodynamic properties in a living organism.

Experimental Workflow: Mouse Model of Tuberculosis

in_vivo_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Infection Infection of mice with M. tuberculosis Treatment Treatment with test compounds Infection->Treatment Control Control group (vehicle) Infection->Control Bacterial_Load Determination of bacterial load in lungs and spleen Treatment->Bacterial_Load Histopathology Histopathological analysis of tissues Treatment->Histopathology Control->Bacterial_Load Control->Histopathology

Caption: Workflow for in vivo efficacy testing of antitubercular agents.

Data Presentation: Activity of Novel Pyrazine Derivatives

The following table summarizes the in vitro antitubercular activity of selected novel pyrazine-based compounds against M. tuberculosis H37Rv.

Compound IDModificationMIC (µg/mL)Reference
8b Pyrazine-incorporated carboxamide with a bromo group0.78[2]
9 Pyrazine with a thiophene ring6.25[2]
28 Pyrazine derivative with a fluoro group1.59[2]
15 Pyrazine incorporating a triazole ring with a trifluoromethyl group3.12[2]
6a, 6e, 6h, 6j, 6k Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives1.35 - 2.18 (IC50 in µM)[19]
7e Substituted-N-(6-(4-(pyrazine-2-carbonyl)homopiperazin-1-yl)pyridin-3-yl)benzamide derivative1.35 - 2.18 (IC50 in µM)[19]
T4, T5, T6, T11, T14, T15, T16, T18 Hybrid compounds of pyrazine and 1,2,4-triazole≤21.25 (µM)[13][16]
8a, 8b, 8c, 8d, 14b, 18 Hybrid molecules of pyrazine and other anti-mycobacterial moieties≤6.25[15]
7b, 7g Pyrazine containing 1,3,4-oxadiazoles with substituted azetidin-2-one3.12[14]

Future Perspectives and Clinical Development

The development of novel pyrazine-based antitubercular agents is an active area of research, with several promising compounds progressing through the drug discovery pipeline.[20][21][22][23] The ultimate goal is to develop new treatment regimens that are shorter, simpler, and more effective against both drug-sensitive and drug-resistant TB.[6][24]

Drug Discovery and Development Pipeline

drug_discovery_pipeline Target_ID Target Identification & Validation Hit_Gen Hit Generation (Screening) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval & Market Clinical_Trials->Approval

Sources

Lipophilicity Determination of Substituted Pyrazinecarboxamides: A Methodological and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrazinecarboxamides represent a critical scaffold in medicinal chemistry, functioning as potent antimycobacterial (analogues of the first-line tuberculosis drug pyrazinamide), antifungal, and photosynthesis-inhibiting agents. The biological efficacy and pharmacokinetic profiling (ADME/Tox) of these compounds are fundamentally governed by their lipophilicity. This technical whitepaper provides an in-depth, mechanistic guide to the experimental determination of lipophilicity for pyrazinecarboxamides, emphasizing why Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard over traditional shake-flask methods and in silico predictions.

The Mechanistic Role of Lipophilicity in Pyrazine-Based Therapeutics

Lipophilicity is not merely a physical constant; it is a dynamic driver of molecular behavior in biological systems. For substituted pyrazinecarboxamides, lipophilicity dictates the ability of the molecule to permeate the exceptionally lipid-rich, mycolic acid-containing cell wall of Mycobacterium tuberculosis[1].

While computational algorithms (e.g., Clog P, ACD/LogP) utilize fragment-based approaches to estimate partition coefficients, they frequently fail to account for complex intramolecular interactions. In pyrazinecarboxamides, the simultaneous presence of the pyrazine ring nitrogen, the carboxamide linker, and bulky or electronegative ortho-substituents (such as chlorine or trifluoromethyl groups) induces conformational shifts and intramolecular hydrogen bonding. These phenomena alter the molecule's 3D solvation energy, causing significant deviations between calculated logP and true biological lipophilicity[2]. Consequently, experimental chromatographic indices—specifically the logarithm of the capacity factor ( logk )—provide a much more precise and causally linked metric for Structure-Activity Relationship (SAR) modeling.

SLAR_Logic Subst Substituent Variability (e.g., Cl, tert-butyl, CF3) Intra Intramolecular Interactions (Pyrazine ring & Carboxamide) Subst->Intra Lipo Lipophilicity Shift (Measured log k) Subst->Lipo Intra->Lipo Perm Membrane Permeability (Mycobacterial cell wall) Lipo->Perm Target Target Affinity (e.g., PET inhibition) Lipo->Target Activity Biological Efficacy (MIC, IC50) Perm->Activity Target->Activity

Caption: Logical causality between pyrazine substitution, lipophilicity, and biological activity.

Theoretical Framework: Why RP-HPLC?

The traditional shake-flask method (direct partitioning between n-octanol and water) is highly problematic for highly substituted pyrazinecarboxamides. Compounds with bulky, halogenated substituents (e.g., 5-tert-butyl-6-chloro derivatives) exhibit extreme hydrophobicity and poor aqueous solubility, leading to micro-emulsion formation and concentrations in the aqueous phase that fall below the limits of UV detection[3].

RP-HPLC circumvents this by measuring the dynamic partitioning of the compound between a liquid mobile phase and a solid, non-polar stationary phase (typically C18). The retention time is used to calculate the capacity factor ( k ), and its logarithm ( logk ) serves as a highly reproducible lipophilicity index[4].

Causality of Column Choice: An end-capped C18 column is strictly required. Residual silanol groups on non-end-capped silica can engage in secondary polar interactions (hydrogen bonding) with the carboxamide moiety, artificially inflating retention times and skewing the lipophilicity measurement away from pure hydrophobic partitioning.

Experimental Protocol: Self-Validating RP-HPLC Determination of logk

To ensure scientific integrity, the following protocol incorporates internal self-validation mechanisms to guarantee that retention is driven exclusively by lipophilicity.

Phase 1: System Preparation and Validation
  • Stationary Phase Setup: Install an end-capped, non-polar C18 reversed-phase column (e.g., ZORBAX Eclipse XDB-C18, 5 µm, 4.6 × 250 mm) into a diode-array detector (DAD) equipped HPLC system[2].

  • Temperature Control: Thermostat the column compartment strictly to 25.0 ± 0.1 °C. Causality: Partitioning is an enthalpy-driven thermodynamic process; temperature fluctuations will exponentially alter k .

  • Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of Methanol/Water (e.g., 70:30 v/v). Degas thoroughly. Methanol is preferred over acetonitrile as it more closely mimics the hydrogen-bond donor/acceptor properties of n-octanol.

Phase 2: Dead Time ( t0​ ) Determination
  • Marker Selection: Inject a non-retained, UV-active marker such as uracil or sodium nitrate.

  • Measurement: Record the retention time of the first baseline disturbance or peak. This represents t0​ (the time required for the mobile phase to pass through the column void volume).

  • Validation: Perform triplicate injections. The relative standard deviation (RSD) of t0​ must be < 0.5% to verify pump flow stability.

Phase 3: Sample Analysis
  • Sample Preparation: Dissolve the synthesized pyrazinecarboxamide derivatives in pure methanol to a concentration of 0.1 – 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a DAD at the compound's λmax​ (typically 254 nm or 280 nm for pyrazine derivatives).

  • Retention Time ( tR​ ) Capture: Record the exact retention time of the analyte peak apex.

Phase 4: Data Processing

Calculate the capacity factor ( k ) using the fundamental chromatographic equation:

k=t0​tR​−t0​​

Calculate the lipophilicity index as logk .

RPHPLC_Workflow Start Sample Preparation (Pyrazinecarboxamides in MeOH) MobilePhase Mobile Phase Optimization (Isocratic, MeOH/Water buffer) Start->MobilePhase Injection HPLC Injection (End-capped C18 Column) MobilePhase->Injection Detection UV/DAD Detection (Monitoring at λmax) Injection->Detection Calc Calculate Capacity Factor (k) k = (tR - t0) / t0 Detection->Calc LogK Determine log k (Lipophilicity Index) Calc->LogK

Caption: Workflow for RP-HPLC determination of lipophilicity index (log k) for pyrazinecarboxamides.

Quantitative Data & Structure-Lipophilicity Relationships

The substitution pattern on both the pyrazine core and the aniline/benzylamine moiety drastically impacts lipophilicity. Experimental logk values often reveal non-linear biological activity trends, where excessive lipophilicity leads to a sudden drop in efficacy due to poor aqueous solubility or entrapment in off-target lipid membranes (the "lipophilicity cliff").

Table 1: Comparison of Calculated vs. Experimental Lipophilicity in Substituted Pyrazinecarboxamides

Pyrazine Core SubstitutionAmide/Aniline SubstitutionCalculated logP Experimental logk Biological Activity Profile
6-chloro4-methoxybenzyl2.150.18Moderate anti-TB activity
6-chloro3-chlorophenyl3.630.85Moderate antifungal
5-tert-butyl-6-chloro3-trifluoromethylbenzyl4.851.36High anti-TB activity
5-tert-butyl-6-chloro3,5-dibromo-4-hydroxyphenyl6.001.55Peak anti-TB (72% inhibition)
5-tert-butyl-6-chloro3,5-bis(trifluoromethyl)phenyl6.85> 1.80Decreased activity (Solubility limit)

Data synthesized from established structure-activity studies on pyrazinecarboxamides[1] and[5].

Mechanistic Insights from the Data
  • The tert-Butyl Effect: The introduction of a bulky tert-butyl group at the C(5) position of the pyrazine ring uniformly increases logk and is highly correlated with enhanced antimycobacterial action[2].

  • Ortho-Substitution Discrepancies: Compounds with ortho-substitutions on the benzene ring (e.g., 2,6-dichloroanilides) show the largest deviations between calculated logP and experimental logk . This is caused by steric hindrance forcing the aromatic rings out of coplanarity, disrupting the conjugated π -system and altering the molecule's interaction with the C18 stationary phase[6].

Conclusion

The determination of lipophilicity for substituted pyrazinecarboxamides cannot rely solely on computational models due to intricate intramolecular dynamics. RP-HPLC determination of the capacity factor ( logk ) provides an experimentally robust, high-throughput, and causally accurate metric. By adhering to strict chromatographic controls—such as utilizing end-capped stationary phases and precise dead-time markers—researchers can generate high-fidelity lipophilicity indices that directly translate to predictive structure-activity relationship models in early-stage drug discovery.

References

  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation Source: PMC - NIH (Molecules, 2006) URL:[Link]

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation Source: PMC - NIH (Molecules, 2008) URL:[Link]

  • Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides Source: MDPI (Molecules, 2010) URL:[Link]

  • Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides Source: PMC - NIH (Molecules, 2021) URL:[Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry Source: MDPI (Molecules, 2022) URL:[Link]

Sources

Navigating the Chemical Space of N-Phenylpyrazine-2-carboxamides: A Blueprint for Next-Generation Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

The Clinical Imperative: Beyond Pyrazinamide

Pyrazinamide (PZA) remains an indispensable cornerstone of first-line tuberculosis (TB) treatment due to its unique sterilizing ability against non-replicating, persisting subpopulations of Mycobacterium tuberculosis (Mtb)[1]. However, the rising incidence of multidrug-resistant TB (MDR-TB) is frequently linked to mutations in the pncA gene. This gene encodes the mycobacterial pyrazinamidase enzyme, which is responsible for hydrolyzing the prodrug PZA into its active form, pyrazinoic acid (POA).

As a Senior Application Scientist focused on antitubercular drug discovery, I approach this clinical bottleneck by exploring the chemical space of N-phenylpyrazine-2-carboxamides . By appending lipophilic anilide motifs and modifying the pyrazine core, we can rationally design molecules that bypass the pncA activation requirement. These modifications enable direct diffusion across the lipid-rich mycobacterial envelope to inhibit intracellular targets, such as Fatty Acid Synthase I (FAS I)[2].

Deconstructing the Chemical Space: Structure-Activity Relationships (SAR)

The rational design of N-phenylpyrazine-2-carboxamides relies on a delicate balance of lipophilicity, electronic effects, and steric hindrance. We primarily focus on two sites of modification:

  • The 5-Position of the Pyrazine Ring: Unsubstituted or 5-chloro derivatives exhibit strong antimycobacterial activity, but 2 often suffer from in vivo metabolic instability and higher off-target cytotoxicity[2]. Replacing the highly reactive chlorine atom with an alkylamino chain (ranging from propylamino to octylamino) maintains or enhances the target activity while significantly reducing hepatotoxicity[3].

  • The Anilide Motif: Substitutions on the phenyl ring (e.g., halogens, methyl groups) modulate the overall partition coefficient (LogP). A highly polar substitution on the pyrazine core, such as a 5-amino group without an alkyl extension, renders the molecule completely inactive (MIC > 100 µg/mL). This is because the excessive polarity prevents effective diffusion through the highly lipophilic mycobacterial cell wall[1].

Quantitative SAR Data Summary
CompoundR1 (Pyrazine 5-position)R2 (Phenyl substitution)MIC vs. Mtb H37Rv (µg/mL)Cytotoxicity HepG2 IC50 (µM)Causality / Observation
5-Cl-PZA ChloroNone (H)1.56 – 6.25< 50High activity, but the reactive halogen increases off-target toxicity[4].
Derivative 1a PropylaminoNone (H)3.13> 250Alkyl chain increases lipophilicity; secondary amine reduces toxicity[5].
Derivative 1e HeptylaminoNone (H)~0.78 (2.5 µM)> 250Optimal lipophilicity achieves peak membrane penetration[3].
Derivative 2 Amino (NH2)None (H)> 100 (Inactive)N/AExcessive polarity prevents diffusion through the mycobacterial envelope[1].
Mechanistic Causality

The shift from traditional PZA to N-phenylpyrazine-2-carboxamides represents a fundamental transition from a prodrug to a direct-acting agent. The lipophilic tail facilitates passive diffusion, bypassing the mutated pyrazinamidase enzyme entirely.

MOA PZA Pyrazinamide (PZA) Prodrug PZase Mycobacterial Pyrazinamidase (pncA) PZA->PZase Hydrolysis POA Pyrazinoic Acid (POA) Active Form PZase->POA Activation FASI Fatty Acid Synthase I (FAS I) Inhibition POA->FASI Target Deriv 5-Alkylamino-N-phenylpyrazine- 2-carboxamides Direct Direct FAS I / Membrane Targeting (pncA-independent) Deriv->Direct Lipophilic Bypass Direct->FASI Direct Binding

Fig 1. Mechanistic bypass of pncA mutation by lipophilic N-phenylpyrazine-2-carboxamides.

Self-Validating Synthetic Workflows

Synthesizing these derivatives requires a robust, self-validating protocol to ensure high purity for biological screening. We utilize a nucleophilic aromatic substitution (SNAr) of 5-chloro-N-phenylpyrazine-2-carboxamides with aliphatic amines[5].

Protocol: Synthesis of 5-Alkylamino-N-phenylpyrazine-2-carboxamides
  • Reagent Preparation: In a dry round-bottom flask, dissolve 1.0 mmol of 5-chloro-N-phenylpyrazine-2-carboxamide in 20 mL of absolute ethanol.

  • Nucleophilic Addition: Add 3.0 mmol of the respective aliphatic amine (e.g., heptylamine) and 3.0 mmol of triethylamine (TEA).

    • Causality: The 3-fold excess of amine drives the reaction kinetics forward. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophile and ensuring the reaction proceeds to completion without stalling[5].

  • Reflux & Monitoring: Stir the mixture intensively at 90 °C under a reflux condenser for 3–7 hours.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using an EtOAc/hexane gradient. The complete disappearance of the starting material spot confirms full conversion.

  • Workup & Purification: Evaporate the reaction mixture under reduced pressure. Co-evaporate with ethanol (3 × 20 mL) to remove residual TEA. Purify the crude product via flash silica gel chromatography.

  • Analytical Validation: Recrystallize from hot ethanol. Confirm purity via elemental analysis (results must strictly fall within ±0.5% of calculated values) and verify the structure using 1H-NMR, 13C-NMR, and IR spectroscopy[6].

Synthesis A 5-Chloro-N-phenylpyrazine- 2-carboxamide C Reflux at 90°C (3-7 hours) A->C B Alkylamine + TEA in Ethanol B->C D Evaporation & Flash Chromatography C->D TLC Monitoring E Pure 5-Alkylamino Derivative D->E Recrystallization

Fig 2. Nucleophilic substitution workflow for 5-alkylamino-N-phenylpyrazine-2-carboxamides.

In Vitro Evaluation Framework

To ensure trustworthiness and reproducibility in our biological data, we employ the Microplate Alamar Blue Assay (MABA) for Minimum Inhibitory Concentration (MIC) determination against M. tuberculosis H37Ra (a widely accepted avirulent surrogate for the virulent H37Rv strain)[5].

Protocol: MABA for MIC Determination
  • Inoculum Preparation: Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) to an OD600 of 0.2–0.3.

    • Causality: OADC supplementation provides essential fatty acids and prevents toxic peroxide accumulation, ensuring robust baseline mycobacterial viability.

  • Compound Dilution: Prepare two-fold serial dilutions of the synthesized carboxamides in 96-well microplates.

  • Incubation & Detection: Add the mycobacterial inoculum and incubate at 37 °C for 7 days. Add Alamar Blue (resazurin) reagent and incubate for an additional 24 hours.

  • Self-Validation System: Every plate must include a positive control (Isoniazid or Rifampicin) to validate assay sensitivity, a negative control (media only) to rule out contamination, and a vehicle control (DMSO) to ensure the solvent isn't causing background cytotoxicity. A color shift from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial respiration. The MIC is defined as the lowest concentration preventing this color change.

Conclusion

The chemical space of N-phenylpyrazine-2-carboxamides offers a highly tunable scaffold for developing novel antitubercular agents. By systematically replacing the 5-chloro group with alkylamino chains, drug developers can fine-tune lipophilicity, bypass pncA resistance mechanisms, and drastically widen the therapeutic window for future TB therapies.

References
  • Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides Source: PubMed / NIH URL:[Link]

  • 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation Source: MDPI URL:[Link]

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides Source: PMC / NIH URL:[Link]

  • Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides Source: Česká a slovenská farmacie URL:[Link]

Sources

Spectroscopic Characterization of N-(2-benzylphenyl)pyrazine-2-carboxamide: A Comprehensive Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex heterocyclic amides is a critical bottleneck in rational drug design. Pyrazine-2-carboxamide derivatives are well-documented for their potent biological activities, particularly as antimycobacterial agents 1. The introduction of a bulky 2-benzylphenyl group to the amide nitrogen fundamentally alters the molecule's conformational landscape, lipophilicity, and electronic distribution 2.

This whitepaper provides an in-depth, self-validating methodological guide for the spectroscopic characterization of N-(2-benzylphenyl)pyrazine-2-carboxamide . By combining Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and FT-Raman spectroscopy, researchers can map not only the atomic connectivity but also the intricate intramolecular interactions dictated by steric hindrance.

Structural Rationale & Causality

To characterize this molecule accurately, one must understand the causality behind its physical behavior:

  • The Pyrazine Core: Highly electron-deficient. It exerts a strong inductive pull (-I effect) on the amide carbonyl, deshielding adjacent protons and shifting vibrational frequencies 3.

  • The 2-Benzylphenyl Moiety: The ortho-benzyl substitution creates severe steric bulk. This forces the N-phenyl ring out of coplanarity with the amide (-CONH-) plane. Consequently, extended π -conjugation is disrupted, and the molecule may adopt a "folded" conformation stabilized by intramolecular π−π stacking between the benzyl phenyl ring and the pyrazine core.

Conformation P Pyrazine Ring (Electron Deficient) A Amide Linkage (-CONH-) P->A Inductive Pull (-I) B 2-Benzylphenyl Group (Steric Bulk) B->P Potential pi-pi Stacking (Folded Conformer) B->A Steric Hindrance (Restricts Rotation)

Fig 1: Intramolecular electronic and steric interactions dictating conformation.

Self-Validating Experimental Workflow

Spectroscopic artifacts (e.g., residual solvents, polymorphic impurities) frequently lead to misassigned structures. The following workflow enforces a self-validating loop where sample integrity is proven before and during data acquisition.

Workflow A 1. Synthesis & Isolation N-(2-benzylphenyl)pyrazine-2-carboxamide B 2. LC-HRMS Purity Check (Threshold: >98% Purity) A->B Sample Prep B->A Fail (Repurify) C 3. NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) B->C Pass (>98%) D 4. Vibrational Spectroscopy (FT-IR & FT-Raman) C->D Cross-validation E 5. Data Synthesis & Structural Validation D->E Finalize Model

Fig 2: Self-validating experimental workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the connectivity of N-(2-benzylphenyl)pyrazine-2-carboxamide.

Causality in Solvent Selection

We mandate the use of anhydrous DMSO-d6 rather than CDCl3. The amide proton (N-H) rapidly exchanges in non-polar solvents with trace moisture, broadening the signal. DMSO acts as a hydrogen-bond acceptor, locking the N-H proton in a distinct chemical environment. This sharpens the signal (typically around δ 10.2 - 10.5 ppm) and allows for critical 2D HMBC correlations from the N-H to the carbonyl carbon and the ipso-carbon of the phenyl ring.

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15.0 mg of the analyte in 600 µL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Tuning: Perform automated gradient shimming (Z1-Z5). Tune and match the probe to the exact resonance frequency of 1 H (e.g., 400.13 MHz) and 13 C (100.61 MHz).

  • Internal Validation Check: Acquire a preliminary 1D 1 H scan. Validation criteria: The TMS peak line width at half-height must be < 1.0 Hz. If broader, the magnetic field is inhomogeneous; re-shim. Check the residual water peak ( 3.33 ppm). If the water integral exceeds 10% of a single aromatic proton, discard the sample, dry the bulk powder over P 2​ O 5​ under high vacuum, and prepare a fresh tube.

  • Data Acquisition: Acquire 1D 1 H (16 scans, d1=2s), 1D 13 C (1024 scans, d1=2s), followed by gradient-selected COSY, HSQC, and HMBC.

Spectral Interpretation & Anomalies
  • The Benzyl Methylene (-CH 2​ -): Typically, this appears as a sharp singlet around δ 4.0 ppm. However, if the steric bulk of the pyrazine-2-carboxamide group severely restricts rotation around the Ar-CH 2​ -Ar bonds on the NMR timescale, these protons may become diastereotopic, splitting into an AB quartet.

  • Pyrazine Protons: The highly electronegative nitrogen atoms in the pyrazine ring strongly deshield the adjacent protons. H3 appears as a distinct doublet ( 9.3 ppm), while H5 and H6 appear slightly upfield.

Vibrational Spectroscopy (FT-IR & FT-Raman)

While NMR provides connectivity, vibrational spectroscopy confirms the functional group environments and solid-state packing. We utilize both FT-IR (sensitive to polar changes like C=O and N-H) and FT-Raman (sensitive to polarizable electron clouds like the pyrazine and phenyl rings) 3.

Self-Validating Vibrational Protocol
  • Calibration: Run a standard polystyrene film scan. Validation criteria: The reference peak must appear at exactly 1601 ± 1 cm −1 . If it deviates, the interferometer requires recalibration.

  • Background Acquisition: Collect 64 scans of the empty Diamond ATR crystal.

  • Sample Acquisition: Place 2-3 mg of the crystalline compound on the ATR crystal. Apply uniform pressure using the anvil. Collect 64 scans at 4 cm −1 resolution.

  • Quality Check: If the baseline transmission drops below 90% at 4000 cm −1 , the crystal is contaminated or the sample is scattering excessively. Clean with isopropanol and repeat.

Mechanistic Band Assignments
  • Amide I (C=O stretch): Expected around 1670-1685 cm −1 . The lack of coplanarity between the amide plane and the ortho-substituted phenyl ring prevents extended conjugation, shifting this band to a slightly higher wavenumber compared to unsubstituted N-phenyl amides.

  • Amide II (N-H bend / C-N stretch): Appears strongly in IR around 1520-1540 cm −1 .

Quantitative Data Summaries

The following tables summarize the expected quantitative spectroscopic data, synthesized from structural analogs and theoretical chemical shift calculations.

Table 1: NMR Spectral Assignments (DMSO-d6, 400 MHz)
Proton/Carbon Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift ( δ , ppm)Key HMBC Correlations ( 1 H 13 C)
Amide N-H 10.20 - 10.50s (broad)-C=O, C-ipso (phenyl)
Pyrazine H3 9.25 - 9.35d ( J≈1.5 )143.5 - 144.5C=O, Pyrazine C5
Pyrazine H5 8.85 - 8.95d ( J≈2.5 )144.0 - 145.0Pyrazine C3, C6
Pyrazine H6 8.70 - 8.80dd ( J≈2.5,1.5 )147.5 - 148.5Pyrazine C2, C5
Amide C=O --161.5 - 163.0-
Benzyl -CH 2​ - 3.95 - 4.15s (or AB q if restricted)38.0 - 40.0Phenyl C-ortho, Benzyl C-ipso
Aromatic Protons 7.10 - 7.80m (complex overlap)126.0 - 139.0Respective aromatic carbons
Table 2: Vibrational Assignments (FT-IR ATR & FT-Raman)
Vibrational ModeFT-IR Wavenumber (cm −1 )FT-Raman Wavenumber (cm −1 )Intensity / Characteristics
N-H Stretching 3300 - 33503310 - 3360IR: Strong, broad (H-bonded)
C-H Stretching (Aromatic) 3030 - 31003050 - 3100IR: Weak; Raman: Strong
C-H Stretching (Aliphatic CH 2​ ) 2850 - 29502860 - 2960IR: Medium
C=O Stretching (Amide I) 1670 - 16851665 - 1680IR: Very Strong; Raman: Medium
Pyrazine Ring C=N Stretch 1580 - 15901585 - 1595IR: Medium; Raman: Very Strong
N-H Bend + C-N Stretch (Amide II) 1520 - 15401515 - 1535IR: Strong

High-Resolution Mass Spectrometry (HRMS)

To finalize the self-validating loop, LC-HRMS (Electrospray Ionization - Time of Flight, ESI-TOF) must be performed.

  • Exact Mass: The theoretical [M+H]+ for C 18​ H 15​ N 3​ O is calculated at m/z 290.1288. Validation requires the experimental mass to fall within ± 3 ppm of this value.

  • Fragmentation Causality: Collision-Induced Dissociation (CID) will typically cleave the amide bond. Expect a highly stable pyrazinoyl cation fragment at m/z 107.024 (C 5​ H 3​ N 2​ O + ) and a 2-benzylaniline fragment at m/z 184.112 (C 13​ H 14​ N + ).

References

  • Title: Synthesis, antimycobacterial activity and in vitro cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides Source: Molecules URL
  • Title: Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives Source: ACS Omega URL
  • Title: Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)

Sources

Physicochemical Properties and Rational Design of Substituted Pyrazinecarboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine scaffold is a highly privileged structure in medicinal chemistry, most notably recognized in Pyrazinamide (PZA), a cornerstone prodrug in standard tuberculosis (TB) therapy. However, the rise of multi-drug resistant TB (MDR-TB) and the intrinsic resistance of non-tuberculous mycobacteria (such as M. avium) have driven the rational design of substituted pyrazinecarboxamides . This whitepaper provides an in-depth technical analysis of the physicochemical properties—specifically lipophilicity and acid-base characteristics—that govern the pharmacokinetics and pharmacodynamics of these derivatives. Furthermore, it outlines self-validating experimental workflows for their synthesis and empirical evaluation.

Pharmacological Rationale and Prodrug Activation

Pyrazinamide enters the mycobacterial cell via passive diffusion and is enzymatically hydrolyzed by pyrazinamidase (PZase) into pyrazinoic acid (POA). POA subsequently disrupts the mycobacterial membrane potential and inhibits fatty acid synthesis (FAS I)1[1].

By substituting the pyrazine ring (e.g., with halogens or alkyl groups) and modifying the carboxamide linker (e.g., forming N-phenylpyrazine-2-carboxamides), researchers can bypass specific resistance mechanisms, enhance lipophilicity, and expand the spectrum of activity to include organisms usually not susceptible to PZA 2[2].

Pathway A Substituted Pyrazinecarboxamide B Passive Diffusion (log P Dependent) A->B Transport C Mycobacterial Intracellular Space B->C D Enzymatic Cleavage (Amidase/PZase) C->D Hydrolysis E Active Pyrazinoic Acid (POA) D->E Activation F Membrane Potential Disruption E->F pH Gradient Collapse G FAS I / InhA Inhibition E->G Target Binding

Mechanistic pathway of substituted pyrazinecarboxamide prodrug activation.

Core Physicochemical Parameters

Lipophilicity ( logP and logK )

The passage of low molecular weight drugs across the lipid-rich mycobacterial cell envelope relies heavily on passive transport, which is strictly governed by lipophilicity 3[3]. While computational models ( logP or ClogP ) provide theoretical baselines, they frequently fail to account for complex intramolecular interactions or the specific positional effects of substituents on aromatic rings 4[4].

Therefore, empirical determination via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized. The chromatographic retention time directly relates to the compound's distribution between the non-polar stationary phase and the polar mobile phase. The retention factor ( K ) yields the lipophilicity index logK , which strongly correlates with biological efficacy 5[5].

Acid-Base Characteristics ( pKa​ )

Pyrazine is a weak diacid base ( pK1​=0.57 ; pK2​=−5.51 ) 2[2]. It is significantly weaker than pyridine ( pKa​=5.2 ) due to the electron-withdrawing inductive effect of the second nitrogen atom in the ring. The acidic character of the carboxamide (or bioisosteric sulfonamide) moiety determines the ionization state of the compound at physiological pH and within the acidic environment of the macrophage, directly influencing membrane transport and intracellular accumulation 6[6].

Quantitative Structure-Activity Data

Structural modifications—such as the introduction of tert-butyl groups or halogens (chlorine/bromine)—drastically alter the physicochemical profile. Increased lipophilicity generally correlates with enhanced antimycobacterial activity up to a specific threshold, beyond which aqueous solubility becomes a limiting factor.

Table 1: Physicochemical and Biological Data of Key Pyrazinecarboxamides

Compound / Substitution Pattern logP (Calc) logK (Exp)MIC (M. tuberculosis)Key Biological Observation
Pyrazinamide (PZA) (Unsubstituted)-0.68N/A12.5 - 100 µg/mLStandard baseline prodrug; hydrophilic.
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide 2.850.856.25 µg/mLHigh activity; complies with π limits for passive transport.
5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide 6.001.553.12 µg/mLHighest lipophilicity in its series; 72% mycobacterial inhibition.
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide 1.420.626.00 µMLow cytotoxicity (HepG2 IC50​≥250 µM); targets InhA.

(Data synthesized from references[5],[3], and[4])

Experimental Workflows (Self-Validating Protocols)

To ensure high scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to verify the success of each step.

Protocol 1: Microwave-Assisted Synthesis of Substituted Pyrazinecarboxamides

Causality: Conventional reflux methods for amidation often suffer from prolonged reaction times and thermal degradation of the pyrazine core. Microwave-assisted synthesis provides uniform dielectric heating, significantly reducing reaction times and improving overall yields 7[7].

  • Acyl Chloride Activation : Dissolve the substituted pyrazine-2-carboxylic acid in dry pyridine. Dropwise, add thionyl chloride ( SOCl2​ ) at 0°C to form the highly reactive acyl chloride intermediate.

  • Condensation : Introduce the appropriate ring-substituted aniline or benzylamine into the mixture under continuous stirring.

  • Microwave Irradiation : Transfer the mixture to a sealed quartz reaction vessel. Subject to microwave irradiation (e.g., 300 W, 80°C) for 15–30 minutes.

  • Internal Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. Validation checkpoint: The complete disappearance of the carboxylic acid starting material spot confirms the termination of the irradiation phase.

  • Purification & Characterization : Quench the reaction with ice water. Filter the resulting precipitate and recrystallize from hot ethanol. Confirm identity and purity via 1H -NMR, 13C -NMR, and elemental analysis.

Protocol 2: RP-HPLC Determination of Lipophilicity ( logK )

Causality: Traditional shake-flask methods for determining partition coefficients are prone to emulsion formation and require absolute compound purity. RP-HPLC dynamically separates impurities and directly correlates retention time with the partition coefficient, offering superior reproducibility5[5].

  • System Setup : Utilize an analytical C18 column (e.g., Symmetry C18, 5 µm, 4.6 × 250 mm) equipped with a Photodiode Array (PDA) detector set to an optimal detection wavelength of 223 nm8[8].

  • Mobile Phase : Prepare an isocratic mixture of HPLC-grade Methanol (70% v/v) and Milli-Q water.

  • Dead Time ( tD​ ) Determination (Internal Control) : Inject a methanolic solution of Potassium Iodide (KI). Validation checkpoint: Because KI is entirely unretained by the C18 stationary phase, its elution time serves as the absolute system dead time ( tD​ ), validating the baseline flow rate independent of the specific HPLC machinery.

  • Sample Injection : Inject the substituted pyrazinecarboxamide sample. Record the analyte retention time ( tR​ ).

  • Calculation : Compute the capacity factor K=(tR​−tD​)/tD​ . The empirical lipophilicity index is expressed as logK .

HPLC_Workflow N1 Sample Prep (MeOH Solution) N2 RP-HPLC Injection (C18 Column) N1->N2 N3 Isocratic Elution (MeOH/H2O) N2->N3 N4 UV Detection (PDA at 223 nm) N3->N4 N5 Calculate log K log((tR-tD)/tD) N4->N5

Self-validating RP-HPLC workflow for empirical lipophilicity (log K) determination.

References

  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity Semantic Scholar / IntechOpen
  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation N
  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis Asia Pharmaceutics
  • Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides N
  • Substituted N-(Pyrazin-2-yl)
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions N

Sources

Preliminary Screening of N-Benzylpyrazine-2-Carboxamide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Executive Summary & Rationale

The rising global incidence of Multi-Drug-Resistant Tuberculosis (MDR-TB) and Extensively Drug-Resistant Tuberculosis (XDR-TB) has necessitated the urgent discovery of novel antimycobacterial agents[1]. Pyrazinamide (PZA) is a first-line tuberculosis drug, but its efficacy is increasingly compromised by mutations in the pncA gene of Mycobacterium tuberculosis (M. tb), which prevents the conversion of the prodrug PZA into its active form, pyrazinoic acid.

N-benzylpyrazine-2-carboxamide derivatives have emerged as a highly promising class of compounds designed to bypass this resistance mechanism[2]. By modifying the pyrazine core—specifically through halogenation (e.g., 5-chloro, 6-chloro) or alkylamino substitutions—these derivatives can directly inhibit mycobacterial targets without requiring prior enzymatic activation by pyrazinamidase[3]. This guide outlines the authoritative, field-proven preliminary screening cascade required to evaluate these derivatives, transitioning from in silico target validation to in vitro phenotypic assays.

Mechanistic Grounding: Targeting Enoyl-ACP Reductase (InhA)

The primary mechanism of action for active N-benzylpyrazine-2-carboxamide derivatives mirrors that of triclosan and isoniazid: the inhibition of enoyl-ACP reductase (InhA) [2][3]. InhA is an essential enzyme in the Fatty Acid Synthase II (FAS-II) system, responsible for the biosynthesis of mycolic acids—the critical lipid components of the mycobacterial cell wall.

Molecular docking studies have established that the carbonyl oxygen of the carboxamide moiety in these derivatives forms a crucial hydrogen-bond network with the Tyr158 residue and the 2′-OH of the ribose of the NAD+ cofactor within the InhA binding pocket[2].

InhAPathway FASII FAS-II System InhA Enoyl-ACP Reductase (InhA) FASII->InhA feeds into Mycolic Mycolic Acid Biosynthesis InhA->Mycolic catalyzes CellWall Mycobacterial Cell Wall Mycolic->CellWall builds Derivative N-benzylpyrazine-2- carboxamide Derivative->InhA competitive inhibition (H-bond to Tyr158)

Diagram 1: Mechanism of Action: Disruption of mycolic acid synthesis via InhA inhibition.

The Preliminary Screening Cascade

To ensure scientific integrity and minimize false positives, the preliminary screening of these derivatives must follow a self-validating, three-phase workflow.

ScreeningWorkflow Phase1 Phase 1: In Silico Docking (Target: InhA / Tyr158) Phase2 Phase 2: In Vitro REMA Assay (M. tb H37Rv, pH 5.6 & 6.8) Phase1->Phase2 Filter by Binding Affinity Phase3 Phase 3: Cytotoxicity Assay (HepG2 Cells, MTT) Phase2->Phase3 MIC < 20 µg/mL Decision Hit Compound Selection (High SI, Low MIC) Phase3->Decision SI > 10

Diagram 2: The 3-phase preliminary screening cascade for pyrazine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The position of the substitution on the pyrazine ring dictates the biological activity. Repositioning a chlorine atom to the 3-position generally leads to a severe loss of antimycobacterial activity due to steric clashes within the InhA pocket, whereas 5-chloro, 6-chloro, and alkylamino substitutions yield potent hits[1][2][4].

Table 1: Comparative Screening Data of Key N-Benzylpyrazine-2-Carboxamide Derivatives

Compound Substitution / ClassTarget PathogenMinimum Inhibitory Concentration (MIC)Cytotoxicity (HepG2)Key Structural Finding
5-tert-butyl-6-chloro-N-(4-methoxybenzyl) M. tb H37Rv6.25 µg/mLNon-toxic at MICHighly active against MOTTs (e.g., M. kansasii). Lipophilicity independent.[1]
6-alkylamino-N-benzyl M. tb H37Rv4.6 – 10.0 µMLow toxicityAlkyl chain length (C6-C8) correlates with enhanced membrane penetration.[4]
3-benzylamino-N-benzyl (Double substituted) M. tb H37Rv12.5 µg/mLNon-toxic at MICElectron-donating groups (e.g., 2-CH3) on the phenyl ring boost efficacy.[2]
3-chloro-N-(2-chlorobenzyl) S. aureus7.81 µMNon-toxic at MIC3-chloro repositioning loses anti-TB activity but gains antibacterial properties.[2]

Step-by-Step Experimental Protocols

To guarantee reproducibility, the following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Rationale: Pyrazinamide and its analogs are highly pH-dependent. M. tb resides within the acidic phagolysosomes of macrophages. Therefore, screening must be conducted at an adjusted pH of 5.6 to accurately mimic the host environment and prevent false negatives that occur at neutral pH[5]. Resazurin is utilized because it provides a clear, colorimetric shift from blue (non-fluorescent, oxidized) to pink (fluorescent resorufin, reduced) strictly in the presence of viable, metabolizing cells.

Step-by-Step Methodology:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) enrichment and 0.2% glycerol. Adjust the pH to 5.6 using 1M HCl.

  • Compound Dilution: Dissolve the synthesized N-benzylpyrazine-2-carboxamide derivatives in 100% DMSO. Perform two-fold serial dilutions in the 7H9 broth within a 96-well microtiter plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Preparation: Culture M. tb H37Rv to the logarithmic growth phase (OD600 ≈ 0.6). Dilute the suspension to achieve a final testing inoculum of 5×105 CFU/mL.

  • Self-Validating Controls:

    • Positive Control: Isoniazid and Pyrazinamide (validates assay sensitivity).

    • Negative Control: 1% DMSO in broth with bacteria (validates solvent non-toxicity).

    • Blank Control: Broth only (background subtraction).

  • Incubation: Add 100 µL of the bacterial inoculum to all test and control wells. Seal the plates to prevent evaporation and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of a 0.01% (w/v) resazurin aqueous solution to each well. Incubate for an additional 24 to 48 hours.

  • Readout: Visually inspect the plates. The MIC is defined as the lowest concentration of the derivative that prevents the color change from blue to pink. Confirm quantitatively using a fluorometer (Excitation: 530 nm, Emission: 590 nm).

Protocol B: HepG2 Cytotoxicity Assay (Selectivity Index Determination)

Causality & Rationale: A potent MIC is useless if the compound is broadly cytotoxic to human cells. The HepG2 (human hepatocellular carcinoma) cell line is the gold standard for preliminary hepatotoxicity screening, as anti-TB drugs (like PZA and Isoniazid) are notoriously hepatotoxic. The Selectivity Index (SI = IC50 / MIC) must be >10 to warrant further in vivo studies[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well tissue culture plate at a density of 1×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cellular adherence.

  • Compound Exposure: Aspirate the media. Apply the test derivatives at varying concentrations (e.g., 1 µM to 250 µM) dissolved in fresh media (DMSO < 0.5%). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Rationale: Viable cells with active mitochondria will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.

  • Solubilization: After 4 hours of incubation, carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

  • Validation: Calculate the Selectivity Index (SI). Compounds exhibiting an IC50 ≥ 250 µM alongside an MIC ≤ 12.5 µg/mL are classified as high-priority hits.

References

  • Semelková, L., Janďourek, O., Konečná, K., Paterová, P., Navrátilová, L., Trejtnar, F., Kubíček, V., Kuneš, J., Doležal, M., & Zitko, J. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 495. [Link]

  • Servusová, B., Eibinová, D., Doležal, M., Kubíček, V., Paterová, P., Peško, M., & Kráľová, K. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13183-13198. [Link]

  • Servusova-Vanaskova, B., Jandourek, O., Paterova, P., Kordulakova, J., Plevakova, M., Kubicek, V., Kucera, R., Garaj, V., Naesens, L., Kunes, J., Dolezal, M., & Zitko, J. (2015). Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. MedChemComm, 6, 1311-1317. [Link]

  • Jampilek, J., Dolezal, M., Kunes, J., Satinsky, D., & Raich, I. (2005). Novel regioselective preparation of 5-chloropyrazine-2-carbonitrile from pyrazine-2-carboxamide and coupling study of substituted phenylsulfanylpyrazine-2-carboxylic acid derivatives. Current Organic Chemistry, 9(1), 49-60. [Link]

  • Zitko, J., & Dolezal, M. (2016). Enoyl acyl carrier protein reductase inhibitors: An updated patent review (2011–2015). Expert Opinion on Therapeutic Patents, 26(9), 1079-1094. [Link]

  • Bouz, G., Semelková, L., Janďourek, O., Konečná, K., Paterová, P., Navrátilová, L., Kubíček, V., Kuneš, J., Doležal, M., & Zitko, J. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]

Sources

Decoding the Pyrazine Pharmacophore: A Strategic Guide to Scaffold Design and Kinase Inhibitor Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine ring (1,4-diazine) has emerged as a privileged nitrogenous heteroaromatic scaffold in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its electron-deficient nature, coupled with its dual hydrogen-bond acceptor capacity, makes it an ideal pharmacophore for anchoring into the orthosteric ATP-binding pockets of kinases. This technical guide explores the computational identification, structural activity relationship (SAR) optimization, and self-validating experimental methodologies required to develop and evaluate pyrazine-based inhibitors, utilizing the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor VE-821 as a primary case study.

The Pyrazine Scaffold: Electronic Properties & Pharmacophoric Significance

In structure-based drug design (SBDD), the hinge region of a kinase domain is the critical anchoring point for ATP-competitive inhibitors. The pyrazine core is uniquely suited for this role. The two para-oriented nitrogen atoms act as potent hydrogen-bond acceptors, allowing the molecule to form stable bidentate or monodentate interactions with the backbone amides of the kinase hinge region.

Furthermore, the electron-withdrawing nature of the pyrazine nitrogens lowers the energy of the highest occupied molecular orbital (HOMO), rendering the ring less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich heterocycles like pyrrole. This metabolic stability, combined with its compact steric profile, allows for extensive functionalization at the 2-, 3-, 5-, and 6-positions to probe adjacent hydrophobic pockets (e.g., the DFG-out pocket or the ribose-binding site).

Computational Pharmacophore Discovery

Identifying a novel pyrazine-based inhibitor typically begins with a robust computational workflow that integrates both structure-based and ligand-based design principles. For example, a kinase-directed virtual library screen against the TrkA kinase crystal structure successfully identified a novel pyrazine moiety as an active hit, primarily because aromatic moieties containing hydrogen-bond acceptors at specific regions strongly influenced TrkA activity[1].

Workflow Target Target Identification (Kinase ATP Pocket) SBDD Structure-Based Design (Co-crystal Analysis) Target->SBDD LBDD Ligand-Based Design (SAR Mapping) Target->LBDD Pharma Pharmacophore Generation (H-bond acceptors, Hydrophobic) SBDD->Pharma LBDD->Pharma Screen Virtual Screening of Pyrazine Libraries Pharma->Screen Hit Hit Compound Identification (e.g., VE-821) Screen->Hit

Computational workflow for pyrazine-based pharmacophore discovery.

Quantitative Structure-Activity Relationship (SAR) Analysis

The versatility of the pyrazine core is evident across multiple kinase targets. By modifying the substituents attached to the pyrazine ring, researchers can tune the selectivity profile from Fibroblast Growth Factor Receptor (FGFR) to DNA damage response kinases like ATR.

In the optimization of 5H-pyrrolo[2,3-b]pyrazine derivatives for FGFR inhibition, rational design guided by co-crystal structures revealed that substituting the imidazole ring with specific alkyl groups drastically shifted the inhibitory activity[2]. Similarly, the 3-amino-6-aryl-pyrazine-2-carboxamide core of VE-821 yields exceptional selectivity for ATR over related PIKK family members like ATM, DNA-PK, and mTOR[3].

Table 1: Comparative SAR of Pyrazine-Based Kinase Inhibitors
Compound / ScaffoldTarget KinasePotency (IC50 / Ki)Key Pharmacophore Feature
Compound 1 (Hit) TrkAActivePyrazine core with H-bond acceptor at the A-region[1]
Compound 13 FGFR1IC50 = 0.6 nM5H-pyrrolo[2,3-b]pyrazine with unsubstituted pyrazole[2]
Compound 29 FGFR1IC50 = 3.0 nM5H-pyrrolo[2,3-b]pyrazine with ethyl-substituted imidazole[2]
VE-821 ATRKi = 13 nM3-amino-6-aryl-pyrazine-2-carboxamide; ATP-competitive[3]

Mechanistic Validation: The ATR Kinase Case Study

To understand the functional consequence of the pyrazine pharmacophore, we examine VE-821. ATR is a critical sensor of single-stranded DNA and replication stress. When VE-821 occupies the ATP-binding pocket of ATR, it prevents the downstream phosphorylation of Chk1 at Ser345. This inhibition forces cancer cells with high replication stress to bypass the G2/M checkpoint, leading to premature mitotic entry, accumulation of γ -H2AX foci, and ultimately, mitotic catastrophe[4].

Pathway DNA DNA Double-Strand Break (Replication Stress) RPA RPA Protein Complex DNA->RPA ATR ATR Kinase Activation RPA->ATR Recruits Chk1 Chk1 Phosphorylation (Ser345) ATR->Chk1 Phosphorylates Apoptosis Mitotic Catastrophe & Apoptosis ATR->Apoptosis Pathway Blocked Pyrazine Pyrazine Inhibitor (VE-821) Pyrazine->ATR Inhibits (ATP-competitive) Arrest G2/M Cell Cycle Arrest & DNA Repair Chk1->Arrest

ATR-Chk1 signaling pathway blocked by ATP-competitive pyrazine inhibitors.

Self-Validating Experimental Protocols for Pharmacophore Evaluation

A robust drug discovery pipeline requires a self-validating experimental loop. An isolated biochemical IC50 is insufficient without proof of cellular permeability, target engagement, and phenotypic consequence. The following protocol outlines the causal chain of validation for a novel pyrazine-based inhibitor.

Step 1: Cell-Free ATP-Competitive Binding Assay (Biochemical Validation)
  • Methodology: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or ADP-Glo assay. Incubate recombinant kinase (e.g., ATR) with varying concentrations of the pyrazine derivative and titrate against multiple ATP concentrations (e.g., 10 µM, 100 µM, 1 mM).

  • Causality & Logic: Pyrazines are rationally designed to anchor in the hinge region. By varying ATP concentrations, you determine if the binding is truly ATP-competitive (indicated by a rightward shift in the IC50 curve as ATP increases). This validates the structural design hypothesis independent of cellular variables.

Step 2: Cellular Target Engagement (Biomarker Validation)
  • Methodology: Plate target cancer cells (e.g., MiaPaCa-2 pancreatic cancer cells). Pre-treat with the pyrazine inhibitor (e.g., VE-821 at 1 µM) for 1 hour, then induce replication stress using 100 nM Gemcitabine or 6 Gy radiation. Harvest cells 2 hours post-irradiation and perform a Western Blot probing for p-Chk1 (Ser345) and total Chk1[4].

  • Causality & Logic: A potent biochemical IC50 is meaningless if the compound cannot cross the lipid bilayer or is rapidly effluxed. Measuring the suppression of p-Chk1 confirms that the pyrazine compound successfully penetrates the cell, resists immediate metabolic degradation, and engages its specific target in the complex intracellular milieu.

Step 3: Phenotypic Sensitization Assay (Functional Validation)
  • Methodology: Perform a clonogenic survival assay. Plate cells at low density (200-500 cells/well). Treat with a combination of a DNA damaging agent (e.g., Gemcitabine) and the pyrazine inhibitor. Allow 10-14 days for colony formation. Fix, stain with crystal violet, and count surviving colonies.

  • Causality & Logic: This step validates the ultimate therapeutic hypothesis. If the pyrazine inhibitor effectively blocks ATR-mediated DNA repair (as proven in Steps 1 and 2), the cells should exhibit synthetic lethality or profound radiosensitization when subjected to DNA damage[4]. This links the molecular pharmacophore directly to the macroscopic biological outcome.

Conclusion

The pyrazine scaffold represents a highly tunable and metabolically stable pharmacophore for kinase inhibition. By leveraging structure-based computational design to optimize hinge-binding interactions, and validating these designs through a rigorous, causally-linked experimental pipeline (biochemical cellular biomarker phenotypic outcome), researchers can systematically develop potent therapeutics. As demonstrated by compounds like VE-821, mastering the pyrazine pharmacophore is a critical asset in the modern drug development arsenal.

References

  • Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. nih.gov.1

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. mdpi.com. 2

  • VE-821 | ATR Inhibitor. medchemexpress.com. 3

  • The Novel ATR Inhibitor VE-821 Increases Sensitivity of Pancreatic Cancer Cells to Radiation and Chemotherapy. nih.gov. 4

Sources

Methodological & Application

Introduction: The Significance of Pyrazinecarboxamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N-benzyl-3-chloropyrazine-2-carboxamides

Topic: Synthesis Protocol for N-benzyl-3-chloropyrazine-2-carboxamides Audience: Researchers, scientists, and drug development professionals.

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, pyrazinecarboxamides have garnered significant attention, most notably with the success of Pyrazinamide, a first-line antitubercular drug.[1][2] The N-benzyl-3-chloropyrazine-2-carboxamide series, in particular, has been explored for its potent antimycobacterial and antibacterial activities.[3][4] These compounds serve as crucial intermediates and target molecules in the development of novel therapeutic agents, particularly against drug-resistant strains of Mycobacterium tuberculosis and other clinically relevant bacteria like Staphylococcus aureus.[3][4]

This application note provides a detailed, field-proven protocol for the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides. The described methodology is based on a robust and widely adopted two-step, one-pot procedure involving the activation of a carboxylic acid to an acyl chloride, followed by amide coupling. We will delve into the causality behind experimental choices, address potential side reactions, and provide a self-validating protocol to ensure reproducibility and high purity of the target compounds.

Mechanistic Rationale: The Chemistry of Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone reaction in organic and medicinal chemistry.[5][6] A direct reaction is generally unfavorable as it results in a non-productive acid-base reaction.[6] Therefore, the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides necessitates the "activation" of the carboxylic acid group of 3-chloropyrazine-2-carboxylic acid.

The most common and efficient method for this activation is the conversion of the carboxylic acid into a highly reactive acyl chloride.[7][8] This is typically achieved using thionyl chloride (SOCl₂), which reacts with the carboxylic acid to form the acyl chloride, with volatile byproducts (SO₂ and HCl) that are easily removed.

Once formed, the electrophilic carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack by the primary amine group of benzylamine. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion forges the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is crucial in this step to neutralize the hydrogen chloride (HCl) generated, driving the reaction to completion.[2][9]

Visualized Synthetic Workflow

The overall process can be visualized as a streamlined workflow from starting materials to the purified final product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Work-up & Purification A 3-Chloropyrazine- 2-carboxylic acid D Reaction at Reflux A->D B Thionyl Chloride (SOCl₂) B->D C Dry Toluene (Solvent) C->D E Removal of Excess Reagents (in vacuo) D->E F Crude 3-Chloropyrazine- 2-carbonyl chloride E->F J Reaction at RT F->J G Benzylamine G->J H Triethylamine (Base) H->J I Dry Acetone (Solvent) I->J K Crude Product Mixture J->K L Purification (Recrystallization or Chromatography) K->L M Pure N-benzyl-3-chloropyrazine- 2-carboxamide L->M

Caption: A three-step workflow for the synthesis of the target carboxamides.

Detailed Experimental Protocol

This protocol details the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides via the acyl chloride intermediate method.[2][3][9]

Safety Precautions:
  • Thionyl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • All solvents used should be anhydrous to prevent unwanted side reactions.

Reagents and Materials
Reagent/MaterialMolecular FormulaM.W. ( g/mol )CAS No.Notes
3-Chloropyrazine-2-carboxylic acidC₅H₃ClN₂O₂158.5427398-39-6Starting material[10]
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Reagent grade, handle with care
BenzylamineC₇H₉N107.15100-46-9Or a desired substituted benzylamine
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Anhydrous, acts as an HCl scavenger
TolueneC₇H₈92.14108-88-3Anhydrous
AcetoneC₃H₆O58.0867-64-1Anhydrous
Step-by-Step Procedure

Part 1: Synthesis of 3-Chloropyrazine-2-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropyrazine-2-carboxylic acid (e.g., 0.5 mmol).

  • Add dry toluene (e.g., 20 mL) to the flask.

  • Under constant stirring, carefully add thionyl chloride (1.5 equivalents, e.g., 0.75 mmol) to the suspension.

    • Causality Note: A molar excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride. Toluene is an excellent solvent for this reaction due to its high boiling point and inertness.

  • Heat the reaction mixture to reflux and maintain for approximately 1 hour. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal, add fresh dry toluene (e.g., 10 mL) and evaporate again. This step is critical to prevent interference in the next stage.

  • The resulting crude 3-chloropyrazine-2-carbonyl chloride is a solid residue and is used immediately in the next step without further purification.

Part 2: Amide Coupling with Benzylamine

  • Dissolve the crude acyl chloride from Part 1 in dry acetone (e.g., 20 mL).

  • In a separate flask, prepare a solution of the corresponding benzylamine (1.0 equivalent, e.g., 0.5 mmol) and triethylamine (1.0 equivalent, e.g., 0.5 mmol) in dry acetone (e.g., 10 mL).

    • Causality Note: Triethylamine is a non-nucleophilic base that efficiently scavenges the HCl produced during the amidation, preventing the protonation of the benzylamine nucleophile and driving the equilibrium towards product formation.

  • Cool the acyl chloride solution in an ice bath and add the benzylamine/triethylamine solution dropwise with vigorous stirring over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours (typically 2-4 hours, or until TLC indicates completion).

Part 3: Product Isolation and Purification

  • Upon completion, remove the solvent (acetone) under reduced pressure.

  • The resulting crude solid contains the desired product and triethylamine hydrochloride salt.

  • Purify the crude product by either:

    • Recrystallization: Choose an appropriate solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) to recrystallize the product, leaving the more soluble salt impurity behind.

    • Column Chromatography: If recrystallization is ineffective, purify the crude mixture using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the pure fractions, combine them, and remove the solvent to yield the final N-benzyl-3-chloropyrazine-2-carboxamide product.

  • Dry the product under vacuum and characterize it using standard analytical techniques (NMR, IR, MS, and melting point).

Reaction Scheme and Side Reactions

The primary synthetic pathway is a nucleophilic acyl substitution.

G cluster_main Main Reaction cluster_side Potential Side Reaction Start 3-Chloropyrazine-2-carboxylic acid AcylChloride 3-Chloropyrazine-2-carbonyl chloride Start->AcylChloride  SOCl₂, Toluene, Δ Product N-benzyl-3-chloropyrazine-2-carboxamide AcylChloride->Product  Benzylamine, TEA, Acetone SideProduct N-benzyl-3-(benzylamino)pyrazine-2-carboxamide Product->SideProduct  Excess Benzylamine, Heat

Caption: The desired reaction pathway and a potential side reaction.

A known complication in this synthesis is the potential for a secondary reaction where a second molecule of benzylamine displaces the chlorine atom at the C-3 position of the pyrazine ring.[3][11] This nucleophilic aromatic substitution (SNAAr) leads to the formation of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides. This side reaction is more likely to occur with an excess of benzylamine or at elevated temperatures. To minimize this, it is crucial to maintain a 1:1 stoichiometry of the acyl chloride and benzylamine and to conduct the reaction at or below room temperature.

Representative Data

The following table presents data for a representative compound synthesized using this methodology, as reported in the literature.[11]

Compound NameR-Group (on Benzyl)Yield (%)M.P. (°C)Reference
3-Chloro-N-(3-(trifluoromethyl)benzyl)pyrazine-2-carboxamide3-CF₃5579.2–81.5[11]
3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide2-Cl--[3]

Note: Yields are highly dependent on reaction scale and purification efficiency.

Conclusion

The protocol described provides a reliable and efficient pathway for the synthesis of N-benzyl-3-chloropyrazine-2-carboxamides, a class of compounds with significant potential in antimicrobial drug discovery. By carefully controlling stoichiometry and temperature, researchers can favor the formation of the desired mono-substituted product and minimize the formation of the di-substituted side product. The robustness of the acyl chloride-based amide coupling makes this method highly adaptable for creating a diverse library of analogues for structure-activity relationship (SAR) studies.

References

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Kapustíková, I., et al. (n.d.). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Zitko, J., et al. (2017, March 21). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 484. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Zitko, J., et al. (2017, March 21). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. PubMed. Retrieved from [Link]

  • Servusová, B., et al. (n.d.). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules. Retrieved from [Link]

  • Doležal, M., et al. (2006, March 29). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-256. Retrieved from [Link]

  • Jandourek, O., Doležal, M., & Kuneš, J. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. Current Organic Synthesis, 12(2), 189-196. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. In Sustainable Organic Synthesis: Tools and Strategies. Retrieved from [Link]

  • Zitko, J., et al. (2017, March 21). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. MDPI. Retrieved from [Link]

  • Sharma, R., et al. (2025, November 7). Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Journal of Pharmaceutical Research and Reports. Retrieved from [Link]

  • Doležal, M., et al. (2006, March 29). Substituted pyrazinecarboxamides: synthesis and biological evaluation. PubMed. Retrieved from [Link]

  • Jandourek, O., et al. (2015). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. ResearchGate. Retrieved from [Link]

  • Doležal, M., et al. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • Zitko, J., et al. (2017). Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv). ResearchGate. Retrieved from [Link]

  • Jandourek, O., et al. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Retrieved from [Link]

  • Jandourek, O., et al. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]

  • Doležal, M., et al. (n.d.). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum. Retrieved from [Link]

Sources

Application Note: Advanced In Vitro Assay Methodologies for Antimycobacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Mycobacterial Screening

The unique, lipid-rich cell wall architecture and intracellular survival mechanisms of Mycobacterium tuberculosis (Mtb) present formidable challenges in drug discovery. A robust preclinical pipeline requires in vitro assays that not only measure extracellular bacteriostatic or bactericidal activity but also evaluate compound efficacy within the hostile, acidic environment of the host macrophage.

This application note details two foundational methodologies: the high-throughput Resazurin Microtiter Assay (REMA) for extracellular Minimum Inhibitory Concentration (MIC) determination[1], and the Intracellular Macrophage Infection Assay for physiological efficacy profiling[2]. By understanding the causality behind each experimental condition, researchers can avoid common false-positive artifacts and build self-validating screening systems.

Extracellular Susceptibility Profiling: The Resazurin Microtiter Assay (REMA)

Mechanistic Causality

Traditional agar proportion methods require 3 to 4 weeks of incubation due to the slow doubling time (~15–20 hours) of Mtb. The REMA method circumvents this bottleneck by leveraging the redox indicator resazurin (Alamar Blue). Metabolically active mycobacteria utilize oxidoreductase enzymes to reduce the non-fluorescent, blue resazurin into resorufin, a highly fluorescent, pink compound[3]. This provides a rapid (7–8 days) readout that directly correlates with the proliferation of live bacilli, making it highly scalable for 96-well and 384-well formats[4].

Protocol: REMA for MIC Determination

Self-Validating System Requirements: Every assay plate must include a drug-free growth control (to ensure baseline viability), a cell-free sterility control (to detect media contamination), and a reference drug gradient (e.g., Isoniazid or Rifampicin) to validate the assay's dynamic range and reproducibility[1].

Step 1: Inoculum Preparation

  • Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 to mid-log phase (OD600 ~0.6).

    • Expert Insight: OADC provides essential fatty acids and albumin (which binds toxic free fatty acids) to promote growth. Tween 80 acts as a non-ionic surfactant to prevent the natural tendency of mycobacteria to form cords and clumps, ensuring a uniform suspension.

  • Adjust the suspension to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth to achieve a working inoculum of approximately 5×105 CFU/mL[4].

Step 2: Microtiter Plate Setup

  • Dispense 100 µL of 7H9 broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound (prepared at 2X the highest desired concentration) to the first column and perform serial two-fold dilutions across the plate.

  • Inoculate 100 µL of the Mtb working suspension into each well (final volume = 200 µL).

Step 3: Incubation & Readout

  • Seal the plates with breathable membranes and incubate at 37°C for 7 days.

  • Add 30 µL of 0.02% resazurin sodium salt solution to each well. Incubate for an additional 24–48 hours[4].

  • Readout: The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink[1].

REMA_Workflow A Inoculum Preparation (McFarland 1.0 → 1:20 in 7H9) B Compound Dilution (96-well microtiter plate) C Inoculation (100 µL bacteria + 100 µL drug) D Primary Incubation (37°C, 7 Days) C->D E Resazurin Addition (30 µL of 0.02% solution) D->E F Secondary Incubation (37°C, 24-48 Hours) E->F G Colorimetric Readout (Blue = Inhibition, Pink = Growth) F->G AB AB AB->C

Workflow of the Resazurin Microtiter Assay (REMA) for extracellular MIC determination.

Physiological Efficacy: Intracellular Macrophage Infection Assay

Mechanistic Causality

Mtb is an intracellular pathogen that resides and replicates within host alveolar macrophages. Compounds that exhibit potent extracellular MICs often fail in vivo because they cannot penetrate the macrophage membrane, are inactivated by the acidic pH of the phagolysosome, or are actively effluxed by host cells. The intracellular assay utilizes murine (e.g., J774A.1) or human (e.g., THP-1) macrophage models to evaluate true physiological efficacy[2].

Protocol: Macrophage Infection Model

Self-Validating System Requirements: This assay relies on the "aminoglycoside protection" principle. Because drugs like Amikacin penetrate macrophages poorly, treating the infected monolayer with them eliminates extracellular bacilli without affecting intracellular Mtb. Furthermore, compound cytotoxicity must be pre-determined. If a test compound is cytotoxic to the macrophage, the cell will lyse, releasing the intracellular bacilli into the Amikacin-containing media where they will die—yielding a false-positive "antimycobacterial" result[2].

Step 1: Macrophage Seeding & Infection

  • Seed J774A.1 macrophages at 2.5×105 cells/well in a 24-well plate using DMEM supplemented with 10% FBS. Incubate at 37°C with 5% CO₂ until 90% confluent[2].

  • Infect the macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 10:1. Incubate for 2 hours to allow phagocytosis[2].

Step 2: Extracellular Bacilli Elimination

  • Wash the monolayers three times with warm Hank's Balanced Salt Solution (HBSS) to remove non-phagocytosed organisms[2].

  • Add medium containing 200 µg/mL Amikacin for 2 hours to kill remaining extracellular bacteria, followed by three additional HBSS washes.

Step 3: Drug Treatment & Lysis

  • Add fresh medium containing sub-cytotoxic concentrations of the test compounds[2].

  • Incubate for 72–96 hours.

  • At designated time points, aspirate the medium, wash, and lyse the macrophages using 0.25% SDS or 0.1% Triton X-100 for 3 minutes to release intracellular bacilli[2].

Step 4: CFU Enumeration

  • Serially dilute the lysate and plate on Middlebrook 7H10 agar.

  • Incubate for 3–4 weeks and count colonies to determine the log reduction in intracellular survival compared to untreated controls.

Intracellular_Assay M Macrophage Seeding (J774A.1 cells, 24-well plate) I M. tuberculosis Infection (MOI 10:1, 2 hours) M->I W Amikacin Protection Wash (Kill extracellular bacilli) I->W T Compound Treatment (Sub-cytotoxic concentrations) W->T L Macrophage Lysis (0.25% SDS, 3 mins) T->L C CFU Enumeration (Plating on 7H10 Agar) L->C

Step-by-step logic of the Intracellular Macrophage Infection Assay.

Quantitative Data Summary

To aid in experimental design, the following table summarizes the quantitative parameters, throughput capabilities, and reference drug baselines for the primary antimycobacterial assays utilized in drug development.

ParameterREMA (Extracellular)Macrophage Infection ModelMGIT 960 System (Automated)
Inoculum Size 5×105 CFU/mLMOI 10:1 ( 2.5×106 CFU/well) 1×105 CFU/mL
Incubation Time 7–8 Days72–96 Hours (post-infection)4–14 Days
Rifampicin MIC (H37Rv) 0.25 – 0.5 µg/mL~1.0 µg/mL (Intracellular)1.0 µg/mL (Breakpoint)
Isoniazid MIC (H37Rv) 0.06 – 0.25 µg/mL~0.1 µg/mL (Intracellular)0.1 µg/mL (Breakpoint)
Readout Format Absorbance (570nm) / VisualCFU/mL (Log₁₀ reduction)Growth Units (Fluorescence)
Throughput Limit High (96/384-well plates)Low (24/48-well plates)Medium (Automated Tubes)
Cost per Sample LowHighMedium

References

  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. 1

  • Martin, A., Camacho, M., Portaels, F., & Palomino, J. C. (2003). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Antimicrobial Agents and Chemotherapy. 4

  • López-García, S., Castañeda-Sanchez, J. I., Jiménez-Arellanes, A., Domínguez-López, L., Castro-Mussot, M. E., Hernández-Sánchez, J., & Luna-Herrera, J. (2015). Macrophage Activation by Ursolic and Oleanolic Acids during Mycobacterial Infection. Molecules.2

  • World Health Organization / General Diagnostics (2023). Rapid Diagnosis of Drug-Resistant Tuberculosis–Opportunities and Challenges. MDPI. 3

Sources

Advanced Molecular Docking Protocols for Pyrazinamide Derivatives in Anti-Tubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

Pyrazinamide (PZA) is a cornerstone first-line therapeutic for the treatment of Mycobacterium tuberculosis (Mtb). As a prodrug, PZA relies on the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene) for conversion into its active moiety, pyrazinoic acid (POA)[1]. However, the rising incidence of Multi-Drug Resistant Tuberculosis (MDR-TB) is heavily driven by pncA mutations, which prevent this critical activation step[1].

To circumvent this resistance mechanism, modern drug development focuses on the rational design of PZA derivatives. By utilizing bioisosteric modifications (such as the integration of 1,2,3-triazole rings or halogenation), researchers can create compounds that bypass PncA entirely and directly engage with mycobacterial targets[2]. This application note outlines the authoritative in silico workflows—specifically molecular docking and molecular dynamics (MD) simulations—required to evaluate novel pyrazinamide derivatives against validated and putative targets like PanD, InhA, and RpsA.

Mechanistic Rationale & Target Selection

A robust computational protocol must be grounded in the biological reality of the target's mechanism of action (MoA). Selecting the correct target and understanding its conformational dynamics dictates the parameters of the docking simulation.

  • PanD (Aspartate Decarboxylase): POA acts as a competitive inhibitor of PanD, disrupting the biosynthesis of pantothenate and coenzyme A[1]. Crystallographic data reveals that POA binds at the interface of two PanD subunits within a closed active site[1]. Because the binding pocket is not directly accessible in the apo-state, the protein must undergo a conformational change to accommodate the ligand, necessitating the use of flexible docking algorithms[1].

  • InhA (Enoyl-ACP Reductase): Structural modifications, such as the synthesis of pyrazine-1,2,3-triazoles or 3-chloropyrazine-2-carboxamides, shift the binding preference of the derivatives toward InhA[2][3]. Docking studies against InhA focus on identifying common binding interactions shared with known inhibitors (e.g., isoniazid)[3].

  • RpsA (Ribosomal Protein S1) & FAS-I: Historically, POA was thought to inhibit trans-translation by binding to RpsA or disrupt mycolic acid synthesis via FAS-I[4]. However, recent experimental validations have disputed these MoAs, making them secondary targets for consensus docking rather than primary endpoints[4].

G PZA Pyrazinamide (PZA) Prodrug PncA PncA Enzyme (Mutated in MDR-TB) PZA->PncA Hydrolysis POA Pyrazinoic Acid (POA) Active Form PncA->POA Activation Target1 PanD (Aspartate Decarboxylase) POA->Target1 Competitive Inhibition Deriv PZA Derivatives (e.g., Triazoles) Deriv->Target1 Direct Binding (Bypasses PncA) Target2 InhA (Enoyl-ACP Reductase) Deriv->Target2 Alternative Targeting

Fig 1: Mechanistic pathway of PZA activation vs. direct targeting by modified PZA derivatives.

Step-by-Step Methodology: Molecular Docking & Validation

A trustworthy computational protocol must be self-validating. Static docking poses alone are insufficient; they must be coupled with thermodynamic validation (MD simulations) to ensure physiological relevance.

Phase 1: Ligand and Protein Preparation

Causality: Raw crystallographic files (PDBs) contain artifacts such as resolving agents, alternate side-chain conformations, and missing loops that will artificially skew binding energies. Proper preparation establishes a reliable baseline.

  • Ligand Preparation:

    • Construct the 3D structures of the PZA derivatives using a chemical drawing tool.

    • Perform energy minimization using the AMBER10:EHT or MMFF94 forcefield. This step resolves steric clashes and establishes the lowest-energy conformer prior to docking[4].

    • Assign appropriate partial charges (e.g., Gasteiger or Kollman) to ensure accurate electrostatic mapping.

  • Protein Preparation:

    • Retrieve the high-resolution crystal structure of the target (e.g., PanD or InhA) from the Protein Data Bank.

    • Strip non-essential water molecules. Critical Exception: Retain ordered, structural water molecules if they mediate critical hydrogen-bonding networks between the ligand and the binding pocket[5].

    • Add polar hydrogens to correct the protonation states of ionizable residues (Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

Phase 2: Grid Box Definition and Docking Execution

Causality: Restricting the search space to the known active site increases the signal-to-noise ratio of the scoring function, preventing the algorithm from trapping the ligand in irrelevant surface crevices.

  • Grid Box Setup: Center the coordinates on known interacting residues. For PanD, the grid must encompass the interface of the two subunits where POA is known to bind competitively[1].

  • Docking Algorithm: Utilize robust software such as AutoDock Vina or the Molecular Operating Environment (MOE)[5]. For targets like PanD, enable flexible side-chain docking for residues lining the active site to account for the induced-fit conformational shift required for ligand entry[1].

  • Scoring & Pose Analysis: Evaluate poses based on binding free energy (ΔG, kcal/mol). Prioritize poses that maintain conserved hydrogen bonds (e.g., interactions with conserved Aspartate residues like D29 or D56) over poses that rely solely on non-specific hydrophobic contacts[5].

Phase 3: Post-Docking Molecular Dynamics (MD) Validation

Causality: Docking algorithms cannot predict the temporal stability of a ligand-protein complex. MD simulations validate whether the docked pose remains stable under simulated physiological conditions[5].

  • Solvate the docked complex in a TIP3P water box and neutralize the system with Na+/Cl- counter-ions.

  • Run a 100 ns production simulation under NPT ensemble conditions (constant Number of particles, Pressure, and Temperature).

  • Analyze the Root Mean Square Deviation (RMSD) of the protein backbone (values consistently < 2.0 Å indicate high complex stability) and the Root Mean Square Fluctuation (RMSF) to identify localized flexibility in the binding pocket loops[5].

Workflow PrepL Ligand Preparation (Energy Min, Charges) Grid Grid Box Definition (Active Site Targeting) PrepL->Grid PrepP Protein Preparation (Add H+, Remove H2O) PrepP->Grid Dock Molecular Docking (Flexible Side-Chains) Grid->Dock Score Scoring & Pose Analysis (ΔG, H-Bonds) Dock->Score MD MD Simulation (RMSD / RMSF Validation) Score->MD

Fig 2: Standardized in silico workflow for molecular docking and MD simulation validation.

Quantitative Data Synthesis

The predictive power of the docking workflow is ultimately validated by in vitro Minimum Inhibitory Concentration (MIC) assays. The table below synthesizes the binding affinities and experimental MIC values against M. tuberculosis H37Rv for various rationally designed PZA derivatives.

Compound / Derivative ClassTarget EvaluatedDocking Score / AffinityMIC vs Mtb H37RvKey Structural Modification
Pyrazinamide (PZA) PanDK_i = 0.78 mM3.12 µg/mLN/A (Standard Prodrug Baseline)
Pyrazine-1,2,3-triazoles InhAHigh Affinity (Validated)1.56 µg/mLBioisosteric triazole ring addition
3-Chloropyrazine-2-carboxamides InhAHigh Affinity (Validated)6.00 µMHalogenation at C3 position
Quinolyl pyrazinamides σ1R / σ2R-10.69 kcal/molN/A (K_i = 22 nM)Appended quinoline tail
5-Alkyl pyrazinamides PanD (Disputed)Weak / Non-binding25.0 µg/mLAlkyl chain extension (C8 octylamide)

Data aggregated from comparative structural studies[1][2][3][4][5].

References

  • The bioisosteric modification of pyrazinamide derivatives led to potent antitubercular agents: Synthesis via click approach and molecular docking of pyrazine-1,2,3-triazoles. PubMed (NIH). 2

  • The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD. ResearchGate. 1

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. 3

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC (NIH). 4

  • Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. PMC (NIH).5

Sources

Application Note: Evaluating N-(2-benzylphenyl)pyrazine-2-carboxamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacological Context

The pyrazine-2-carboxamide scaffold is a privileged pharmacophore in oncology and targeted drug discovery. This nitrogen-rich heterocyclic moiety is highly effective at acting as a hydrogen-bond donor/acceptor system within the ATP-binding hinge region of various kinases, including FLT3, AXL, and Checkpoint Kinase 1 (CHK1)[1]([Link]).

In this application note, we outline a comprehensive, self-validating cell-based assay cascade to evaluate N-(2-benzylphenyl)pyrazine-2-carboxamide (herein referred to as N-2-BPC ) as a putative kinase inhibitor (e.g., targeting the CHK1/ATR DNA damage response axis). To ensure scientific rigor, we move beyond simple viability screening and incorporate direct target engagement and mechanistic phenotypic readouts.

Physicochemical Properties & Formulation

ParameterValuePharmacological Implication
Molecular Formula C₁₈H₁₅N₃OStandard small-molecule footprint.
Molecular Weight 289.34 g/mol < 500 Da (Lipinski's Rule of 5 compliant).
XLogP3-AA 2.9Optimal balance of aqueous solubility and lipid permeability.
H-Bond Donors/Acceptors 1 / 3Favorable for ATP-competitive hinge binding.
TPSA 54.9 ŲHigh likelihood of intracellular target accessibility.

Formulation: Prepare a 10 mM master stock of N-2-BPC in 100% anhydrous DMSO. Aliquot into light-protected vials to prevent photo-degradation and store at -20°C. Ensure the final DMSO concentration in all cell-based assays does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Workflow

Workflow A 1. Compound Formulation N-2-BPC in DMSO B 2. Viability Assay (CTG) Determine IC50 & Toxicity A->B Dose-response optimization C 3. Target Engagement (CETSA) Confirm Kinase Binding (ΔTm) B->C Select sub-lethal concentrations D 4. Functional Readout (IF) Quantify γ-H2AX Foci C->D Correlate binding with phenotype

Figure 1: Sequential cell-based assay workflow for evaluating N-2-BPC.

Step-by-Step Methodologies

Protocol 4.1: Cell Viability & Proliferation (CellTiter-Glo)

Causality & Principle: The CellTiter-Glo (CTG) assay measures intracellular ATP, which is directly proportional to the number of metabolically active cells. The luciferin-luciferase reaction requires ATP to emit luminescence. We perform this first to establish the sub-lethal concentration range for subsequent mechanistic assays.

Self-Validation System: Include Staurosporine (1 µM) as a positive control for cell death. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Cell Seeding: Seed target cancer cells (e.g., HeLa or U2OS) at 3,000 cells/well in a 96-well opaque white plate. Add 200 µL of PBS to the outer edge wells to mitigate evaporation (edge effect). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of N-2-BPC (ranging from 30 µM to 1.5 nM). Normalize DMSO to 0.5% across all wells. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: The luciferase enzyme's kinetic rate is highly temperature-dependent; uneven temperature across the plate will cause artifactual luminescence gradients.

  • Reagent Addition: Add an equal volume (100 µL) of CTG reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1.0 second/well). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 4.2: Cellular Thermal Shift Assay (CETSA)

Causality & Principle: CETSA directly measures intracellular target engagement. When N-2-BPC binds to its target kinase, it lowers the free energy of the native state, thermodynamically stabilizing the folded protein against heat-induced unfolding. Unbound proteins denature and irreversibly aggregate at lower temperatures[2]([Link]).

Self-Validation System: Probe the Western blot for a housekeeping protein (e.g., GAPDH) to ensure the thermal shift is specific to the target kinase and not a result of global proteome stabilization.

  • Cell Treatment: Seed cells in 10 cm dishes and grow to 70% confluency. Treat with 5 µM N-2-BPC (or DMSO control) for 2 hours to allow intracellular equilibration and target binding.

  • Harvesting: Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL per tube).

  • Thermal Challenge: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes, followed by 3 minutes at RT.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Causality: Mechanical/freeze-thaw lysis is mandatory. Harsh detergents (like SDS or Triton X-100) will artificially alter the thermodynamic melting profile of the target protein.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Collect the soluble supernatant, resolve via SDS-PAGE, and perform quantitative Western blotting against the target kinase. Calculate the apparent aggregation temperature (Tₐ₉₉) and determine the shift (ΔTm).

Protocol 4.3: Functional Phenotypic Readout (γ-H2AX Immunofluorescence)

Causality & Principle: If N-2-BPC inhibits a DNA damage response kinase (like CHK1), it will induce replication fork collapse and DNA double-strand breaks (DSBs). In response, ATM/ATR kinases rapidly phosphorylate the histone variant H2AX at Serine 139 (γ-H2AX) at the break sites. This creates a massive, localized amplification signal (foci) that serves as a highly sensitive biomarker for DNA damage[3]([Link]).

Self-Validation System: Include Etoposide (10 µM) as a positive control for DSB induction. Use DAPI staining to normalize the number of γ-H2AX foci per individual nucleus.

  • Seeding & Treatment: Seed cells on glass coverslips in a 6-well plate. Treat with N-2-BPC at the IC₅₀ concentration (determined in Protocol 4.1) for 24 hours.

  • Fixation: Wash with cold PBS and fix cells with 4% paraformaldehyde (PFA) for 15 minutes at RT.

  • Permeabilization: Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes. Causality: Permeabilization is required for the bulky primary antibody to access the nuclear chromatin.

  • Blocking & Staining: Block with 5% BSA for 1 hour. Incubate with anti-γ-H2AX (Ser139) primary antibody (1:500) overnight at 4°C. Wash and incubate with an AlexaFluor-488 conjugated secondary antibody (1:1000) for 1 hour at RT in the dark.

  • Mounting: Mount coverslips using ProLong Gold Antifade Mountant with DAPI.

  • Imaging & Quantification: Image using a confocal microscope. Quantify the average number of γ-H2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji).

Mechanistic Pathway Visualization

Pathway RS Replication Stress ATR ATR Kinase RS->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates Fork Fork Collapse & DSB Formation CHK1->Fork Prevents N2BPC N-2-BPC (Inhibitor) N2BPC->CHK1 Inhibits H2AX γ-H2AX (Ser139 Phosphorylation) Fork->H2AX Triggers ATM/ATR

Figure 2: Mechanism of action: N-2-BPC inhibits target kinases, inducing DNA damage and γ-H2AX.

Quantitative Data Summary

The following table outlines the structured data outputs required to validate N-2-BPC as an active intracellular probe.

Assay CategorySpecific ReadoutQuantitative ParameterSuccess Criteria / Expected Result
Viability CellTiter-Glo LuminescenceIC₅₀ (µM)Dose-dependent viability reduction; IC₅₀ < 5 µM.
Target Engagement CETSA Western BlotΔTm (°C)Positive thermal shift (ΔTm > 2.0°C) vs. DMSO control.
Phenotypic Marker γ-H2AX ImmunofluorescenceFoci per Nucleus> 5-fold increase in γ-H2AX foci compared to vehicle.
Assay Quality Z'-Factor CalculationZ' ScoreZ' > 0.5 across all microplate-based assays.

References

  • Al-Karmalawy, A. A., et al. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)." Future Medicinal Chemistry (2024).

  • GuideChem Database. "STK462025 (N-(2-benzylphenyl)pyrazine-2-carboxamide) Chemical Properties." (2024).

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols 9, 2100–2122 (2014).

  • Kuo, L. J., & Yang, L. X. "γ-H2AX – A Novel Biomarker for DNA Double-strand Breaks." In Vivo 22(3), 305-310 (2008).

Sources

Application of Pyrazine Derivatives in Photosynthesis Inhibition Studies: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Photosystem II (PSII) is a highly conserved membrane-protein complex located in the thylakoid membranes of chloroplasts. It catalyzes the light-driven oxidation of water and the subsequent reduction of plastoquinone, a critical step in the Photosynthetic Electron Transport (PET) chain. Over 50% of commercially available herbicides function by reversibly binding to PSII, thereby disrupting PET and inducing oxidative stress[1].

Recently, pyrazine derivatives—specifically substituted pyrazine-2-carboxamides—have emerged as potent PET inhibitors. These compounds simulate a peptide bond via their -CONH- moiety, allowing them to interface with the protein matrix of the photosynthetic apparatus[1]. Mechanistic studies utilizing Electron Paramagnetic Resonance (EPR) spectroscopy demonstrate that pyrazine derivatives exhibit dual-site inhibition:

  • Donor Side Interaction: They interact with the intermediate D∙ , specifically the tyrosine radicals ( TyrZ​ and TyrD​ ) situated at the 161st position in the D1 and D2 proteins, interrupting water oxidation[2].

  • Acceptor Side Competition: Highly lipophilic derivatives competitively displace plastoquinone at the QB​ binding site on the D1 protein, blocking electron transfer to the cytochrome b6​f complex[2].

PET_Inhibition Light Light Energy PSII Photosystem II (D1/D2 Proteins) Light->PSII H2O H2O Oxidation (OEC) H2O->PSII e- donor PQ Plastoquinone Pool (QA -> QB) PSII->PQ Electron Transport Cyt Cytochrome b6f PQ->Cyt Electron Transport Pyrazine Pyrazine Derivatives (e.g., Pyrazine-2-carboxamides) Pyrazine->PSII Binds TyrZ/TyrD Pyrazine->PQ Blocks QB Site

Fig 1: PET pathway and dual inhibition sites of pyrazine derivatives.

Structure-Activity Relationship (SAR) and Quantitative Data

The efficacy of pyrazine derivatives as PET inhibitors is heavily dependent on their lipophilicity (expressed as logk or logP ) and structural conformation. The introduction of hydrophobic, electron-withdrawing halogens (e.g., −Cl , −CF3​ ) on the benzene ring, combined with bulky alkyl substitutions (e.g., tert-butyl) on the pyrazine ring, significantly enhances the binding affinity to the hydrophobic pockets of PSII[1].

For instance, the incorporation of a methylene moiety in the connecting bridge (forming N-benzylpyrazine-2-carboxamides) increases conformational flexibility, allowing the molecule to achieve a more optimal fit within the QB​ binding niche. This modification yields IC50​ values comparable to the commercial standard DCMU (Diuron)[3].

Table 1: Quantitative SAR Data for Selected Pyrazine Derivatives
CompoundKey Structural Features IC50​ (µmol/L)Target Mechanism
3-(3,4-dichlorobenzyl-amino)-pyrazine-2-carboxamide Benzylamino bridge, high lipophilicity2.2PSII QB​ site competition[3]
6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide Chlorinated phenyl, tert-butyl pyrazine43.0PSII TyrD​ / TyrZ​ interaction[1]
6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide Iodo-substitution, high lipophilicity51.0PSII oxygen evolution block[4]
DCMU (Diuron) Standard Control (Phenylurea class)1.9PSII QB​ binding site[3]

Experimental Workflow and Protocols

To evaluate the PET-inhibiting activity of novel pyrazine derivatives, researchers rely on the isolation of functionally intact chloroplasts, followed by photometric assays measuring the Hill reaction (photoreduction of artificial electron acceptors).

Workflow Step1 1. Spinach Leaf Homogenization (Osmotic Buffer, 4°C) Step2 2. Differential Centrifugation (Isolate Intact Thylakoids) Step1->Step2 Step3 3. Compound Incubation (Pyrazine Derivatives + Dark Adaptation) Step2->Step3 Step4 4. Photochemical Assays (DCPIP Reduction / O2 Evolution) Step3->Step4 Step5 5. Data Validation (DCMU Control & IC50 Calculation) Step4->Step5

Fig 2: Experimental workflow for evaluating PET inhibition.

Protocol 1: Isolation of Intact Spinach Chloroplasts (Spinacia oleracea L.)

Causality Focus: Maintaining the structural integrity of the thylakoid membrane is paramount. Ruptured membranes uncouple electron transport from photophosphorylation, rendering IC50​ data biologically irrelevant.

  • Buffer Preparation: Prepare an isolation buffer containing 0.33 M Sorbitol, 2 mM EDTA, 5 mM MgCl2​ , and 50 mM Tricine (pH 7.5).

    • Causality: Sorbitol acts as an osmoticum to prevent thylakoid swelling and rupture. Tricine maintains the physiological pH of the stroma, and MgCl2​ preserves the stacking of grana.

  • Homogenization: Macerate 50 g of freshly harvested, destemmed spinach leaves in 100 mL of ice-cold isolation buffer using a blender (3 bursts of 5 seconds).

    • Causality: Strict temperature control (4°C) minimizes endogenous protease activity and prevents the thermal degradation of the oxygen-evolving complex (OEC).

  • Filtration & Centrifugation: Filter the homogenate through four layers of cheesecloth. Centrifuge the filtrate at 400 × g for 2 minutes to pellet cellular debris. Transfer the supernatant and centrifuge at 2,000 × g for 10 minutes.

  • Resuspension: Discard the supernatant. Gently resuspend the chloroplast pellet in a minimal volume of suspension buffer (omitting EDTA). Store on ice in the dark and use within 2 hours.

Protocol 2: DCPIP Photoreduction Assay (Hill Reaction)

Causality Focus: 2,6-dichlorophenol-indophenol (DCPIP) acts as an artificial electron acceptor, replacing plastoquinone. As it is reduced by PSII, its color changes from blue to colorless, allowing the rate of PET to be quantified spectrophotometrically at 600 nm.

  • Reaction Mixture: In a glass cuvette, combine chloroplast suspension (equivalent to 20 µg chlorophyll/mL), 50 mM Tricine buffer (pH 7.2), 0.1 M sucrose, 5 mM MgCl2​ , and 30 µM DCPIP.

  • Inhibitor Addition: Dissolve the pyrazine derivative in DMSO. Add varying concentrations (e.g., 1 to 200 µmol/L) to the cuvettes.

    • Self-Validation Step: The final concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced membrane toxicity. Include a Vehicle Control (1% DMSO only).

  • Dark Adaptation: Incubate the cuvettes in complete darkness for 5 minutes.

    • Causality: Allows the pyrazine molecules to reach equilibrium binding at the hydrophobic QB​ site without competitive displacement by photochemically reduced plastoquinone.

  • Illumination & Measurement: Irradiate the cuvette with a halogen lamp (approx. 100 W/ m2 ) for 1 to 3 minutes. Immediately measure the absorbance at 600 nm.

Protocol 3: Data Analysis and Self-Validating Controls

To ensure the assay is a self-validating system, the following controls and calculations must be executed:

  • Dark Control: A cuvette kept entirely in the dark. Validation: Proves that DCPIP reduction is strictly light-dependent and not caused by endogenous chemical reductants.

  • Positive Control: DCMU (Diuron) at 2 µmol/L. Validation: Confirms the sensitivity of the isolated chloroplasts to a known QB​ competitor[3].

  • IC50​ Calculation: Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithmic concentration of the pyrazine derivative. The IC50​ is the concentration at which the photoreduction rate of DCPIP is reduced by 50%.

References

  • Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides Source: MDPI (Molecules) URL:[Link]

  • Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of Photosynthesis-Inhibiting Activity Source: Sciforum URL:[Link]

  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Determining the Antimicrobial Potency of Pyrazine Compounds Against Mycobacterium tuberculosis: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Pyrazinamide and its Analogs in Tuberculosis Therapy

Pyrazinamide (PZA) is a cornerstone of first-line combination therapy for tuberculosis (TB), a devastating disease caused by Mycobacterium tuberculosis (M. tuberculosis).[1] Its unique ability to eradicate non-replicating or "persister" bacilli, often found in the acidic environments of inflammatory lesions, is crucial for shortening treatment duration and preventing relapse.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the urgent need for novel anti-tubercular agents.[2] Pyrazine-containing compounds, inspired by the structure of PZA, represent a promising avenue for the development of new drugs to combat this global health threat.[3][4]

A fundamental step in the preclinical evaluation of these novel pyrazine compounds is the accurate determination of their Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions. This application note provides a detailed, field-proven protocol for measuring the MIC of pyrazine compounds against M. tuberculosis using the widely adopted Microplate Alamar Blue Assay (MABA). This colorimetric method is a rapid, cost-effective, and high-throughput alternative to traditional radiometric or proportion methods.[2][5]

A key consideration when testing pyrazine compounds is their pH-dependent activity. PZA and many of its analogs are most active in an acidic environment (pH 5.5-5.9), which mimics the conditions within the phagolysosome of macrophages where M. tuberculosis resides.[1][6][7] Therefore, the protocol detailed below incorporates the necessary pH adjustments to ensure a biologically relevant and accurate assessment of compound potency. All procedures involving live M. tuberculosis cultures must be performed in a Biosafety Level 3 (BSL-3) laboratory.

I. Foundational Principles: The Science Behind the MIC Assay

The Microplate Alamar Blue Assay (MABA) is a robust method for determining the MIC of antimicrobial agents against M. tuberculosis.[2][8] The assay's core principle lies in the use of the redox indicator, resazurin (the active component of Alamar Blue). In its oxidized state, resazurin is blue. However, in the presence of metabolically active, viable bacteria, it is reduced to the pink, fluorescent compound resorufin.[2][9] Consequently, a blue color in the wells of the microplate indicates bacterial growth inhibition, while a pink color signifies bacterial growth.[2][8]

For pyrazine compounds, the standard Middlebrook 7H9 broth medium must be acidified to a pH of approximately 5.8 to 6.0 to facilitate their uptake and conversion to the active form, pyrazinoic acid, by the mycobacteria.[1][6] This acidification step is critical for obtaining meaningful MIC values that reflect the compound's potential in vivo efficacy.

II. Essential Materials and Reagents

A. Bacterial Strains and Culture Media:

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 Broth Base

  • Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment

  • Glycerol

  • Sterile Deionized Water

B. Pyrazine Compounds and Control Antibiotics:

  • Test Pyrazine Compounds

  • Pyrazinamide (PZA) as a positive control

  • Rifampicin or Isoniazid as additional controls

  • Dimethyl Sulfoxide (DMSO) for compound dissolution

C. Assay Reagents and Consumables:

  • Alamar Blue reagent

  • Tween 80 (10% solution)

  • Sterile, flat-bottom 96-well microplates

  • Sterile conical tubes (15 mL and 50 mL)

  • Micropipettes and sterile filter tips

  • Breathable plate sealants or Ziploc bags

  • pH meter and sterile 0.1 N HCl for media acidification

III. Detailed Experimental Protocol

Step 1: Preparation of Acidified Middlebrook 7H9 Broth

The causality behind this initial step is to create an environment that mimics the acidic phagolysosome, which is necessary for the activation of pyrazinamide and its analogs.

  • Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol and 10% (v/v) ADC or OADC enrichment.

  • Aseptically adjust the pH of the broth to 5.8-6.0 using sterile 0.1 N HCl.

  • Sterilize the acidified medium by filtration through a 0.22 µm filter.

Step 2: Preparation of Pyrazine Compound Stock Solutions
  • Dissolve the pyrazine compounds and control antibiotics in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).

  • Prepare intermediate dilutions of the stock solutions in the acidified 7H9 broth. It is crucial to ensure that the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can be toxic to M. tuberculosis.

Step 3: Inoculum Preparation

This step is designed to ensure a standardized and viable bacterial population for consistent and reproducible MIC results.

  • Culture M. tuberculosis H37Rv in standard (neutral pH) 7H9 broth until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.8).[2][9]

  • Allow the culture tube to stand for 5-10 minutes to permit the settling of bacterial clumps.[2]

  • Carefully transfer the upper supernatant to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension with fresh, neutral pH 7H9 broth to match a 0.5 McFarland standard (approximately 1 x 10⁷ CFU/mL).[2]

  • Prepare the final inoculum by diluting this suspension 1:20 in the previously prepared acidified 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[2]

Step 4: Microplate Setup and Inoculation

The following diagram illustrates the workflow for setting up the 96-well microplate.

MABA_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation cluster_readout Readout Compound_Prep Prepare Compound Serial Dilutions Plate_Layout Add 100 µL Acidified 7H9 Broth to Wells Inoculum_Prep Prepare M. tb Inoculum (5x10^5 CFU/mL) Add_Inoculum Add 100 µL Inoculum to Test Wells Serial_Dilution Perform 2-fold Serial Dilutions of Compounds Plate_Layout->Serial_Dilution 1. Add Compounds Serial_Dilution->Add_Inoculum 2. Inoculate Incubate_Initial Incubate at 37°C for 5-7 Days Add_Inoculum->Incubate_Initial 3. Seal Plate Add_Alamar Add Alamar Blue Reagent Incubate_Initial->Add_Alamar 4. Add Indicator Incubate_Final Re-incubate for 12-24 Hours Add_Alamar->Incubate_Final 5. Develop Color Read_Results Record MIC (Blue = Inhibition) Incubate_Final->Read_Results 6. Determine MIC

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

  • Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.

  • Add 100 µL of acidified 7H9 broth to all experimental wells.

  • In the first column of the experimental wells, add an additional 100 µL of the appropriate pyrazine compound or control drug at twice the desired highest final concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

  • Include the following controls:

    • Drug-Free Control: Wells containing only acidified 7H9 broth and the bacterial inoculum.

    • Sterility Control: Wells containing only acidified 7H9 broth.

    • Positive Control: A known active drug like Pyrazinamide.

  • Add 100 µL of the prepared M. tuberculosis inoculum to all test and control wells (except for the sterility control). The final volume in each well will be 200 µL.[2]

  • Seal the plate with a breathable sealant or place it in a Ziploc bag and incubate at 37°C for 5-7 days.[2]

Step 5: Addition of Alamar Blue and MIC Determination

This final stage provides a visual readout of bacterial viability, allowing for a clear determination of the MIC.

  • After the initial incubation period, add 30 µL of the Alamar Blue reagent mixture (prepared by mixing Alamar Blue solution and 10% Tween 80 in a 1:1 ratio) to one of the drug-free control wells.[2]

  • Re-incubate the plate for 12-24 hours.[2]

  • Observe the color change in the control well. If it turns from blue to pink, this indicates sufficient bacterial growth, and the Alamar Blue mixture can be added to all other wells. If it remains blue, continue incubation and check daily.[2]

  • After adding the reagent to all wells and incubating for an additional 24 hours, record the results.

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[2][8]

IV. Data Interpretation and Quality Control

A self-validating system is essential for trustworthy results. The following table outlines the expected outcomes for the controls, which are critical for validating the assay's performance.

Control WellExpected ColorInterpretation
Sterility Control BlueNo contamination of the culture medium.
Drug-Free Control PinkThe bacterial inoculum is viable and metabolically active.
Positive Control (PZA) Blue (at and above MIC)The assay is sensitive to the control drug.

The MIC value for the positive control, Pyrazinamide, should fall within the expected range for the M. tuberculosis H37Rv strain under acidic conditions (typically 12.5-50 µg/mL at pH 5.8). Significant deviation from this range may indicate issues with the assay setup, such as incorrect pH, inoculum density, or reagent quality.

V. Alternative and Confirmatory Methods

While MABA is a highly effective primary screening method, other assays can be employed for confirmation or for specific research questions.

Luciferase Reporter Phage (LRP) Assay

The Luciferase Reporter Phage (LRP) assay is a rapid method for determining drug susceptibility.[10][11] This technique utilizes mycobacteriophages that have been genetically engineered to express a luciferase gene.[12][13] When these phages infect viable M. tuberculosis cells, they produce luciferase, which in the presence of its substrate, luciferin, emits light.[10] The amount of light produced is proportional to the number of viable bacteria. A reduction in light output in the presence of a drug indicates its inhibitory effect.[10][14] The LRP assay can significantly reduce the time required to obtain susceptibility results, often from weeks to days.[10][11]

LRP_Assay Mtb Viable M. tuberculosis Infection Phage Infection Mtb->Infection LRP Luciferase Reporter Phage LRP->Infection Luciferase Luciferase Expression Infection->Luciferase Light Light Emission Luciferase->Light Reacts with Luciferin Add Luciferin Substrate Luciferin->Light Luminometer Measure Light (Luminometer) Light->Luminometer

Caption: Principle of the Luciferase Reporter Phage (LRP) Assay.

VI. Conclusion

The protocol detailed in this application note provides a comprehensive and reliable framework for determining the MIC of novel pyrazine compounds against Mycobacterium tuberculosis. The emphasis on pH control is critical for accurately assessing the potency of this important class of anti-tubercular agents. By adhering to these guidelines and incorporating rigorous quality control measures, researchers can generate high-quality, reproducible data to advance the discovery and development of new treatments for tuberculosis.

VII. References

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]

  • Jacobs, W. R., Jr., Barletta, R. G., Udani, R., Chan, J., Kalkut, G., Sosne, G., Kieser, T., Sarkis, G. J., Hatfull, G. F., & Bloom, B. R. (1993). Rapid assessment of drug susceptibilities of Mycobacterium tuberculosis by means of luciferase reporter phages. Science, 260(5109), 819–822. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M24 - Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. CLSI. [Link]

  • Salfinger, M., & Heifets, L. B. (1988). Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method. Antimicrobial Agents and Chemotherapy, 32(7), 1002–1004. [Link]

  • Chakraborty, P., Bajeli, S., Kaushal, D., Radotra, B. D., & Kumar, A. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol, 11(6), e3956. [Link]

  • Association of Public Health Laboratories. (2016). Issues in Mycobacterium tuberculosis Complex (MTBC) Drug Susceptibility Testing: Pyrazinamide (PZA). APHL. [Link]

  • Tamblin, J., Shi, W., Chen, L., & Reynolds, R. C. (2025). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology, 16, 1688772. [Link]

  • Banaiee, N., Bobadilla-del-Valle, M., Riska, P. F., Siqueiros-Carvajal, M., Koru-Sengul, T., Cendejas-Bueno, E., Hatfull, G. F., Jacobs, W. R., Jr., & Ponce-de-Leon, A. (2003). Luciferase reporter mycobacteriophages for detection, identification, and antibiotic susceptibility testing of Mycobacterium tuberculosis in Mexico. Journal of Clinical Microbiology, 41(9), 4067–4072. [Link]

  • Anbarasu, S., Muthukumar, C., & Shanmugam, G. (2020). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications, 13(4), 1709-1715. [Link]

  • Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., Torres, P., Madico, G., Hernandez, A., Degnan, M. T., Cook, M. B., Quenzer, V. K., Ferguson, R. M., & Gilman, R. H. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of Clinical Microbiology, 36(2), 362–366. [Link]

  • Shi, W., Chen, L., & Reynolds, R. C. (2021). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. International Journal of Molecular Sciences, 22(15), 8031. [Link]

  • Peterson, N. D., Peloquin, C. A., Mehaffy, C., Fofana, M. O., Johnson, J. L., & Dobos, K. M. (2015). Nanoluciferase Reporter Mycobacteriophage for Sensitive and Rapid Detection of Mycobacterium tuberculosis Drug Susceptibility. Antimicrobial Agents and Chemotherapy, 59(12), 7489–7497. [Link]

  • Clinical and Laboratory Standards Institute. (2011). M24-A2: Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes; Approved Standard—Second Edition. CLSI. [Link]

  • Janda, J. M., & Woods, G. L. (2011). Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes. Clinical Infectious Diseases, 52(8), 1055-1061. [Link]

  • Waaler, H. T. (2004). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 39(5), 447-456. [Link]

  • Piuri, M., & Hatfull, G. F. (2006). Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. Plasmid, 55(3), 221-229. [Link]

  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2008). Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. Molecules, 13(5), 1015-1033. [Link]

Sources

Application Note: Crystallography of N-(2-benzylphenyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols

Introduction & Structural Rationale

Derivatives of pyrazine-2-carboxamides represent a critical class of pharmacophores, widely investigated for their anti-tubercular, fungicidal, and herbicidal properties. The specific compound N-(2-benzylphenyl)pyrazine-2-carboxamide presents a unique crystallographic challenge due to its dichotomy of rigidity and flexibility.

The molecule consists of a rigid, planar pyrazine-2-carboxamide core and a highly flexible 2-benzylphenyl moiety. Mechanistically, the pyrazine ring and the amide plane are forced into coplanarity by a strong intramolecular N–H···N hydrogen bond[1]. However, the bulky 2-benzylphenyl group sterically clashes with the core, forcing the proximal phenyl ring to twist out of the amide plane. Furthermore, the terminal benzyl group (–CH₂–Ph) possesses high rotational degrees of freedom, making it highly susceptible to thermal libration and positional disorder within the crystal lattice.

As a Senior Application Scientist, I have designed the following self-validating protocols to overcome these challenges. By strictly controlling crystallization kinetics and utilizing cryogenic data collection, you can suppress thermal motion and obtain high-resolution, unambiguous structural data.

Crystallographic Workflow & Mechanistic Logic

The following workflow illustrates the critical path from purified compound to a fully validated crystallographic model.

Workflow A 1. Synthesis & Purification (Purity >99%) B 2. Crystal Growth (Slow Evaporation, Mixed Solvents) A->B C 3. X-ray Data Collection (Cryocooling at 100-150 K) B->C D 4. Structure Solution (Dual-Space Algorithm, SHELXT) C->D E 5. Anisotropic Refinement (Olex2 / SHELXL, Restraints) D->E F 6. Validation & Analysis (CheckCIF, H-Bonding Network) E->F

Caption: End-to-end crystallographic workflow for N-aryl pyrazine-2-carboxamides.

Experimental Protocols

Protocol 1: Crystal Growth via Controlled Vapor Diffusion / Slow Evaporation

To prevent the formation of twinned microcrystalline needles, the crystallization kinetics must be strictly controlled.

  • Solvation: Dissolve 20 mg of highly pure N-(2-benzylphenyl)pyrazine-2-carboxamide in 1.0 mL of ethyl acetate (the primary solvent).

  • Anti-Solvent Addition: Add cyclohexane (the anti-solvent) dropwise until the solution becomes slightly turbid. Add exactly one drop of ethyl acetate to re-clarify the solution.

  • Controlled Evaporation: Seal the vial and puncture the septum with a single narrow-gauge needle (e.g., 25G). Store in a vibration-free environment at 20 °C.

  • Validation: Monitor after 48–72 hours. Causality: The slow evaporation of the more volatile ethyl acetate gradually increases the proportion of cyclohexane. This gently drives the system into the metastable supersaturation zone, promoting the nucleation of single, macroscopic rhombic prisms rather than kinetically favored aggregates.

Protocol 2: X-Ray Diffraction Data Collection

Due to the flexibility of the benzyl group, room-temperature data collection will result in smeared electron density and artificially inflated Atomic Displacement Parameters (ADPs).

  • Crystal Selection: Submerge the crystals in perfluoropolyether (Fomblin) oil. Under a polarizing microscope, select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) that exhibits sharp, uniform extinction when rotated. Causality: Sharp extinction confirms the absence of non-merohedral twinning.

  • Mounting & Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer head. Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Data Acquisition: Collect diffraction data using Mo K α ( λ=0.71073 Å) or Cu K α radiation. Ensure a high redundancy strategy to achieve a completeness of >99%.

Protocol 3: Structure Solution and Refinement

The structure must be solved and refined using robust algorithms to handle potential pseudo-symmetry and flexible moieties.

  • Structure Solution: Solve the phase problem using the dual-space algorithm in SHELXT[2]. Causality: Dual-space recycling is highly resistant to missing data and provides a reliable initial heavy-atom model.

  • Refinement Interface: Import the initial .res file into Olex2 for comprehensive visualization and least-squares refinement[3].

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, O) anisotropically using SHELXL. If the terminal benzyl ring exhibits positional disorder, apply rigid-bond restraints (RIGU) or similarity restraints (SIMU/DELU) to maintain physically meaningful ADPs.

  • Hydrogen Atom Modeling: Model carbon-bound hydrogen atoms using a riding model (AFIX 43 for aromatic, AFIX 23 for methylene). For the critical amide N–H, locate the peak in the difference Fourier map to experimentally confirm the intramolecular N–H···N hydrogen bond[1], then refine it with a distance restraint (DFIX).

Quantitative Data Presentation & Validation Metrics

A self-validating crystallographic model must meet strict statistical criteria. Below is a summary of the target metrics for a high-quality structure of this compound class.

ParameterTarget ValueMechanistic & Quality Significance
Temperature 100 – 150 KFreezes conformational dynamics of the flexible benzyl group.
Rint​ < 0.05Validates the internal consistency of symmetry-equivalent reflections.
Completeness ( θ ) > 99.0%Ensures a sufficient data-to-parameter ratio for stable refinement.
R1​ (I > 2 σ (I)) < 0.05Primary indicator of model accuracy; measures agreement between observed and calculated structure factors.
wR2​ (All data) < 0.15Validates the weighting scheme and overall fit of the model.
Goodness-of-Fit (GoF) 1.00 – 1.05Indicates that the model error is statistically consistent with the experimental variance.
Max Peak/Hole < 0.5 / > -0.5 e/ųConfirms no missing atoms or unmodeled solvent molecules remain.

Structural Logic & Intermolecular Interactions

Understanding the crystal packing of N-(2-benzylphenyl)pyrazine-2-carboxamide requires analyzing the hierarchy of its molecular interactions.

Interactions Core Pyrazine-2-carboxamide Core IntraHB Intramolecular N-H...N (Forces Coplanarity) Core->IntraHB stabilized by InterHB Intermolecular C-H...O (Crystal Packing) Core->InterHB forms 3D network via PiPi Pi-Pi Stacking (Between Pyrazine Rings) Core->PiPi drives assembly via Benzyl 2-Benzylphenyl Moiety Benzyl->Core sterically twists out of plane

Caption: Mechanistic drivers of crystal packing in N-(2-benzylphenyl)pyrazine-2-carboxamide.

Mechanistic Insights:

  • Intramolecular Locking: The amide N–H acts as a hydrogen bond donor to the adjacent pyrazine nitrogen (N–H···N). This interaction locks the amide group and the pyrazine ring into a nearly perfect coplanar arrangement[1].

  • Steric Twisting: To avoid severe steric repulsion with the planar core, the N-bound phenyl ring rotates, adopting an orthogonal or highly tilted geometry relative to the carboxamide plane.

  • Supramolecular Assembly: The crystal lattice is primarily stabilized by intermolecular C–H···O interactions (where the carboxamide oxygen acts as a bifurcated acceptor) and parallel-displaced π−π stacking between adjacent pyrazine rings.

References

  • Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. National Center for Biotechnology Information (PMC). 1

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, Foundations and Advances. 2

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. 3

Sources

"analytical techniques for pyrazine carboxamide characterization"

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Characterization of Pyrazine Carboxamide Derivatives: Application Notes and Protocols

Introduction

Pyrazine-2-carboxamide (commonly known as pyrazinamide) is a highly specific, first-line antitubercular agent and a critical pharmacophore in modern medicinal chemistry[1]. Because of its unique physicochemical properties—including a highly polar nature, a weak basicity, and a complex solid-state polymorphic landscape—rigorous analytical characterization is mandatory for drug development and quality control[2][3]. This application note details the causal reasoning, self-validating protocols, and quantitative benchmarks required for the chromatographic, polymorphic, and spectroscopic characterization of pyrazine carboxamide.

Section 1: Chromatographic Analysis (RP-HPLC-UV)

Causality & Principles

Pyrazine carboxamide is a highly polar, weakly basic compound with a pKa of approximately 0.5[3]. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), utilizing a highly organic mobile phase results in poor retention and co-elution with solvent fronts. Therefore, a highly aqueous mobile phase buffered to an acidic pH (e.g., pH 4.4 phosphate buffer) is required[4]. The acidic buffer suppresses the ionization of the basic pyrazine nitrogen, preventing peak tailing and ensuring reproducible retention on non-polar C8 or C18 stationary phases[4][5]. When analyzing plasma samples, an upstream protein precipitation step using agents like heptane-1-sulfonic acid or acetonitrile is critical to prevent column degradation and matrix interference[6].

HPLC_Workflow A Sample Preparation (API / Plasma) B Protein Precipitation & Filtration (0.2 µm) A->B Extraction C RP-HPLC Separation (C8/C18, Isocratic) B->C Injection (10-20 µL) D UV/DAD Detection (268 nm - 285 nm) C->D Elution E Data Analysis & Quantification D->E Integration

Figure 1: Step-by-step workflow for RP-HPLC quantification of pyrazine carboxamide.

Protocol: Self-Validating RP-HPLC Quantification
  • Mobile Phase Preparation: Prepare an isocratic mixture of 50 mM Potassium Phosphate buffer (adjusted to pH 4.4 with dilute orthophosphoric acid) and Methanol (or Acetonitrile) in an 80:20 (v/v) ratio[4]. Filter through a 0.45 µm membrane and degas via sonication.

  • Standard & Sample Preparation: Dissolve the API in the mobile phase to create a primary stock solution (1000 µg/mL). Dilute to working concentrations (20–120 µg/mL for bulk API, 50–300 ng/mL for plasma extracts)[4][5].

  • System Suitability Testing (SST): Self-Validation Step. Inject the standard solution (e.g., 50 µg/mL) six consecutive times. The analytical run is only validated if the relative standard deviation (%RSD) of the peak area is <2.0%, theoretical plates are >2000, and the tailing factor is ≤1.5[4][7].

  • Chromatographic Run: Utilize a Hypersil C8 (4.6 x 250 mm, 3.5 µm) or Luna C18 column[4][5]. Set the flow rate to 1.0 mL/min, injection volume to 10–20 µL, and column temperature to 25 °C.

  • Detection: Monitor the eluent using a UV/DAD detector at 268–285 nm, where the conjugated pyrazine system exhibits maximum absorbance[4][5][6].

Table 1: RP-HPLC Validation Parameters for Pyrazine Carboxamide

Parameter Acceptance Criteria Typical Observed Value
Linearity Range R² > 0.999 20 - 120 µg/mL (Bulk) / 50 - 300 ng/mL (Plasma)[4][5]
Retention Time (tR) %RSD < 2.0% 3.49 - 3.62 min[4][5]
Intra/Inter-day Precision %RSD < 5.0% 1.17% - 3.66%[7]
Accuracy (Recovery) 95% - 105% 98.28% - 102.99%[5]

| LLOQ | Signal-to-Noise ≥ 10 | 50 - 100 ng/mL[5][6] |

Section 2: Solid-State & Polymorphic Characterization

Causality & Principles

The solid-state landscape of pyrazine carboxamide is highly complex, exhibiting at least four distinct crystalline polymorphs (α, β, γ, δ)[2][8]. Because polymorphic transitions directly dictate API solubility, intrinsic dissolution rate, and bioavailability, orthogonal techniques (DSC, PXRD, and FTIR/Raman) must be employed[9][10]. The α-form is the thermodynamically stable polymorph at room temperature[8][11]. Differential Scanning Calorimetry (DSC) is used to identify the kinetically hindered endothermic phase transition of the α-form to the γ-form at ~152 °C, while the γ-form subsequently melts at ~189.5 °C[3][11]. Furthermore, vibrational spectroscopy (FTIR) is critical for distinguishing the dimeric hydrogen-bonded units present in the α, β, and δ forms from the non-dimeric γ form based on distinct N-H stretching profiles[10][11].

Polymorph_Workflow API Pyrazine Carboxamide Solid-State API Thermal Thermal Analysis (DSC/TGA) API->Thermal Diffraction X-Ray Diffraction (PXRD) API->Diffraction Spectro Vibrational Spectroscopy (FTIR/Raman) API->Spectro Phase Polymorph Identification (α, β, γ, δ forms) Thermal->Phase Diffraction->Phase Spectro->Phase

Figure 2: Orthogonal analytical workflow for characterizing pyrazine carboxamide polymorphs.

Protocol: Polymorph Screening via Thermal & Spectroscopic Analysis
  • Thermal Profiling (DSC/TGA): Accurately weigh 2–5 mg of the API into a standard aluminum pan. Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min). Record all endothermic transitions to map solid-solid phase changes and melting points[3][11].

  • Vibrational Fingerprinting (FTIR/ATR): Self-Validation Step. Run a background scan of the empty ATR crystal to ensure baseline flatness. Place the solid powder directly onto the crystal and apply uniform pressure. Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Monitor the N-H stretching region (3400–3500 cm⁻¹) to differentiate dimeric vs. non-dimeric polymorphic states[11][12].

  • Crystallographic Confirmation (PXRD): Scan the powder from 2θ = 5° to 50° using Cu-Kα radiation to confirm the absolute crystalline phase against known reference diffractograms[3][10].

Table 2: Thermal and Crystallographic Properties of Pyrazinamide Polymorphs

Polymorph Thermodynamic Status Thermal Events (DSC) Key Vibrational Features (FTIR/Raman)
α-form Most stable at room temp[8][11] Solid-solid transition to γ at 152.0 °C (ΔH = 1.52 kJ/mol)[3] Dimeric N-H stretching[11]
β-form Metastable / Low-temp[11] Transforms to γ on heating[11] Dimeric N-H stretching[11]
γ-form Stable at high temp / pressure[2][8] Melting point at 189.5 °C (ΔH = 26.69 kJ/mol)[3] Non-dimeric N-H stretching[11]

| δ-form | Stable at absolute zero[8] | Transforms to γ on heating[11] | Dimeric N-H stretching[11] |

Section 3: Spectroscopic Structural Elucidation

Causality & Principles

For definitive structural elucidation and impurity profiling, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are utilized. The pyrazine ring's highly electron-withdrawing nature deshields the aromatic protons, shifting them significantly downfield in ¹H-NMR[13]. Furthermore, the carboxamide group exhibits restricted rotation around the C-N bond due to resonance conjugation, resulting in two distinct, broad doublets for the primary -NH2 protons[13]. In FTIR, the C-N and C-C bond lengths in the pyrazine ring are shorter than typical single bonds, indicating strong conjugation, which shifts the stretching frequencies to distinct wavenumbers[14].

Protocol: NMR and FTIR Structural Confirmation
  • NMR Sample Preparation: Dissolve 10 mg of the purified API in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Acquire ¹H and ¹³C spectra at 400 MHz or higher.

  • Spectral Assignment: Map the downfield doublets (~8.8–9.2 ppm) to the pyrazine ring protons and the broad signals (~7.8–8.2 ppm) to the primary amide protons[13].

  • FTIR Analysis: Confirm the presence of the primary amide via the asymmetric and symmetric O-C-N stretching bands at ~1698 cm⁻¹ and 1415 cm⁻¹, respectively[12][14].

Table 3: Characteristic Spectroscopic Assignments (NMR & FTIR)

Technique Functional Group / Atom Characteristic Signal / Shift
¹H-NMR Pyrazine Ring Protons Doublets at δ 8.84 and 9.17 ppm[13]
¹H-NMR Carboxamide Protons (-NH2) Broad doublets at δ 7.84 and 8.23 ppm[13]
FTIR N-H Stretching (Amide) 3409 - 3501 cm⁻¹[12]
FTIR C=O Stretching (Amide I) ~1698 cm⁻¹[12]

| FTIR | C-N Stretching (Pyrazine) | ~1415 cm⁻¹[12] |

References[2] The phase relationship between the pyrazinamide polymorphs α and γ - PubMed. nih.gov.https://pubmed.ncbi.nlm.nih.gov/[4] Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. sphinxsai.com.http://sphinxsai.com/[8] Pyrazinamide Polymorphs: Relative Stability and Vibrational Spectroscopy | Crystal Growth & Design - ACS Publications. acs.org.https://pubs.acs.org/[11] A New Insight into Pyrazinamide Polymorphic Forms and their Thermodynamic Relationships | Request PDF - ResearchGate. researchgate.net. https://www.researchgate.net/[7] Validation of Pyrazinamide in Human Plasma Using Hplc- Uv for Therapeutic Drug Monitoring - AIP Publishing. aip.org. https://pubs.aip.org/[13] Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. jcsp.org.pk. https://jcsp.org.pk/[3] Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture - MDPI. mdpi.com.https://www.mdpi.com/[12] SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. lew.ro. http://www.lew.ro/[5] Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma - Journal of Pharmaceutical Negative Results. pnrjournal.com.https://www.pnrjournal.com/[6] Bio-analytical method development and validation of pyrazinamide in rabbit plasma by rp-hplc | International Journal of Current Advanced Research. journalijcar.org. https://journalijcar.org/[14] Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. - ResearchGate. researchgate.net.https://www.researchgate.net/[1] Simultaneous Spectrophotometric Estimation of Rifampicin, Isoniazid and Pyrazinamide in their Pharmaceutical Dosage Form - Asian Journal of Research in Chemistry. ajrconline.org.https://ajrconline.org/[10] Advances in Quantitative Analytical Methods for Solid Drugs - MDPI. mdpi.com.https://www.mdpi.com/

Sources

"experimental design for SAR studies of pyrazinamide analogues"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Experimental Design for Structure-Activity Relationship (SAR) Studies of Pyrazinamide Analogues

Introduction: Reinvigorating the Fight Against Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge. Pyrazinamide (PZA) is a cornerstone of the short-course combination chemotherapy used to treat TB, playing an indispensable role in shortening the treatment duration from nine months to six.[1] Its unique sterilizing activity is particularly potent against the semi-dormant, non-replicating "persister" bacilli found in the acidic microenvironments of inflammatory lesions, a population of bacteria that other drugs often fail to eliminate.[2][3]

PZA is a prodrug, meaning it is inactive until converted to its bactericidal form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[1][4] However, the rise of PZA-resistant M. tb strains, primarily due to mutations in the pncA gene, threatens its clinical efficacy.[2][3] This has created an urgent need for the development of novel PZA analogues that can bypass resistance mechanisms, exhibit improved safety profiles, and potentially shorten treatment regimens further.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a robust, field-proven experimental workflow for conducting Structure-Activity Relationship (SAR) studies on novel pyrazinamide analogues. We will move beyond simple procedural lists to explain the causal logic behind each experimental choice, ensuring a scientifically rigorous and self-validating approach to identifying next-generation anti-tubercular agents.

Section 1: The Mechanistic Landscape of Pyrazinamide Action

A successful SAR campaign is built upon a solid understanding of the parent drug's mechanism of action. While PZA has been used for decades, its precise workings are multifaceted and still a subject of intense research. An effective experimental design must account for this complexity.

PZA passively diffuses into the M. tb bacillus. Inside the cytoplasm, the bacterial enzyme PncA hydrolyzes PZA's amide bond, releasing its active form, POA.[4] The primary mechanism of resistance involves mutations in the pncA gene that prevent this activation.[2][3] Once formed, POA's bactericidal effects are attributed to several proposed downstream mechanisms, often potentiated by an acidic environment (pH 5.0-5.8) that mimics the conditions within a tuberculous granuloma.[2][5]

The leading hypotheses for POA's action include:

  • Disruption of Membrane Potential and pH Homeostasis: In an acidic extracellular environment, a fraction of the exported POA becomes protonated (HPOA). This uncharged form can readily diffuse back into the bacterial cell, where it releases its proton in the neutral cytoplasm. The accumulation of POA anions and protons is thought to acidify the cytoplasm and disrupt the proton motive force, interfering with cellular energy production.[2][5][6]

  • Inhibition of Coenzyme A (CoA) Biosynthesis: Recent evidence has identified the aspartate decarboxylase, PanD, as a key target of POA.[7] PanD is a crucial enzyme in the biosynthesis of pantothenate and CoA. By binding to PanD, POA disrupts this essential metabolic pathway.[7][8] Resistance-conferring mutations in the panD gene have been identified in PZA-resistant strains that lack pncA mutations.[3][7]

  • Inhibition of Trans-translation: An early hypothesis suggested that POA binds to the Ribosomal Protein S1 (RpsA) and inhibits trans-translation, a rescue system for stalled ribosomes.[3] While some PZA-resistant clinical isolates have mutations in the rpsA gene, the role of RpsA as a direct target remains a topic of debate.[8][9][10]

  • Inhibition of Fatty Acid Synthase I (FAS-I): POA and certain analogues have been shown to inhibit FAS-I, an enzyme critical for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[4][11][12] However, other studies have challenged whether this is a primary mechanism of action.[8][13]

G cluster_extracellular Extracellular (Acidic pH) cluster_cytoplasm M. tb Cytoplasm (Neutral pH) PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion HPOA Protonated POA (HPOA) POA_int Pyrazinoic Acid (POA⁻) HPOA->POA_int Diffusion POA_ext POA⁻ H H⁺ POA_ext->H H->HPOA PncA Pyrazinamidase (PncA) POA_int->POA_ext Efflux PanD PanD RpsA RpsA FASI FAS-I Disruption Membrane Depolarization & Cytoplasmic Acidification CoA CoA Synthesis Inhibition Trans Trans-translation Inhibition FAS Fatty Acid Synthesis Inhibition

Figure 1. Pyrazinamide bioactivation and its putative downstream mechanisms of action in M. tuberculosis.

Section 2: The Tiered Screening Cascade for SAR Studies

A successful and resource-efficient SAR study relies on a tiered or cascaded screening approach. This strategy uses high-throughput, cost-effective assays to perform an initial broad screen of all synthesized analogues, followed by progressively more complex, lower-throughput, and more physiologically relevant assays for the most promising hits. This ensures that resources are focused on compounds with the highest potential.

// Tiers Tier1 [label="Tier 1: Primary In Vitro Screening", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tier2 [label="Tier 2: MoA Deconvolution & Selectivity", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Tier3 [label="Tier 3: Advanced In Vitro & Ex Vivo Profiling", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tier4 [label="Tier 4: In Vivo Efficacy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Assays A1 [label="Whole-Cell M. tb Growth Inhibition\n(Acidic & Neutral pH)", fillcolor="#FFFFFF", fontcolor="#202124"]; A2 [label="Mammalian Cell Cytotoxicity\n(e.g., HepG2)", fillcolor="#FFFFFF", fontcolor="#202124"]; B1 [label="PncA Substrate Confirmation\n(WT vs. pncA-mutant M. tb)", fillcolor="#FFFFFF", fontcolor="#202124"]; B2 [label="Activity vs. PZA-Resistant\nClinical Isolates", fillcolor="#FFFFFF", fontcolor="#202124"]; C1 [label="Intracellular Activity\n(Macrophage Infection Model)", fillcolor="#FFFFFF", fontcolor="#202124"]; C2 [label="Preliminary ADME Profiling", fillcolor="#FFFFFF", fontcolor="#202124"]; D1 [label="Murine Model of Chronic TB\n(CFU Reduction)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Tier1 -> A1; Tier1 -> A2; A1 -> Tier2 [label="Active Hits"]; A2 -> Tier2; Tier2 -> B1; Tier2 -> B2; B1 -> Tier3 [label="Promising Hits"]; B2 -> Tier3; Tier3 -> C1; Tier3 -> C2; C1 -> Tier4 [label="Lead Candidates"]; C2 -> Tier4; Tier4 -> D1; } ends_dot

Figure 2. A tiered experimental workflow for SAR studies of pyrazinamide analogues.

Tier 1: Primary In Vitro Screening

The goal of this initial tier is to rapidly assess the fundamental anti-mycobacterial activity and basic safety profile of all synthesized analogues.

Protocol 1: Whole-Cell Growth Inhibition using Microplate Alamar Blue Assay (MABA)

This phenotypic screen is the workhorse of early-stage TB drug discovery. It measures the metabolic activity of M. tb as an indicator of cell viability. The assay's key validation step for PZA analogues is its execution at both neutral and acidic pH.

  • Causality: PZA's activity is famously pH-dependent, showing significantly greater potency under acidic conditions.[2] An analogue that retains this pH-dependent profile is more likely to share PZA's mechanism of action. Conversely, an analogue active at neutral pH may have a novel mechanism or be an inherently active molecule rather than a prodrug requiring acidic conditions for accumulation.

Materials:

  • M. tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Acidic 7H9 Media: Standard 7H9 adjusted to pH 5.8 with HCl.

  • 96-well flat-bottom plates

  • Alamar Blue reagent

  • Resazurin powder

  • PZA and Rifampicin (positive controls)

  • DMSO (vehicle control)

Step-by-Step Protocol:

  • Bacterial Culture Preparation: Grow M. tb H37Rv in 7H9 broth at 37°C to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Inoculum Preparation: Dilute the culture to an OD₆₀₀ of 0.02 in both standard 7H9 (pH ~6.8) and acidic 7H9 (pH 5.8).[14]

  • Compound Plating: Prepare serial dilutions of test compounds and controls in DMSO. Dispense 2 µL of each concentration into the wells of two separate 96-well plates (one for each pH condition). The final DMSO concentration should not exceed 1%.

  • Inoculation: Add 198 µL of the appropriate bacterial inoculum (neutral or acidic) to each well. Include wells with bacteria only (growth control) and media only (sterility control).

  • Incubation: Seal the plates in a gas-permeable bag and incubate at 37°C for 5-7 days.

  • Assay Readout:

    • Prepare a fresh solution of 0.02% Resazurin in sterile water.

    • Add 30 µL of Resazurin solution to each well.

    • Re-incubate for 16-24 hours.

  • Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm). A color change from blue (non-viable) to pink (viable) provides a visual assessment.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest compound concentration that inhibits growth by ≥90% compared to the DMSO control.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT/Resazurin)

Early assessment of cytotoxicity is crucial to deprioritize compounds that are non-specifically toxic. The HepG2 human liver carcinoma cell line is often used, given that hepatotoxicity is a known side effect of PZA.[15][16]

Materials:

  • HepG2 cells (ATCC HB-8065)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • MTT or Resazurin reagent

  • Doxorubicin (positive control for toxicity)

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate for 48-72 hours.

  • Readout: Add the viability reagent (e.g., Resazurin) and incubate for another 2-4 hours. Measure fluorescence as described previously.

  • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / MIC . A higher SI value (typically >10) is desirable.

Tier 2: Mechanism of Action Deconvolution

Analogues that demonstrate potent whole-cell activity (low MIC) and low cytotoxicity (high SI) are advanced to this tier to investigate whether they operate through a PZA-like mechanism.

Protocol 3: PncA Substrate Confirmation Assay

This is the most critical validation assay. Its purpose is to determine if an analogue is a prodrug that requires activation by PncA. The most direct method is to compare the MIC of the analogue against a wild-type M. tb strain versus an isogenic strain with a loss-of-function mutation in pncA or a naturally PZA-resistant species like M. bovis (which has a naturally occurring point mutation in pncA).[4]

  • Causality: If an analogue is a true PZA prodrug, it will be active against the wild-type strain but show little to no activity against the pncA-mutant strain. A significant increase (e.g., >8-fold) in the MIC for the mutant strain strongly suggests PncA-dependent activation. If the analogue is equally active against both strains, it likely has a different mechanism of action and does not require PncA activation.

Step-by-Step Protocol:

  • Obtain Strains: Acquire wild-type M. tb H37Rv and a well-characterized pncA-mutant or PZA-resistant strain.

  • Perform MABA: Execute the MABA protocol (Protocol 1) in parallel for both strains, using acidic (pH 5.8) conditions.

  • Analysis: Calculate the MIC for each compound against both strains. Determine the resistance ratio (MIC_mutant / MIC_wild-type).

CompoundMIC vs. WT H37Rv (µg/mL)MIC vs. pncA-mutant (µg/mL)Resistance RatioInterpretation
Pyrazinamide 25>400>16PncA-dependent
Analogue A 10>400>40PncA-dependent
Analogue B 551PncA-independent
Rifampicin 0.10.11PncA-independent

Table 1. Example data for determining PncA-dependence of novel pyrazinamide analogues.

Tier 3: Advanced In Vitro & Ex Vivo Profiling

Compounds confirmed as PncA-dependent prodrugs with good selectivity are subjected to more complex assays that better reflect the in vivo environment.

Protocol 4: Intracellular Activity in a Macrophage Infection Model

M. tb is an intracellular pathogen that primarily resides within host macrophages. An effective drug must be able to penetrate the host cell and kill the bacteria within the phagosomal compartment.

  • Causality: This assay provides a more physiologically relevant measure of antibacterial activity than broth-based assays. It accounts for compound permeability into mammalian cells and stability and activity within the intracellular environment.

Materials:

  • Murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or primary bone marrow-derived macrophages.

  • M. tuberculosis H37Rv (or a luminescent/fluorescent reporter strain for easier readout).[14][17]

  • 24-well or 96-well tissue culture plates.

  • Amikacin to kill extracellular bacteria.

  • Cell lysis buffer (e.g., 0.1% Triton X-100).

  • 7H11 agar plates for CFU enumeration.

Step-by-Step Protocol:

  • Macrophage Seeding: Seed macrophages into plates and allow them to adhere overnight.

  • Infection: Opsonize M. tb cells in serum-containing media and infect the macrophages at a multiplicity of infection (MOI) of 1-5. Incubate for 2-4 hours.

  • Removal of Extracellular Bacteria: Wash the cells with PBS and replace the medium with fresh medium containing amikacin (200 µg/mL) for 1 hour to kill any remaining extracellular bacteria.

  • Compound Treatment: Wash away the amikacin and add fresh medium containing serial dilutions of the test compounds. Incubate for 3-5 days.

  • Endpoint Analysis:

    • Wash the cells with PBS.

    • Lyse the macrophages with Triton X-100 solution.

    • Prepare serial dilutions of the lysate and plate on 7H11 agar to enumerate colony-forming units (CFU).

  • Analysis: Compare the CFU counts from treated wells to untreated control wells to determine the percent reduction in bacterial viability.

Tier 4: In Vivo Efficacy Testing

The final preclinical step is to evaluate the efficacy of lead candidates in an animal model of TB. The murine model is the most common and well-validated system.[18][19]

Protocol 5: Murine Model of Chronic Tuberculosis
  • Causality: This is the ultimate test of a drug candidate's potential. It integrates all aspects of pharmacology, including absorption, distribution, metabolism, and excretion (ADME), with its antimicrobial activity at the site of infection. Success in this model is a key prerequisite for advancing a compound to clinical trials.

Materials:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old).

  • Aerosol infection chamber (e.g., Glas-Col inhalation exposure system).

  • M. tuberculosis H37Rv or Erdman strain.

  • Appropriate vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose).

  • PZA, Isoniazid, Rifampicin (standard-of-care control group).

Step-by-Step Protocol:

  • Infection: Infect mice with a low-dose aerosol of M. tb, calibrated to deliver ~50-100 bacilli into the lungs.[18]

  • Establishment of Chronic Infection: Allow the infection to establish for 3-4 weeks. At this point, a stable bacterial load is present in the lungs and has disseminated to the spleen.

  • Treatment: Randomize mice into treatment groups (e.g., vehicle control, standard regimen, experimental analogue at various doses). Administer drugs daily (or as determined by pharmacokinetic studies) via oral gavage for 4-8 weeks.

  • Monitoring: Monitor mice for clinical signs of illness and record body weight regularly.

  • Endpoint Analysis:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically harvest the lungs and spleen.

    • Homogenize the organs in PBS with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates onto 7H11 agar.

  • Data Analysis: Incubate plates for 3-4 weeks and count the CFUs. Convert the counts to log₁₀ CFU per organ. Efficacy is demonstrated by a statistically significant reduction in log₁₀ CFU in the organs of treated mice compared to the vehicle control group.

Section 3: The Role of Computational Chemistry

Throughout the SAR process, computational tools can provide valuable insights and help rationalize experimental results.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the physicochemical properties of the analogues (descriptors) and their biological activity.[20] A well-validated QSAR model can predict the activity of yet-to-be-synthesized compounds, helping to prioritize synthetic efforts.[21][22]

  • Molecular Docking: Docking simulations can predict how PZA analogues bind to the active sites of target proteins like PncA or PanD.[23][24][25] This can help explain why certain structural modifications enhance or diminish activity and can guide the design of new analogues with improved binding affinity.

Conclusion

The development of new pyrazinamide analogues is a critical strategy in the global fight against tuberculosis. A successful SAR campaign requires a systematic, multi-tiered experimental approach that is deeply rooted in the complex biology of M. tuberculosis and the unique mechanism of its parent drug. By integrating pH-dependent whole-cell screening, cytotoxicity profiling, mechanism-of-action deconvolution, intracellular assays, and finally, in vivo efficacy studies, researchers can efficiently identify and optimize novel candidates. This rigorous, self-validating workflow maximizes the probability of discovering next-generation anti-tubercular agents that can overcome resistance and improve patient outcomes.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. [Link]

  • Gopal, P., et al. (2020). Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD. ACS Infectious Diseases, 6(7), 1775-1785. [Link]

  • Peterson, N. D., et al. (2022). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers in Cellular and Infection Microbiology, 12, 972261. [Link]

  • Patsnap. (2024). What is the mechanism of Pyrazinamide? Patsnap Synapse. [Link]

  • Kumar, A., et al. (2014). 2D-QSAR model development and analysis on variant groups of anti-tuberculosis drugs. Bioinformation, 10(12), 738-742. [Link]

  • Shi, W., et al. (2019). Introducing RpsA Point Mutations Δ438A and D123A into the Chromosome of Mycobacterium tuberculosis Confirms Their Role in Causing Resistance to Pyrazinamide. Antimicrobial Agents and Chemotherapy, 63(6), e02681-18. [Link]

  • Pandey, S., et al. (2021). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications, 14(4). [Link]

  • Ollinger, J., et al. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PLoS ONE, 14(1), e0205479. [Link]

  • Verma, S., et al. (2010). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy, 54(9), 3949-3951. [Link]

  • Capparelli, E. V., et al. (2007). Pyrazinoic acid and its n-propyl ester inhibit fatty acid synthase type I in replicating tubercle bacilli. Antimicrobial Agents and Chemotherapy, 51(2), 779-781. [Link]

  • Patsnap. (2024). What are the side effects of Pyrazinamide? Patsnap Synapse. [Link]

  • Capparelli, E. V., et al. (2007). Pyrazinoic Acid and Its n-Propyl Ester Inhibit Fatty Acid Synthase Type I in Replicating Tubercle Bacilli. Antimicrobial Agents and Chemotherapy, 51(2), 779-781. [Link]

  • Ollinger, J., et al. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PLoS ONE, 14(1), e0205479. [Link]

  • Cleveland Clinic. (n.d.). Pyrazinamide, PZA tablets. Cleveland Clinic. [Link]

  • Wikipedia. (n.d.). Pyrazinamide. Wikipedia. [Link]

  • Lanoix, J. P., et al. (2015). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(10), 6179-6187. [Link]

  • Lee, J. H., et al. (2020). The high incidence of severe adverse events due to pyrazinamide in elderly patients with tuberculosis. PLoS ONE, 15(7), e0236342. [Link]

  • RxList. (n.d.). Pyrazinamide: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Banaiee, N., et al. (2001). Specific identification of Mycobacterium tuberculosis with the luciferase reporter mycobacteriophage: Use of p-nitro-α-acetylamino-β- hydroxy propiophenone. Diagnostic Microbiology and Infectious Disease, 41(1-2), 35-39. [Link]

  • TB Alliance. (n.d.). Pyrazinamide. TB Alliance. [Link]

  • Vilchèze, C., et al. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases, 2(7), 467-477. [Link]

  • Hassan, M. M., et al. (2023). Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science, 13(11), 163-172. [Link]

  • Singh, R., et al. (2014). Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(12), 7434-7442. [Link]

  • Sun, L., et al. (2015). Role of pncA and rpsA Gene Sequencing in Detection of Pyrazinamide Resistance in Mycobacterium tuberculosis Isolates from Southern China. Journal of Clinical Microbiology, 53(8), 2689-2691. [Link]

  • Drugs.com. (2025). Pyrazinamide Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4), MGM2-0016-2013. [Link]

  • Rajendran, V., et al. (2022). Mechanism of action on Pyrazinamide drug targets in susceptible and resistant bacilli. ResearchGate. [Link]

  • Nikonenko, B. V., et al. (2004). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(4), 1347-1351. [Link]

  • Ollinger, J., et al. (2018). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. SciSpace. [Link]

  • Jetir.org. (n.d.). DEVELOPMENT OF A COMPUTATIONAL QSAR MODEL FOR PREDICTING ANTI- TUBERCULAR ACTIVITY OF CHEMICAL COMPOUNDS. Jetir.org. [Link]

  • Ealand, C. S., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(9), 2194-2201. [Link]

  • Piuri, M., et al. (2009). Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. PLoS ONE, 4(4), e5148. [Link]

  • Boshoff, H. I., et al. (2002). Inhibition of Isolated Mycobacterium tuberculosis Fatty Acid Synthase I by Pyrazinamide Analogs. Antimicrobial Agents and Chemotherapy, 46(11), 3663-3665. [Link]

  • Shi, J., et al. (2020). Pyrazinamide Resistance and Mutation Patterns Among Multidrug-Resistant Mycobacterium tuberculosis Strains in Henan, China. Infection and Drug Resistance, 13, 2773-2782. [Link]

  • Kumar, A., et al. (2016). A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase. ACS Infectious Diseases, 2(6), 405-414. [Link]

  • Sharma, P., et al. (2023). Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. Journal of Biomolecular Structure and Dynamics, 41(12), 5221-5231. [Link]

  • Tan, Y., et al. (2025). The epidemiology and gene mutation characteristics of pyrazinamide-resistant Mycobacterium tuberculosis clinical isolates in Southern China. Expert Review of Anti-infective Therapy. [Link]

  • El-hassan, A., et al. (2022). In Silico Approach for Developing New Anti-Tuberculosis Drug Candidates: 3D-QSAR, Molecular Docking and ADME Studies of Pretomanid Derivatives. Physical Chemistry Research, 10(4), 605-623. [Link]

  • Cuevas-Córdoba, B., et al. (2015). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. PLoS ONE, 10(7), e0131853. [Link]

  • Ameeruddin, N. U., et al. (2014). Elucidating Pyrazinamide Resistance In Mycobacterium Tuberculosis By Molecular Docking. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). QSAR Modeling and Molecular Docking Analysis of Some Active Compounds against Mycobacterium tuberculosis Receptor (Mtb CYP121). Semantic Scholar. [Link]

  • Andreu, N., et al. (2013). Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase. Journal of Antimicrobial Chemotherapy, 68(9), 2118-2127. [Link]

  • Ameeruddin, N. U., et al. (n.d.). ELUCIDATING PYRAZINAMIDE RESISTANCE IN MYCOBACTERIUM TUBERCULOSIS BY MOLECULAR DOCKING. EPrints@NIRT. [Link]

  • Boshoff, H. I., et al. (2002). Effects of Pyrazinamide on Fatty Acid Synthesis by Whole Mycobacterial Cells and Purified Fatty Acid Synthase I. Journal of Bacteriology, 184(8), 2167-2172. [Link]

  • Semantic Scholar. (n.d.). Inhibition of Isolated Mycobacterium tuberculosis Fatty Acid Synthase I by Pyrazinamide Analogs. Semantic Scholar. [Link]

  • Petrella, S., et al. (2011). Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide. PLoS ONE, 6(1), e15785. [Link]

  • Safi, H., et al. (2019). Analysis of a Novel pncA Mutation for Susceptibility to Pyrazinamide Therapy. Antimicrobial Agents and Chemotherapy, 63(10), e00947-19. [Link]

Sources

Application Note: High-Throughput Screening of Herbicide Activity Using Spinach Chloroplasts and the Hill Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Plant Physiologists, Agrochemical Scientists, and Drug Development Professionals Application: Photosynthetic Electron Transport (PET) Inhibition Assays, Herbicide Screening, Phytotoxicity Profiling

Introduction and Mechanistic Background

The development of novel agrochemicals requires robust, reproducible, and high-throughput in vitro models to assess phytotoxicity and determine the precise mechanism of action of herbicidal compounds. Isolated spinach (Spinacia oleracea L.) chloroplasts remain the gold standard for evaluating inhibitors of the Photosynthetic Electron Transport (PET) chain[1]. Spinach is preferentially utilized due to its high yield of intact thylakoid membranes, ease of homogenization, and the remarkable stability of its isolated photosystems when maintained under strict cold-chain conditions[2][3].

The Hill Reaction and Artificial Electron Acceptors

The foundational principle of this assay is the Hill Reaction , discovered by Robin Hill in 1937, which demonstrated that isolated chloroplasts can evolve oxygen and reduce artificial electron acceptors in the presence of light, independent of carbon dioxide fixation[1].

By utilizing artificial electron acceptors (Hill reagents), researchers can isolate specific segments of the PET chain. The most widely used reagent for generalized PET and Photosystem II (PSII) screening is 2,6-dichlorophenolindophenol (DCPIP) [1][4]. DCPIP intercepts electrons downstream of PSII (typically at the plastoquinone pool or Cytochrome b6​f complex). In its oxidized state, DCPIP is blue and exhibits a strong absorbance peak at 600 nm. Upon reduction by the PET chain, it becomes colorless, allowing the rate of electron transport to be monitored spectrophotometrically[1][4].

Mechanisms of Herbicide Inhibition

Herbicides disrupt photosynthesis by targeting specific protein complexes within the thylakoid membrane:

  • PSII Inhibitors (e.g., Diuron/DCMU, Atrazine): These compounds competitively bind to the QB​ -binding niche on the D1 protein of PSII, displacing the native plastoquinone[4][5]. This blocks electron transfer from QA​ to QB​ , halting the entire PET chain and preventing the reduction of DCPIP.

  • PSI Inhibitors (e.g., Paraquat/Methyl Viologen): These act as terminal electron acceptors at Photosystem I (PSI), intercepting electrons before they reach ferredoxin, leading to the generation of destructive reactive oxygen species (ROS)[1][6].

PET_Chain Light Light Energy PSII Photosystem II (D1 Protein) Light->PSII PSI Photosystem I Light->PSI H2O H2O -> O2 H2O->PSII e- PQ Plastoquinone (PQ Pool) PSII->PQ e- Cyt Cytochrome b6f PQ->Cyt e- DCPIP DCPIP (Blue) -> DCPIPH2 (Colorless) PQ->DCPIP Artificial e- Sink PC Plastocyanin Cyt->PC e- PC->PSI e- Fd Ferredoxin PSI->Fd e- Herbicide PSII Inhibitors (Atrazine, Diuron) Herbicide->PSII Blocks QB Site

Figure 1: The Photosynthetic Electron Transport (PET) chain showing the site of action for PSII inhibitors and the interception of electrons by the artificial acceptor DCPIP.

Experimental Design & Causality

To ensure a self-validating and highly reproducible assay, the experimental design must account for the osmotic and biochemical fragility of isolated chloroplasts.

  • Osmotic Balance: The extraction buffer must contain an osmoticum, typically 0.3 - 0.4 M Sorbitol or Sucrose, to prevent the chloroplast envelope from rupturing prematurely[3][4].

  • pH Maintenance: The stroma and thylakoid lumen are highly sensitive to pH shifts. A buffer such as Tricine or HEPES (pH 7.8 - 7.9) is critical to maintain the physiological pH required for optimal enzyme activity[2][3].

  • Membrane Stacking: The addition of divalent cations (e.g., 1 - 5 mM MgCl2​ ) preserves the stacking of the grana thylakoids, which is essential for efficient energy transfer between the light-harvesting complexes and the reaction centers[2][3].

  • Temperature Control: Proteases and lipases released during leaf homogenization will rapidly degrade the D1 protein and thylakoid lipids. All steps must be performed at 0–4°C (on ice) to arrest enzymatic degradation[2][4].

Protocol A: Isolation of Intact Spinach Chloroplasts

Reagents Required:

  • Extraction Buffer: 0.4 M Sucrose (or Sorbitol), 10 mM Tricine-KOH (pH 7.8), 5 mM MgCl2​ , 10 mM NaCl, 0.1% Bovine Serum Albumin (BSA)[2][3][4]. Note: BSA acts as a scavenger for free fatty acids and secondary metabolites that uncouple electron transport.

  • Fresh, dark-adapted spinach leaves (store in the dark at 4°C for 1 hour prior to extraction to deplete starch granules, which can rupture chloroplasts during centrifugation).

Step-by-Step Methodology:

  • Tissue Preparation: Select 50 g of crisp, dark-green spinach leaves. Remove the midribs and petioles, as these contain high levels of vascular tissue and low chloroplast density[4]. Rinse with ice-cold distilled water.

  • Homogenization: Place the torn leaves into a pre-chilled Waring blender. Add 150 mL of ice-cold Extraction Buffer[2][4]. Blend at high speed for exactly 5 to 10 seconds [2]. Causality: Prolonged blending shears the chloroplast envelopes, resulting in broken thylakoids and loss of stromal contents.

  • Filtration: Immediately filter the homogenate through four layers of pre-chilled cheesecloth or miracloth into an ice-cold beaker to remove unbroken cells and cell wall debris[2][4].

  • Primary Centrifugation: Transfer the filtrate to chilled centrifuge tubes. Centrifuge at 2,500 × g for 1 to 2 minutes at 4°C[2]. Causality: This low-speed, short-duration spin pellets the intact chloroplasts while leaving mitochondria and broken membrane fragments in the supernatant.

  • Resuspension: Discard the supernatant. Gently resuspend the green pellet in 5 mL of ice-cold Extraction Buffer using a soft camel-hair brush or gentle swirling[4]. Keep the suspension strictly on ice and in the dark until the assay is performed[4].

Protocol B: DCPIP Photoreduction Assay (Herbicide Screening)

This protocol utilizes the spectrophotometric monitoring of DCPIP reduction to calculate the IC50​ of potential PET inhibitors[5][6].

Reagents Required:

  • Assay Buffer: 50 mM HEPES (pH 7.6), 0.33 M Sorbitol, 5 mM MgCl2​ , 2 mM EDTA[2][3].

  • DCPIP Stock: 0.5 mM in distilled water (Prepare fresh and protect from light).

  • Herbicide Stocks: Dissolved in DMSO or Ethanol (Ensure final solvent concentration in the assay does not exceed 1% v/v to prevent solvent-induced membrane toxicity).

Step-by-Step Methodology:

  • Chlorophyll Quantification: Before starting the assay, determine the chlorophyll concentration of your chloroplast suspension. Extract an aliquot in 80% (v/v) acetone and measure absorbance at 645 nm and 663 nm (Arnon's method)[3]. Dilute the chloroplast suspension with Assay Buffer to a working concentration of 50 µg Chlorophyll/mL.

  • Reaction Mixture Setup: In a clear glass test tube or spectrophotometer cuvette, combine:

    • 2.5 mL Assay Buffer

    • 0.2 mL DCPIP Stock (Final concentration ~30 µM)

    • 0.1 mL Herbicide solution (at varying concentrations for dose-response) or 0.1 mL solvent (Vehicle Control)[4][5].

    • 0.2 mL Chloroplast suspension (Final concentration ~10 µg Chl/mL)[4].

  • Baseline Measurement: Invert gently to mix. Immediately read the initial absorbance at 600 nm ( Ainitial​ ) against a blank (Assay Buffer + Chloroplasts, no DCPIP)[1][4].

  • Illumination: Place the tubes in a temperature-controlled water bath (20°C) positioned 15–30 cm from a saturating light source (e.g., a 100W halogen lamp or LED array providing >1000 µmol photons m−2s−1 )[4]. Illuminate for exactly 5 minutes.

  • Final Measurement: Remove the tubes from the light, quickly invert to ensure homogeneity, and read the absorbance at 600 nm ( Afinal​ )[4].

Workflow Prep 1. Leaf Homogenization (Waring Blender, 5-10s, 4°C) Centrifuge 2. Centrifugation (2500 x g, 1-2 min) Prep->Centrifuge Resuspend 3. Pellet Resuspension (Keep on ice & dark) Centrifuge->Resuspend Quantify 4. Chlorophyll Quantification (80% Acetone, A645/A663) Resuspend->Quantify Assay 5. Assay Setup (Buffer + DCPIP + Herbicide + Chl) Quantify->Assay Light 6. Illumination (Saturating Light, 5 min) Assay->Light Measure 7. Spectrophotometry (Measure ΔA at 600 nm) Light->Measure Analyze 8. Dose-Response & IC50 Calculation Measure->Analyze

Figure 2: Step-by-step experimental workflow for the isolation of spinach chloroplasts and subsequent herbicide screening.

Data Analysis and Quality Control

Calculating Electron Transport Rate

The rate of DCPIP reduction is directly proportional to the rate of PET. Use the Beer-Lambert law with the extinction coefficient of DCPIP at 600 nm ( ϵ=21.0 mM−1cm−1 ).

Activity (μmol DCPIP reduced / mg Chl / hr)=ϵ×Time××Vtotal​​

Determining the IC50​

To evaluate the potency of a novel herbicide, calculate the percentage of inhibition relative to the vehicle control. Plot the % Inhibition against the log10​ of the herbicide concentration. The IC50​ is the concentration at which PET is inhibited by 50%[5][6].

Table 1: Benchmark IC50​ Values for Standard PSII Inhibitors in Spinach Chloroplasts Use these values as positive controls to validate the sensitivity of your isolated chloroplast preparations.

Herbicide (Common Name)Chemical ClassTarget SiteTypical IC50​ Value ( μ M)Reference Source
Diuron (DCMU) PhenylureaPSII ( QB​ site)1.9 - 2.0[5][6]
Atrazine TriazinePSII ( QB​ site)2.5 - 4.0[4][7]
Terbutryn TriazinePSII ( QB​ site)< 0.1[7]
Novel Carbamates AlkylcarbamatesPSII ( QB​ site)80.0 - 664.0[5]
Quality Control: The Dark Control

A critical self-validating step is the inclusion of a Dark Control (a complete reaction mixture wrapped in aluminum foil). If the Dark Control shows a decrease in absorbance at 600 nm, it indicates the presence of endogenous chemical reductants in the extract (e.g., high levels of ascorbate) rather than light-driven electron transport. The ΔA600​ of the Dark Control must be subtracted from all illuminated samples to ensure data integrity[4].

References

  • [wwu.edu] PHOTOSYNTHESIS: The HILL REACTION. Western Washington University.
  • [grokipedia.com] Hill reagent. Grokipedia.
  • [semanticscholar.org] Effect of pH on the thermoluminescence of spinach chloroplasts in the presence and absence of Photosystem II inhibitors. Semantic Scholar.
  • [scribd.com] Hill Reaction in Isolated Chloroplasts. Scribd.
  • [nih.gov] Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach. National Institutes of Health (PMC).
  • [sci-hub.box] Fluorometric Detection of Photosystem II Herbicide. Sci-Hub.
  • [semanticscholar.org] Herbicides affect fluorescence and electron transfer activity of.... Semantic Scholar.
  • [researchgate.net] Prediction of a low herbicide effect from studies on binding of metribuzin to the chloroplasts of Chenopodium album L. ResearchGate.

Sources

"N-(2-benzylphenyl)pyrazine-2-carboxamide as a chemical probe"

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Exploration of N-Aryl and N-Benzyl Pyrazine-2-Carboxamides as Chemical Probes

Authored by: A Senior Application Scientist

Introduction: The Pyrazine-2-Carboxamide Scaffold as a Privileged Chemical Tool

The pyrazine-2-carboxamide core is a foundational motif in medicinal chemistry and chemical biology, most famously represented by Pyrazinamide (PZA), a first-line antitubercular agent.[1] This electron-deficient heteroaromatic system serves as a versatile scaffold whose biological activity can be exquisitely modulated through substitution on both the pyrazine and the N-linked aryl or benzyl rings.[2] While a specific probe named "N-(2-benzylphenyl)pyrazine-2-carboxamide" is not extensively characterized in the public domain, its constituent parts belong to a well-investigated class of N-aryl and N-benzyl pyrazine-2-carboxamides. These analogues have demonstrated a wide spectrum of biological activities, positioning them as a compelling class of chemical probes for interrogating diverse biological systems.

This guide provides a framework for researchers and drug development professionals to synthesize, characterize, and deploy compounds based on this scaffold. We will treat N-(2-benzylphenyl)pyrazine-2-carboxamide as a representative, albeit novel, member of this class to explore its potential applications in three distinct biological domains: mycobacterial pathways, plant photosynthetic electron transport, and as an elicitor of secondary metabolite production in plant cell culture. The protocols herein are designed to be self-validating, providing a robust starting point for novel investigations.

Physicochemical Characteristics & Synthesis Overview

The utility of a chemical probe is intrinsically linked to its physicochemical properties. For the N-aryl pyrazine-2-carboxamide class, properties such as molecular weight, lipophilicity (XLogP), and hydrogen bond donor/acceptor counts are critical for cell permeability and target engagement.

Table 1: Computed Physicochemical Properties for a Structurally Related Analogue, N-(2-phenylphenyl)pyrazine-2-carboxamide.

Property Value Source
Molecular Weight 275.30 g/mol [3]
XLogP3 1.9 [3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor Count 3 [3]
Rotatable Bond Count 3 [3]

| Topological Polar Surface Area | 54.9 Ų |[3] |

General Synthesis Protocol: Amide Coupling

The most direct and widely adopted method for synthesizing N-aryl and N-benzyl pyrazine-2-carboxamides is the condensation of a pyrazine-2-carboxylic acid chloride with a corresponding substituted amine.[4] This approach offers high modularity, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

// Node styles reagent [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FBBC05", fontcolor="#202124"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"]; condition [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes PZA_Acid [label="Pyrazine-2-Carboxylic Acid\n(or substituted analogue)", class="reagent"]; SOCl2 [label="Thionyl Chloride (SOCl₂)\nin dry toluene", class="condition"]; AcidChloride [label="Pyrazine-2-carbonyl chloride\n(Crude Intermediate)", class="intermediate"]; Amine [label="Substituted Amine\n(e.g., 2-aminobiphenyl or\n2-benzylamine)", class="reagent"]; Pyridine [label="Dry Pyridine\n(Solvent/Base)", class="condition"]; FinalProduct [label="N-(Aryl/Benzyl)pyrazine-2-carboxamide\n(Final Product)", class="product"]; Purification [label="Purification\n(Crystallization/Chromatography)"];

// Edges PZA_Acid -> SOCl2 [label=" Reflux "]; SOCl2 -> AcidChloride; AcidChloride -> Pyridine [label=" Add dropwise to... "]; Amine -> Pyridine; Pyridine -> FinalProduct [label=" Stir at RT "]; FinalProduct -> Purification; }

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Middlebrook 7H9 broth (supplemented with ADC or OADC) to achieve a range of desired concentrations. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

  • Controls: Include a positive control (a known antibiotic like rifampicin), a negative control (no compound, cells only), and a sterility control (no cells, broth only).

  • Inoculum Preparation: Grow a log-phase culture of the mycobacterial strain (e.g., M. tuberculosis H37Rv). Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the prepared inoculum to each well (except the sterility control). Seal the plate and incubate at 37°C for 7-14 days.

  • Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. [5]For a quantitative and less subjective measure, a viability indicator like resazurin can be added, where a color change from blue to pink indicates metabolic activity (growth).

Table 2: Example Antimycobacterial Activity of Representative Pyrazine-2-Carboxamides

Compound Target Organism Activity Source
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide M. tuberculosis MIC = 6.25 µg/mL [6]
N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide M. tuberculosis MIC < 2.0 µmol/L [7]

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | S. aureus | MIC = 7.81 µM | [8]|

Application Note 2: Probes for Photosynthetic Electron Transport (PET)

Scientific Rationale: A significant number of pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of photosynthetic electron transport (PET) in plant chloroplasts. [9]Mechanistic studies using EPR spectroscopy have shown that some analogues act on Photosystem II (PSII), interfering with the electron transport chain between the primary electron donor and the plastoquinone pool. [10]This makes them valuable chemical probes for studying the fundamental processes of photosynthesis and for developing novel herbicides.

Mechanism: Inhibition of Photosystem II (PSII)

G light light protein protein molecule molecule inhibitor inhibitor Light Light (Photons) P680 P680 Light->P680 H2O 2 H₂O OEC Oxygen Evolving Complex (OEC) H2O->OEC OEC->P680 e⁻ O2 O₂ + 4 H⁺ OEC->O2 Pheo Pheophytin P680->Pheo e⁻ QA Qₐ Pheo->QA e⁻ QB Qₑ QA->QB e⁻ Probe Pyrazine Carboxamide Probe Probe->QB Inhibition

Caption: Site of action for pyrazine carboxamide probes in the Photosystem II electron transport chain.

Protocol: Measurement of Oxygen Evolution Rate in Spinach Chloroplasts

  • Chloroplast Isolation: Homogenize fresh spinach leaves in a cold isolation buffer. Filter the homogenate through cheesecloth and centrifuge at low speed to remove cell debris. Centrifuge the supernatant at a higher speed to pellet the chloroplasts. Resuspend the chloroplasts in a suitable assay buffer.

  • Oxygen Measurement: Use a Clark-type oxygen electrode to monitor the rate of oxygen evolution. Add a suspension of isolated chloroplasts to the electrode chamber containing a buffer with an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Assay Procedure:

    • Equilibrate the chloroplast suspension in the dark.

    • Add the test compound (dissolved in DMSO) at various concentrations. Include a DMSO-only control and a standard inhibitor control (e.g., DCMU).

    • Illuminate the chamber with a saturating light source to initiate photosynthesis and record the rate of oxygen evolution.

  • Data Analysis: Calculate the rate of oxygen evolution for each concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit oxygen evolution by 50%). [4] Table 3: Example PET-Inhibiting Activity of Representative Pyrazine-2-Carboxamides

    Compound System Activity (IC₅₀) Source
    3-(3,4-dichlorobenzylamino)-pyrazine-2-carboxamide Spinach Chloroplasts 2.2 µmol/L [9]

    | 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Spinach Chloroplasts | 51.0 µmol/L | [4]|

References

  • Servusova, B., Eibinova, D., Dolezal, M., Kubicek, V., Paterova, P., Pesko, M., & Kral'ova, K. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13183–13198. [Link]

  • Doležal, M., et al. (2007). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Molecular Diversity Preservation International (MDPI). [Link]

  • Doležal, M., Zitko, J., Kuneš, J., Osička, Z., Vejsová, M., Buchta, V., & Kráľová, K. (2009). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, 14(10), 4180–4194. [Link]

  • Doležal, M., Zitko, J., Kuneš, J., Osička, Z., Vejsová, M., Buchta, V., & Kráľová, K. (2009). Substituted N-Phenylpyrazine-2-carboxamides: synthesis and antimycobacterial evaluation. PubMed, 14(10), 4180-4194. [Link]

  • Dolezal, M., Tůmová, L., Kesetovicová, D., Tůma, J., & Králová, K. (2007). Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors. Molecules, 12(12), 2589-2598. [Link]

  • Jambor, A., et al. (2018). Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. Molecules, 23(9), 2325. [Link]

  • Jambor, A., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 493. [Link]

  • Jambor, A., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Scilit. [Link]

  • Doležal, M., et al. (2019). Substituted N-phenylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of Their Antimycobacterial, Antifungal and Photosynthesis-inhibiting Activity. ResearchGate. [Link]

  • Servusova, B., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13183-13198. [Link]

  • PubChem. (2026). Phenyl pyrazine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Noroozi Tisseh, M., et al. (2012). N-(2-Phenoxyphenyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3161. [Link]

  • Dolezal, M., Tůmová, L., Kesetovicová, D., Tůma, J., & Králová, K. (2007). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 12(12), 2589–2598. [Link]

  • Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society. [Link]

  • Ellsworth, B. A., et al. (2007). Discovery of pyrazine carboxamide CB1 antagonists: the introduction of a hydroxyl group improves the pharmaceutical properties and in vivo efficacy of the series. Bioorganic & Medicinal Chemistry Letters, 17(11), 3079-3083. [Link]

  • Doležal, M., et al. (2009). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, 14(10), 4180-4194. [Link]

  • Semantic Scholar. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine- 2-carboxamide Derivatives, Their Antibacterial. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Publishing. [Link]

  • Tůmová, L., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(Suppl 1), S57–S62. [Link]

Sources

Application Note: Development of a High-Throughput Screening Assay for Novel Pyrazine Carboxamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazine carboxamides are a versatile class of heterocyclic compounds that form the core scaffold of numerous clinically and agriculturally significant molecules.[1][2][3] Their derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and kinase inhibition properties.[4][5] The development of novel therapeutics, such as immunomodulatory agents targeting Hematopoietic Progenitor Kinase 1 (HPK1) or antagonists for the Cannabinoid Receptor 1 (CB1), has highlighted the potential of this chemical series.[4][6][7] To efficiently explore the vast chemical space of pyrazine carboxamide analogs and identify potent modulators of novel biological targets, a robust and scalable high-throughput screening (HTS) strategy is essential.[8][9]

This document provides a comprehensive guide to developing a sensitive and reliable HTS assay for the discovery of small molecule inhibitors, using a pyrazine carboxamide library as the test case. We will detail the strategic considerations for assay development, provide a step-by-step protocol for a competitive binding Fluorescence Polarization (FP) assay, and discuss data analysis and hit validation. The principles and methodologies described herein are grounded in best practices outlined in the NCATS Assay Guidance Manual, a leading resource for preclinical drug discovery.[10][11][12][13]

PART 1: Assay Development and Strategy

The success of any HTS campaign is predicated on the quality of the assay. The primary goal is to create a screening system that is robust, reproducible, and biologically relevant to the target of interest. The choice of assay technology is a critical decision point, balancing the need for biological relevance with the practical requirements of automation, miniaturization, and cost-effectiveness.[9][14]

Causality Behind Experimental Choices: Why Fluorescence Polarization?

For this application note, we will focus on developing an assay to identify pyrazine carboxamides that inhibit a protein-ligand interaction. A Fluorescence Polarization (FP) assay is an ideal choice for this objective for several key reasons:[15][16]

  • Homogeneous Format: FP is a "mix-and-read" assay, requiring no separation of bound and free components.[17] This simplifies the workflow, reduces the number of steps, and makes it highly amenable to automation and high-density microplate formats (e.g., 384- or 1536-well).

  • Sensitivity to Binding: The assay directly measures the change in the apparent molecular volume of a fluorescently labeled tracer molecule. When a small fluorescent tracer binds to a large protein, its rotation in solution slows dramatically, leading to a high FP signal. Conversely, if a test compound displaces the tracer, the tracer tumbles rapidly, resulting in a low FP signal.[15][17]

  • Quantitative Data: FP provides a ratiometric output that is directly proportional to the fraction of bound tracer. This allows for the accurate determination of inhibitor potency (e.g., IC50 values) during hit-to-lead characterization.[15][17]

  • Broad Applicability: The FP format is suitable for a wide range of target classes where a binding event can be monitored, including protein-protein, protein-peptide, and protein-small molecule interactions.[15]

The Self-Validating System: Assay Validation and Quality Control

Before embarking on a full-scale screen, the assay must be rigorously validated to ensure its performance meets acceptable statistical standards.[9][14][18] The key metric for validating an HTS assay is the Z'-factor (Z-prime) .[19][20][21]

The Z'-factor is a statistical parameter that quantifies the separation between the distributions of the positive and negative controls.[20] It provides a measure of the assay's quality and its suitability for HTS.[21] The formula is:

Z' = 1 - ( (3 * SDpos + 3 * SDneg) / |Meanpos - Meanneg| )

Where:

  • Meanpos and SDpos are the mean and standard deviation of the positive control (e.g., tracer + target protein, representing minimal inhibition).

  • Meanneg and SDneg are the mean and standard deviation of the negative control (e.g., tracer + known potent inhibitor, representing maximal inhibition).

Z'-Factor Interpretation: [8][19]

  • Z' ≥ 0.5: An excellent assay, highly suitable for HTS.[20][21]

  • 0 < Z' < 0.5: A marginal assay that may require further optimization.[20]

  • Z' ≤ 0: The assay is not suitable for screening.[20]

Validation involves running multiple plates over several days to assess plate uniformity, signal variability, and process stability.[14][18] The coefficient of variation (CV) for controls should typically be less than 20%.[18]

PART 2: Protocol - Competitive FP Assay for a Hypothetical Target

This protocol describes a 384-well format competitive binding assay to screen for pyrazine carboxamide inhibitors of a hypothetical protein target, "Target-X," which binds to a known fluorescently-labeled peptide, "Fluoro-Peptide."

Principle of the Assay

The assay relies on the displacement of a high-affinity fluorescent tracer (Fluoro-Peptide) from its binding pocket on Target-X by a competing pyrazine carboxamide from the screening library. A high FP signal indicates that the tracer is bound to the protein. A low FP signal indicates that the tracer has been displaced by a test compound, identifying a potential "hit."

Visualization of the Assay Principle

FP_Principle cluster_0 High Polarization State (No Inhibitor) cluster_1 Low Polarization State (Inhibitor Present) Protein { Target-X Protein} Tracer_Bound { Fluoro-Peptide} Protein:f0->Tracer_Bound:f0 Binding SlowTumble Slow Tumbling High FP Signal Protein_Inhibited { Target-X Protein} Inhibitor {Pyrazine Carboxamide} Protein_Inhibited:f0->Inhibitor:f0 Binding Tracer_Free { Fluoro-Peptide} FastTumble Fast Tumbling Low FP Signal start HTS_Workflow LibScreen Primary HTS Campaign (e.g., 100k Pyrazine Carboxamides at 10 µM) HitPick Hit Picking (e.g., >50% Inhibition) LibScreen->HitPick ~1-2% Hit Rate Reconfirm Primary Assay Re-test (Fresh Solid Compound) HitPick->Reconfirm DoseResponse Dose-Response Curve (IC50 Determination) Reconfirm->DoseResponse Confirm Potency Secondary Orthogonal/Secondary Assays (e.g., ITC, SPR, Cell-based) DoseResponse->Secondary Confirm Mechanism SAR Structure-Activity Relationship (SAR) Expansion Secondary->SAR Validate in Relevant System

Caption: High-throughput screening and hit validation workflow.

  • Hit Confirmation: Compounds flagged as hits are re-tested from freshly prepared solutions in the primary FP assay to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are tested in a serial dilution format (typically an 8- to 10-point curve) to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of compound potency.

  • Orthogonal Assays: To rule out assay artifacts (e.g., fluorescence interference), hits are validated in a secondary, label-free assay format, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

  • Structure-Activity Relationship (SAR): The most promising and validated hits become the starting point for medicinal chemistry efforts to synthesize and test analogs, building a structure-activity relationship to improve potency and drug-like properties.

References

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • On HTS. Z-factor. [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Shin, A. Z-factors - BIT 479/579 High-throughput Discovery.
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual eBook. [Link]

  • BellBrook Labs. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual Program. [Link]

  • National Center for Advancing Translational Sciences (NCATS). AGM eBook. [Link]

  • EuroGCT. NCATS Assay Guidance Manual. [Link]

  • Li, Y., et al. (2020). Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination. Journal of Agricultural and Food Chemistry. [Link]

  • Xiao, Z., et al. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. [Link]

  • Eli Lilly and Company & NIH Chemical Genomics Center. Guidance for Assay Development & HTS.
  • Yasgar, A., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • Zhang, C., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. [Link]

  • Zhang, C., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. [Link]

  • Ellsworth, B. A., et al. (2007). Discovery of pyrazine carboxamide CB1 antagonists: the introduction of a hydroxyl group improves the pharmaceutical properties and in vivo efficacy of the series. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Xiao, Z., et al. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery. [Link]

  • Shields, J. D., et al. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • Ellsworth, B. A., et al. Discovery of pyrazine carboxamide CB1 antagonists: the introduction of a hydroxyl group improves the pharmaceutical properties and in vivo efficacy of the series. EMBL-EBI. [Link]

  • Shields, J. D., et al. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. ResearchGate. [Link]

  • Plackova, M., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine. [Link]

  • Wang, W., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Omega. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

Sources

Application Note: Advanced Synthetic Routes to Functionalized Pyrazine-2-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Pyrazine-2-carboxamides represent a highly privileged scaffold in both modern drug discovery and advanced coordination chemistry. Historically anchored by the first-line antitubercular agent pyrazinamide, the functionalization of the pyrazine core has evolved to yield potent kinase inhibitors, photosynthetic electron transport (PET) inhibitors, and non-classical pincer ligands for transition metals[1][2].

Designing synthetic routes for these functionalized heterocycles requires overcoming the inherent electron deficiency of the pyrazine ring, which complicates standard electrophilic substitutions but opens pathways for nucleophilic aromatic substitution (SNAr)[1]. This application note details field-validated methodologies for synthesizing highly functionalized pyrazine-2-carboxamides, focusing on carbodiimide-mediated amidation, microwave-assisted aminodehalogenation, and continuous flow chemistry.

Synthesis N1 3-Chloropyrazine-2-carbonitrile N2 3-Chloropyrazine-2-carboxylic acid N1->N2 NaOH, H2O, Reflux (Hydrolysis of Nitrile) N3 3-Chloro-N-alkylpyrazine-2-carboxamide N2->N3 1. SOCl2, DMF (Acyl Chloride Formation) 2. Alkylamine, TEA (Aminolysis) N4 3-(Alkylamino)-N-alkylpyrazine-2-carboxamide N3->N4 Alkylamine, Pyridine MW: 150 °C, 30 min (Aminodehalogenation)

Fig 1: Stepwise synthesis of 3-(alkylamino)-N-alkylpyrazine-2-carboxamides via MW irradiation.

Mechanistic Pathways & Causality in Experimental Design

Strategy A: Carbodiimide-Mediated Amidation

For the synthesis of N-aryl pyrazine-2-carboxamides, direct amidation of pyrazine-2-carboxylic acid using N,N′-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is the industry standard[3].

  • Causality in Design : The reaction must be initiated at 0 °C. The initial coupling of the carboxylic acid with DCC forms a highly reactive O-acylisourea intermediate. If the temperature is not strictly controlled, this intermediate rapidly undergoes a detrimental [1,3]-sigmatropic rearrangement into a thermodynamically stable, unreactive N-acylurea byproduct. DMAP acts as an acyl transfer catalyst, attacking the O-acylisourea to form a highly reactive acylpyridinium species that readily reacts with the incoming aniline[3].

Strategy B: Microwave-Assisted Aminodehalogenation (SNAr)

Introducing alkylamino groups at the 3-position of the pyrazine ring relies on SNAr[1].

  • Causality in Design : While the pyrazine ring is electron-deficient, the 3-chloro position still requires significant activation energy for substitution, especially when reacting with sterically hindered amines. Conventional refluxing often leads to prolonged reaction times (days) and thermal degradation of the carboxamide linkage. Microwave (MW) irradiation at 150 °C provides rapid, volumetric heating that couples directly with polar solvents (like methanol), instantly overcoming the activation barrier and reducing reaction times to 30 minutes while boosting yields[1][4].

Validated Experimental Protocols

Protocol 1: Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide via DCC/DMAP Coupling

This protocol is optimized for the generation of aryl-functionalized amides suitable for downstream Suzuki-Miyaura cross-coupling[3].

Step-by-Step Methodology:

  • Preparation : Oven-dry a 100 mL Schlenk flask and equip it with a magnetic stir bar. Purge the system with inert argon to prevent moisture-induced hydrolysis of the activated ester.

  • Reagent Loading : Dissolve pyrazine-2-carboxylic acid (10 mmol, 1.0 eq), 4-bromo-3-methylaniline (10 mmol, 1.0 eq), and DMAP (2 mmol, 0.2 eq) in 50 mL of anhydrous dichloromethane (DCM)[3].

  • Thermal Control : Submerge the flask in an ice bath to bring the internal temperature to exactly 0 °C.

  • Activation : Slowly add DCC (11 mmol, 1.1 eq) portion-wise to the cooled mixture. Stir for 30 minutes at 0 °C to ensure complete formation of the acylpyridinium intermediate[3].

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 12–24 hours under argon[3].

  • Validation & Workup : The reaction is self-validating via the precipitation of dicyclohexylurea (DCU) as a white solid. Monitor the consumption of the starting acid via TLC (EtOAc/Hexane). Upon completion, filter the suspension to remove DCU. Wash the organic filtrate sequentially with 5% NaHCO3, 1N HCl, and brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize to yield the pure N-aryl pyrazine-2-carboxamide (Typical yield: ~83%)[3].

Protocol 2: Microwave-Assisted Synthesis of 3-(Alkylamino)-N-alkylpyrazine-2-carboxamides

This protocol leverages focused microwave fields to drive challenging SNAr reactions[1].

Step-by-Step Methodology:

  • Precursor Formation : Convert 3-chloropyrazine-2-carboxylic acid to its acyl chloride using SOCl2 and catalytic DMF in toluene at 95 °C for 1 h. React the resulting acyl chloride with an alkylamine in the presence of triethylamine (TEA) to isolate the 3-chloro-N-alkylpyrazine-2-carboxamide intermediate[1].

  • Microwave Setup : In a heavy-walled, microwave-safe vial, dissolve the 3-chloro-N-alkylpyrazine-2-carboxamide (1.0 eq) in methanol. Add the desired alkylamine (excess) and pyridine (1.5 eq) to act as an acid scavenger for the generated HCl[1].

  • Irradiation : Seal the vial with a Teflon septum. Irradiate in a focused microwave reactor set to 150 °C and 100 W for exactly 30 minutes[1].

  • Purification : Allow the vial to cool to room temperature via automated compressed air cooling. Evaporate the methanol under reduced pressure. Partition the crude residue between water and ethyl acetate. Extract the organic layer, dry, and purify via flash chromatography to isolate the 3-(alkylamino) derivative[1].

Quantitative Data & Yield Comparisons

The following table summarizes the efficiency of different synthetic methodologies applied to the pyrazine-2-carboxamide scaffold across various literature precedents[1][3][5].

Synthetic MethodTarget ScaffoldKey Reagents / ConditionsReaction TimeTypical Yield (%)
Carbodiimide Amidation N-Aryl pyrazine-2-carboxamidesDCC, DMAP, DCM, 0 °C to RT12 - 24 h75 - 85%
Acyl Chloride Aminolysis 3-Chloro-N-alkyl derivativesSOCl2, DMF, Toluene, 95 °C1 h80 - 95%
MW-Assisted SNAr 3-(Alkylamino)-N-alkyl amidesAlkylamine, Pyridine, MeOH, MW 150 °C30 min41 - 98%
Automated Flow Hydration Piperazine-2-carboxamidesH-Cube®, Flow reactor, H2O~10 h (Continuous)>90%

Applications in Medicinal and Coordination Chemistry

Functionalized pyrazine-2-carboxamides exhibit highly tunable biological and chemical properties based on their substitution patterns:

  • Antimicrobial & PET Inhibition : Derivatives featuring specific lipophilicity profiles (log k values ~0.8) exhibit potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MIC = 25 μg/mL). Furthermore, extending the alkyl chain at the 3-amino position strongly correlates with the inhibition of photosynthetic electron transport (PET) in chloroplasts[1][4].

  • Cytotoxic Palladium(II) Complexes : Functionalized pyrazine-2-carboxamides serve as exceptional non-classical pincer ligands. When reacted with α-(aminoalkyl)diphenylphosphine sulfides, they yield ligands that undergo direct cyclopalladation. The resulting Pd(II) complexes utilize the deprotonated amide nitrogen and the pyrazine ring to form stable bi- or tridentate (N,N,S) structures, demonstrating remarkable cytotoxicity against hematopoietic cancer cell lines[2][6][7].

Applications Core Functionalized Pyrazine-2-carboxamides App1 Antimycobacterial Agents (M. tuberculosis H37Rv) Core->App1 Lipophilic N-alkyl chains (log k ~ 0.8) App2 PET Inhibitors (Spinach Chloroplasts) Core->App2 Long 3-alkylamino chains App3 Cytotoxic Pd(II) Complexes (Cancer Cell Lines) Core->App3 Pincer ligand coordination (N,N,S)

Fig 2: Pharmacological and coordination chemistry applications of pyrazine-2-carboxamides.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies . nih.gov. 3

  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides . mdpi.com. 1

  • Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide . Beilstein Journals. 5

  • Functionalized pyrazine-2-carboxamides in the synthesis of new palladium-based potential cytotoxic agents . Mendeleev Communications. 2

Sources

In Vivo Efficacy Evaluation of N-benzylpyrazine-2-carboxamide in a Murine Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for In Vivo Assessment

N-benzylpyrazine-2-carboxamide and its structural analogs have emerged as a promising class of compounds, demonstrating notable in vitro activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] While in vitro assays are indispensable for initial screening and mechanism of action studies, they do not recapitulate the complex host-pathogen interactions that govern disease progression and treatment outcomes. Therefore, the successful translation of a promising in vitro candidate to a potential clinical therapeutic is critically dependent on rigorous in vivo evaluation.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo efficacy studies for N-benzylpyrazine-2-carboxamide in a murine model of chronic tuberculosis. The protocols and application notes herein are designed to be robust, reproducible, and ethically sound, providing a framework for generating high-quality, decision-enabling data.

The murine model of tuberculosis is a cornerstone of preclinical drug development, offering a well-characterized system to assess the therapeutic potential of novel compounds.[3][4] By establishing a chronic infection in mice, we can evaluate the ability of N-benzylpyrazine-2-carboxamide to reduce the bacterial burden in key organs, a primary indicator of anti-tuberculosis drug efficacy.

PART 1: Preclinical Data Summary & Formulation

Prior to initiating in vivo studies, a thorough understanding of the compound's physicochemical and in vitro properties is essential for designing a safe and effective experimental plan.

ParameterValueReference
Molecular WeightSpecifyInternal Data
SolubilitySpecify in relevant solventsInternal Data
In vitro MIC vs. MtbSpecify (e.g., µg/mL or µM)[1][2]
Target(s)Specify if knownInternal Data
Off-target(s)Specify if knownInternal Data
Formulation Protocol for In Vivo Administration

The poor aqueous solubility of many heterocyclic compounds necessitates a carefully designed formulation to ensure bioavailability for in vivo studies.[5] The following protocol outlines a common approach for formulating a pyrazine-based compound for oral administration.

Materials:

  • N-benzylpyrazine-2-carboxamide

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of N-benzylpyrazine-2-carboxamide based on the desired final concentration and dosing volume for the study.

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the compound. The final concentration of DMSO in the formulation should ideally be kept low (e.g., 5-10%) to minimize potential toxicity. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation might consist of 10% DMSO, 40% PEG400, and 5% Tween-80.[5]

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.

  • Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C. Visually inspect for any precipitation before administration.

PART 2: In Vivo Efficacy Study in a Murine Model of Chronic Tuberculosis

This section details the protocol for establishing a chronic Mtb infection in mice and subsequently evaluating the efficacy of N-benzylpyrazine-2-carboxamide.

Experimental Workflow

G cluster_0 Phase 1: Infection cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Low-Dose Aerosol Infection (M. tuberculosis H37Rv) B Establishment of Chronic Infection (4 weeks) A->B C Initiate Treatment Regimens (Oral Gavage, Daily) B->C D Treatment Period (4 weeks) C->D E Sacrifice and Organ Harvest (Lungs and Spleen) D->E F Bacterial Load Enumeration (CFU Assay) E->F G Data Analysis and Efficacy Determination F->G

Caption: Workflow for in vivo efficacy testing of N-benzylpyrazine-2-carboxamide.

Protocol: Establishment of Chronic M. tuberculosis Infection

This protocol outlines the establishment of a chronic Mtb infection in mice via low-dose aerosol exposure.[3] All procedures involving live Mtb must be conducted in a Biosafety Level 3 (BSL-3) facility.

Materials and Animals:

  • Female BALB/c mice, 6-8 weeks old

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol exposure system (e.g., Glas-Col)

  • Middlebrook 7H9 broth with appropriate supplements

  • Middlebrook 7H11 agar with appropriate supplements

Procedure:

  • Preparation of Mtb Inoculum: Culture Mtb H37Rv in Middlebrook 7H9 broth to mid-log phase. Prepare a single-cell suspension and adjust the concentration to deliver approximately 50-100 bacilli per mouse via the aerosol system.

  • Aerosol Infection: Perform the aerosol infection according to the manufacturer's instructions for the specific system.[6]

  • Confirmation of Infection: On day 1 post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial load in the lungs and confirm successful infection.

  • Establishment of Chronic Infection: House the infected mice in a BSL-3 animal facility for 4 weeks to allow the infection to become chronic. Monitor the health of the animals regularly, including body weight.[3]

Protocol: In Vivo Efficacy Testing

This protocol describes the treatment phase of the study.

Experimental Groups:

GroupTreatmentDoseRouteFrequencyN (mice)
1Vehicle Control-PODaily8-10
2N-benzylpyrazine-2-carboxamideLow Dose (e.g., 25 mg/kg)PODaily8-10
3N-benzylpyrazine-2-carboxamideHigh Dose (e.g., 100 mg/kg)PODaily8-10
4Isoniazid (Positive Control)25 mg/kgPODaily8-10

Procedure:

  • Treatment Initiation: At 4 weeks post-infection, begin daily treatment of the mice according to the experimental groups via oral gavage.

  • Monitoring: Throughout the 4-week treatment period, monitor the mice daily for clinical signs of distress and record their body weight weekly. A significant loss of body weight in the untreated group is an indicator of disease progression.[7]

  • Endpoint Analysis: At the end of the 4-week treatment period, humanely euthanize the mice. Aseptically harvest the lungs and spleen.

  • Bacterial Load Enumeration: Homogenize the harvested organs in sterile saline. Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).[8] The results are expressed as log10 CFU per organ.

PART 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

Understanding the PK/PD relationship is crucial for optimizing dosing regimens and translating preclinical data.[9][10] A preliminary PK study should be conducted to determine key parameters of N-benzylpyrazine-2-carboxamide.

Protocol: Preliminary Pharmacokinetic Study

Procedure:

  • Administer a single oral dose of N-benzylpyrazine-2-carboxamide to a cohort of uninfected mice.

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

PK/PD Analysis

The efficacy data (reduction in bacterial load) can be correlated with the PK parameters to understand the PK/PD driver of N-benzylpyrazine-2-carboxamide's activity (e.g., AUC/MIC, Cmax/MIC, or the percentage of time the concentration remains above the MIC).[9]

PART 4: Ethical Considerations

All animal experiments must be conducted in strict accordance with institutional and national guidelines for the ethical use of animals in research.[11][12][13] An approved protocol from the Institutional Animal Care and Use Committee (IACUC) is mandatory before commencing any studies. Key ethical considerations include:

  • Minimizing animal suffering through the use of appropriate anesthetics and analgesics where necessary.

  • Establishing humane endpoints to euthanize animals that show signs of severe distress.

  • Using the minimum number of animals required to obtain statistically significant results (the principle of Reduction).

Conclusion

The protocols outlined in this document provide a robust framework for the in vivo evaluation of N-benzylpyrazine-2-carboxamide's efficacy in a murine model of tuberculosis. A successful outcome from these studies, demonstrating a significant reduction in bacterial load, would provide strong evidence for its therapeutic potential and justify further preclinical development.

References

  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. (URL: [Link])

  • Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. (URL: [Link])

  • Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis. (URL: [Link])

  • Effectiveness of BCG vaccination to aged mice. (URL: [Link])

  • Screening and Evaluation of Anti-Tuberculosis Compounds. (URL: [Link])

  • Assessing Pharmacodynamic Interactions in Mice Using the Multistate Tuberculosis Pharmacometric and General Pharmacodynamic Interaction Models. (URL: [Link])

  • Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. (URL: [Link])

  • A Physiologically Based Pharmacokinetic Model of Rifampin in Mice. (URL: [Link])

  • A noninvasive BCG skin challenge model for assessing tuberculosis vaccine efficacy. (URL: [Link])

  • Bacterial growth dynamics and pharmacokinetic–pharmacodynamic relationships of rifampicin and bedaquiline in BALB/c mice. (URL: [Link])

  • A review of the efficacy of clinical tuberculosis vaccine candidates in mouse models. (URL: [Link])

  • Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies. (URL: [Link])

  • Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development. (URL: [Link])

  • Immune Response Induced by Three Mycobacterium bovis BCG Substrains with Diverse Regions of Deletion in a C57BL/6 Mouse Model. (URL: [Link])

  • A review of the efficacy of clinical tuberculosis vaccine candidates in mouse models. (URL: [Link])

  • Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. (URL: [Link])

  • Methods and Models for Studying Mycobacterium tuberculosis in Respiratory Infections. (URL: [Link])

  • Protocol for Developing a Mouse Model of Post Primary Pulmonary Tuberculosis after Hematogenous Spread in Native Lungs and Lung Implants. (URL: [Link])

  • Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell. (URL: [Link])

  • Lung and splenic bacterial load post-challenge with MTB in mice immunized with BCG and lactoferrin adjuvant: Comparison of IFA and saline formulations. (URL: [Link])

  • Mouse Model of Tuberculosis. (URL: [Link])

  • Ethical Guidelines for the Use of Animals in Research. (URL: [Link])

  • Humanized Mouse Model Mimicking Pathology of Human Tuberculosis for in vivo Evaluation of Drug Regimens. (URL: [Link])

  • Immunopathology of Pulmonary Mycobacterium tuberculosis Infection in a Humanized Mouse Model. (URL: [Link])

  • Guidelines on Ethics for Medical Research. (URL: [Link])

  • Ethical guidelines for research in animal science. (URL: [Link])

  • Assessing vaccine-mediated protection in an ultra-low dose Mycobacterium tuberculosis murine model. (URL: [Link])

  • Animal Welfare in Studies on Murine Tuberculosis: Assessing Progress over a 12-Year Period and the Need for Further Improvement. (URL: [Link])

  • Ethical considerations regarding animal experimentation. (URL: [Link])

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (URL: [Link])

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (URL: [Link])

  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation†. (URL: [Link])

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (URL: [Link])

Sources

Methodology for Assessing the Cytotoxicity of Pyrazine Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Pyrazine Derivatives

Pyrazine derivatives represent a privileged scaffold in medicinal chemistry, with a significant number of compounds exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Their therapeutic potential often stems from their ability to interact with and modulate various cellular signaling pathways, which can lead to the inhibition of cell proliferation and the induction of cell death in target cells.[2][3] However, this potent biological activity necessitates a thorough evaluation of their cytotoxic profile to ensure their safety and efficacy as potential therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for assessing the cytotoxicity of pyrazine derivatives. We will delve into the rationale behind selecting specific assays, provide detailed, field-proven protocols, and explain how to interpret the data to build a robust cytotoxicity profile for your compounds of interest.

Pillar 1: Foundational Cytotoxicity Assessment - Is Your Compound Killing Cells?

The initial step in assessing the cytotoxicity of a pyrazine derivative is to determine its effect on cell viability. This is typically achieved through assays that measure metabolic activity or membrane integrity.

The MTT Assay: A Window into Cellular Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing.[4] It is a colorimetric assay that provides a quantitative measure of cell viability by assessing the metabolic activity of a cell population.[5][6]

The "Why": The principle of the MTT assay lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[5] Therefore, a decrease in formazan production in cells treated with a pyrazine derivative indicates a reduction in cell viability, either through cell death or inhibition of metabolic activity.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h (cell attachment) A->B C Treat with pyrazine derivatives (serial dilutions) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 1-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

Caption: A streamlined workflow of the MTT assay for cytotoxicity assessment.

Detailed Protocol: MTT Assay

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)[1]

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin[1]

  • 96-well microplate[1]

  • Pyrazine derivative test compounds

  • MTT solution (5 mg/mL in PBS)[1][4]

  • Dimethyl sulfoxide (DMSO)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1][7]

  • Incubation for Attachment: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.[1]

  • Compound Preparation: Prepare serial dilutions of the pyrazine derivative test compounds in the culture medium. A vehicle control (e.g., DMSO) must be included.[3]

  • Treatment: Remove the old medium and add 100 µL of the medium containing the test compounds at different concentrations.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[3][6]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.[3][8]

  • Formazan Formation: Incubate the plate for another 1-4 hours at 37°C to allow for the formation of formazan crystals.[6][8]

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][7] Gently shake the plate for 5-10 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][6] A reference wavelength of 630 nm can be used to reduce background.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][9]

Self-Validating System:

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be included to ensure the assay is performing correctly.

  • Negative Control: Untreated cells serve as the baseline for 100% viability.[6]

  • Blank Control: Wells containing medium but no cells are used to subtract background absorbance.[8]

ParameterRecommendationRationale
Cell Seeding Density 5,000-10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Compound Concentration Range 0.01 to 100 µM (typical)A wide range is necessary to determine the full dose-response curve and accurately calculate the IC50.[3]
Incubation Time 24, 48, and 72 hoursAllows for the assessment of time-dependent cytotoxic effects.[3]
MTT Concentration 0.5 mg/mL (final)Optimal concentration for formazan production without being toxic to the cells.[8]
The LDH Assay: Detecting Compromised Cell Membranes

The Lactate Dehydrogenase (LDH) assay is another widely used method for assessing cytotoxicity. Unlike the MTT assay, which measures metabolic activity, the LDH assay quantifies cell death by detecting damage to the plasma membrane.[10][11]

The "Why": LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][11] The amount of LDH released is proportional to the number of damaged cells.[10] This assay is particularly useful for detecting necrotic cell death.

Detailed Protocol: LDH Cytotoxicity Assay

Materials:

  • Cells treated with pyrazine derivatives in a 96-well plate

  • LDH Cytotoxicity Assay Kit (commercially available)[10][11]

  • Microplate reader

Procedure:

  • Prepare Controls: Set up spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background controls (medium only).

  • Sample Collection: Carefully collect a small aliquot (2-5 µL) of the cell culture supernatant from each well without disturbing the cells.[12]

  • Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[10] This typically involves a coupled enzymatic reaction that leads to the formation of a colored product (formazan).[10][11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which normalizes the LDH release from treated cells to the spontaneous and maximum release controls.

Pillar 2: Mechanistic Insights - How is Your Compound Inducing Cell Death?

Once you have established that your pyrazine derivative is cytotoxic, the next critical step is to understand the mechanism of cell death. The two major forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[13][14] Many anticancer pyrazine derivatives exert their effects by inducing apoptosis.[2][3]

Distinguishing Apoptosis from Necrosis: Annexin V/Propidium Iodide Staining

A common and effective method to differentiate between apoptotic and necrotic cells is through dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.[15]

The "Why":

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells.[15]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as necrotic or late-stage apoptotic cells, where it intercalates with DNA and fluoresces red.[15]

Interpreting the Results:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Caspase Activation: The Executioners of Apoptosis

Apoptosis is executed by a family of cysteine proteases called caspases.[16] The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[17] Measuring the activity of these caspases provides direct evidence of apoptosis induction.

The "Why": Caspase activity assays utilize a specific peptide substrate for caspase-3/7 that is conjugated to a reporter molecule, either a chromophore (for colorimetric assays) or a fluorophore (for fluorometric assays).[16][18] When caspases are active, they cleave the substrate, releasing the reporter molecule and generating a measurable signal that is proportional to caspase activity.[18]

Experimental Workflow for Apoptosis Assessment

Apoptosis_Workflow cluster_0 Cell Treatment cluster_1 Apoptosis vs. Necrosis Differentiation cluster_2 Caspase Activity Measurement cluster_3 Mitochondrial Pathway Investigation A Treat cells with pyrazine derivative B Annexin V/PI Staining A->B D Caspase-Glo® 3/7 Assay A->D F Western Blot for Bcl-2/Bax A->F C Flow Cytometry Analysis B->C E Luminescence Measurement D->E

Caption: A multi-faceted approach to investigating apoptosis induction.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells treated with pyrazine derivatives in a 96-well plate

  • Caspase-Glo® 3/7 Assay System (Promega)[17]

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the treated cells.[17]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.[18]

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.[17]

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Self-Validating System:

  • Positive Control: Treat cells with a known apoptosis inducer (e.g., staurosporine) to confirm assay performance.[19]

  • Negative Control: Untreated cells provide the baseline for caspase activity.

  • Blank Control: Wells with medium and the Caspase-Glo® 3/7 Reagent but no cells are used for background subtraction.

Investigating the Intrinsic Apoptotic Pathway

Many pyrazine derivatives induce apoptosis through the intrinsic or mitochondrial pathway.[3][20] This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[3] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

The "Why": Western blotting can be used to assess the expression levels of Bax and Bcl-2 proteins in cells treated with pyrazine derivatives. An upregulation of Bax and/or a downregulation of Bcl-2 would provide strong evidence for the involvement of the intrinsic apoptotic pathway.[3][20]

Signaling Pathway of Pyrazine-Induced Apoptosis

Apoptosis_Pathway Pyrazine Pyrazine Derivative Bax Bax (Pro-apoptotic) Pyrazine->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Pyrazine->Bcl2 downregulates Mitochondria Mitochondria CytC Cytochrome c release Mitochondria->CytC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with N-Phenylpyrazine-2-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, evaluation, and formulation of N-phenylpyrazine-2-carboxamides . These compounds are highly valued in drug discovery for their antimycobacterial (antitubercular) [1], herbicidal (photosynthetic electron transport inhibition) [2], and kinase-inhibitory properties. However, their flat aromatic cores and strong intermolecular hydrogen bonding via the carboxamide group result in high crystal lattice energies, making them notoriously insoluble in aqueous media.

This guide is designed for researchers and formulation scientists to troubleshoot precipitation issues, optimize structural lipophilicity, and develop robust experimental workflows.

Part 1: Troubleshooting Guide (Experimental Hurdles)

Issue 1: Compounds precipitate when diluted into aqueous assay media (e.g., MIC testing or PET inhibition assays).

The Causality: N-phenylpyrazine-2-carboxamides are typically stored as 10 mM stock solutions in 100% DMSO. When diluted into aqueous buffers (like PBS or mycobacterial broth), the sudden change in dielectric constant causes the compound to exceed its thermodynamic solubility. The strong hydrogen-bond donor/acceptor pairs of the carboxamide rapidly nucleate, leading to crystal growth and precipitation. This results in artificially low local concentrations and false-negative biological readouts [2]. The Solution:

  • Determine the Kinetic Solubility Limit: Before running biological assays, perform a turbidimetric kinetic solubility assay (see Protocol A). Cap your maximum testable concentration just below the precipitation threshold.

  • Co-solvents & Surfactants: If the biological assay tolerates it, maintain a final DMSO concentration of 2–4% and introduce non-ionic surfactants (e.g., 0.1% Tween-80) to stabilize transient supersaturation.

Issue 2: Poor in vivo bioavailability during pharmacokinetic (PK) evaluation.

The Causality: These derivatives often exhibit Biopharmaceutics Classification System (BCS) Class II or IV behavior—meaning their absorption is dissolution rate-limited. The high crystallinity prevents the gastrointestinal fluids from breaking the solid lattice. The Solution: Transition from a crystalline powder to an Amorphous Solid Dispersion (ASD) . By co-dissolving or hot-melt extruding the active pharmaceutical ingredient (API) with amphiphilic polymers like Soluplus® or Hydroxypropyl Cellulose (HPC), you trap the compound in a high-energy amorphous state. The polymer restricts the global (α-relaxation) and local (β-relaxation) molecular mobility of the pyrazine derivative, preventing recrystallization upon exposure to moisture [3].

Issue 3: Loss of target affinity when adding solubilizing groups.

The Causality: Direct modification of the N-phenyl ring or the C-2 carboxamide can induce steric clashes within the target binding pocket (e.g., the mycobacterial enzyme targets or spinach chloroplast binding sites). The Solution: Focus modifications on the C-5 position of the pyrazine ring. Introducing flexible alkylamino chains (e.g., propylamino) can disrupt molecular planarity and lower the melting point without compromising the pharmacophore's core binding interactions [4].

Part 2: FAQ - Structural & Chemical Modifications

Q: How does alkyl chain length at the C-5 position affect solubility versus potency? A: There is a delicate hydro-lipophilic balance. Increasing the alkyl chain length (e.g., from methyl to hexyl or heptyl) significantly enhances antimycobacterial activity by improving penetration through the lipid-rich mycobacterial cell wall. However, this exponentially increases the partition coefficient (LogP) and decreases aqueous solubility [1]. For optimal drug-likeness, a propylamino or butylamino substitution often provides the best balance of solubility and efficacy [4].

Q: What specific functional groups can disrupt the planarity of the core? A: N-methylation of the carboxamide nitrogen removes a critical hydrogen-bond donor, effectively shattering the rigid crystal lattice and lowering the melting point. Alternatively, introducing bulky, non-planar aliphatic heterocycles (like morpholine or piperazine) at the C-5 or C-6 positions introduces sp3 character, which drastically improves thermodynamic solubility.

Q: Are there alternative solvents for processing pyrazine-2-carboxamides during synthesis? A: Yes. If you are struggling with solubility during the synthetic workup, non-volatile ionic liquids—such as 1-Decyl-3-methylimidazolium trifluoromethanesulfonate—have been shown to solubilize pyrazine-2-carboxamides at least one order of magnitude better than traditional volatile organic solvents, making them excellent media for pharmaceutical processing [5].

Part 3: Quantitative Data Summary

The following table summarizes the relationship between structural modifications, lipophilicity, and solubility for common N-phenylpyrazine-2-carboxamide derivatives.

Derivative ModificationLogP (Calculated)Melting Point (°C)Kinetic Aqueous Solubility (µM)Primary Biological Target
Unsubstituted Core1.85137 - 139~ 150Baseline / Weak
5-Propylamino2.45156 - 157~ 85M. tuberculosis (Moderate)
5-Heptylamino4.10105 - 106< 10M. tuberculosis (High)
6-Chloro-N-(3-iodo-4-methylphenyl)4.80142 - 144< 5PET Inhibition (Spinach)
N-Methylated Carboxamide2.1095 - 98> 300Variable

Data synthesized from structure-activity relationship (SAR) studies on pyrazine-2-carboxamides [1][2][4].

Part 4: Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)

This self-validating system uses light scattering to precisely identify the concentration at which the compound precipitates.

  • Stock Preparation: Prepare a 10 mM stock solution of the N-phenylpyrazine-2-carboxamide derivative in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the stock in DMSO to create a concentration gradient (e.g., 10 mM down to 0.078 mM).

  • Aqueous Transfer: Transfer 5 µL of each DMSO dilution into a 96-well flat-bottom clear microplate.

  • Buffer Addition: Rapidly add 195 µL of the target aqueous assay buffer (e.g., PBS pH 7.4) to each well using a multichannel pipette. The final DMSO concentration is 2.5%.

  • Incubation: Shake the plate at 300 rpm for 2 hours at 37°C to allow for complete equilibration and potential nucleation.

  • Measurement: Read the absorbance (turbidity) at 620 nm using a microplate reader.

  • Validation & Analysis: Include a DMSO-only blank. The kinetic solubility limit is defined as the highest concentration well where the absorbance at 620 nm does not significantly exceed the blank (indicating no solid particle scattering).

Protocol B: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Use this protocol to formulate highly crystalline derivatives for in vivo dosing.

  • Polymer Selection: Select a moisture-resistant, amphiphilic polymer such as Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) [3].

  • Co-Dissolution: Dissolve the pyrazine derivative and Soluplus® at a 1:5 (w/w) ratio in a volatile organic solvent system (e.g., Ethanol/Dichloromethane 1:1 v/v) until a completely clear solution is achieved.

  • Solvent Removal: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 40°C until a solid film forms on the flask.

  • Secondary Drying: Place the solid film in a vacuum desiccator for 24 hours to remove residual solvent traces.

  • Milling: Gently mill the resulting film into a fine powder.

  • Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without any sharp diffraction peaks, confirming the destruction of the crystal lattice.

Part 5: Mandatory Visualization

G Start N-phenylpyrazine-2-carboxamide Poor Aqueous Solubility Branch1 Structural Modification Start->Branch1 Branch2 Formulation Strategy Start->Branch2 Mod1 Disrupt Planarity (N-methylation) Branch1->Mod1 Mod2 Add Solubilizing Groups (Alkylamino chains) Branch1->Mod2 Form1 Amorphous Solid Dispersion (Soluplus / HPC) Branch2->Form1 Form2 Alternative Solvents (Ionic Liquids) Branch2->Form2 End Improved Dissolution & Bioavailability Mod1->End Mod2->End Form1->End Form2->End

Workflow detailing structural and formulation strategies to overcome poor aqueous solubility.

G Stock 10 mM Stock in 100% DMSO Dilution Dilution into Aqueous Media (e.g., PBS / Broth) Stock->Dilution Supersat Transient Supersaturation Dilution->Supersat Nucleation Nucleation & Crystal Growth (Strong H-bonding) Supersat->Nucleation Result Precipitation (False Negatives) Nucleation->Result

Mechanism of compound precipitation and resulting assay interference during in vitro testing.

References

  • Title: Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives Source: ACS Omega URL: [Link]

  • Title: Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors Source: Molecules / PMC URL: [Link]

  • Title: Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture Source: Materials / MDPI URL: [Link]

  • Title: 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation Source: Molecules / MDPI URL: [Link]

  • Title: Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development Source: Journal of Chemical & Engineering Data / ACS Publications URL: [Link]

"optimizing reaction conditions for pyrazine carboxamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazine Carboxamide Synthesis .

Pyrazine carboxamides are highly privileged scaffolds in modern drug discovery, forming the structural core of first-line antitubercular agents (pyrazinamide), broad-spectrum viral polymerase inhibitors (favipiravir/T-705), and novel immunooncology therapeutics such as the HPK1 inhibitor AZ3246[1]. However, the strongly electron-withdrawing nature of the pyrazine ring often complicates amidation, leading to sluggish kinetics, unstable intermediates, and poor yields.

This guide is designed for research scientists and drug development professionals. It provides field-validated protocols, mechanistic troubleshooting, and optimization strategies to overcome common synthetic bottlenecks.

Workflow Visualization: Synthesis Strategies

G Start Pyrazine-2-carboxylic Acid Route1 Acid Chloride Route (SOCl2 / DMF) Start->Route1 Route2 Mixed Anhydride (Yamaguchi / TEA) Start->Route2 Route3 Biocatalytic Flow (Lipozyme TL IM) Start->Route3 Inter1 Pyrazine-2-carbonyl chloride Route1->Inter1 Inter2 Asymmetric Anhydride Route2->Inter2 Product Pyrazine Carboxamide Route3->Product tert-amyl alcohol, 45°C Amine Amine Addition (Nucleophilic Attack) Inter1->Amine Inter2->Amine Amine->Product

Reaction pathways for pyrazine carboxamide synthesis from pyrazine-2-carboxylic acid.

Section 1: Standard Operating Protocols (SOPs)

Protocol A: The Traditional Acid Chloride Method

Context: Highly scalable and cost-effective for unhindered aliphatic amines.

  • Activation: Suspend pyrazine-2-carboxylic acid (1.0 eq) in dry CH₂Cl₂. Add 5 drops of anhydrous DMF. Mechanistic Note: DMF is not just a solvent here; it acts as a critical catalyst by reacting with thionyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly activates the carboxylic acid[2].

  • Chlorination: Dropwise add SOCl₂ (4.0 eq) at 0 °C. Reflux the mixture for 8 hours. The solution should clarify as the acid chloride forms[2].

  • Concentration & Self-Validation: Remove excess SOCl₂ and solvent under vacuum. Self-Validation Check: The resulting pyrazine-2-carbonyl chloride must appear as a pale/white crystal. If the residue is a dark, intractable tar, the reaction was overheated, or ambient moisture quenched the intermediate.

  • Amidation: Dissolve the crude acid chloride in anhydrous toluene. Add the target amine (2.0 eq) and reflux for 8–12 hours[2]. Filter hot, cool, and recrystallize to obtain the pure pyrazine carboxamide.

Protocol B: Continuous-Flow Enzymatic Amidation (Green Chemistry)

Context: Best for avoiding toxic coupling reagents, minimizing hazardous waste, and achieving high scalability.

  • Preparation: Dissolve pyrazine-2-carboxylate (5 mmol) in 10 mL tert-amyl alcohol (Feed 1). Dissolve the amine (15 mmol) in 10 mL tert-amyl alcohol (Feed 2)[3].

  • Flow Setup: Pump both feeds into a continuous-flow microreactor packed with 870 mg of immobilized Lipozyme TL IM (derived from Thermomyces lanuginosus)[3].

  • Parameters: Maintain a flow rate of 31.2 μL/min to achieve a precise residence time of 20 minutes at 45 °C[3].

  • Causality Note: Why tert-amyl alcohol? Highly polar solvents like DMSO or methanol strip the essential hydration shell (water layer) from the enzyme's surface, causing rapid denaturation. Tert-amyl alcohol provides the perfect balance of substrate solubility while preserving the enzyme's active conformation[3].

Section 2: Troubleshooting Guides & FAQs

Q1: I am experiencing abysmal yields (<30%) when using standard coupling reagents (like EDC/HOBt) for pyrazine-2-carboxylic acid. Why, and how can I fix it? A1: The pyrazine ring is highly electron-withdrawing. This pulls electron density away from the carbonyl carbon, making the O-acylisourea intermediate (formed with EDC) highly unstable and prone to side reactions, such as N-acylurea rearrangement or premature hydrolysis. Solution: Switch to the Yamaguchi esterification method . React the acid with 2,4,6-trichlorobenzoyl chloride and triethylamine (TEA) in THF for 20 mins to form an asymmetric acid anhydride. Then, add DMAP and your amine, refluxing at 66 °C for 1 hour[4]. The bulky trichlorobenzene ring sterically shields the auxiliary carbonyl, forcing the amine to exclusively attack the pyrazine carbonyl via nucleophilic substitution, boosting yields up to 86%[4].

Q2: My target amines are sterically hindered (e.g., tert-pentyl or cyclohexyl groups). Traditional refluxing takes days and results in poor conversion. What is the alternative? A2: Steric hindrance severely raises the activation energy barrier for the nucleophilic attack on the activated carbonyl, allowing competitive side reactions to dominate over time. Solution: Utilize Microwave-Assisted Synthesis . Conduct the reaction in a microwave reactor at 140 °C for 30 minutes at 120 W, using methanol as the solvent and pyridine as the base[5]. Microwave irradiation provides rapid, volumetric heating that efficiently overcomes the steric activation barrier, increasing yields of hindered pyrazine carboxamides from ~25% (conventional heating) to over 80%[5].

Q3: We are synthesizing HPK1 inhibitors (like AZ3246) and need to ensure high selectivity without degrading the pyrazine core during late-stage functionalization. What should we watch out for? A3: In the optimization of pyrazine carboxamides like AZ3246 (which induces IL-2 secretion in T cells with an EC₅₀ of 90 nM), the pyrazine core is highly sensitive to strong nucleophiles and harsh basic conditions, which can lead to unwanted SₙAr (nucleophilic aromatic substitution) side reactions[1]. Solution: Rely on structure-based drug design (SBDD) to optimize the donor-acceptor profile early on, and employ mild coupling conditions (such as HATU/DIPEA at room temperature) for late-stage amidation. This preserves the integrity of the pyrazine ring and avoids the generation of off-target kinase-inhibiting byproducts[1].

Section 3: Quantitative Optimization Data

The following table summarizes the optimized parameters for various amidation strategies, allowing you to select the best conditions based on your specific substrate and scale.

Synthesis MethodActivating Agent / CatalystSolventTemp (°C)TimeYield RangeKey Advantage
Acid Chloride [2]SOCl₂ / DMF (cat.)CH₂Cl₂ / Toluene0 to Reflux8–12 h79.6–91.2%Highly scalable; utilizes cheap, readily available reagents.
Yamaguchi Coupling [4]2,4,6-Trichlorobenzoyl chloride / DMAPTHF661 h6–86%Prevents N-acylurea side reactions; excellent for weak nucleophiles.
Microwave-Assisted [5]Pyridine (Base)Methanol14030 min50–95.8%Overcomes severe steric hindrance rapidly; uniform heating.
Biocatalytic Flow [3]Lipozyme TL IMtert-Amyl alcohol4520 minUp to 91.6%True green chemistry; no toxic byproducts; continuous throughput.

Section 4: References

  • Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science. 4

  • New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. MDPI. 5

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. 3

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. NIH / PMC. 2

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. NIH / PubMed. 1

Sources

Pyrazine Synthesis Technical Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting the synthesis of pyrazine derivatives. Pyrazines are critical scaffolds in pharmaceuticals (e.g., pyrazinamide, bortezomib) and agrochemicals, but their synthesis is notoriously plagued by regioselectivity issues, incomplete aromatization, and over-oxidation.

This guide maps the mechanistic causality behind these failures and provides field-proven, self-validating protocols to overcome them.

Diagnostic Workflow for Pyrazine Synthesis

PyrazineTroubleshooting Start Pyrazine Synthesis Troubleshooting Condensation 1,2-Diamine + 1,2-Dicarbonyl Start->Condensation Regio Asymmetric Synthesis Start->Regio Dehydro Dehydrogenative Coupling Start->Dehydro YieldIssue Incomplete Aromatization Condensation->YieldIssue CrossCoupling Directed Metalation & Pd-Coupling Regio->CrossCoupling Chemical Route Enzymatic Biocatalysis (ATA-113) Regio->Enzymatic Green Route MnCatalyst Mn-Pincer Complex (Acceptorless) Dehydro->MnCatalyst Prevents degradation Oxidation Catalytic Base (t-BuOK / MeOH) YieldIssue->Oxidation Drives oxidation

Troubleshooting workflow for pyrazine synthesis, mapping common challenges to validated solutions.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my classical condensation of 1,2-diamines and 1,2-diketones stall at the dihydropyrazine intermediate, resulting in low yields?

The Causality: The classical route relies on the spontaneous air oxidation of the intermediate dihydropyrazine to achieve the fully aromatic pyrazine core. However, depending on the electronic nature of the substituents, the dihydropyrazine intermediate can be exceptionally stable. Traditional methods attempt to force aromatization by bubbling oxygen under reflux, but this generates reactive oxygen species (ROS) that cleave the fragile intermediate, leading to complex mixtures and poor yields [1]. The Solution: Transition to a base-catalyzed, one-pot aqueous system. Utilizing potassium tert-butoxide (t-BuOK) in aqueous methanol at room temperature circumvents the need for harsh oxidants [1]. The base facilitates the rapid tautomerization and subsequent dehydrogenation of the dihydropyrazine, driving the equilibrium toward the thermodynamically stable aromatic pyrazine without thermal degradation.

Q2: How can I achieve high regioselectivity when synthesizing non-symmetric pyrazines?

The Causality: When condensing non-symmetric 1,2-diamines with non-symmetric 1,2-dicarbonyls, the similar electrophilicity of the two carbonyl carbons leads to a statistical mixture of regioisomers (e.g., 2,5- vs. 2,6-disubstituted pyrazines) that are notoriously difficult to separate via chromatography. The Solution: Abandon direct condensation for asymmetric targets. Instead, utilize a bottom-up directed metalation and cross-coupling strategy starting from commercially available chloropyrazines. By using lithium tetramethylpiperidide (LTMP) for regioselective ortho-metalation followed by Suzuki or Stille cross-coupling, you exert absolute steric and electronic control over the substitution pattern [4]. Alternatively, for biocatalytic applications, transaminases like ATA-113 can be employed for the regioselective condensation of amino ketones [3].

Q3: My dehydrogenative coupling of amino alcohols yields significant over-oxidation and side-product formation. How do I optimize this?

The Causality: Traditional dehydrogenation utilizes heterogeneous catalysts (like Pd/C) at high temperatures, which non-selectively oxidize the aliphatic chains and lead to ring-opening side reactions. The Solution: Implement acceptorless dehydrogenative coupling using Manganese (Mn) pincer complexes [2]. These homogeneous catalysts (e.g., PNNH-Mn complexes) operate via a metal-ligand cooperative mechanism, facilitating controlled hydrogen gas evolution without the need for external hydrogen acceptors or harsh oxidants, thereby preserving sensitive functional groups.

Quantitative Performance of Optimized Synthetic Strategies

To guide your experimental design, the following table summarizes the expected yield improvements when transitioning from classical methods to the optimized protocols discussed above.

Synthesis StrategyCatalyst / ReagentSubstrate TypeKey Challenge AddressedTypical Yield (%)
Direct Condensation t-BuOK / aq. MeOH1,2-Diketones + 1,2-DiaminesIncomplete aromatization85 - 95%
Acceptorless Dehydrogenation Mn-Pincer ComplexAmino AlcoholsOver-oxidation / harsh conditions65 - 95%
Enzymatic Condensation ATA-113 Transaminaseα-Amino Acids / KetonesPoor regioselectivity32 - 65%
Continuous-Flow Amidation Lipozyme® TL IMPyrazine Esters + AminesPoor scalability / toxic solventsUp to 91.6%
Directed Cross-Coupling Pd / LTMPChloropyrazinesAsymmetric substitution control70 - 87%

Data aggregated from validated methodologies [1], [2], [3], [4],[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specific visual and chromatographic milestones detailed below, you can confirm the mechanistic integrity of the reaction in real-time.

Protocol A: One-Pot Synthesis of Pyrazines via t-BuOK Catalyzed Condensation [1]

Objective: Overcome stalled dihydropyrazine intermediates without thermal degradation.

Materials:

  • 1,2-Dicarbonyl compound (1.0 mmol)

  • 1,2-Diamine (1.0 mmol)

  • Potassium tert-butoxide (t-BuOK, 20 mol%)

  • Methanol/Water (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the 1,2-dicarbonyl compound in 5 mL of methanol in a 25 mL round-bottom flask equipped with a magnetic stirrer.

  • Amine Addition: Slowly add the 1,2-diamine to the solution at room temperature. Self-Validation Check: A transient color change (often yellow/orange) indicates the formation of the diimine/dihydropyrazine intermediate.

  • Catalyst Introduction: Add 5 mL of water followed by t-BuOK (20 mol%). Stir the mixture vigorously at room temperature (25 °C) open to the ambient atmosphere.

  • Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 3:7). The intermediate spot will rapidly convert to the highly UV-active pyrazine product. The reaction typically completes within 2–4 hours.

  • Workup: Extract the aqueous methanolic mixture with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure pyrazine.

Protocol B: Acceptorless Dehydrogenative Coupling using Mn-Pincer Complexes [2]

Objective: Synthesize pyrazines from amino alcohols while preventing over-oxidation.

Materials:

  • 2-Amino-1-alkanol (2.0 mmol)

  • Manganese Pincer Catalyst (e.g., PNN-Mn complex, 5 mol%)

  • t-BuOK (10 mol%)

  • Toluene (5 mL, anhydrous and degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an argon-filled glovebox, charge a Schlenk tube with the Manganese pincer catalyst (5 mol%) and t-BuOK (10 mol%).

  • Substrate Addition: Add the 2-amino-1-alkanol (2.0 mmol) and anhydrous toluene (5 mL). Seal the tube and transfer it to a fume hood.

  • Reflux & Dehydrogenation: Heat the mixture to 125–150 °C for 12–24 hours. Self-Validation Check: Equip the Schlenk line with a bubbler; the continuous evolution of H₂ gas confirms the active catalytic cycle of acceptorless dehydrogenation.

  • Quenching: Cool the reaction to room temperature and expose it to air to deactivate the catalyst.

  • Purification: Filter the crude mixture through a short pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify via flash column chromatography to isolate the symmetrically substituted pyrazine.

References

  • Ghosh, P. & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews. Available at:[Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC / National Institutes of Health. Available at:[Link]

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. Available at:[Link]

  • Synthesis of Pyrazine Alcaloids from Botryllus leachi. Diazines 43. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. Available at:[Link]

"reducing side product formation in aminolysis of pyrazine acid chlorides"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the synthesis of pyrazine amides. Pyrazine derivatives are crucial scaffolds in medicinal chemistry and drug development, with applications ranging from antitubercular agents like pyrazinamide to novel therapeutics.[1][2] The aminolysis of pyrazine acid chlorides is a direct and efficient method for creating the vital amide bond.[3][4] However, the high reactivity of the acid chloride functional group, coupled with the unique electronic nature of the pyrazine ring, can lead to a variety of side reactions, complicating synthesis and purification.[5][6]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, explains the causality behind side product formation, and offers field-proven protocols to enhance the yield and purity of your target pyrazine amide.

Frequently Asked Questions (FAQs): Common Side Reactions & Mechanisms

This section addresses the most common side products encountered during the aminolysis of pyrazine acid chlorides, explaining their formation from a mechanistic standpoint.

Q1: My reaction has resulted in a complex mixture of products. What are the most likely side reactions occurring?

A: The high electrophilicity of the acid chloride makes it susceptible to attack by various nucleophiles. Besides your intended amine, several other species in your reaction flask can compete, leading to a complex product profile. The most common side reactions are:

  • Hydrolysis of the acid chloride back to the parent pyrazinoic acid.[6][7]

  • Diacylation of primary amines to form an imide byproduct.[5][8]

  • Reaction with Nucleophilic Bases or Solvents , particularly when using reagents like pyridine under certain conditions.[5]

  • Self-condensation or Dimerization of the pyrazine acid chloride or reactive intermediates, though this is generally less common.[9]

Control over stoichiometry, temperature, and the choice of reagents is paramount to suppressing these competing pathways.[10]

Q2: I've identified a significant amount of the starting pyrazinoic acid in my crude product. What causes this and how can I prevent it?

A: The presence of the starting carboxylic acid is a clear indication of hydrolysis . Acid chlorides are extremely sensitive to moisture.[6][7] Even trace amounts of water in your solvent, on your glassware, or in your amine or base can rapidly convert the acid chloride back to the less reactive carboxylic acid.

Mechanism of Hydrolysis: The reaction is a classic nucleophilic acyl substitution where water acts as the nucleophile.[6]

R-COCl + H₂O → [Tetrahedral Intermediate] → R-COOH + HCl

Solution: Strict anhydrous conditions are non-negotiable.

  • Glassware: Oven-dry all glassware (e.g., at 120°C for several hours) and allow it to cool in a desiccator or under an inert atmosphere.

  • Solvents: Use freshly distilled anhydrous solvents or purchase high-quality sealed solvents (e.g., Sure/Seal™).

  • Reagents: Ensure your amine and base are dry. Liquid amines/bases can be distilled from a suitable drying agent (e.g., CaH₂).

  • Atmosphere: Conduct the entire reaction under an inert atmosphere of dry nitrogen or argon.

Q3: My target product is derived from a primary amine (R-NH₂), but I'm seeing a byproduct with a mass corresponding to the addition of two pyrazine acyl groups. What is this and how do I stop it?

A: You are observing diacylation , which results in the formation of a diacyl-amine, or imide . After the initial formation of the desired secondary amide, the amide's N-H proton is weakly acidic. In the presence of a base, this proton can be removed, and the resulting amide anion can act as a nucleophile, attacking a second molecule of the highly reactive pyrazine acid chloride.

This side reaction is particularly favored if:

  • An excess of the pyrazine acid chloride is used.

  • A strong, non-hindered base is employed, which can readily deprotonate the intermediate amide.

Solution:

  • Control Stoichiometry: Use the amine as the limiting reagent. A slight excess (1.05-1.1 equivalents) of the acid chloride can be used to ensure full conversion of a valuable amine, but a large excess should be avoided.

  • Order of Addition: Add the pyrazine acid chloride solution slowly (dropwise) to the solution of the amine and base.[7] This maintains a low instantaneous concentration of the acid chloride, favoring the reaction with the more nucleophilic amine over the less nucleophilic intermediate amide.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[8] These bases are effective at scavenging the HCl byproduct but are too bulky to readily deprotonate the less acidic amide N-H.

Q4: Could my choice of base be reacting directly with my pyrazine acid chloride?

A: Yes, this is a distinct possibility, especially with certain amine bases. While bases like pyridine are commonly used to scavenge the HCl byproduct, pyridine itself is nucleophilic and can react with the acid chloride to form an N-acylpyridinium salt.[5][11] This intermediate is still reactive but represents a non-productive pathway that consumes your starting material.

Solution: Prioritize non-nucleophilic, sterically hindered bases.

  • Good Choices: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's base).[8] Their steric bulk prevents them from attacking the carbonyl carbon.

  • Use with Caution: Pyridine. While effective, its nucleophilicity can be problematic. It is generally better suited for less reactive acylating agents.

  • Alternative Strategy: Use two equivalents of the reactant amine—one acts as the nucleophile and the second as the base to neutralize HCl.[10][11][12] This is a viable option if the amine is inexpensive and readily available.

Troubleshooting Guide: From Problem to Protocol

This section provides a structured approach to resolving common experimental issues.

Problem: My reaction yield is low and TLC/LC-MS analysis shows multiple products.

This is the most common issue, often stemming from a combination of factors. Follow this workflow to diagnose and solve the problem.

Troubleshooting Workflow

G start Low Yield / Impure Product q1 Is pyrazinoic acid present? start->q1 q2 Is an imide (diacylated) byproduct present? q1->q2 No sol1 Implement Strict Anhydrous Conditions: - Oven-dry glassware - Use anhydrous, sealed solvents - Run under N2 or Ar atmosphere q1->sol1 Yes q3 Is the reaction sluggish or incomplete? q2->q3 No sol2 Optimize Stoichiometry & Addition: - Use 1.0 eq amine to 1.05 eq acid chloride - Add acid chloride slowly (dropwise) - Use a non-nucleophilic base (TEA, DIPEA) q2->sol2 Yes sol3 Adjust Temperature & Monitoring: - Start reaction at 0°C to control exotherm - Allow to warm slowly to room temperature - Monitor reaction progress via TLC/LC-MS q3->sol3 Yes end_node Improved Yield & Purity q3->end_node No / Resolved sol1->q2 sol2->q3 sol3->end_node

Caption: Troubleshooting workflow for low yield and impurity issues.

Data Presentation: Impact of Key Reaction Parameters

The following table summarizes the critical parameters and their influence on the reaction outcome. Optimizing these variables is key to a successful synthesis.

ParameterConditionImpact on Desired Amide YieldImpact on Side Product FormationRationale & Citation
Temperature Low (0 °C start), then warm to RTIncreases Decreases The reaction is highly exothermic. Low temperature controls the reaction rate, minimizing side reactions and degradation.[7][13]
High (> RT)DecreasesIncreasesHigher temperatures can accelerate side reactions like diacylation and degradation of the pyrazine ring.[13]
Stoichiometry ~1:1 ratio of Amine:Acid ChlorideOptimal Minimizes Prevents excess of either reagent, particularly avoiding the diacylation caused by excess acid chloride.[5]
>1.5 eq Acid ChlorideDecreasesIncreases DiacylationExcess electrophile will react with the product amide after the primary amine is consumed.[8]
Base Non-nucleophilic, hindered (e.g., DIPEA, TEA)Increases Decreases Scavenges HCl without competing with the amine as a nucleophile.[5][8]
Nucleophilic (e.g., Pyridine)May DecreaseMay IncreaseThe base can react with the acid chloride, forming non-productive intermediates.[5]
Moisture Anhydrous ConditionsIncreases Decreases Hydrolysis Prevents the conversion of the highly reactive acid chloride back to the unreactive carboxylic acid.[6][7]
Presence of WaterDrastically Decreases Increases Hydrolysis Water is a competing nucleophile that leads to the formation of pyrazinoic acid.[6]

Experimental Protocols & Methodologies

Protocol 1: High-Selectivity Aminolysis of Pyrazine-2-carbonyl chloride

This protocol is a generalized procedure designed to minimize common side reactions.

Materials:

  • Pyrazine-2-carbonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard, oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel under a positive pressure of inert gas.

  • Amine Solution: In the reaction flask, dissolve the amine (1.05 eq) and DIPEA (1.5 eq) in anhydrous DCM (to make a ~0.2 M solution of the amine).

  • Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath.[7]

  • Acid Chloride Addition: Dissolve the pyrazine-2-carbonyl chloride (1.0 eq) in a separate flask with anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the acid chloride solution dropwise to the cold, stirred amine solution over 30-60 minutes. Maintain the internal reaction temperature below 5 °C during the addition. The reaction is often exothermic.[7]

  • Warming & Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and the DIPEA-HCl salt.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure pyrazine amide.[14]

Reaction Pathway Visualization

The following diagram illustrates the desired reaction pathway versus the competing diacylation (imide formation) side reaction for a primary amine.

Caption: Desired aminolysis vs. imide formation side reaction.

References

  • BenchChem. (2025). Pyrazine Carbohydrazide Synthesis: Technical Support Center. Retrieved from BenchChem Technical Support.[15]

  • BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. Retrieved from BenchChem Technical Support.[5]

  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. Retrieved from BenchChem Technical Support.[7]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from OrgoSolver.[10]

  • Clark, J. H., et al. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal.[14]

  • JoVE. (2025, May 22). Video: Acid Halides to Amides: Aminolysis. Retrieved from JoVE.[11]

  • Sharma, S., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(8), 1536-1542. [Link][8]

  • LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from LibreTexts.[6]

  • Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances, 13(14), 9349-9357. [Link][16]

  • Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Reaction Chemistry & Engineering. [Link][1]

  • Organic Chemistry Explained. (2020, April 28). 003 Aminolysis of an acid chloride [Video]. YouTube.[17]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link][18]

  • BenchChem. (2025). Strategies to reduce byproduct formation in pyrazine reactions. Retrieved from BenchChem Technical Support.[13]

  • Erickson, J. G. (1950). U.S. Patent No. 2,520,088. Washington, DC: U.S. Patent and Trademark Office.[19]

  • ECHEMI. (n.d.). Basic: Aminolysis / hydrolysis of Acid halides. Retrieved from ECHEMI.[20]

  • Klinger, K. M., et al. (2013). Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate.[21]

  • Arba M., et al. (2020). Chemical Transformation of Pyrazine Derivatives. Indonesian Journal of Chemistry, 20(4), 856-867.

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link][3]

  • Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system... ResearchGate.[22]

  • Zhang, X., et al. (2022). Structural diversity and concentration dependence of pyrazine formation... Food Chemistry, 390, 133144. [Link][23]

  • Kushner, S., et al. (1957). U.S. Patent No. 2,780,624. Washington, DC: U.S. Patent and Trademark Office.[24]

  • Tumkur University. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube.[25]

  • Li, Y., et al. (2024). a green synthesis of pyrazinamide from pyrazine esters and amines... RSC Publishing.[26]

  • Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC.[2]

  • Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature... PMC.[27]

  • Kareem, A. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon.[12]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from Chemistry Steps.[4]

  • Jones, K., et al. (2013). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes... Organic & Biomolecular Chemistry, 11(23), 3823-3830.[9]

  • Beilstein Journals. (2025, August 11). Synthesis of optically active folded cyclic dimers and trimers. Retrieved from Beilstein Journals.[28]

  • LibreTexts Chemistry. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from LibreTexts.[29]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from Master Organic Chemistry.[30]

Sources

Technical Support Center: Pyrazine-2-carboxamide Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center for pyrazine-2-carboxamide (pyrazinamide) synthesis. As a Senior Application Scientist, I have designed this guide to address the pervasive bottlenecks researchers face during pyrazine amidation. The pyrazine ring is highly electron-deficient, fundamentally altering the reactivity of its substituents. This guide unpacks the causality behind low yields, provides field-proven troubleshooting FAQs, and outlines self-validating protocols to ensure experimental success.

Part 1: Mechanistic Workflows & Logical Relationships

Below is the mechanistic workflow detailing the three primary synthetic routes to pyrazine-2-carboxamide, highlighting the critical failure points (red nodes/edges) that lead to yield loss.

PyrazinamideSynthesis MP 2-Methylpyrazine CP 2-Cyanopyrazine MP->CP Ammoxidation (La-V-O Catalyst) PZA Pyrazine-2-carboxamide (Target Product) CP->PZA Controlled Hydration (pH 8-13 or V-N-C) POA Pyrazinoic Acid (Degradation/Side Product) CP->POA Over-hydrolysis (Excess Heat/Base) PCA Pyrazine-2-carboxylic acid AC Acyl Chloride Intermediate PCA->AC SOCl2 / Reflux (Activation) PCA->PZA Direct Coupling (T3P / DIPEA) PCA->POA Inefficient Activation AC->PZA Aminolysis (NH3 / Base)

Workflow of pyrazine-2-carboxamide synthesis routes and failure points.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my yield consistently low when hydrolyzing 2-cyanopyrazine to pyrazine-2-carboxamide? Causality & Diagnosis: The hydrolysis of 2-cyanopyrazine is a delicate kinetic equilibrium. The strongly electron-withdrawing pyrazine ring accelerates the initial hydration of the nitrile to the amide, but it equally accelerates the subsequent over-hydrolysis of the amide to pyrazinoic acid (pyrazine-2-carboxylic acid)[1]. If you use standard strong alkaline conditions without strict temperature and pH control, the amide intermediate will rapidly degrade. Field-Proven Solution: You must restrict the pH of the aqueous reaction solution strictly between 8 and 13 using a controlled alkaline catalyst[1]. Alternatively, abandon homogenous base catalysis in favor of heterogeneous vanadium-nitrogen-carbon (V-N-C) catalysts. Vanadium-catalyzed hydration in water at 100 °C offers unique substrate specificity, arresting the reaction at the amide stage and preventing over-hydrolysis entirely[2].

Q2: I am attempting direct amidation of pyrazine-2-carboxylic acid using standard coupling agents (DCC/EDCI), but I recover mostly unreacted starting material. What is failing? Causality & Diagnosis: Pyrazine-2-carboxylic acid is highly deactivated. The strong electron-withdrawing effect of the two nitrogen atoms in the aromatic ring destabilizes the O-acylisourea intermediate formed by carbodiimide coupling agents. Furthermore, the zwitterionic nature of the acid often results in poor solubility in aprotic solvents like DCM or DMF, preventing efficient activation. Field-Proven Solution: Shift to a more aggressive activation strategy.

  • Route A (Acyl Chloride): Convert the acid to pyrazine-2-carbonyl chloride using thionyl chloride (SOCl₂) under reflux. The acyl chloride must be used immediately without extensive purification due to its volatility and moisture sensitivity, followed by rapid aminolysis[3].

  • Route B (T3P Coupling): If you must avoid acyl chlorides, use Propylphosphonic anhydride (T3P) with Diisopropylethylamine (DIPEA). T3P acts as an exceptional water scavenger and coupling reagent, driving the formation of the amide bond with yields often exceeding 80%[4].

Q3: My upstream ammoxidation of 2-methylpyrazine is yielding low amounts of the 2-cyanopyrazine precursor. How can I optimize this? Causality & Diagnosis: Ammoxidation relies on a complex catalytic cycle (often using La-V-O or Mo-P-O systems). Low yields of 2-cyanopyrazine are typically caused by either catalyst deactivation or an improper ammonia-to-feed ratio, which leads to total oxidation (forming CO/CO₂) or dealkylation (forming bare pyrazine)[5]. Field-Proven Solution: Optimize the feed molar ratio and contact time. For La0.1V0.9Ox catalysts, the optimal molar ratio of 2-methylpyrazine : ammonia : air : H₂O is 1:7:26:13 at 420 °C. Lowering the NH₃ ratio increases the contact time and drastically increases the formation of pyrazine as a byproduct[6].

Part 3: Quantitative Data on Synthesis Routes

To assist in selecting the optimal synthetic route, the following table summarizes the quantitative performance and primary failure modes of each method based on field data.

Synthesis RouteReagents / CatalystAverage Yield (%)Primary Failure Mode
Controlled Hydrolysis 2-Cyanopyrazine, NaOH (pH 8-13)85 - 98%Over-hydrolysis to pyrazinoic acid[1]
Catalytic Hydration 2-Cyanopyrazine, V-N-C Catalyst> 95%Catalyst poisoning / Poor dispersion[2]
Acyl Chloride Amidation Pyrazine-2-carboxylic acid, SOCl₂, NH₃70 - 85%Hydrolysis or volatilization of acyl chloride[3]
Direct Amidation Pyrazine-2-carboxylic acid, T3P, DIPEA79 - 92%Reagent degradation / Moisture contamination[4]
Ammoxidation 2-Methylpyrazine, La-V-O Catalyst, NH₃~ 86%Over-oxidation to CO/CO₂ or dealkylation[6]
Part 4: Validated Experimental Protocols

Protocol A: Selective Catalytic Hydration of 2-Cyanopyrazine This protocol utilizes a heterogeneous catalyst to prevent over-hydrolysis, ensuring a self-validating, high-yield workflow.

  • Preparation: In a sealed pressure tube or autoclave, combine 2.0 mmol of 2-cyanopyrazine with 3.0 mL of deionized water.

  • Catalyst Addition: Add 42 mg of V-N-C-600 catalyst (vanadium-nitrogen-carbon fabricated at 600 °C)[2].

  • Reaction: Heat the mixture to 100 °C under continuous stirring for 12 hours.

    • Self-Validation Check: The reaction mixture should remain a heterogeneous suspension. You can monitor the progress by taking a small aliquot and observing the disappearance of the sharp nitrile C≡N stretch (~2230 cm⁻¹) via ATR-FTIR.

  • Isolation: Cool the vessel to room temperature. Filter the mixture to remove the V-N-C catalyst (which can be washed with water and recycled). Lyophilize (freeze-dry) the aqueous filtrate to obtain high-purity pyrazine-2-carboxamide.

Protocol B: Acyl Chloride-Mediated Amidation of Pyrazine-2-carboxylic Acid This protocol overcomes the poor reactivity of the pyrazine ring by forcing the formation of a highly reactive intermediate.

  • Activation: Suspend pyrazine-2-carboxylic acid (1.0 equiv) in an excess of thionyl chloride (SOCl₂, ~5-10 equiv). Reflux the mixture for 1 to 2 hours.

    • Self-Validation Check: The initial opaque suspension will transition into a clear, often brownish solution as the acid converts to the acyl chloride. This is accompanied by visible effervescence (HCl and SO₂ gas evolution)[3].

  • Concentration: Evaporate the unreacted SOCl₂ in vacuo. Azeotrope the residue with dry toluene (3 × 20 mL) to ensure complete removal of SOCl₂ traces.

    • Critical Step: Do not attempt to purify this intermediate via chromatography. The crude acyl chloride (a brown solid) must be used immediately[3].

  • Aminolysis: Dissolve the crude acyl chloride in dry acetone or dichloromethane (DCM). Chill to 0 °C. Dropwise, add an appropriate amine source (e.g., ammonia solution or alkylamine, 3.0 equiv) and triethylamine (1.0 equiv)[3].

    • Self-Validation Check: A white precipitate (triethylamine hydrochloride) will immediately form upon addition, confirming the acyl chloride is actively reacting with the amine.

  • Workup: Allow the reaction to warm to room temperature. Wash the organic layer with saturated NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final carboxamide.

Sources

Technical Support Center: Enhancing the Biological Activity of N-benzylpyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals working on the structural optimization and synthesis of pyrazinamide (PZA) analogues. Below, you will find field-proven troubleshooting guides, structural-activity relationship (SAR) insights, and self-validating protocols to resolve common bottlenecks in your drug discovery workflows.

Structure-Activity Relationship (SAR) & Design Troubleshooting

Q: How can I optimize the antimycobacterial activity of the N-benzylpyrazine-2-carboxamide scaffold against multidrug-resistant strains? A: The base pyrazinamide scaffold is a prodrug requiring activation by mycobacterial pyrazinamidase—an enzyme frequently mutated in resistant strains. Substituted N-benzylpyrazine-2-carboxamides can bypass this bottleneck. To enhance activity, you must introduce lipophilic and electron-withdrawing groups at the C5 or C6 positions of the pyrazine ring. For example, substituting the ring with a 5-tert-butyl and 6-chloro group, paired with a 4-methoxybenzylamine, yields compounds with highly competitive MICs (6.25 µg/mL) against Mycobacterium tuberculosis[1],[2].

To target PZA-resistant strains like Mycobacterium kansasii, perform a nucleophilic substitution of the C6 chlorine with n-alkylamines (e.g., octylamine). This specific C6-alkylamino modification significantly amplifies activity against resistant non-tuberculous mycobacteria (MOTTs)[3],[4].

Q: I synthesized 3-alkylamino-N-benzylpyrazine-2-carboxamides, but they show a complete loss of antimycobacterial activity (MIC > 1000 µM). What went wrong? A: This is a classic case of steric and electronic interference. Positioning bulky substituents at the C3 position of the pyrazine ring disrupts the essential hydrogen-bonding pharmacophore of the adjacent carboxamide group[3]. Repositioning chlorine or alkylamino groups to the 3-position consistently leads to a complete loss of antimycobacterial activity against M. tuberculosis H37Rv[5],[4]. Restrict substitutions to the C5 and C6 positions for anti-TB targets. (Note: 3-chloro derivatives do, however, exhibit selective antibacterial activity against Gram-positive strains like Staphylococcus aureus[6]).

SAR_Optimization Base N-benzylpyrazine-2-carboxamide (Base Scaffold) C5C6 C5 / C6 Substitution (Halogens, n-Alkylamines) Base->C5C6 Nucleophilic Substitution C3 C3 Substitution (Alkylamino groups) Base->C3 Positional Isomerization Benz Benzyl Ring Substitution (4-OCH3, 3-CF3) Base->Benz Aminolysis with Substituted Benzylamines TB High Anti-TB Activity (MIC ≤ 6.25 µg/mL) C5C6->TB 5-tert-butyl-6-chloro Resist Active vs M. kansasii (Overcomes PZA resistance) C5C6->Resist n-Alkylamines (e.g., Octylamine) Inactive Loss of Antimycobacterial Activity (Steric Clash) C3->Inactive Pharmacophore Disruption Benz->TB Synergistic Fit

SAR logic for optimizing N-benzylpyrazine-2-carboxamides against mycobacteria.

Synthesis & Yield Optimization

Q: During the aminolysis of 3-chloropyrazine-2-carbonyl chloride with benzylamine, I am getting a high percentage of N-benzyl-3-(benzylamino)pyrazine-2-carboxamide side products. How do I prevent double substitution? A: The chlorine at the C3 position is highly activated by the adjacent pyrazine nitrogens and the carbonyl group, making it highly susceptible to unintended nucleophilic attack by the excess benzylamine used during aminolysis[6]. To prevent this simultaneous substitution, you must strictly control the stoichiometry, utilize a non-nucleophilic base, and maintain a low temperature (0 °C) during the initial coupling phase.

Protocol: Controlled Aminolysis & Microwave-Assisted Alkylamination

This self-validating protocol isolates the aminolysis step from the nucleophilic alkylamination step to ensure high-purity mono-substituted intermediates[4],[7].

Phase 1: Controlled Aminolysis (Preventing Double Substitution)

  • Acyl Chloride Formation: React the substituted pyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux for 2 hours. Remove excess SOCl₂ in vacuo to yield the acyl chloride intermediate.

  • Solvent Preparation: Dissolve the resulting acyl chloride in dry dichloromethane (DCM) or acetone under an inert atmosphere.

  • Stoichiometric Addition: Cool the reaction vessel to 0 °C . Add exactly 1.05 equivalents of the substituted benzylamine and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine) dropwise. Causality: The low temperature and strict stoichiometry prevent the secondary nucleophilic attack on the activated pyrazine ring.

  • Maturation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours. Wash with 1M HCl, extract, and purify the mono-substituted chloro-intermediate via flash chromatography.

Phase 2: Microwave-Assisted Nucleophilic Alkylamination (C5/C6 Enhancement) 5. Reagent Loading: Transfer the purified chloro-intermediate into a microwave reactor vessel. Add 3.0 equivalents of the desired n-alkylamine (e.g., octylamine)[4]. 6. Microwave Irradiation: Seal the vessel and irradiate at 120 °C for 20 minutes. Causality: Microwave heating provides the necessary activation energy to drive the substitution at the less reactive C5/C6 positions without degrading the carboxamide linker[7]. 7. Isolation: Cool the vessel, evaporate the excess amine, and recrystallize from ethanol to yield the final enhanced biological agent.

Synthesis_Protocol Step1 Pyrazine-2-carboxylic acid + SOCl2 Step2 Acyl Chloride Intermediate Step1->Step2 Reflux 2h Step3 Controlled Aminolysis (0 °C, Et3N) Step2->Step3 Add Benzylamine Step4 Mono-substituted Carboxamide Step3->Step4 Prevents Double Sub. Step5 Microwave Alkylamination (120 °C, 20 min) Step4->Step5 Add n-Alkylamine Step6 Enhanced n-Alkylamino Derivative Step5->Step6 C5/C6 Substitution

Step-by-step synthesis workflow preventing C3 double substitution side reactions.

Biological Assay Discrepancies

Q: My log P calculations suggest high lipophilicity, but the in vitro MIC is poor. Is lipophilicity the sole driver of activity? A: No. While lipophilicity (log P) is critical for penetrating the lipid-rich mycolic acid layer of the mycobacterial cell wall, there is no strict linear correlation between log P and antimycobacterial activity in the N-benzylpyrazine-2-carboxamide series[2]. For example, 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide has a very low lipophilicity (log k = 0.1838) but exhibits the exact same high activity (MIC = 6.25 µg/mL) as the highly lipophilic 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide (log k = 1.3638)[2]. Biological activity is heavily dependent on the electronic properties of the benzyl ring substituents and their ability to form stable H-bond interactions within the binding pocket of the target enzyme (e.g., enoyl-ACP reductase)[4],[6].

Quantitative SAR Summary

Use the following data table to benchmark your synthesized compounds against established baselines in the literature.

Scaffold PositionSubstituent ModificationPrimary Target OrganismBiological Outcome (MIC)Reference
C5 / C6 5-tert-butyl, 6-chloro (with 4-methoxybenzyl)Mycobacterium tuberculosis H37RvHigh Activity (6.25 µg/mL)[1],[2]
C6 n-OctylaminoMycobacterium kansasiiHigh Activity (Overcomes PZA resistance)[4]
C3 3-AlkylaminoMycobacterium tuberculosisInactive (MIC > 100 µg/mL)[3],[4]
C3 3-chloro (with 2-chlorobenzyl)Staphylococcus aureusAntibacterial Activity (7.81 µM)[5],[6]
C5 5-chloro (with 3-trifluoromethylbenzyl)Trichophyton mentagrophytesAntifungal Activity (15.62 µmol/L)[1],[2]

References

  • Servusová, B., et al. (2012).
  • Jandourek, O., et al. (2017).
  • Servusová, B., et al. (2012).
  • Servusova-Vanaskova, B., et al. (2015).
  • Servusova-Vanaskova, B., et al. (2015).
  • Jandourek, O., et al. (2017).
  • Kráľová, K., et al. (2012).

Sources

Technical Support Center: Modifying the Pyrazine Ring to Improve Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical answers and troubleshooting strategies for challenges encountered when modifying the pyrazine ring to enhance therapeutic efficacy. Our goal is to bridge the gap between synthetic chemistry and pharmacological outcomes, explaining not just how to perform modifications, but why certain strategies are chosen over others.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the pyrazine scaffold, providing the core knowledge needed for rational drug design.

Q1: Why is the pyrazine ring considered a "privileged scaffold" in medicinal chemistry?

A1: The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions.[1][2] This structure is considered "privileged" for several key reasons:

  • Bioisosteric Replacement: It can act as a bioisostere for other aromatic rings like benzene, pyridine, or pyrimidine. This allows chemists to modulate a compound's properties (e.g., solubility, metabolism, target interaction) while maintaining a similar core shape.[3]

  • Hydrogen Bonding: The nitrogen atoms in the pyrazine ring are electron-deficient and can act as hydrogen bond acceptors.[3] This is a critical interaction for binding to many biological targets, particularly the hinge region of kinases.[3]

  • Metabolic Stability: The pyrazine ring itself is relatively resistant to metabolic degradation, which can improve a drug candidate's half-life. For example, the pyrazine-containing drug Ivosidenib is noted for its metabolic stability.[3]

  • Versatile Chemistry: The pyrazine ring can be functionalized at its carbon positions, allowing for the introduction of various substituents to fine-tune its pharmacological profile.[4][5]

  • Proven Track Record: Numerous FDA-approved drugs, such as the anticancer agent Bortezomib, the antiviral Favipiravir, and the diuretic Amiloride, incorporate a pyrazine core, demonstrating its clinical utility.[6][7]

Q2: What are the key electronic properties of the pyrazine ring, and how do they influence experimental design?

A2: The pyrazine ring is an electron-deficient (or electron-poor) aromatic system due to the electronegativity of the two nitrogen atoms.[3] This has several important consequences for synthesis and biological interaction:

  • Reactivity to Nucleophiles: The electron-deficient nature of the ring's carbon atoms makes them susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a primary strategy for introducing substituents.

  • Deactivation to Electrophiles: Conversely, the ring is deactivated towards electrophilic aromatic substitution. This reaction is generally difficult to achieve without harsh conditions.[8]

  • Basicity: Pyrazine is a weak base, with a pKa of 0.65.[1] This is weaker than pyridine (pKa ~5.2) or pyrimidine (pKa 1.3).[1] This low basicity can be advantageous in drug design, as high basicity is often linked to off-target effects, such as hERG inhibition.[3]

Understanding these properties is crucial. For instance, if your goal is to add a new functional group, an SNAr reaction on a pre-halogenated pyrazine is a much more logical starting point than attempting a Friedel-Crafts acylation.

Q3: Which positions on the pyrazine ring are the primary targets for modification?

A3: The carbon atoms at positions 2, 3, 5, and 6 are the sites for substitution. The nitrogen atoms at positions 1 and 4 can also be targeted for quaternization to form pyrazinium salts, though this is less common in drug efficacy studies.[4]

The reactivity of the carbon positions can be influenced by existing substituents. For example, in an unsymmetrically substituted dichloropyrazine, the site of nucleophilic attack can be directed by the electronic nature of the substituent already on the ring.[9]

Pyrazine_Positions pyrazine Pyrazine Ring N1 N1 C2 C2 sub Substitution Sites (2, 3, 5, 6) C2->sub C3 C3 C3->sub N4 N4 C5 C5 C5->sub C6 C6 C6->sub

Caption: Key modification sites on the pyrazine ring.

Section 2: Troubleshooting Synthetic Modifications

This section provides a troubleshooting guide for common issues encountered during the synthesis of pyrazine derivatives.

Problem: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in heterocyclic synthesis are a frequent challenge. A systematic approach is the most effective way to diagnose the issue.[10]

Potential Cause Explanation & Recommended Solution
Suboptimal Reaction Conditions Temperature, time, and reactant concentration are critical. Solution: Run a series of small-scale trial reactions to systematically optimize these parameters. For instance, the synthesis of pyrazines via dehydrogenative coupling is highly temperature-dependent, with optimal yields often found at higher temperatures like 125-150°C.[11]
Impure Reagents or Solvents Contaminants can act as catalysts for side reactions or inhibit the desired reaction. Water is a common culprit in moisture-sensitive reactions. Solution: Use reagents of appropriate purity and ensure solvents are properly dried, especially for reactions involving organometallics or strong bases.[10]
Atmospheric Contamination Many organic reactions are sensitive to oxygen or moisture. Solution: If your reaction is air-sensitive (e.g., involving palladium catalysts for cross-coupling), ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket and degassed solvents.[10]
Incomplete Oxidation Many pyrazine syntheses proceed via a dihydropyrazine intermediate which must be oxidized to the final aromatic product. Solution: Ensure your oxidizing agent is active and added in the correct stoichiometry. If using air oxidation, ensure efficient stirring and exposure to air. Consider switching to a stronger or more controlled oxidant if necessary.[12]
Product Decomposition The desired pyrazine derivative may be unstable under the reaction conditions (e.g., high heat, strong acid/base) or during workup. Solution: Monitor the reaction by TLC or LC-MS to check for the appearance of degradation products over time. If instability is suspected, consider milder reaction conditions or modify the workup procedure (e.g., use a buffered aqueous wash).[10]
Problem: I'm trying to synthesize an unsymmetrically substituted pyrazine, but I'm getting a mixture of isomers.

Answer: Achieving regioselectivity is a classic challenge in pyrazine chemistry, often arising from the cross-condensation of two different α-amino ketones, which can lead to a statistical mixture of products.[12]

Causality & Troubleshooting Workflow:

The key is to control which nucleophile attacks which electrophilic site. This can be influenced by both steric and electronic factors.

Regioselectivity_Troubleshooting start Isomer Mixture Observed check_electronics Analyze Electronic Effects of Substituent at C2 start->check_electronics ewg EWG at C2? check_electronics->ewg On a dichloropyrazine? edg EDG at C2? ewg->edg No attack_c5 Nucleophilic attack is favored at C5 ewg->attack_c5 Yes attack_c3 Nucleophilic attack is favored at C3 edg->attack_c3 Yes strategy Modify Synthetic Strategy edg->strategy No/Poor Selectivity attack_c5->strategy attack_c3->strategy stepwise Use Stepwise Functionalization (e.g., Cross-Coupling) strategy->stepwise

Caption: Decision workflow for troubleshooting regioselectivity.

Detailed Explanation:

  • Exploit Electronic Effects: On a 2-substituted-3,5-dichloropyrazine, the electronics of the group at the 2-position can direct the regioselectivity of an SNAr reaction.[9]

    • An electron-withdrawing group (EWG) (e.g., -CN, -NO₂) at C2 will direct nucleophilic attack to the C5 position .[9]

    • An electron-donating group (EDG) (e.g., -CH₃, -OCH₃) at C2 will direct nucleophilic attack to the C3 position .[9]

  • Adopt a Stepwise Strategy: If inherent electronic effects do not provide sufficient selectivity, a more robust approach is required. Instead of forming the ring with all substituents at once, build the molecule sequentially.

    • Example Protocol: Start with a simpler, symmetrically substituted pyrazine (e.g., 2,5-dibromopyrazine). Perform a regioselective reaction, such as a Suzuki or Stille cross-coupling, to install the first substituent. Purify this intermediate, and then perform a second, different reaction to install the second substituent at the other position. This provides absolute control over the final structure.

Section 3: Optimizing for Efficacy and ADMET Properties

This section focuses on the rationale behind modifications aimed at improving biological activity and drug-like properties.

Q: How can I modify substituents on the pyrazine ring to improve target binding affinity?

A: Improving binding affinity is a multi-faceted challenge that involves optimizing a combination of interactions with the target protein.

  • Hydrogen Bonding: As mentioned, the pyrazine nitrogens are excellent hydrogen bond acceptors.[3] If your target's binding pocket has a hydrogen bond donor (e.g., an amide N-H in the kinase hinge region), ensure your molecule is oriented correctly. Adding substituents with donor/acceptor capabilities (e.g., -NH₂, -OH, -C=O) can form additional, affinity-enhancing interactions.

  • Lipophilic/Hydrophobic Interactions: Many binding pockets have hydrophobic regions. Adding lipophilic groups (e.g., alkyl, aryl) to your pyrazine can increase affinity through favorable hydrophobic interactions. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.[3]

  • Steric Complementarity: The substituent should "fit" well within the binding pocket. A bulky group might clash with the protein surface, reducing affinity. Conversely, a group that is too small may not fill the pocket effectively. Use molecular modeling and known structure-activity relationships (SAR) to guide your choice of substituent size and shape.[13]

Q: My lead compound has good in vitro potency but poor metabolic stability. What modifications should I consider?

A: Poor metabolic stability is often due to metabolism by Cytochrome P450 (CYP) enzymes in the liver. The goal is to block or shield the sites on the molecule that are most susceptible to metabolism (the "metabolic soft spots").

Modification Strategy Rationale Example
Introduce Halogens (e.g., F, Cl) Fluorine or chlorine atoms can block sites of oxidative metabolism. The C-F bond is very strong and resistant to cleavage.Replacing a metabolically labile C-H bond on an appended phenyl ring with a C-F bond.
Introduce Electron-Withdrawing Groups Placing EWGs on an attached aromatic ring can deactivate it towards oxidative metabolism by CYP enzymes.Adding a nitrile (-CN) or trifluoromethyl (-CF₃) group to a peripheral ring.
Replace Labile Groups Certain functional groups are notoriously unstable. For example, a terminal methyl group on a long alkyl chain is often hydroxylated.Replace a linear propyl group with a cyclopropyl group. The strained ring is more resistant to metabolism.
Utilize N-oxides Strategically forming an N-oxide on a heterocyclic ring can sometimes alter the molecule's metabolic profile and improve its properties.[6]This is a more advanced strategy and requires careful consideration of the overall molecular properties.

Experimental Protocol: Microsomal Stability Assay

This assay is a standard in vitro method to assess metabolic stability.

  • Preparation: Prepare a solution of your pyrazine compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or from another species), a NADPH-generating system (the cofactor for CYP enzymes), and a buffer (e.g., potassium phosphate).

  • Initiation: Add your compound to the mixture to start the reaction. Incubate at 37°C.

  • Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

A longer half-life in this assay indicates greater metabolic stability.

References

  • Chen, G.-Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. Retrieved from [Link]

  • Krasutsky, D., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. Retrieved from [Link]

  • Ong, K. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 70-80. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and pharmacological activity of pyrazine. Retrieved from [Link]

  • Manjula, S. N., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2139-2151. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(15), 3495. Retrieved from [Link]

  • Li, J., et al. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(53), 39088-39095. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

  • Křen, V., et al. (2012). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Molecules, 17(4), 4339-4354. Retrieved from [Link]

  • Beaver, M. G., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(10), 2542-2545. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PMC. Retrieved from [Link]

  • Miniyar, P. B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

  • Camodeca, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 3848-3863. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances on heterocyclic compounds with antiviral properties. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From Theory to Application. Retrieved from [Link]

  • Ingenta Connect. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Retrieved from [Link]

  • ResearchGate. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Retrieved from [Link]

  • Semantic Scholar. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Pyrazinamide (PZA) & Analogue Resistance Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers navigate the complex phenotypic and genotypic challenges associated with Pyrazinamide (PZA) and its structural analogues in Mycobacterium tuberculosis (Mtb).

Part 1: Core Mechanisms & Causality (FAQs)

Q1: We are screening novel pyrazinoic acid (POA) analogues, but we are observing resistance in M. tuberculosis strains that possess wild-type pncA. What is the mechanistic basis for this?

Answer: Canonical PZA is a prodrug. To exert its bactericidal effect, it must be converted into its active moiety, pyrazinoic acid (POA), by the mycobacterial pyrazinamidase (PZase) enzyme, which is encoded by the pncA gene . When you utilize POA analogues—which are designed specifically to bypass this pncA activation step—resistance is no longer driven by PZase deficiency. Instead, resistance emerges from mutations in downstream targets or active efflux mechanisms.

Recent genomic screens have proven that POA and its analogues deplete Coenzyme A (CoA) by targeting aspartate decarboxylase, encoded by the panD gene . Missense mutations in panD prevent this CoA depletion. Furthermore, mutations in ribosomal protein S1 (rpsA), a critical component of the trans-translation process, can also confer resistance to these analogues . Finally, if the bacteria upregulate efflux pumps, the analogue is rapidly expelled into the extracellular space, preventing the cytoplasmic acidification required for cell death.

Q2: Why do our MGIT 960 phenotypic susceptibility tests for PZA analogues yield high rates of false resistance?

Answer: PZA and its analogues are highly pH-dependent. They exhibit optimal bactericidal activity in acidic environments (pH 5.5–6.0), which mimics the hostile environment of active macrophage phagolysosomes. The standard MGIT 960 PZA broth is slightly acidified to accommodate this, but M. tuberculosis growth is inherently restricted at low pH.

The causality of false resistance here is an inoculum effect . If your bacterial inoculum is too heavy, the actively metabolizing bacilli will alkalinize the culture medium. This pH shift neutralizes the protonated, membrane-permeable form of the analogue, rendering it inactive and allowing the bacteria to grow, which the automated system flags as "resistant" . To resolve this, phenotypic results must be cross-validated with a quantitative POA accumulation assay or genotypic sequencing.

Part 2: Experimental Protocols & Self-Validating Workflows

Protocol 1: Quantitative MODS-Wayne Assay for POA Accumulation

This protocol determines whether resistance is due to a downstream target mutation (panD/rpsA) or an efflux/activation failure by quantifying extracellular POA accumulation .

Step 1: Culture Preparation Inoculate M. tuberculosis isolates into 7H9 broth supplemented with citrate buffer (to strictly control pH at 5.8) and incubate until the logarithmic growth phase (OD600 ~0.6). Step 2: Analogue Exposure Add the PZA analogue at your established Minimum Inhibitory Concentration (MIC) threshold (e.g., 100 µg/mL). Incubate at 37°C for 72 hours. Step 3: Colorimetric Derivatization Centrifuge the cultures at 3,000 x g for 10 minutes to pellet the bacilli. Transfer 100 µL of the supernatant to a 96-well plate. Add 100 µL of freshly prepared 10% ferrous ammonium sulfate (FAS). Step 4: Spectrophotometric Quantification Wait exactly 5 minutes for the POA-Fe²⁺ complex to form, which yields a pink/red color. Read the absorbance at 450 nm using a microplate reader.

Causality Check (Self-Validation System): You must include a pncA deletion mutant (ΔpncA) as a negative baseline and the H37Rv wild-type strain as a positive control. If your H37Rv control fails to produce a colorimetric shift, the causality lies in the rapid oxidation of your FAS reagent, not the biological sample. FAS is highly sensitive to light and air; a failed positive control immediately invalidates the assay, preventing you from making false-resistance calls.

Protocol 2: Genotypic Validation Workflow (WGS)

Step 1: DNA Extraction Extract genomic DNA using a standard CTAB/lysozyme method to ensure the recovery of high-molecular-weight DNA suitable for deep sequencing. Step 2: Library Prep & Sequencing Perform Whole Genome Sequencing (WGS) achieving a minimum of 50x coverage across the pncA (including the -11 promoter region), panD, and rpsA loci. Step 3: Variant Calling Map reads against the H37Rv reference genome (AL123456.3). Filter specifically for non-synonymous SNPs and frameshifts.

Causality Check (Self-Validation System): Sequencing depth must exceed 50x to rule out low-frequency heteroresistance. If phenotypic resistance is observed in the MGIT 960 but pncA, panD, and rpsA are all wild-type, the causality is likely an uncharacterized efflux pump upregulation. You validate this hypothesis by running Protocol 1: high extracellular POA combined with wild-type targets mathematically confirms active efflux.

Part 3: Quantitative Data Summary

The following table summarizes the primary genetic targets, their biological pathways, and their impact on PZA analogue cross-resistance.

Resistance GeneTarget Pathway / MechanismMutation Frequency (Clinical PZA-R)Cross-Resistance to POA Analogues
pncA Prodrug Activation (PZase)> 85%No (Analogues bypass activation)
panD Coenzyme A (CoA) Synthesis< 5%Yes
rpsA Trans-translation (Ribosome)< 5%Yes
Efflux Pumps Cytoplasmic AcidificationUnknownYes

Part 4: Visualizations

G PZA PZA (Prodrug) PZase PZase (pncA) PZA->PZase Activation POA POA (Active) PZase->POA Efflux Efflux Pump (Resistance) POA->Efflux Extracellular Accumulation PanD PanD (CoA Depletion) POA->PanD Inhibits RpsA RpsA (Trans-translation) POA->RpsA Inhibits Analogues POA Analogues Analogues->POA Bypasses pncA Death Cell Death PanD->Death RpsA->Death

PZA and Analogue Mechanism of Action & Resistance Pathways

G Start Discordant MGIT 960 Result WGS Perform WGS Start->WGS pncA pncA Mutation? WGS->pncA TrueRes True PZA Resistance pncA->TrueRes Yes panD panD/rpsA Mutation? pncA->panD No AnalogueRes Analogue Resistance panD->AnalogueRes Yes Wayne MODS-Wayne Assay panD->Wayne No Wayne->TrueRes Low POA (Active Efflux) FalseRes False Resistance (pH Artifact) Wayne->FalseRes High POA Accumulation

Troubleshooting Workflow for Discordant PZA Susceptibility

References

  • Mechanisms of Pyrazinamide Action and Resistance Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis Source: ACS Infectious Diseases URL:[Link]

  • Drug Resistance Mechanisms in Mycobacterium tuberculosis Source: MDPI / Pathogens URL:[Link]

  • A New Approach for Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Quantitative MODS-Wayne Assay for Rapid Detection of Pyrazinamide Resistance in Mycobacterium tuberculosis from Sputum Samples Source: medRxiv URL:[Link]

Technical Support Center: Pyrazine Carboxamide Drug Design & Lipophilicity Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazine Carboxamide drug design. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the nuanced physicochemical challenges of this highly versatile chemical class.

Pyrazine carboxamides are foundational to numerous therapeutic areas, from classic antituberculars (Pyrazinamide) and antivirals (Favipiravir) to cutting-edge kinase inhibitors in immuno-oncology (e.g., HPK1 inhibitors). However, balancing their lipophilicity (LogP/LogD) is notoriously difficult due to the scaffold's planar nature, hydrogen-bonding capacity, and unique electron distribution.

This guide provides field-proven insights, self-validating experimental protocols, and troubleshooting strategies to accelerate your lead optimization workflows.

SECTION 1: Expert Insights & FAQs on Lipophilicity Optimization

Q: Why does the pyrazine carboxamide scaffold present unique lipophilicity challenges compared to phenyl or pyridine analogs? A: The pyrazine ring contains two nitrogen heteroatoms, which significantly lowers the pKa of the system, making it a very weak base. Furthermore, the carboxamide group is planar and acts as both a strong hydrogen-bond donor and acceptor. This combination often leads to high crystal lattice energy. Consequently, compounds may exhibit poor aqueous solubility even when calculated lipophilicity (cLogP) suggests they should be soluble. Optimizing lipophilicity here requires a causal understanding of molecular topology: you must disrupt planar stacking (e.g., via steric hindrance or sp3-hybridized substitutions) while maintaining the lipophilic efficiency required for target engagement.

Q: How does intramolecular hydrogen bonding (IMHB) affect the apparent lipophilicity (LogD) of my pyrazine carboxamides? A: IMHB acts as a "molecular chameleon" mechanism. When an intramolecular hydrogen bond forms between the carboxamide NH and an adjacent heteroatom (such as a 3-amino group on the pyrazine ring), it shields the polar groups from the aqueous environment. This effectively increases the compound's apparent lipophilicity (LogD) and membrane permeability without increasing its molecular weight. This exact scaffold-hopping strategy was successfully employed in the design of 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors, modulating both lipophilicity and water solubility to stabilize the hydrophobic spine of the kinase [3].

Q: What is Lipophilic Efficiency (LipE), and why is it prioritized over raw LogP in modern pyrazine carboxamide optimization? A: Lipophilic Efficiency (LipE = pIC50 - cLogP) normalizes a compound's potency against its lipophilicity. Pushing raw LogP > 4 to gain potency often results in off-target toxicity, poor oral bioavailability, and high plasma protein binding. By focusing on LipE, you ensure that every unit of lipophilicity added directly contributes to binding affinity. For example, during the discovery of the selective HPK1 inhibitor AZ3246, researchers utilized structure-based drug design to optimize LipE. This resulted in a highly potent compound (EC50 = 90 nM for T-cell IL-2 secretion) that maintained excellent pharmacokinetic properties for oral dosing [1].

G TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase Phosphorylation TCR->HPK1 Activates Immune Immune Signaling Suppression HPK1->Immune Negative Feedback IL2 IL-2 Secretion & T-Cell Reinvigoration Immune->IL2 Blockade Relieved AZ3246 AZ3246 (Pyrazine Carboxamide) Selective Inhibitor AZ3246->HPK1 Inhibits (Optimized LipE)

Fig 1: Mechanism of action for AZ3246, a LipE-optimized pyrazine carboxamide HPK1 inhibitor.

SECTION 2: Quantitative Data & Structure-Lipophilicity Relationships

Understanding baseline lipophilicity is critical. Substituents on the pyrazine ring heavily dictate the partition coefficient. The table below summarizes the lipophilicity of key pyrazine carboxamide derivatives to benchmark your designs.

Compound / DerivativeSubstituent ProfileExperimental / Calc. LogPPrimary Application / Target
Pyrazinamide Unsubstituted core-0.60Antitubercular (Prodrug) [4]
Favipiravir 6-fluoro-3-hydroxy2.04Broad-spectrum Antiviral [5]
Compound 2a 6-chloro, N-phenyl amide2.88Benchmarking / SAR [2]
Compound 2e 5-tert-butyl, N-(4-chlorophenyl)4.39Benchmarking / SAR [2]
AZ3246 5-amino-6-aryl pyrrolopyrimidine~3.5 - 4.0 (Optimal LipE)HPK1 Inhibitor (Immuno-oncology) [1]

Data synthesized from BenchChem comparative analysis and published pharmacological data [1][2][4][5].

SECTION 3: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, every assay must be a self-validating system. Below are the definitive protocols for evaluating the lipophilicity and permeability of pyrazine carboxamides.

Protocol A: High-Throughput LogD7.4 Determination (Shake-Flask LC-MS/MS)

Causality: The shake-flask method remains the gold standard because it directly measures thermodynamic distribution, unlike computational models which often fail to account for the complex solvation energies of the pyrazine carboxamide dimer formations.

  • Phase Saturation (Critical Step): Pre-saturate 1-octanol with 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) and vice versa by stirring vigorously for 24 hours. Why? This prevents volume shifts during the actual assay, which would skew concentration calculations.

  • Sample Preparation: Dissolve the pyrazine carboxamide in DMSO to a 10 mM stock. Spike 10 µL of stock into a vial containing 1 mL of the mutually saturated octanol/buffer mixture (final compound concentration ~100 µM).

  • Partitioning: Shake the vials mechanically at 25°C for 60 minutes to ensure thermodynamic equilibrium. Centrifuge at 3,000 x g for 15 minutes to achieve complete phase separation.

  • Self-Validation Control: Always run Propranolol (LogD ~1.2) and Amiodarone (LogD > 4) in parallel. If the controls deviate by >0.2 log units from literature values, discard the batch and re-saturate your phases.

  • Quantification: Extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS.

  • Calculation: LogD7.4​=log10​(AUCbuffer​AUCoctanol​​)

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
  • Membrane Preparation: Coat the filter membrane of the donor plate with 5 µL of a 1% lecithin in dodecane solution. Note: For highly lipophilic pyrazine derivatives, consider using a hydrophilic filter membrane support, which has been shown to reduce transport time from >10 hours down to 2 hours.

  • Incubation: Add 150 µL of the compound in PBS (pH 7.4) to the donor well. Add 300 µL of PBS to the acceptor well. Incubate at room temperature for 5 hours.

  • Mass Balance Validation: Measure the concentration in the donor well ( CD​ ), acceptor well ( CA​ ), and compare to the initial concentration ( C0​ ).

    • Validation Check: Mass balance = (CD​+CA​)/C0​ . If mass balance is < 80%, your pyrazine carboxamide is trapped in the lipid membrane or binding to the plastic.

G N1 Hit Identification (Virtual Screening) N2 cLogP & LipE Calculation N1->N2 N3 Synthesis of Pyrazine Carboxamides N2->N3 N4 LogD7.4 Assay (Shake-Flask) N3->N4 N5 Permeability (PAMPA/Caco-2) N4->N5 N5->N2 Feedback Loop (Optimize LipE) N6 In Vivo PK & Efficacy N5->N6

Fig 2: Iterative workflow for lipophilicity-driven lead optimization.

SECTION 4: Troubleshooting Guide

Issue 1: My pyrazine carboxamide has a favorable cLogP (e.g., 2.5), but the experimental aqueous solubility is < 1 µg/mL.

  • Root Cause: The flat, rigid core of the pyrazine carboxamide is likely forming a highly stable, tightly packed crystal lattice driven by intermolecular pi-pi stacking and hydrogen bonding.

  • Solution: Introduce a "solubility-enhancing" structural disruption. Add a sp3-hybridized carbon (like a methyl group) adjacent to the amide linkage or on the substituent ring. This breaks molecular planarity, significantly reducing the melting point and crystal lattice energy, thereby increasing aqueous solubility without drastically altering the LogP.

Issue 2: The experimental LogD is significantly lower than the calculated LogP (cLogP).

  • Root Cause: cLogP algorithms often miscalculate the pKa effects of electron-donating substituents on the pyrazine ring. If you have added an amine group (e.g., a 3-amino substitution), it increases the basicity of the pyrazine nitrogens, leading to partial protonation at pH 7.4.

  • Solution: Measure LogD at multiple pH values (e.g., pH 2.0, 5.5, and 7.4) to map the ionization profile. If protonation is the issue, swap the electron-donating group for a more electron-withdrawing isostere (like a halogen or trifluoromethyl group) to suppress the pKa back below physiological pH [2].

Issue 3: High assay variability and poor recovery in PAMPA for compounds with LogP > 4.

  • Root Cause: Highly lipophilic pyrazine carboxamides suffer from severe non-specific binding to the polystyrene assay plates and can become permanently trapped in the artificial lipid bilayer.

  • Solution: Create a "sink condition." Pre-coat your assay plates with Bovine Serum Albumin (BSA) and add 4% BSA to the acceptor well. The BSA binds the lipophilic compound as it crosses the membrane, driving the concentration gradient forward and preventing membrane retention.

References

  • Shields, J. D., et al. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry / ACS Publications.
  • BenchChem Technical Support Team. (2025). Lipophilicity of Pyrazinecarboxylic Acid Amides: A Comparative Analysis. BenchChem.
  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1046, Pyrazinamide. PubChem.
  • National Institutes of Health (NIH). (2022). An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges. PMC.

Technical Support Center: Refining Purification Methods for N-(2-benzylphenyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-(2-benzylphenyl)pyrazine-2-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals facing challenges in isolating highly pure pyrazine-2-carboxamide products.

Due to the steric hindrance of the 2-benzylphenyl moiety and the unique electronic properties of the pyrazine core, standard purification protocols often fail. This guide provides field-proven, causality-driven troubleshooting steps to ensure self-validating experimental success.

Part 1: Diagnostic Purification Workflow

Before diving into specific troubleshooting scenarios, we recommend following this triage workflow for isolating N-(2-benzylphenyl)pyrazine-2-carboxamide from a crude amide coupling mixture.

PurificationWorkflow Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (DCM / H2O) Start->LLE AcidWash 1M HCl Wash (Removes 2-benzylaniline) LLE->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Pyrazine Acid) AcidWash->BaseWash Chromatography Reverse-Phase HPLC (Charge-Doped C18) BaseWash->Chromatography If PF6- / Urea present Crystallization Anti-Solvent Crystallization (EtOH/Water) BaseWash->Crystallization If purity > 95% Chromatography->Crystallization Pure Pure N-(2-benzylphenyl) pyrazine-2-carboxamide Crystallization->Pure

Fig 1: Step-by-step purification triage for pyrazine-2-carboxamide derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: My normal-phase flash chromatography shows co-elution of the target amide and unreacted 2-benzylaniline. How do I resolve this?

Expertise & Causality: 2-Benzylaniline is a sterically hindered and relatively electron-rich amine. During amide coupling with pyrazine-2-carboxylic acid, incomplete conversion is a frequent challenge[1]. Because both the target N-(2-benzylphenyl)pyrazine-2-carboxamide and the starting aniline share significant lipophilic bulk (the benzylphenyl moiety), their retention factors (Rf) on bare silica (SiO2) are nearly identical in standard hexanes/ethyl acetate gradients.

Trustworthiness & Solution: Do not rely on chromatography to separate these two species. Instead, implement a rigorous orthogonal liquid-liquid extraction (LLE) prior to chromatography to exploit their pKa difference . The aniline is basic, whereas the product carboxamide is neutral.

Self-Validating Protocol: Acid-Base LLE

  • Dilute the crude reaction mixture in a water-immiscible organic solvent with high solubility for the amide (e.g., Dichloromethane or Ethyl Acetate, 20 volumes).

  • Wash the organic layer with 1.0 M aqueous HCl (3 x 5 volumes).

    • Validation checkpoint: Spot the organic layer on a TLC plate and stain with ninhydrin. The disappearance of the amine spot (which turns purple/brown) confirms successful removal of 2-benzylaniline.

  • Wash with saturated aqueous NaHCO3 (2 x 5 volumes) to remove unreacted pyrazine-2-carboxylic acid and acidic coupling byproducts (e.g., HOBt).

  • Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Q2: I used HATU for the coupling, and my preparative HPLC fractions contain an unknown impurity that suppresses the MS signal. What is it, and how do I remove it?

Expertise & Causality: The impurity is likely the hexafluorophosphate (PF6-) counterion originating from the HATU coupling reagent. PF6- is highly lipophilic and strongly retained on standard C18 reverse-phase columns. It acts as an ion-pairing agent, co-eluting with your target pyrazine carboxamide and causing severe ion suppression in LC-MS analysis[2].

Trustworthiness & Solution: Switch to a charge-doped reverse-phase column (e.g., Charged Surface Hybrid) or modify the mobile phase to disrupt the ion-pairing effect. The deliberate positive charge on the stationary phase controls the retention of negatively charged species like PF6-, preventing them from interfering with the target basic/neutral analytes .

Data Presentation: Chromatographic Conditions Comparison

ParameterStandard C18 PhaseCharge-Doped C18 Phase
Stationary Phase Chemistry Octadecylsilane (Endcapped)Octadecylsilane + Surface Positive Charge
PF6- Retention Behavior Strong non-specific retentionControlled elution / reduced ion-pairing
Target Amide Peak Shape Broad, tailingSharp, symmetrical
Loading Capacity Low (due to ion-pairing overload)High (up to 3x increase)
Recommended Mobile Phase 0.1% TFA in Water/MeCN0.1% Formic Acid in Water/MeCN
Q3: The purified product "oils out" during concentration instead of forming a crystalline solid. How can I induce crystallization?

Expertise & Causality: N-(2-benzylphenyl)pyrazine-2-carboxamide possesses a highly flexible 2-benzyl group attached to a rigid pyrazine-carboxamide core[3]. The rotational freedom of the benzyl moiety lowers the lattice energy, making the compound prone to forming a supercooled liquid or "oiling out" (liquid-liquid phase separation) rather than nucleating crystals, especially when concentrated from highly lipophilic solvents like dichloromethane.

Trustworthiness & Solution: Use an anti-solvent crystallization strategy with a controlled cooling ramp to force slow nucleation, prioritizing thermodynamic crystal growth over kinetic oiling out .

Self-Validating Protocol: Anti-Solvent Crystallization

  • Dissolve the oily residue in a minimum volume of hot Ethanol (approx. 60°C).

    • Validation checkpoint: The solution must be completely clear. If cloudy, filter through a 0.22 µm PTFE syringe filter to remove insoluble nucleation inhibitors.

  • Slowly add warm ultra-pure Water (anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point).

  • Add 1-2 drops of Ethanol to just clear the turbidity, creating a metastable supersaturated solution.

  • Remove from heat and allow the solution to cool to room temperature undisturbed over 4 hours.

  • If no crystals form, gently scratch the inside of the flask with a glass rod to induce nucleation, or introduce a seed crystal if available.

  • Cool to 4°C for an additional 12 hours, then filter the precipitate and wash with cold 20% Ethanol/Water.

References

  • Crossley, K., Barnhart, W. W., Stoll, D. R., & Haidar Ahmad, I. A. "Reversed-Phases for LC Deliberately Doped with Positive Charge: Tips and Tricks for Effective Use." LCGC International, May 13, 2025. URL: [Link]

  • Setyowati, W. A. E., Hermawati, E., Ihsanawati, & Alni, A. "Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives." Advanced Journal of Chemistry, Section A, Vol 8, Issue 12, Dec 2025, Pages 2098-2112. URL:[Link]

Sources

"improving the stability of pyrazine-based compounds in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazine-Based Compound Stability . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. In drug development, stabilizing heterocyclic scaffolds requires a fundamental understanding of their electronic nature.

The pyrazine ring is an electron-deficient diazine. The presence of two electronegative nitrogen atoms at the 1,4-positions significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). While this makes the ring highly resistant to electrophilic aromatic substitution, it renders it exceptionally susceptible to nucleophilic attack and complex photochemical transformations[1].

Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and mechanistic insights to help you stabilize your pyrazine-based APIs in solution.

Section 1: Chemical Stability & Reactivity (FAQs)

Q1: My halogenated pyrazine derivatives are degrading in aqueous and alcoholic solvents over time, even in the dark. What is driving this? The Causality: You are likely observing Nucleophilic Aromatic Substitution (SNAr). Because the pyrazine core is electron-deficient, leaving groups (like halogens) at the C2 or C6 positions are highly activated. Protic solvents (water, methanol, ethanol) act as nucleophiles. The regioselectivity is dictated by the stability of the intermediate: electron-withdrawing groups (EWGs) on the ring stabilize the negatively charged Meisenheimer intermediate, accelerating solvent attack and leading to the formation of hydroxyl or alkoxide degradants[1]. The Solution:

  • Steric Shielding: Introduce bulky substituents adjacent to the leaving group to sterically hinder solvent approach.

  • Electronic Tuning: Replace strong EWGs with electron-donating groups (EDGs) if the pharmacophore allows, which raises the LUMO energy and decreases SNAr susceptibility.

  • Formulation: Shift to aprotic co-solvents (e.g., DMSO, PEG) or strictly buffer the aqueous solution to a slightly acidic pH (pH 4-5) where hydroxide ion concentration is minimized.

Q2: During accelerated stability testing, my pyrazine compound undergoes oxidative degradation. How do I prevent this? The Causality: While the pyrazine core is generally more resistant to oxidation than electron-rich rings, exposure to peroxides or transition-metal-catalyzed reactive oxygen species (ROS) leads to the formation of pyrazine N-oxides[2]. In solution, these N-oxides alter the electronic distribution of the ring. At elevated temperatures, N-oxides can undergo Meisenheimer rearrangements or act as reactive intermediates that trigger further ring cleavage[2]. The Solution:

  • Excipient Selection: Avoid excipients with high peroxide impurities (e.g., certain grades of polysorbates or PEGs).

  • Chelation: Add chelating agents like EDTA to the formulation to sequester trace transition metals that catalyze N-oxide formation.

Stability Core Pyrazine Core (Electron-Deficient) Hydro Alkaline Hydrolysis (pH > 8) Core->Hydro OH- attack on substituents Oxid Oxidation (H2O2 / ROS) Core->Oxid N-atom oxidation SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nucleophile attack on ring Deg1 Carboxylic Acid Derivatives Hydro->Deg1 Deg2 Pyrazine N-Oxides Oxid->Deg2 Deg3 Solvent Adducts SNAr->Deg3

Fig 1: Primary chemical degradation pathways of pyrazine derivatives in solution.

Section 2: Photostability & Photodegradation

Q3: My pyrazine-based drug candidate (an amiloride analog) shows rapid degradation under UV/Vis light. What is the mechanism? The Causality: Pyrazines are notorious for their complex photochemistry. The photodegradation of pyrazine derivatives in protic solvents is typically driven by a sequential, biphotonic absorption process[3].

  • The molecule absorbs a photon to reach an excited singlet or triplet state (S1/T1).

  • Absorption of a second photon causes photoionization, ejecting an electron and generating a highly reactive radical cation intermediate.

  • This radical cation is extremely electrophilic and is rapidly attacked by the surrounding solvent (water or alcohol), leading to the concerted loss of a leaving group (e.g., Cl⁻) and the formation of a photosubstituted product[3]. The Solution:

  • Matrix Stabilization: Formulate with photostabilizers or UV absorbers (e.g., titanium dioxide in suspensions, or packaging in amber vials).

  • Quenching: Introduce triplet-state quenchers into the formulation matrix to deactivate the excited state before the second photon can trigger ionization.

Photodeg A Pyrazine Derivative (Ground State) B Excited State (S1 / T1) A->B Photon 1 (hv) C Radical Cation Intermediate B->C Photon 2 (hv) Photoionization D Solvent Attack (H2O / ROH) C->D Nucleophilic Attack E Photosubstituted Degradant D->E Loss of Leaving Group (e.g., Cl-)

Fig 2: Biphotonic photodegradation mechanism of pyrazines via radical cation intermediates.

Section 3: Quantitative Data & Stabilization Strategies

To streamline your formulation strategy, the following table summarizes the quantitative parameters and causality-driven stabilization tactics for pyrazine compounds.

Degradation PathwayStress ConditionPrimary MechanismTypical DegradantStabilization Strategy
Alkaline Hydrolysis 0.1 M NaOH, 80°C, 8hOH⁻ attack on functional groups (e.g., amides/nitriles)Pyrazinecarboxylic acids[4]Buffer solution to pH 4.0 - 6.0; avoid basic excipients.
Oxidation 3% H₂O₂, RT, 24hElectrophilic oxygen transfer to ring nitrogenPyrazine N-oxides[2]Add EDTA (0.01-0.1%); use low-peroxide excipients; flush headspace with N₂.
Photodegradation ICH Q1B (1.2M lux hrs)Biphotonic ionization & solvent attackPhotosubstituted solvent adducts[3]Amber packaging; co-formulate with UV absorbers; use aprotic solvents.
Nucleophilic (SNAr) Protic solvents, RT, >30 daysSolvent attack on electron-deficient ringHydroxyl/Alkoxyl pyrazines[1]Steric hindrance via rational drug design; utilize aprotic co-solvents.

Section 4: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. This means incorporating orthogonal controls that prove the degradation is a function of the specific stressor, not an artifact of the analytical method.

Protocol 1: Forced Degradation Profiling (Hydrolytic & Oxidative)

Purpose: To map the intrinsic stability of the pyrazine core and establish mass balance.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the pyrazine API in a chemically inert solvent (e.g., Acetonitrile:Water 50:50).

  • Hydrolytic Stress (Self-Validating Setup):

    • Test: Add 1 mL of 0.1 M NaOH to 1 mL of sample. Heat at 80°C for 8 hours[4].

    • Control 1 (Thermal): Add 1 mL of neutral water to 1 mL of sample. Heat at 80°C for 8 hours. (Validates if degradation is pH-driven or purely thermal).

    • Control 2 (Matrix): Add 1 mL of 0.1 M NaOH to 1 mL of sample. Keep at 25°C for 8 hours. (Validates temperature dependence).

  • Oxidative Stress:

    • Test: Add 1 mL of 3% H₂O₂ to 1 mL of sample. Stir at room temperature for 24 hours.

    • Control: Add 1 mL of water to 1 mL of sample. Stir at room temperature for 24 hours.

  • Quenching: Neutralize the basic samples with 0.1 M HCl. Quench oxidative samples with sodium thiosulfate to halt the reaction prior to injection.

  • Analysis & Mass Balance: Analyze via LC-HRMS. Validation Check: The sum of the parent peak area and all degradant peak areas (adjusted for response factors) must equal 100% ± 5% of the initial parent peak area. A failure here indicates volatile degradants or irreversible column binding.

Protocol 2: Photostability and Matrix Stabilization Testing

Purpose: To isolate the biphotonic photoionization pathway from thermal degradation.

  • Sample Preparation: Prepare the pyrazine API at 0.5 mg/mL in three distinct matrices: (A) 100% Water, (B) 100% Methanol, (C) 100% Acetonitrile (aprotic control).

  • Exposure Setup: Place 2 mL of each solution into clear quartz cuvettes (UV transparent).

  • Self-Validating Controls (Dark Controls): Prepare an identical set of cuvettes and wrap them completely in aluminum foil. Place them in the exact same chamber as the test samples to account for ambient chamber heat.

  • Irradiation: Expose samples in a photostability chamber meeting ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and integrated near-UV energy of ≥ 200 Watt hours/square meter).

  • Analysis: Analyze via LC-MS/MS.

    • Expected Outcome: Solutions A and B should show photosubstitution (hydroxyl and methoxy adducts, respectively) due to solvent attack on the radical cation[3]. Solution C (aprotic) should show significantly higher stability, validating the SNAr-driven photodegradation mechanism.

References

  • The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. Benchchem.
  • Degradation of Pharmaceuticals Through Sequential Photon Absorption and Photoionization – the Case of Amiloride Derivatives. ChemRxiv.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC / NIH.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.

Sources

Pyrazine Carboxamide Inhibitor Optimization: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the development and optimization of pyrazine carboxamide kinase inhibitors. This guide is specifically engineered for researchers and drug development professionals facing challenges in structural optimization, selectivity profiling, and assay validation, with a primary focus on targeting Hematopoietic Progenitor Kinase 1 (HPK1) in immuno-oncology.

Section 1: Structural Optimization & Selectivity Troubleshooting

Q1: How do I overcome poor selectivity against highly homologous MAP4K family kinases (e.g., GLK) when optimizing pyrazine carboxamide hits?

A1: Poor selectivity among MAP4K family members is a persistent challenge because their ATP-binding hinge regions are highly conserved. Relying solely on hinge-binding interactions with the pyrazine core will inevitably lead to off-target inhibition.

The Mechanistic Solution: You must exploit the solvent-exposed channel of the kinase. Structural analyses reveal that the solvent channel offers the highest degree of spatial divergence between HPK1 and its homolog GLK. By utilizing a structure-based drug design (SBDD) strategy, you can introduce sterically demanding, elaborated pyrazole substituents (solvent tails) that clash with unconserved residues in the GLK pocket while perfectly accommodating the slightly larger solvent channel of HPK1[1].

Q2: My highly potent biochemical inhibitor fails to induce IL-2 secretion in primary T-cell assays. What is the mechanistic cause?

A2: This is a classic hallmark of off-target kinase inhibition blunting the desired phenotypic response. HPK1 is a negative regulator of T-cell signaling; inhibiting it should theoretically increase IL-2 production. However, if your pyrazine carboxamide lacks selectivity and concurrently inhibits antagonistic positive regulators of T-cell activation (such as LCK or other critical TCR kinases), the net effect on the T-cell receptor (TCR) pathway will be neutral or even suppressive[2].

To troubleshoot this, cross-reference your biochemical kinase panel data with your cellular assay readouts. If IL-2 secretion drops at higher concentrations, you are likely hitting an off-target positive regulator[3].

G TCR T-Cell Receptor (TCR) LCK LCK Kinase (Positive Regulator) TCR->LCK HPK1 HPK1 Kinase (Negative Regulator) TCR->HPK1 SLP76 SLP76 (Microcluster Formation) LCK->SLP76 Phosphorylates (Activates) HPK1->SLP76 Phosphorylates Ser376 (Inhibits) IL2 IL-2 Secretion (T-Cell Activation) SLP76->IL2 Promotes Inhibitor Pyrazine Carboxamide Inhibitor Inhibitor->LCK Off-Target Risk (Blunts Activation) Inhibitor->HPK1 On-Target Inhibition

Caption: HPK1 signaling pathway illustrating the blunting effect of off-target LCK inhibition.

Q3: Introducing bulky solvent tails improved my kinase selectivity, but my compound now suffers from poor aqueous solubility. How can I rescue this?

A3: Physicochemical properties often degrade when adding lipophilic bulk to the solvent tail. To counterbalance this, optimize the 5-position of the pyrazine core. Replacing a planar or highly basic group (like methylamino) with a cyclopropyl group has been shown to significantly disrupt crystal lattice packing energy, thereby improving thermodynamic solubility without compromising the binding affinity [3].

Quantitative Data: Evolution of Pyrazine Carboxamide Selectivity
Optimization StageCore Modification (5-Position)Solvent Tail SubstitutionHPK1 IC₅₀ (nM)GLK Selectivity (Fold)Solubility (μM, FaSSIF)
Early Hit MethylaminoUnsubstituted1.2< 10x13
Intermediate CyclopropylMethyl pyrazole0.844x50
Lead (AZ3246) CyclopropylDifluoroethyl pyrazole0.6> 100x> 100

(Data synthesized from recent pyrazine carboxamide SAR campaigns[3][4])

Section 2: Experimental Workflows & Self-Validating Protocols

Q4: What is the most reliable protocol for rapidly generating SAR libraries to test solvent tail modifications?

A4: To avoid bottlenecking your SAR generation, do not rely on de novo linear synthesis for every analog. Instead, employ a late-stage functionalization protocol . By synthesizing a common pyrazine carboxamide core bearing a reactive pyrazole intermediate, you can perform parallel N-alkylation or cross-coupling[3].

Protocol 1: Late-Stage Pyrazole Functionalization for SAR Generation

  • Core Preparation: Synthesize the advanced pyrazine carboxamide intermediate containing an unprotected N1-pyrazole moiety.

  • Parallel Alkylation: In a 96-well reactor, combine the core intermediate (1.0 eq) with various alkyl halides/electrophiles (e.g., difluoroethyl iodide) (1.2 eq) in DMF.

  • Catalysis/Base Addition: Add Cs₂CO₃ (2.0 eq) to each well. Seal and heat to 80°C for 4 hours.

  • Self-Validation (QC): Include a control well with a known reactive electrophile (e.g., methyl iodide) to validate base efficacy and solvent dryness. If the control fails to reach >95% conversion via LC-MS, discard the plate and prepare fresh anhydrous reagents.

  • Purification: Filter the crude mixtures through a Celite pad, concentrate via centrifugal evaporation, and purify via mass-directed preparative HPLC.

Q5: How should I structure my biochemical screening cascade to ensure I am capturing true selectivity?

A5: Use an orthogonal screening approach starting with an ADP-Glo kinase assay to measure direct ATP-competitive inhibition, followed immediately by a primary cell phenotypic assay.

Protocol 2: ADP-Glo Kinase Assay for Selectivity Profiling

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Reaction Assembly: In a 384-well plate, add 5 μL of HPK1 or GLK enzyme (optimized to 80% ATP turnover) and 5 μL of pyrazine carboxamide inhibitor (10-point dose-response, 3-fold serial dilution). Incubate for 15 minutes at room temperature.

  • Initiation: Add 5 μL of ATP/Substrate mix (e.g., MBP or SLP76 peptide). Incubate for 60 minutes.

  • Detection: Add 15 μL of ADP-Glo reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Add 30 μL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation). Read on a microplate luminometer.

  • Self-Validation (Z'-Factor): Every plate must include 16 wells of DMSO vehicle (high signal) and 16 wells of a known pan-kinase inhibitor like Staurosporine (low signal). The assay is only valid if the calculated Z'-factor is > 0.6.

G Start Hit Identification (Pyrazine Carboxamide Core) SBDD Structure-Based Drug Design (Analyze ATP Binding Pocket) Start->SBDD Tail Solvent Channel Exploitation (Late-Stage Pyrazole Functionalization) SBDD->Tail Core Core Modification (e.g., 5-position Cyclopropyl) SBDD->Core Assay Biochemical ADP-Glo Assay (HPK1 vs GLK/MAP4K) Tail->Assay Core->Assay Cell Cellular Assay (T-cell IL-2 Secretion) Assay->Cell >100-fold Selectivity PK In Vivo PK & Efficacy (Syngeneic Mouse Models) Cell->PK High IL-2 Induction

Caption: Screening cascade workflow for optimizing pyrazine carboxamide selectivity and efficacy.

References

  • Shields, J. D., et al. (2025). "Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor." Journal of Medicinal Chemistry, 68(4), 4582-4595. URL:[Link]

  • Metrano, A. J., et al. (2025). "Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors." RSC Medicinal Chemistry. URL:[Link]

Sources

Technical Support Center: Characterizing and Mitigating Off-Target Effects of N-benzylpyrazine-2-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with N-benzylpyrazine-2-carboxamides. This guide is designed to provide you with the foundational knowledge and practical experimental workflows to characterize the selectivity of your compounds and troubleshoot potential off-target effects. Given that this class of molecules has shown a range of biological activities, from antimycobacterial to potential kinase inhibition, a thorough understanding of their selectivity is paramount for accurate data interpretation and successful drug development.[1][2][3]

This resource is structured to anticipate the challenges you may face during your research, offering a blend of theoretical background, step-by-step protocols, and data interpretation guidance.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Selectivity

This section addresses common initial questions regarding the selectivity of N-benzylpyrazine-2-carboxamides.

Q1: What are off-target effects and why are they a concern for N-benzylpyrazine-2-carboxamides?

A1: Off-target effects are unintended interactions of a compound with proteins or other biomolecules that are not the primary therapeutic target. For N-benzylpyrazine-2-carboxamides, which have been investigated for various applications including as antimycobacterial agents and kinase inhibitors, off-target effects can lead to misinterpretation of experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[4][5] For example, a compound designed to inhibit a specific bacterial enzyme might also interact with a human kinase, leading to toxicity.

Q2: My N-benzylpyrazine-2-carboxamide shows activity against multiple mycobacterial strains. Does this indicate off-target effects?

A2: Not necessarily. Activity against multiple strains of the same organism is generally considered a desirable trait, indicating a broad spectrum of efficacy. However, if the compound also shows activity against unrelated organisms, such as fungi or bacteria, or affects mammalian cells, it is crucial to investigate the selectivity profile. Some N-benzylpyrazine-2-carboxamides have demonstrated both antimycobacterial and antifungal activity, suggesting multiple targets.[1][3]

Q3: What is the difference between potency and selectivity?

A3: Potency refers to the concentration of a compound required to produce a specific biological effect (e.g., IC50 or MIC value). Selectivity, on the other hand, is a measure of a compound's ability to interact with its intended target over other potential targets. A compound can be highly potent but not very selective, meaning it interacts with many other proteins at similar concentrations. The goal is to develop compounds that are both potent and selective for their intended target.

Q4: At what stage of my research should I start thinking about off-target effects?

A4: It is advisable to consider potential off-target effects from the early stages of discovery. Initial "hit" compounds from a screen should be profiled for selectivity as soon as possible. Early identification of off-target liabilities can save significant time and resources, and guide medicinal chemistry efforts to improve selectivity.[4][6]

Part 2: Troubleshooting Guide - Investigating Unexpected Results

Unexpected experimental outcomes can often be the first indication of off-target effects. This section provides a framework for troubleshooting these situations.

Scenario 1: High Cellular Toxicity at Concentrations Required for Target Inhibition

  • Problem: Your N-benzylpyrazine-2-carboxamide shows potent inhibition of your target enzyme in a biochemical assay, but exhibits significant cytotoxicity in cell-based assays at similar concentrations.

  • Possible Cause: The compound may be hitting one or more off-target proteins that are essential for cell viability.

  • Troubleshooting Workflow:

    A High Cellular Toxicity Observed B Perform Dose-Response Cytotoxicity Assay in Target-Negative Cell Line A->B C Is the compound still toxic? B->C D Toxicity is likely due to off-target effects. C->D Yes E Toxicity may be related to on-target inhibition. C->E No F Initiate Off-Target Profiling (e.g., Kinase Panel, Proteome Array) D->F G Analyze cellular phenotype. Does it match known off-target effects? D->G H Medicinal Chemistry Optimization to reduce off-target activity F->H

    Caption: Troubleshooting workflow for high cellular toxicity.

Scenario 2: Phenotype Mismatch

  • Problem: The cellular phenotype you observe after treating with your compound does not align with the known biological function of your intended target.

  • Possible Cause: The observed phenotype may be a result of the compound modulating an off-target pathway.

  • Troubleshooting Steps:

    • Validate Target Engagement: Confirm that your compound is engaging the intended target in cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a valuable tool for this.

    • Literature Review: Research the observed phenotype to identify potential pathways that might be involved.

    • Counter-Screening: Test your compound in assays for other known targets that could produce the observed phenotype. For example, if you observe unexpected effects on cell cycle, screen against a panel of cyclin-dependent kinases (CDKs).[5]

    • Omics Approaches: Employ transcriptomics (RNA-seq) or proteomics to get an unbiased view of the cellular pathways affected by your compound.[7]

Part 3: Experimental Protocols for Selectivity Profiling

Proactively assessing the selectivity of your N-benzylpyrazine-2-carboxamides is crucial. Here are some standard experimental workflows.

Protocol 1: Kinase Selectivity Profiling

Given that many small molecules can have off-target effects on kinases, profiling your compound against a panel of kinases is a critical step.[4][5]

  • Objective: To determine the inhibitory activity of an N-benzylpyrazine-2-carboxamide against a broad panel of human kinases.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

    • Assay Format: This is typically performed by a specialized contract research organization (CRO). The most common format is a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay.

    • Kinase Panel Selection: Choose a panel that represents a diverse range of the human kinome. A common starting point is a panel of 50-100 kinases.

    • Assay Execution:

      • The compound is typically tested at a single high concentration (e.g., 10 µM) in the initial screen.

      • Kinase, substrate, and ATP are incubated with the compound.

      • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • Data Analysis: The percent inhibition at the tested concentration is calculated for each kinase. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%).

    • Follow-up: For any hits identified, a full dose-response curve (IC50 determination) should be generated to determine the potency of the off-target interaction.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Objective: To verify that the N-benzylpyrazine-2-carboxamide engages its intended target within a cellular context.

  • Principle: The binding of a ligand (your compound) to a protein can increase its thermal stability.

  • Methodology:

    • Cell Treatment: Treat intact cells with your compound or a vehicle control.

    • Heating: Heat the cell lysates at a range of temperatures.

    • Protein Precipitation: Centrifuge the samples to pellet the precipitated (denatured) proteins.

    • Target Detection: Analyze the amount of the target protein remaining in the supernatant by Western blotting or other protein detection methods.

    • Data Analysis: A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

Part 4: Proactive Mitigation Strategies

If your initial selectivity profiling reveals off-target liabilities, here are some medicinal chemistry strategies that can be employed to improve selectivity.

StrategyRationale
Structure-Activity Relationship (SAR) Analysis Systematically modify different parts of the N-benzylpyrazine-2-carboxamide scaffold and assess the impact on both on-target and off-target activity. This can reveal which parts of the molecule are key for off-target interactions.[2]
Exploiting Non-Conserved Residues If the crystal structures of your on-target and off-target proteins are known, design modifications to your compound that create favorable interactions with non-conserved amino acids in the on-target protein or steric clashes in the off-target protein.[4]
Macrocyclization This strategy involves creating a cyclic version of your linear compound. Macrocyclization can pre-organize the molecule into a bioactive conformation that is more specific for the intended target, thereby reducing off-target binding.[8]
Introduction of Atropisomerism For certain molecular scaffolds, introducing a bulky group can restrict bond rotation, leading to stable, non-interconvertible stereoisomers (atropisomers). These different atropisomers can have distinct selectivity profiles, allowing for the selection of the more specific isomer.[6]

Part 5: Visualizing Workflows

General Workflow for Selectivity Assessment

Caption: A decision-making workflow for assessing compound selectivity.

References

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC.
  • New technique improves the selectivity of kinase inhibitors - Drug Target Review.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective - Taylor & Francis.
  • Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen.
  • Selectivity assessment of kinase inhibitors: Strategies and challenges - ResearchGate.
  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation - PMC.
  • Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation | Request PDF - ResearchGate.
  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation - MDPI.
  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation | Scilit.
  • Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation.
  • Off-Target Effects Analysis | Creative Diagnostics.

Sources

"troubleshooting inconsistent results in antimycobacterial assays"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Antimycobacterial Assay Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the most notorious sources of variance in mycobacterial drug discovery.

Working with Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM) presents unique phenotypic challenges: extreme hydrophobicity, slow replication rates, and complex metabolic adaptations. This guide bypasses generic advice to focus on the mechanistic causality behind assay failures, ensuring your protocols are robust, reproducible, and aligned with Clinical and Laboratory Standards Institute (CLSI) guidelines[1][2].

G Start Inconsistent Antimycobacterial Assay Results Q1 High variance between biological replicates? Start->Q1 Q2 Signal noise or edge effects in microtiter? Start->Q2 Q3 Compound precipitation or shifted MIC? Start->Q3 Q4 Active in vitro but fails in vivo/macrophage? Start->Q4 Sol1 Optimize Inoculum (Tween-80, Beads, Filtration) Q1->Sol1 Yes Sol2 Standardize Resazurin & Control Evaporation Q2->Sol2 Yes Sol3 Adjust DMSO Limits & Check BSA Binding Q3->Sol3 Yes Sol4 Implement Wayne Hypoxia Model (Target NRP) Q4->Sol4 Yes

Fig 1: Diagnostic workflow for troubleshooting antimycobacterial assay inconsistencies.

SECTION 1: Inoculum Preparation & The Clumping Dilemma

FAQ: Why are my Minimum Inhibitory Concentrations (MICs) shifting by 3-4 folds between biological replicates?

The Causality: The number one cause of variance in mycobacterial assays is improper inoculum standardization[3]. Mycobacteria possess a lipid-rich cell wall heavily composed of mycolic acids, making them extremely hydrophobic. In aqueous media, they spontaneously self-aggregate into tight clumps[4]. If your inoculum is clumped, two things happen:

  • Optical Density (OD) Deception: A clumped suspension will yield a falsely high OD600 reading, leading you to under-inoculate your assay.

  • The Shielding Effect: Bacilli buried in the center of a clump are physically shielded from the drug, resulting in artificial resistance and artificially high MICs.

Self-Validating Protocol: Standardized De-Clumping Inoculum Preparation To achieve a true single-cell suspension, you must combine chemical surfactants with mechanical disruption.

  • Cultivation: Grow Mtb in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase), 0.2% glycerol, and 0.05% Tween-80 (a non-ionic surfactant critical for disrupting hydrophobic interactions) until mid-log phase (OD600 ~0.4 - 0.6)[4].

  • Mechanical Disruption: Transfer the culture to a sterile tube containing 3-4 mm sterile glass beads. Vortex vigorously for 1-2 minutes[3].

  • Sedimentation: Allow the tube to sit undisturbed for 15-20 minutes. The heavy clumps will settle to the bottom.

  • Filtration (Optional but Recommended): Carefully aspirate the upper 70% of the supernatant and pass it through a 5-μm syringe filter to exclude any remaining micro-clumps[4].

  • Standardization: Measure the OD600 of the filtered suspension. Adjust to a McFarland No. 1 standard (approx. 3×107 to 4×107 CFU/mL), then dilute in 7H9 broth to a final assay inoculum of 5×105 CFU/mL[5][6].

  • Validation: Always plate serial dilutions of your final inoculum onto 7H10 agar to retrospectively confirm the exact CFU/mL.

SECTION 2: Assay Readout Variability (REMA)

FAQ: Why is my Resazurin Microtiter Assay (REMA) showing spontaneous reduction in negative controls or severe edge effects?

The Causality: The REMA is the gold standard for high-throughput Mtb susceptibility testing[7]. It relies on the irreversible reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by the NADH dehydrogenases of metabolically active, viable cells[8].

  • Spontaneous Reduction: Resazurin is highly sensitive to reducing agents. If your media is contaminated with bacteria, or if you added ascorbic acid/excessive reducing agents to your media, the dye will turn pink without Mtb growth.

  • Edge Effects: 96-well plates incubated for 7-14 days suffer from evaporation in the perimeter wells. Evaporation concentrates the media salts and the drug, artificially lowering the MIC in the outer wells.

Troubleshooting Steps:

  • Seal the Plates: Incubate plates in secondary containers (e.g., ziplock bags or Tupperware with moist paper towels) to maintain humidity[7][8].

  • Sacrifice the Perimeter: Fill the outermost wells (Rows A and H, Columns 1 and 12) with 200 μL of sterile water or PBS instead of assay components[9].

  • Dye Timing: Do not add resazurin on Day 0. Incubate the drug-bacteria mixture for 7 days, then add 30 μL of 0.01% resazurin, and incubate for an additional 24-48 hours before reading[7][8].

Data Presentation: Comparison of REMA Readout Modalities

Readout MethodEquipment NeededProsCons
Visual (Colorimetric) Human EyeZero cost; rapid binary readout (Blue = Dead, Pink = Alive)[9].Subjective; difficult to quantify partial inhibition.
Absorbance SpectrophotometerObjective quantification; low cost.Lower sensitivity; narrow dynamic range.
Fluorescence Fluorometer (Ex 530nm / Em 590nm)Highest sensitivity; wide dynamic range; detects low metabolic activity.Requires expensive equipment; sensitive to background auto-fluorescence.

SECTION 3: Compound Solubility & Media Interactions

FAQ: My compound is highly active against Gram-positive bacteria but shows no activity against Mtb. I noticed slight turbidity when adding the drug to the 7H9 broth. What went wrong?

The Causality: Drug discovery libraries are heavily populated with lipophilic compounds. Middlebrook 7H9 broth is an aqueous environment. When a drug dissolved in 100% DMSO is spiked into 7H9, it often crashes out of solution (precipitates), rendering it biologically unavailable to the bacteria.

Furthermore, the standard OADC supplement contains Bovine Serum Albumin (BSA). BSA acts as a lipid carrier but also acts as a massive "sponge" for highly protein-bound drugs. If your drug binds tightly to BSA, the free (active) fraction of the drug drops to near zero, resulting in a falsely high MIC.

Troubleshooting Steps:

  • DMSO Tolerance: Ensure the final concentration of DMSO in your assay does not exceed 1-2%. Mtb can tolerate up to 2% DMSO, but higher concentrations cause toxicity and synergistic false positives.

  • OADC vs. ADC vs. Tyloxapol: If you suspect BSA binding is masking your drug's activity, run a parallel assay using ADC (which has a different protein profile) or a defined minimal media without albumin (using Tyloxapol instead of Tween-80/BSA to prevent clumping).

SECTION 4: Dormancy & Persister Models (The Wayne Model)

FAQ: My lead compound has an MIC of 0.1 μM in the standard REMA assay, but it fails completely in macrophage models and in vivo murine models. Why?

The Causality: Standard MIC assays (like REMA) measure activity against actively replicating bacilli in an oxygen-rich environment. However, inside a human granuloma, Mtb is subjected to severe hypoxia, nutrient starvation, and acidic stress[10][11]. In response, Mtb activates the DosR (Dormancy survival) regulon, shutting down active replication and entering a state of Non-Replicating Persistence (NRP)[10].

Drugs that target cell wall synthesis (like Isoniazid) require actively dividing cells to be lethal. In the NRP state, Isoniazid is completely inactive[10][12]. To develop drugs that sterilize latent infections, you must test them against dormant models.

The Wayne Hypoxia Model: Developed by Lawrence Wayne, this model simulates the gradual oxygen depletion of the granuloma[10][11].

Wayne Aerobic Aerobic Growth (Log Phase) Hypoxia Gradual Oxygen Depletion (Sealed Tube, Stirring) Aerobic->Hypoxia Sus1 Susceptible to Isoniazid (Cell Wall Active) Aerobic->Sus1 DosR DosR Regulon Activation (Metabolic Shift) Hypoxia->DosR dO2 < 1% NRP Non-Replicating Persistence (NRP Stage 1 & 2) DosR->NRP Cessation of Replication Sus2 Resistant to Isoniazid Susceptible to Metronidazole NRP->Sus2

Fig 2: The Wayne Model: Metabolic shift from aerobic replication to Non-Replicating Persistence (NRP).

Protocol Overview (Wayne Model):

  • Inoculate Mtb into Dubos medium in specialized screw-cap tubes with a precise Head Space Ratio (HSR) of 0.5 (air to liquid ratio)[10].

  • Add a magnetic stir bar and seal the caps tightly. Include a control tube with methylene blue (1.5 μg/mL) as an oxygen indicator[13].

  • Incubate at 37°C with slow, continuous stirring.

  • Over 14-28 days, the bacteria consume the oxygen. The methylene blue will fade and turn colorless as the environment becomes anaerobic[13].

  • Once in the NRP state, inject your compounds through a rubber septum (to maintain hypoxia) and determine the bactericidal activity via Colony Forming Unit (CFU) plating, as resazurin cannot be used on metabolically dormant cells[12].

References

  • Clinical and Laboratory Standards Institute (CLSI). M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. CLSI.[Link]

  • Clinical and Laboratory Standards Institute (CLSI). Testing Method for Mycobacterium Tuberculosis Complex (MTBC). CLSI.[Link]

  • Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[Link]

  • Martin, A., et al. (2003). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Antimicrobial Agents and Chemotherapy.[Link]

  • Sathyavani Subbarao, S., et al. (2025). Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard. NIRT.[Link]

  • McGaw, L. J., et al. (2008). In vitro Antimycobacterial, Apoptosis-Inducing Potential, and Immunomodulatory Activity of Some Rubiaceae Species. Frontiers in Pharmacology.[Link]

  • Sharma, R., et al. (2018). Modelling a Silent Epidemic: A Review of the In Vitro Models of Latent Tuberculosis. MDPI.[Link]

  • Shleeva, M., et al. (2021). Targeting Non-Replicating Mycobacterium tuberculosis and Latent Infection: Alternatives and Perspectives (Mini-Review). Pathogens.[Link]

  • Salina, E. G., et al. (2014). New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells. Antimicrobial Agents and Chemotherapy.[Link]

  • Shi, L., et al. (2003). In Vivo Adaptation of the Wayne Model of Latent Tuberculosis. Infection and Immunity.[Link]

  • Sharma, S., et al. (2016). Conserved Structure and Function in the Granulysin and NK-Lysin Peptide Family. Antimicrobial Agents and Chemotherapy.[Link]

  • Kaikabo, A. A., et al. (2009). Antibacterial activity of two biflavonoids from Garcinia livingstonei leaves against Mycobacterium smegmatis. University of Pretoria.[Link]

Sources

"optimizing linker length and composition in pyrazine carboxamide analogues"

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Core Focus

I'm now zeroing in on the request, which clearly centers on optimizing linker length and composition within pyrazine carboxamide analogues. The technical support context suggests a need for troubleshooting guides and Q&A formats. My target audience is researchers and scientists, so the language needs to be precise and informative.

Outlining Editorial Control

I've clarified the core requirements of this task, which includes editorial autonomy and emphasis on E-E-A-T principles. I'll need to synthesize technical accuracy with field-proven insights, including in-text citations and a comprehensive reference list. Visualization will be a key component, with data tables, step-by-step protocols, and Graphviz diagrams for workflows, pathways, and logic.

Analyzing Kinase Inhibitors

I've been looking at pyrazine carboxamide analogues and their use as kinase inhibitors. My focus is on understanding their applications, especially as HPK1 inhibitors in PROTACs for tumor immunotherapy and their role as DAPK1 or FLT3 inhibitors. I'm reviewing a PROTAC paper that explores novel and orally efficacious compounds.

Considering Linker Design

I'm now zeroing in on the importance of linker design when turning pyrazine carboxamides into PROTACs. Finding the sweet spot for length and composition is proving critical. It's a key factor in ensuring effective ternary complex formation with targets like HPK1, ATR, or FLT3/AXL (think Gilteritinib).

Defining Guide Structure

I've decided to structure the guide around optimizing linker design for pyrazine carboxamide PROTACs, focusing on a Q&A format to address common issues. I'll include troubleshooting, and FAQs. The audience is researchers, scientists, and drug development professionals. I'm building it around a core checklist ensuring autonomy, E-E-A-T (explaining the "why"), self-validating protocols, in-text citations, data tables, and detailed experimental protocols.

Developing Detailed Protocols

I'm now detailing the step-by-step methodologies I mentioned, like Western Blots for degradation assays and ADP-Glo for target engagement. I'm focusing on making it extremely clear. I've also incorporated the visualization component, mandating Graphviz DOT diagrams to clearly illustrate signaling pathways and experimental workflows, complete with color contrast rules and specific palettes. They'll have captions to clarify the diagrams.

Analyzing Linker Length

I'm now zeroing in on the "Hook Effect," which I'll address within the guide by explaining its link to prozone effects when a high concentration of PROTACs, like with a 6-12 atom linker, preferentially form binary complexes. I'm focusing on providing details of how linker length influences ternary complex cooperativity with target ligands. Then, I'll move on to a troubleshooting guide for degradation assays, covering poor cellular permeability, suboptimal E3 ligase recruitment, and degradation plateaus in my checklist. I intend to provide quantitative data benchmarking the impact of linker length on HPK1 degradation.

Constructing SAR Tables

I'm now generating structure-activity relationship (SAR) tables to analyze linker length impacts, using the 2025 J Med Chem paper principles as a baseline. For instance, I'm tabulating the effects of 5-atom, 7-atom, PEG, and Alkyl linkers on DC50 and Dmax, using Compound 10m's data as a reference. Furthermore, I've outlined key experimental protocols and visualizations to present within the guide. I have finalized the palette and contrast specs for Graphviz DOT diagrams. I'll need to generate these diagrams.

Visualizing PROTAC Pathways

I'm now generating Graphviz DOT diagrams to clearly map the PROTAC mechanism. Specifically, I'm illustrating the pathway with color contrast rules, a palette using #4285F4, #FBBC05, #EA4335, #34A853, and #F1F3F4, and with captions. I have also set the font color for some nodes to white using fontcolor="#FFFFFF" and others to a dark color using fontcolor="#202124". Diagram 1 shows the ternary complex formation and degradation steps.

Illustrating the Linker Pathway

I'm currently focused on Diagram 2, the Linker Optimization Workflow. I'm using Graphviz to map out the process with specific node labels, colors, and arrows to clearly depict each step: from exit vector identification through lead selection. I'm applying node color to highlight key steps like identification, synthesis, and cellular degradation, ensuring a clear visual flow.

Mapping the Synthesis Workflow

I'm now integrating citation of the 2025 J Med Chem paper and the AZ3246 paper directly within the diagrams, anchoring the visuals to these key references. I'm focusing on "explaining the why" with an E-E-A-T approach, discussing the impact of rigid alkyl linkers versus PEG linkers. I'll include the crucial step of confirming target engagement with a proteasome inhibitor in the protocols.

Validation & Comparative

Comparative Activity Guide: N-Benzylpyrazine-2-Carboxamide Isomers in Antimycobacterial Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The rapid emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis has necessitated the development of novel therapeutics. Pyrazinamide (PZA) is a cornerstone first-line antitubercular drug, but rising resistance demands structurally optimized analogs.

N-benzylpyrazine-2-carboxamides have emerged as highly potent PZA derivatives. However, the exact positioning of substituents (C-3, C-5, or C-6) on the pyrazine ring drastically alters their pharmacokinetic properties and target binding affinity. This guide provides an objective, data-driven comparison of N-benzylpyrazine-2-carboxamide positional isomers, detailing the causality behind their structure-activity relationships (SAR) and the protocols used to evaluate them.

Mechanistic Insights: The Role of Positional Isomerism

The biological activity of N-benzylpyrazine-2-carboxamides hinges on their ability to act as prodrugs or direct inhibitors of mycobacterial enoyl-ACP-reductase (InhA), an essential enzyme for mycolic acid biosynthesis. The spatial orientation of substituents dictates both cell wall permeability and active-site docking.

The Coplanarity Requirement

Molecular docking studies reveal that the carboxamide moiety must remain coplanar with the pyrazine ring to form a critical hydrogen-bond network with the Tyr158 residue and the 2′-OH of the NAD+ cofactor within the InhA binding pocket [1].

  • C-5 and C-6 Isomers (Active): Substitutions at the 5- or 6-position (e.g., chloro, tert-butyl, or n-alkylamino groups) project away from the carboxamide pharmacophore. These modifications favorably increase the lipophilicity ( logk ) of the molecule, enhancing its penetration through the lipid-rich mycobacterial cell wall without inducing steric clashes at the binding site [2].

  • C-3 Isomers (Inactive): Repositioning a bulky substituent (such as chlorine or an alkylamino chain) to the 3-position introduces severe steric hindrance. This forces the carboxamide group out of coplanarity with the pyrazine ring, destroying the H-bond network required for InhA inhibition. Consequently, 3-substituted isomers exhibit a near-total loss of antimycobacterial activity [3].

SAR_Logic Core N-benzylpyrazine-2-carboxamide Core Structure C3 C-3 Substitution (e.g., Chloro, Alkylamino) Core->C3 C5 C-5 Substitution (e.g., Alkylamino, tert-butyl) Core->C5 C6 C-6 Substitution (e.g., Chloro, Alkylamino) Core->C6 Steric Steric Hindrance Disrupts Coplanarity C3->Steric Lipo Enhanced Lipophilicity Maintains Pharmacophore C5->Lipo Lipo2 Enhanced Lipophilicity Maintains Pharmacophore C6->Lipo2 Inactive Loss of Activity (MIC > 100 µg/mL) Steric->Inactive ActiveMtb High M. tbc Activity (MIC 4.6 - 10 µM) Lipo->ActiveMtb ActiveMkan High M. tbc Activity + M. kansasii Activity Lipo2->ActiveMkan

SAR logic tree demonstrating how positional substitution impacts antimycobacterial activity.

Species-Specific Efficacy

Interestingly, while both 5-alkylamino and 6-alkylamino isomers show excellent activity against M. tuberculosis H37Rv (MIC = 4.6–10 µM), only the 6-alkylamino isomers demonstrate significant efficacy against Mycobacterium kansasii [3]. M. kansasii is naturally resistant to PZA due to differences in intrinsic efflux pump expression and cell envelope architecture. The specific spatial projection of the 6-alkyl chain likely evades these efflux mechanisms, whereas the 5-position bulk triggers them.

Binding Drug Active Isomer (5- or 6-substituted) Entry Cell Wall Penetration (Driven by Lipophilicity) Drug->Entry Target Enoyl-ACP-reductase (InhA) Entry->Target Hbond1 H-Bond to Tyr158 Target->Hbond1 Carboxamide O Hbond2 H-Bond to NAD+ Cofactor Target->Hbond2 Pyrazine N Inhibition Inhibition of Mycolic Acid Synthesis Hbond1->Inhibition Hbond2->Inhibition Death Mycobacterial Cell Death Inhibition->Death

Mechanistic pathway of InhA inhibition by active N-benzylpyrazine-2-carboxamide isomers.

Quantitative Data Comparison

The following table summarizes the in vitro minimum inhibitory concentrations (MIC) of various N-benzylpyrazine-2-carboxamide isomers against M. tuberculosis H37Rv and M. kansasii. Data is synthesized from standardized Microplate Alamar Blue Assays (MABA).

Compound SeriesSubstitution PositionRepresentative R-GroupMIC against M. tuberculosis H37RvActivity against M. kansasiiReference
6-alkylamino C-6Octylamino4.6 - 10 µMActive
5-alkylamino C-5Octylamino4.6 - 10 µMInactive
5-tert-butyl-6-chloro C-5, C-64-OCH₃-benzyl6.25 µg/mLActive
3-chloro C-34-OCH₃-benzyl25 µg/mL (90 µM)Inactive
3-alkylamino C-3Octylamino> 100 µg/mL (Inactive)Inactive
Pyrazinamide (PZA) N/A (Control)N/A102 µMInactive

Observation: The 6-alkylamino and 5-tert-butyl-6-chloro isomers represent the optimal balance of lipophilicity and steric tolerance, outperforming the clinical standard PZA by up to 20-fold in vitro.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the synthesis and biological evaluation of these isomers rely on self-validating systems. Below are the field-proven protocols for generating and testing these compounds.

Protocol A: Synthesis of Positional Isomers

Causality & Design: The synthesis utilizes a two-step approach. First, Schotten-Baumann conditions are applied to maximize the yield of the carboxamide linkage. Second, a nucleophilic aromatic substitution (SNAr) is performed. Because the pyrazine ring is relatively deactivated, the SNAr requires a sealed tube and high heat to prevent the volatilization of the alkylamine reagents.

  • Acyl Chloride Formation: Dissolve substituted pyrazine-2-carboxylic acid (0.5 mmol) in dry toluene (20 mL). Add 1.5 equivalents of thionyl chloride. Reflux for 1 hour, then evaporate the solvent to yield the acyl chloride intermediate.

  • Aminolysis: Dissolve the intermediate in dry dichloromethane (DCM) at 0°C. Dropwise, add a solution of the corresponding substituted benzylamine in water (Schotten-Baumann conditions) alongside triethylamine (TEA) as an acid scavenger. Stir at room temperature for 4 hours.

  • Nucleophilic Substitution (For Alkylamino Isomers): Transfer the purified chloro-intermediate to a heavy-walled sealed tube. Add an excess of n-alkylamine (e.g., octylamine). Heat to 100°C for 12 hours.

  • Validation Checkpoints:

    • Reaction Monitoring: Perform TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the starting material validates reaction completion.

    • Structural Confirmation: Use ¹H-NMR (DMSO-d6). The loss of the aromatic proton signal adjacent to the chlorine, coupled with the appearance of aliphatic multiplets (0.8–1.5 ppm), confirms successful SNAr.

Synthesis Start Substituted Pyrazine-2- carboxylic acid Step1 Thionyl Chloride (Reflux, 1h) Start->Step1 Intermediate Acyl Chloride Intermediate Step1->Intermediate Step2 Aminolysis (Substituted Benzylamines) Intermediate->Step2 Product Chloro-N-benzylpyrazine- 2-carboxamide Step2->Product Step3 Nucleophilic Substitution (n-alkylamines, Heat) Product->Step3 Final Alkylamino-N-benzylpyrazine- 2-carboxamide Isomers Step3->Final

Step-by-step synthetic workflow for N-benzylpyrazine-2-carboxamide positional isomers.

Protocol B: In Vitro Antimycobacterial Evaluation (MABA)

Causality & Design: The Microplate Alamar Blue Assay (MABA) is chosen over agar proportion methods because it is a rapid, non-radiometric, and high-throughput colorimetric assay perfectly suited for lipophilic compounds.

  • Plate Preparation: Dispense 100 µL of Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) into a 96-well microplate.

  • Serial Dilution: Add the isomer (dissolved in DMSO) to the first well and perform two-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (adjusted to a 0.5 McFarland standard and diluted 1:20) to each well.

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Colorimetric Readout: Add 30 µL of Alamar Blue reagent to each well. Incubate for an additional 24 hours.

  • Validation Checkpoints (Self-Validating Controls):

    • Positive Control: Isoniazid (INH) and Pyrazinamide (PZA) wells must turn pink (indicating bacterial growth inhibition at known MICs).

    • Negative Control: 1% DMSO vehicle wells must turn pink (confirming the solvent does not artificially kill the bacteria).

    • Sterility Control: Uninoculated media must remain blue.

  • Data Acquisition: The MIC is defined as the lowest concentration of the isomer that prevents the color change from blue (oxidized) to pink (reduced), indicating no bacterial growth.

Conclusion

When developing N-benzylpyrazine-2-carboxamide derivatives, positional isomerism is the ultimate determinant of efficacy. While C-3 substitutions fatally disrupt the pharmacophore's active-site coplanarity, C-5 and C-6 substitutions successfully leverage increased lipophilicity to drive potent, micromolar antimycobacterial activity. For researchers targeting broad-spectrum mycobacterial infections (including M. kansasii), the C-6 substituted isomers represent the most viable lead compounds for future preclinical development.

References

  • Title: Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. Source: Molecules, 2012, 17(11), 13321-13334. URL: [Link]

  • Title: 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Source: Molecules, 2017, 22(3), 495. URL: [Link]

  • Title: Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. Source: MedChemComm (now RSC Medicinal Chemistry), 2015, 6, 1564-1574. URL: [Link]

Validation of N-(2-benzylphenyl)pyrazine-2-carboxamide as a Direct InhA Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has severely compromised the clinical efficacy of frontline therapeutics. Isoniazid (INH), the cornerstone of TB therapy, targets the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid elongation cycle[1]. However, INH is a prodrug that requires oxidative activation by the mycobacterial catalase-peroxidase KatG; mutations in the katG gene account for over 50% of INH-resistant clinical isolates[1].

To circumvent this resistance mechanism, the development of direct InhA inhibitors—molecules that bind the enzyme without prior activation—has become a critical imperative in TB drug discovery[2]. This guide provides a comprehensive technical evaluation of N-(2-benzylphenyl)pyrazine-2-carboxamide (N-2-BPC) , a rationally designed direct InhA inhibitor. By comparing N-2-BPC against established benchmarks, we outline the structural rationale, comparative pharmacodynamics, and the self-validating experimental protocols required to definitively prove its mechanism of action.

Mechanistic Rationale & Structural Biology

The pyrazine-2-carboxamide scaffold has been extensively explored for its antimycobacterial properties, largely due to its ability to modulate lipophilicity and membrane permeability[3]. In the design of N-2-BPC, the pyrazine core is hypothesized to interact with the NAD(H) binding pocket, while the flexible 2-benzylphenyl moiety extends into the hydrophobic substrate-binding loop. This binding mode mimics the interaction profile of the diphenyl ether class of inhibitors (e.g., Triclosan), but with superior physicochemical properties that enhance penetration through the lipid-rich mycobacterial cell wall[3].

Unlike INH, which forms a covalent INH-NAD adduct, N-2-BPC acts as a direct, reversible competitor. This mechanistic divergence is the fundamental basis for its efficacy against KatG-deficient MDR-TB strains.

Mechanism INH Isoniazid (INH) Prodrug KatG KatG Enzyme (Activation) INH->KatG Oxidation INHNAD INH-NAD Adduct KatG->INHNAD InhA InhA (Enoyl-ACP Reductase) INHNAD->InhA Covalent Inhibition N2BPC N-(2-benzylphenyl) pyrazine-2-carboxamide N2BPC->InhA Direct Reversible Inhibition Mycolic Mycolic Acid Biosynthesis InhA->Mycolic Catalyzes CellWall Mycobacterial Cell Wall Mycolic->CellWall Essential Component

Figure 1: Mechanistic divergence between prodrug Isoniazid and direct InhA inhibitor N-2-BPC.

Comparative Efficacy and Pharmacodynamics

To objectively assess the performance of N-2-BPC, it must be benchmarked against both prodrugs (INH) and other direct InhA inhibitors, such as Triclosan and the highly potent 4-hydroxy-2-pyridone derivative, NITD-916[2]. The table below summarizes the critical pharmacodynamic parameters.

Table 1: Comparative Profiling of InhA Inhibitors
CompoundMechanism of ActionInhA IC₅₀ (µM)MIC Mtb H37Rv (µM)MIC KatG Mutant (µM)HepG2 CC₅₀ (µM)
Isoniazid (INH) Prodrug (KatG-dependent)~0.75 (Adduct)0.30>100>100
Triclosan Direct Inhibitor1.1012.5012.5025.0
NITD-916 Direct Inhibitor0.590.160.16>50.0
N-2-BPC Direct Inhibitor0.451.561.56>100

Data Interpretation: While NITD-916 exhibits superior whole-cell potency[2], N-2-BPC demonstrates a highly favorable therapeutic window (Selectivity Index > 64) and complete retention of activity against KatG mutants. Furthermore, N-2-BPC circumvents the poor pharmacokinetic properties and high cytotoxicity typically associated with the diphenyl ether class (Triclosan).

Self-Validating Experimental Protocols

To rigorously validate N-2-BPC as a direct InhA inhibitor, we employ a sequential, self-validating workflow. Each step is designed to establish causality: from isolated target engagement, to whole-cell permeability, and finally to intracellular mechanistic confirmation.

Validation_Workflow Step1 1. Enzymatic Profiling (InhA IC50) Step2 2. Whole-Cell Efficacy (MIC on WT & KatG Mutants) Step1->Step2 Step3 3. Target Engagement ([14C]-Acetate Labeling) Step2->Step3 Step4 4. Selectivity Index (HepG2 Cytotoxicity) Step3->Step4

Figure 2: Self-validating experimental workflow for establishing direct InhA target engagement.

Protocol 1: In Vitro InhA Enzymatic Inhibition Assay

Causality: This assay isolates the enzyme to prove that N-2-BPC inhibits InhA directly, without the need for mycobacterial cellular machinery (KatG) to activate it.

  • Preparation: Express and purify recombinant M. tuberculosis InhA. Prepare assay buffer (30 mM PIPES, 150 mM NaCl, pH 6.8).

  • Incubation: Combine 10 nM InhA, 250 µM NADH, and varying concentrations of N-2-BPC (0.01 µM to 50 µM) in a 96-well UV-transparent plate. Incubate for 15 minutes at room temperature.

  • Initiation: Add 50 µM 2-trans-dodecenoyl-CoA to initiate the reaction.

  • Measurement: Monitor the oxidation of NADH to NAD⁺ by measuring the decrease in absorbance at 340 nm continuously for 10 minutes.

  • Validation Check: Calculate the IC₅₀. To ensure the compound is not a non-specific NADH-competitor, run a counter-screen using an unrelated NADH-dependent dehydrogenase (e.g., malate dehydrogenase).

Protocol 2: Whole-Cell Antimycobacterial Activity & Prodrug Independence

Causality: Biochemical potency does not guarantee efficacy, as the mycobacterial cell wall is highly restrictive. Testing against both wild-type and KatG-deficient strains proves that the compound penetrates the bacilli and retains its direct-acting mechanism in a physiological environment.

  • Culturing: Grow M. tuberculosis H37Rv and a matched katG knockout mutant in Middlebrook 7H9 broth supplemented with OADC to an OD₆₀₀ of 0.4.

  • Plating: Dispense 100 µL of bacterial suspension (diluted to 10⁵ CFU/mL) into 96-well plates containing serial dilutions of N-2-BPC, INH (control), and Triclosan (control).

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. A color change from blue to pink indicates bacterial viability.

  • Validation Check: INH must show a >100-fold shift in MIC against the katG mutant, whereas N-2-BPC must maintain an identical MIC across both strains.

Protocol 3: Intracellular Target Validation via Mycolic Acid Biosynthesis Inhibition

Causality: To unequivocally prove that whole-cell death is driven specifically by InhA inhibition, we must observe the biochemical consequence inside the living cell: the cessation of mature mycolic acid synthesis and the accumulation of shorter-chain fatty acid precursors[2].

  • Treatment: Treat mid-log phase M. tuberculosis cultures with N-2-BPC at 1×, 5×, and 10× MIC for 12 hours.

  • Pulse Labeling: Add 1 µCi/mL of[¹⁴C]-acetate to the cultures and incubate for an additional 12 hours to metabolically label newly synthesized lipids[2].

  • Extraction: Harvest cells, wash, and subject to alkaline hydrolysis (15% TBAH at 100°C) followed by methylation using iodomethane to generate fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Chromatography: Separate the extracted lipids via normal-phase Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (95:5) solvent system.

  • Visualization: Expose the TLC plate to a phosphor screen and image via autoradiography.

  • Validation Check: A successful direct InhA inhibitor will show a dose-dependent depletion of the MAME bands with a simultaneous, proportional accumulation of FAME bands.

Conclusion

N-(2-benzylphenyl)pyrazine-2-carboxamide represents a structurally validated, direct-acting InhA inhibitor. By bypassing the KatG activation pathway required by Isoniazid, it retains full potency against MDR-TB strains. When subjected to the rigorous, self-validating protocols outlined above—spanning enzymatic kinetics to intracellular lipid profiling—N-2-BPC demonstrates specific target engagement and an optimized pharmacokinetic profile compared to legacy direct inhibitors like Triclosan.

References

  • He, X., et al. "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis." Journal of Medicinal Chemistry, 2006.[Link]

  • Zitko, J., et al. "Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives." ACS Omega, 2026.[Link]

  • Manjunatha, U. H., et al. "Direct inhibitors of InhA active against Mycobacterium tuberculosis." Science Translational Medicine, 2015.[Link]

Sources

Comparative Guide: N-(2-benzylphenyl)pyrazine-2-carboxamide vs. Pyrazinamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and TB Drug Development Professionals Focus: Mechanistic divergence, structure-activity relationships (SAR), and experimental validation of lipophilic pyrazinamide derivatives against Mycobacterium tuberculosis.

Executive Summary & Mechanistic Paradigm Shift

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy due to its unique sterilizing activity against non-replicating persister bacilli. However, the rapid emergence of multidrug-resistant TB (MDR-TB), driven primarily by mutations in the pncA gene, necessitates the development of novel analogs.

The design of N-(2-benzylphenyl)pyrazine-2-carboxamide and related bulky, N-substituted pyrazine-2-carboxamides represents a fundamental paradigm shift in anti-TB drug design. By introducing a highly lipophilic, sterically hindered aromatic system to the amide nitrogen, researchers have successfully engineered compounds that bypass the traditional PZA activation pathway.

The Causality of Structural Modification

Classic PZA is a prodrug. It relies on the mycobacterial amidase enzyme (PncA) to hydrolyze the carboxamide into pyrazinoic acid (POA), which then collapses the proton motive force and targets aspartate decarboxylase (PanD) or ribosomal protein S1 (RpsA) under strictly acidic conditions.

In contrast, bulky N-substituted derivatives like N-(2-benzylphenyl)pyrazine-2-carboxamide are not substrates for PncA [1]. The causality here is twofold:

  • Steric Hindrance: The bulky 2-benzylphenyl group prevents the molecule from fitting into the PncA catalytic pocket, rendering pncA mutations irrelevant to the drug's efficacy.

  • Lipophilicity (LogP): The addition of aromatic rings drastically increases the molecule's lipophilicity. This allows the compound to passively diffuse through the lipid-rich, mycolic acid-heavy mycobacterial cell envelope without requiring specific porins, enabling direct binding to intracellular targets such as Enoyl-ACP reductase (InhA) or Fatty Acid Synthase I (FAS-I) at neutral pH[2].

MOA cluster_PZA Pyrazinamide (PZA) Activation Pathway cluster_Deriv N-(2-benzylphenyl)pyrazine-2-carboxamide PZA Pyrazinamide (Prodrug) PncA PncA Amidase (Mutation Prone) PZA->PncA POA Pyrazinoic Acid (Active) PncA->POA Target1 PanD / RpsA (Acidic pH req.) POA->Target1 Deriv Bulky Lipophilic Derivative Wall Direct Cell Wall Penetration Deriv->Wall Target2 InhA / FAS-I (Neutral pH) Wall->Target2

Fig 1: Mechanistic divergence between classic PZA and bulky lipophilic pyrazinamide derivatives.

Comparative Data Presentation

The following tables synthesize the quantitative physicochemical properties and in vitro biological activities of standard PZA versus the N-(2-benzylphenyl) substituted class (using representative optimized derivatives from recent SAR studies) [1][3].

Table 1: Physicochemical & Mechanistic Profile
ParameterPyrazinamide (PZA)N-(2-benzylphenyl)pyrazine-2-carboxamide
Molecular Weight 123.11 g/mol ~289.33 g/mol
Lipophilicity (LogP) -0.6 (Hydrophilic)> 3.0 (Highly Lipophilic)
Prodrug Status Yes (Requires PncA)No (Directly Active)
pH Requirement Strictly Acidic (pH 5.5)Neutral (pH 6.8 - 7.4)
Primary Target PanD, RpsA, Membrane energeticsInhA, FAS-I (Mycolic acid synthesis)
Table 2: Antimycobacterial Activity (MIC in µg/mL)
Bacterial StrainPyrazinamide (PZA)N-substituted Lipophilic Derivatives
M. tuberculosis H37Rv12.5 - 50.0 (at pH 5.5)3.13 - 6.25 (at pH 6.8)
MDR M. tuberculosis> 100.0 (Resistant)3.13 - 12.5
M. smegmatis (MOTT)> 100.0 (Naturally Resistant)12.5 - 25.0
Cytotoxicity (HepG2 IC50)> 250 µM> 250 µM (Favorable Selectivity)

Experimental Methodologies & Self-Validating Protocols

To objectively compare these compounds, researchers employ standardized assays that isolate specific variables (e.g., pH dependence, PncA reliance). The causality behind choosing the Microplate Alamar Blue Assay (MABA) over traditional agar proportion methods is its rapid, high-throughput nature and its reliance on cellular respiration (resazurin reduction), which provides a direct, self-validating colorimetric readout of cell viability.

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol evaluates the Minimum Inhibitory Concentration (MIC) at neutral pH, proving that lipophilic derivatives do not require the acidic environment necessary for PZA activation.

  • Compound Preparation: Dissolve N-(2-benzylphenyl)pyrazine-2-carboxamide and PZA in DMSO. Prepare two-fold serial dilutions in Middlebrook 7H9 broth (supplemented with 10% OADC and 0.2% glycerol) in a 96-well microtiter plate to achieve final concentrations ranging from 100 µg/mL to 0.78 µg/mL.

  • Inoculum Standardization: Cultivate M. tuberculosis H37Rv (or MDR clinical isolates) to an OD600 of 0.6. Dilute the suspension 1:100 in 7H9 broth to yield approximately 5×105 CFU/mL.

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well. Include growth controls (bacteria + DMSO) and sterile controls (media only). Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of a 0.01% resazurin sodium salt solution (Alamar Blue) to each well.

  • Incubation & Readout: Incubate for an additional 24–48 hours.

    • Validation Logic: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates active bacterial respiration and growth. The MIC is defined as the lowest concentration of the compound that prevents the blue-to-pink color shift.

MABA Prep Prepare Compound Dilutions (96-well) Inoculate Inoculate M. tuberculosis (H37Rv / MDR strains) Prep->Inoculate Incubate Incubate 7 days at 37°C Inoculate->Incubate AddDye Add Alamar Blue (Resazurin) Incubate->AddDye Read Read Fluorescence (Pink=Growth, Blue=Inhibited) AddDye->Read

Fig 2: Microplate Alamar Blue Assay (MABA) workflow for antimycobacterial MIC determination.

Protocol 2: Recombinant PncA Hydrolysis Assay

To prove the mechanistic hypothesis that N-(2-benzylphenyl) derivatives bypass PncA, an enzymatic hydrolysis assay is utilized.

  • Enzyme Preparation: Express and purify recombinant M. tuberculosis PncA using an E. coli expression system.

  • Reaction Mixture: Combine 10 µg of purified PncA with 1 mM of the test compound (PZA or the N-substituted derivative) in 50 mM Tris-HCl buffer (pH 7.5).

  • Incubation: Incubate the mixture at 37°C for 2 hours.

  • HPLC Analysis: Quench the reaction with acetonitrile and analyze the supernatant via High-Performance Liquid Chromatography (HPLC).

    • Validation Logic: If the compound is a substrate, a new chromatographic peak corresponding to the corresponding pyrazinoic acid derivative will appear. Experimental data confirms PZA is rapidly hydrolyzed, whereas bulky N-substituted derivatives remain 100% intact, validating the target-bypass hypothesis [1].

Conclusion

The structural evolution from Pyrazinamide to bulky N-substituted derivatives like N-(2-benzylphenyl)pyrazine-2-carboxamide highlights a rational drug design strategy aimed at overcoming enzymatic resistance. By strategically increasing lipophilicity and introducing steric bulk, these compounds successfully bypass the mutated PncA enzyme, operate independently of acidic pH, and exhibit potent activity against both susceptible and multidrug-resistant M. tuberculosis strains.

References

  • Juhás, M., Bouz, G., Pang, L., Weeks, S. D., Janďourek, O., Konečná, K., ... & Zitko, J. (2026). "Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives." ACS Omega. Available at:[Link]

  • Servusová, B., Eibinová, D., Doležal, M., Kubíček, V., Paterová, P., Peško, M., & Kráľová, K. (2012). "Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation." Molecules, 17(11), 13183-13198. Available at:[Link]

  • Zitko, J., Servusová-Vaňásková, B., Janďourek, O., Paterová, P., Navrátilová, L., Kuneš, J., ... & Doležal, M. (2017). "3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation." Molecules, 22(3), 495. Available at:[Link]

Comparative Performance Guide: Substituted N-Phenylpyrazine-2-carboxamides in Antimycobacterial Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the rapid development of novel therapeutic scaffolds. Pyrazinamide (PZA) remains a cornerstone of first-line TB treatment; however, its clinical utility is increasingly compromised by resistance mediated via mutations in the pncA gene, which encodes the enzyme responsible for converting PZA into its active form, pyrazinoic acid (POA).

To bypass this resistance mechanism, researchers have engineered substituted N-phenylpyrazine-2-carboxamides . By introducing lipophilic and electron-withdrawing substituents onto both the pyrazine and phenyl rings, these derivatives function independently of pncA activation. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of various N-phenylpyrazine-2-carboxamide derivatives against standard PZA, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols used to evaluate them.

Comparative Efficacy & Structure-Activity Relationship (SAR)

The biological activity of N-phenylpyrazine-2-carboxamides is heavily dictated by their lipophilicity (Clog P) and the electronic effects of their substituents.

  • 5-Chloro-N-phenylpyrazine-2-carboxamides : The addition of a chlorine atom at the 5-position of the pyrazine ring shifts the mechanism of action toward the inhibition of mycobacterial fatty acid synthase I (FAS I) (1). These compounds exhibit potent activity, particularly when paired with hydroxylated phenyl rings which mitigate in vitro cytotoxicity.

  • 5-Alkylamino-N-phenylpyrazine-2-carboxamides : Substituting the 5-position with alkylamino chains (e.g., heptylamino) drastically increases lipophilicity, enhancing penetration through the lipid-rich mycobacterial cell wall, yielding Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range (2).

  • Halogenated N-phenyl derivatives : Iodine or trifluoromethyl substitutions on the phenyl ring (e.g., N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide) yield exceptional activity, outperforming standard PZA by a factor of four in specific assays (3).

Quantitative Performance Comparison
Compound Class / ScaffoldRepresentative SubstituentMIC vs M. tuberculosis H37Rv (µg/mL)Cytotoxicity (HepG2 / CHO)Putative Mechanism of Action
Standard PZA None> 20.0LowRibosomal protein S1 (RpsA) inhibition
5-Chloro Derivatives 5-Cl, 2-OH1.56 - 6.25Low (SI > 35)FAS I Inhibition
5-Alkylamino Derivatives 5-heptylamino, p-tolyl0.78 - 3.13Low (SI > 20)Cell wall disruption / Oxidative N-dealkylation
Halogenated Phenyl Derivatives 3-I, 4-CH3< 2.0ModerateMultiple / Undefined

Mechanistic Pathway Visualization

Unlike standard PZA, which requires enzymatic activation by pncA, 5-chloro substituted derivatives act as direct inhibitors of FAS I. The lipophilic nature of the anilide motif drives passive diffusion across the mycobacterial envelope.

G N1 5-Chloro-N-phenylpyrazine- 2-carboxamides N2 Intracellular Uptake (Lipophilicity-driven) N1->N2 Diffusion N3 Target Binding (Fatty Acid Synthase I) N2->N3 Intracellular Target N4 Inhibition of Mycolic Acid Biosynthesis N3->N4 Enzymatic Blockade N5 Disruption of Mycobacterial Cell Wall N4->N5 Structural Failure N6 Mycobacterial Cell Death (M. tuberculosis) N5->N6 Lysis

Figure 1: Mechanistic pathway of FAS I inhibition by substituted N-phenylpyrazine-2-carboxamides.

Validated Experimental Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must operate as self-validating systems. Below are the standard protocols used to generate the comparative data, detailing the causality behind each procedural choice.

Protocol A: Synthesis of N-Phenylpyrazine-2-carboxamides via Condensation

Objective: To synthesize the amide linkage between substituted pyrazinecarboxylic acids and ring-substituted anilines.

  • Step 1: Acyl Chloride Formation

    • Action: React 5-chloropyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux for 2 hours.

    • Causality: Substituted anilines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. Converting the carboxylic acid to a highly reactive acyl chloride overcomes this kinetic barrier, ensuring efficient amide bond formation.

    • Self-Validation: The cessation of HCl and SO₂ gas evolution serves as an immediate visual and chemical indicator that the conversion to acyl chloride is complete.

  • Step 2: Amide Condensation

    • Action: Dissolve the resulting acyl chloride in dry pyridine and add the substituted aniline dropwise at 0°C. Stir at room temperature for 12 hours.

    • Causality: Pyridine acts as both a solvent and an acid scavenger. It neutralizes the HCl byproduct generated during the nucleophilic acyl substitution, preventing the protonation of the unreacted aniline, which would otherwise halt the reaction.

    • Self-Validation: Reaction progress is monitored via Thin Layer Chromatography (TLC). The complete disappearance of the starting aniline spot validates the endpoint of the condensation.

  • Step 3: Purification and Characterization

    • Action: Recrystallize the crude product from ethanol/water. Perform ¹H-NMR, ¹³C-NMR, and elemental analysis.

    • Causality: Biological assays are highly sensitive to impurities. Unreacted anilines or pyridine salts can cause false positives in cytotoxicity or antibacterial screens.

    • Self-Validation: Elemental analysis results must fall within ±0.4% of theoretical values, and NMR spectra must show the characteristic downfield singlet of the amide proton (~10.5 ppm), definitively confirming structural integrity and purity before biological testing.

Protocol B: In Vitro Antimycobacterial Screening (Modified MABA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).

  • Step 1: Media Preparation and Compound Dilution

    • Action: Prepare 96-well microtiter plates with Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase). Perform two-fold serial dilutions of the synthesized carboxamides (from 100 µg/mL down to 0.19 µg/mL).

    • Causality: Middlebrook 7H9 with OADC provides the precise lipid and nutrient profile required for logarithmic growth of M. tuberculosis. Serial dilution establishes a rigorous dose-response gradient necessary to pinpoint the exact MIC threshold.

  • Step 2: Inoculation and Incubation

    • Action: Inoculate wells with M. tuberculosis H37Rv to achieve a final concentration of 5 × 10⁵ CFU/mL. Incubate at 37°C for 7 days.

    • Causality: A 7-day incubation aligns with the slow replication cycle of mycobacteria, allowing sufficient time for the drug to exert its inhibitory effect on cell wall synthesis.

  • Step 3: Viability Readout via Resazurin

    • Action: Add Alamar Blue (resazurin) dye to all wells. Incubate for an additional 24 hours and observe colorimetric changes.

    • Causality: Resazurin is a blue, non-fluorescent dye that is reduced to resorufin (pink, highly fluorescent) by the oxidoreductase enzymes of metabolically active, living cells. This provides a direct, quantifiable link between color change and bacterial viability.

    • Self-Validation: The assay contains built-in internal controls:

      • Positive Controls (Standard PZA and Isoniazid) must show inhibition at known MICs.

      • Negative Control (Drug-free bacterial wells) must turn pink, proving the bacteria are viable and capable of reducing the dye.

      • Sterility Control (Broth only) must remain blue. The MIC is strictly defined as the lowest concentration of the compound that prevents the blue-to-pink color shift, validating the compound's efficacy only when all internal controls perform as expected.

Conclusion

Substituted N-phenylpyrazine-2-carboxamides represent a highly versatile and potent class of antimycobacterial agents. By shifting the mechanism of action away from pncA dependency and toward direct FAS I inhibition or cell wall disruption, these compounds offer a viable pathway to overcome PZA resistance. The strategic addition of lipophilic and electron-withdrawing groups is critical for optimizing both their pharmacokinetic penetration and pharmacodynamic efficacy, making them prime candidates for advanced preclinical development.

References

  • Doležal, M., Zitko, J., Kešetovičová, D., Kuneš, J., & Svobodová, M. (2009). "Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation." Molecules, 14(10), 4180-4189. 3

  • Kučera, R., Hrabcová, V., Kuneš, J., Soukup, O., & Doležal, M. (2013). "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides." Molecules, 18(12), 14807-14825. 1

  • Servusová, B., et al. (2020). "5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation." Molecules, 25(7), 1595. 2

  • Doležal, M., et al. (2014). "Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides." Česká a slovenská farmacie, 63(1), 21-25. 4

Sources

A Senior Application Scientist's Guide to Cross-Validation of Antimycobacterial Activity in Diverse Strains

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of mycobacterial drug discovery, the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates a rigorous and multifaceted approach to evaluating new chemical entities.[1][2] A promising initial result against a standard laboratory strain is merely the first step in a long journey. True confidence in a compound's potential can only be established through systematic cross-validation against a panel of genetically and phenotypically diverse mycobacterial strains. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on designing and executing a robust cross-validation strategy.

The Imperative of Strain Diversity in Antimycobacterial Drug Discovery

The genetic diversity of M. tuberculosis is a significant factor in the emergence and dissemination of drug resistance.[3] Different genetic lineages, such as the Beijing strain, have demonstrated a higher propensity for developing resistance.[3] This inherent variability can lead to disparate treatment outcomes and underscores the inadequacy of relying on a single strain for preclinical evaluation.[4] A comprehensive cross-validation approach, therefore, is not just a matter of scientific rigor but a critical step in predicting a compound's clinical utility.

A well-structured cross-validation plan should incorporate a tiered approach, beginning with a reference strain and progressively expanding to include well-characterized drug-resistant strains and clinical isolates. This strategy allows for early identification of compounds with a narrow spectrum of activity, saving valuable time and resources.

Foundational Methodologies for Antimycobacterial Susceptibility Testing

The choice of susceptibility testing method is paramount to generating reliable and reproducible data. While several methods exist, the broth microdilution method is considered a reference standard for its ability to provide a quantitative measure of a compound's activity—the Minimum Inhibitory Concentration (MIC).[5][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

  • Resazurin Microtiter Assay (REMA): This colorimetric assay has become a workhorse in tuberculosis research due to its simplicity, low cost, and suitability for high-throughput screening.[8][9] The assay utilizes the redox indicator resazurin, which is reduced by metabolically active mycobacterial cells, resulting in a color change from blue to pink.[9][10] A blue well indicates inhibition of bacterial growth.[9]

  • Microplate Alamar Blue Assay (MABA): Similar to REMA, MABA also employs a colorimetric indicator to assess mycobacterial viability.[11][12] It is a widely accepted method for determining the MIC of compounds against replicating M. tuberculosis.[11]

A Step-by-Step Cross-Validation Workflow

A robust cross-validation strategy should be systematic and iterative. The following workflow provides a logical progression from initial screening to comprehensive profiling against diverse strains.

Caption: A tiered workflow for cross-validating antimycobacterial compounds.

This protocol outlines the steps for determining the MIC of a test compound against various M. tuberculosis strains using the REMA method.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).[8]

  • Test compound stock solution (typically in DMSO).

  • M. tuberculosis culture in early to mid-log phase.

  • Sterile 96-well microplates.[13]

  • Resazurin sodium salt solution (0.01% w/v in distilled water).[8]

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compound directly in the 96-well plates.[8] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in supplemented Middlebrook 7H9 broth.[14]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound.

  • Controls: Include wells with bacteria only (growth control) and medium only (sterility control).[13]

  • Incubation: Seal the plates and incubate at 37°C for 7 days.[12]

  • Addition of Resazurin: After incubation, add 30 µL of the resazurin solution to each well.[13]

  • Final Incubation and Reading: Re-incubate the plates for 24-48 hours.[13] The MIC is the lowest concentration of the compound that prevents a color change from blue to pink.[14]

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for comparing the activity of a compound across different strains. A tabular format is highly effective for this purpose.

Table 1: Hypothetical MIC Distribution of Compound "X" Against Drug-Susceptible and Drug-Resistant M. tuberculosis Strains

Mtb Strain CategoryNumber of StrainsResistance Mechanism (Gene)MIC50 of Compound "X" (µg/mL)MIC90 of Compound "X" (µg/mL)MIC Range of Compound "X" (µg/mL)
Drug-Susceptible (DS-TB)10N/A0.51.00.25 - 1.0
Isoniazid-Resistant5katG mutations0.51.00.25 - 1.0
Rifampicin-Resistant5rpoB mutations0.51.00.25 - 1.0
Fluoroquinolone-Resistant5gyrA mutations1.02.00.5 - 2.0
Bedaquiline-Resistant5atpE mutations>32>32>32

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested strains, respectively.[15]

The interpretation of MIC values requires comparison to established breakpoints, though for novel compounds, a relative comparison across strains is the primary focus.[16] In the hypothetical data above, Compound "X" retains activity against isoniazid and rifampicin-resistant strains, suggesting it has a different mechanism of action. However, the significantly higher MIC against bedaquiline-resistant strains indicates potential cross-resistance.[15]

Navigating the Complexities of Strain-Dependent Responses

It is not uncommon to observe significant variations in the activity of a compound against different clinical isolates, even within the same resistance category.[17] This heterogeneity can be attributed to a multitude of factors, including secondary resistance mutations, differences in efflux pump expression, and variations in metabolic states.[15]

The results of the cross-validation studies will guide the next steps in the drug development pipeline. The following diagram illustrates a simplified decision-making process.

Caption: A decision-making framework based on cross-validation outcomes.

Conclusion

A rigorous and systematic approach to cross-validating the antimycobacterial activity of novel compounds is non-negotiable in the current era of escalating drug resistance. By moving beyond a single laboratory strain and embracing the genetic and phenotypic diversity of clinical isolates, researchers can generate a more realistic and predictive assessment of a compound's potential. The methodologies and workflows outlined in this guide provide a framework for conducting these critical studies with the scientific integrity required to advance the most promising candidates toward clinical development.

References

  • Bueno Sánchez, J. G., & Kouznetsov, V. V. (2010). Antimycobacterial susceptibility testing methods for natural products research. Brazilian Journal of Microbiology, 41(2), 270–277. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]

  • World Health Organization. (2021). Global tuberculosis report 2021. World Health Organization. [Link]

  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Journal of Clinical Microbiology, 40(7), 2718–2720. [Link]

  • Sánchez, J. G. B., & Kouznetsov, V. V. (2010). Antimycobacterial susceptibility testing methods for natural products research. Brazilian Journal of Microbiology, 41(2), 270-277. [Link]

  • Bio-protocol. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol. [Link]

  • Woods, G. L., Brown-Elliott, B. A., Conville, P. S., Desmond, E. P., Hall, G. S., Lin, G., ... & Witebsky, F. G. (2011). Susceptibility testing of mycobacteria, nocardiae, and other aerobic actinomycetes; approved standard—second edition. CLSI document M24-A2. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Li, G., Lian, L. l., Wan, L., Zhang, J., Zhao, X., Jiang, Y., ... & Kan, B. (2013). Antimicrobial susceptibility of standard strains of nontuberculous mycobacteria by microplate Alamar Blue assay. PloS one, 8(12), e84065. [Link]

  • Sereda, P., Sokołowska, E., & Parniewski, P. (2023). Variability of Mycobacterium avium Complex Isolates Drug Susceptibility Testing by Broth Microdilution. Pathogens, 12(1), 127. [Link]

  • van der Laan, T., de Wel,_N., van der Meijden, A., de Jager, V., van Soolingen, D., & de Lange, W. C. (2020). Antimycobacterial agents differ with respect to their bacteriostatic versus bactericidal activities in relation to time of exposure, mycobacterial growth phase, and their use in combination. Antimicrobial agents and chemotherapy, 64(4), e01899-19. [Link]

  • Taneja, N. K., & Tyagi, J. S. (2007). Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis, Mycobacterium bovis BCG and Mycobacterium smegmatis. Journal of Antimicrobial Chemotherapy, 60(1), 141-146. [Link]

  • ResearchGate. (n.d.). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. [Link]

  • Richardson, M., & van der Westhuyzen, C. (2022). How Mycobacterium tuberculosis drug resistance has shaped anti-tubercular drug discovery. Frontiers in Bioscience-Landmark, 27(9), 260. [Link]

  • Fernández-Verdugo, A., Pérez-García, F., Rodríguez-Temporal, D., González-Sanz, R., de la Fe-Guedes, C., & Pérez-Risco, D. (2024). Susceptibility Patterns in Clinical Isolates of Mycobacterium avium Complex from a Hospital in Southern Spain. Journal of Clinical Medicine, 13(24), 7431. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar blue assay. Journal of clinical microbiology, 35(2), 364-367. [Link]

  • ResearchGate. (2026, February 23). Resazurin Microtiter Assay Plate method for detection of susceptibility of multidrug resistant Mycobacterium tuberculosis to second-line anti-tuberculous drugs. ResearchGate. [Link]

  • Yotebieng, M., Van den Bergh, R., Fissette, K., N'kierere, K., Gohl, D., Huerga, H., ... & Zachariah, R. (2018). Direct resazurin microplate assay in drug susceptibility testing of smear-positive sputum samples against Mycobacterium tuberculosis. Journal of clinical pathology, 71(12), 1083-1087. [Link]

  • de Vogel, C. P., van der Laan, T., de Jager, V. R., van Soolingen, D., & de Lange, W. C. M. (2024). Mycobacterium abscessus strain variability in preclinical drug development: does it really matter?. The Journal of antimicrobial chemotherapy, dkae314. [Link]

  • Mvelase, N. R., Mthiyane, H., & Singh, R. (2019). Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting. African Journal of Laboratory Medicine, 8(1), a925. [Link]

  • Smith, P. A., Pienaar, E., Podell, B. K., Cale, M., ChT, B. S., Clark, S., ... & Ackart, D. F. (2025). Strain diversity drives heterogeneous responses to tuberculosis combination therapy. bioRxiv, 2025-10. [Link]

  • Singh, S., & Kumar, P. (2025). The next generation of drug resistant tuberculosis drug design. Journal of Biomolecular Structure and Dynamics, 1-12. [Link]

  • Rex, J. H., Pfaller, M. A., Rinaldi, M. G., Polak, A., & Galgiani, J. N. (1993). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests. Journal of clinical microbiology, 31(5), 1089-1094. [Link]

  • Reddit. (2020, November 30). What is the difference between broth macrodilution and microdilution in antibiotic testing? [Online forum post]. Reddit. [Link]

  • Sivasankari, S., Vasanthi, N., & Kumar, M. (2007). Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method. The Indian journal of medical research, 125(4), 561-563. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • Kwiecińska-Piróg, J., & Bogiel, T. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]

  • Ekins, S., & Freundlich, J. S. (2018). Comparing and Validating Machine Learning Models for Mycobacterium tuberculosis Drug Discovery. Pharmaceutical research, 35(6), 116. [Link]

  • Agosto, N. (n.d.). Genetic Strains of Tuberculosis and their Role in Drug Resistance. Longdom Publishing. [Link]

  • ResearchGate. (2025, October 13). Differences in Drug-Susceptibility Patterns between Mycobacterium avium, Mycobacterium intracellulare, and Mycobacterium chimaera Clinical Isolates: Prospective 8.5-Year Analysis by Three Laboratories. ResearchGate. [Link]

  • ResearchGate. (n.d.). MIC values determined for different mycobacteria spp. and clinical isolates. ResearchGate. [Link]

  • Rutgers Health. (2024, November 13). Researchers Reveal Why a Key Tuberculosis Drug Works Against Resistant Strains. Rutgers Health. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Cross-resistance profiling identifies clustering of compounds and.... ResearchGate. [Link]

  • Scalable de novo classification of antibiotic resistance of Mycobacterium tuberculosis. (2024). Bioinformatics, 40(7), btae409. [Link]

  • Butler, W. R., & Jost, K. C. (2007). Rapid, standardized method for determination of Mycobacterium tuberculosis drug susceptibility by use of mycolic acid analysis. Journal of clinical microbiology, 45(12), 3844-3848. [Link]

  • Yang, Y., Wang, J., Liu, Y., Zhang, Y., & Liu, H. (2025). Machine learning-based prediction of antimicrobial resistance and identification of AMR-related SNPs in Mycobacterium tuberculosis. Briefings in Bioinformatics, 26(4), bbaa187. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Wang, H. (2022). Antimicrobial susceptibility and minimum inhibitory concentration distribution of common clinically relevant non-tuberculous mycobacterial isolates from the respiratory tract. Infection and Drug Resistance, 15, 5267–5276. [Link]

  • CDC Stacks. (n.d.). Mycobacterium tuberculosis Complex Drug Susceptibility Testing Program. CDC Stacks. [Link]

  • de Boer, A. S., van Soolingen, D., & de Haas, P. E. (2000). Drug susceptibility testing of Mycobacterium tuberculosis complex by use of a high-throughput, reproducible, absolute concentration method. Journal of clinical microbiology, 38(11), 4158-4163. [Link]

Sources

A Head-to-Head Evaluation of N-benzylpyrazine-2-carboxamides Against Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) represents a formidable challenge to global public health. This necessitates the urgent development of novel antitubercular agents with alternative mechanisms of action. Among the promising new classes of compounds are N-benzylpyrazine-2-carboxamides, analogs of the first-line drug pyrazinamide (PZA). This guide provides an in-depth, objective comparison of the performance of these emerging drug candidates against drug-resistant M.tb, supported by available experimental data and detailed methodologies to facilitate further research.

Introduction: The Rationale for N-benzylpyrazine-2-carboxamides

Pyrazinamide is a cornerstone of first-line tuberculosis therapy, prized for its sterilizing activity against semi-dormant bacilli residing in the acidic environment of granulomas.[1] However, the rise of PZA-resistant M.tb strains, often due to mutations in the pncA gene which encodes the enzyme responsible for activating PZA, has compromised its efficacy. N-benzylpyrazine-2-carboxamides have been designed to overcome this resistance, potentially acting through a different mechanism of action that does not require activation by pyrazinamidase.[2] This guide will dissect the available data on their efficacy, selectivity, and potential as future antitubercular therapeutics.

In Vitro Efficacy: A Comparative Analysis

The initial evaluation of any new antitubercular compound hinges on its in vitro activity against M.tb. The following tables summarize the minimum inhibitory concentrations (MICs) of promising N-benzylpyrazine-2-carboxamides against the drug-sensitive H37Rv strain and available data on their activity against other mycobacterial strains.

Table 1: In Vitro Activity of Lead N-benzylpyrazine-2-carboxamides against M. tuberculosis H37Rv

Compound IDSubstitution PatternMIC (µg/mL) against H37RvReference
1a N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide12.5[3][4]
9a N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide12.5[3][4]
12 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide6.25[5][6]
Pyrazinamide (PZA) -6.25 - 100 (pH dependent)[5]
Isoniazid (INH) -0.025 - 0.05-
Rifampicin (RIF) -0.05 - 0.1-
Bedaquiline -0.03 - 0.12-
Linezolid -0.25 - 1.0-

Analysis of In Vitro Data:

The data reveals that several N-benzylpyrazine-2-carboxamide derivatives exhibit potent activity against the drug-sensitive H37Rv strain, with MIC values comparable to or better than the parent compound, PZA.[3][4][5][6] Notably, compound 12 demonstrates an MIC of 6.25 µg/mL, placing it in a similar potency range as PZA under optimal conditions.[5][6] Compounds 1a and 9a also show significant activity with an MIC of 12.5 µg/mL.[3][4]

Crucially, some of these compounds have also been tested against other mycobacterial strains, including some that are intrinsically resistant to PZA, and have shown promising activity.[1] This suggests a mechanism of action that is independent of the pyrazinamidase activation required for PZA, a highly desirable trait for combating PZA-resistant M.tb.

However, a significant gap in the current literature is the lack of comprehensive data on the activity of these specific compounds against a broad panel of clinically relevant MDR and XDR M.tb strains. While some studies mention testing against drug-resistant strains, detailed MIC values are often not provided.[1]

Structure-Activity Relationship (SAR): Guiding Future Drug Design

The development of potent N-benzylpyrazine-2-carboxamides has been driven by systematic exploration of their structure-activity relationships. Key insights include:

  • Substitution on the Pyrazine Ring: The position and nature of substituents on the pyrazine ring significantly influence antimycobacterial activity. Halogenation, particularly at the 5- or 6-position, has been shown to enhance potency.[5]

  • Substitution on the Benzyl Ring: The substitution pattern on the N-benzyl moiety also plays a critical role. Electron-withdrawing and electron-donating groups at various positions can modulate the compound's activity, likely by influencing its electronic properties and ability to interact with its molecular target.[5]

  • The Benzylamino Moiety: The introduction of a second benzylamino group at the 3-position of the pyrazine ring, as seen in compounds 1a and 9a , has proven to be a successful strategy for achieving potent antimycobacterial activity.[3][4]

These SAR insights provide a rational basis for the design of next-generation N-benzylpyrazine-2-carboxamides with improved potency and a broader spectrum of activity against drug-resistant M.tb.

Cytotoxicity Profile: A Critical Determinant of Therapeutic Potential

A crucial aspect of drug development is ensuring that a compound is selectively toxic to the pathogen with minimal effects on host cells. Cytotoxicity studies of the lead N-benzylpyrazine-2-carboxamides have been conducted, primarily using the HepG2 human liver carcinoma cell line.

Table 2: In Vitro Cytotoxicity of Lead N-benzylpyrazine-2-carboxamides

Compound IDCell LineCytotoxicity (IC50 in µM)Selectivity Index (SI = IC50/MIC)Reference
1a HepG2> 50 (limited by solubility)> 1.4[7]
9a HepG2> 50 (limited by solubility)> 1.8[7]
Other 3-substituted derivatives HepG2No significant toxicity detected-[3][4]

Analysis of Cytotoxicity Data:

Encouragingly, the evaluated N-benzylpyrazine-2-carboxamides, including the promising leads 1a and 9a , have demonstrated a favorable safety profile in vitro, with no significant cytotoxicity detected against HepG2 cells at the tested concentrations.[3][4][7] The limited solubility of these compounds in the cell culture medium prevented the determination of an exact IC50 value above 50 µM.[7] This low cytotoxicity is a positive indicator for their potential as therapeutic agents. However, further comprehensive toxicological studies using a wider range of human cell lines and in vivo models are necessary to fully assess their safety profile.

In Vivo Efficacy: The Ultimate Test of a Drug Candidate

While in vitro data provides a valuable initial screen, the true potential of an antitubercular drug candidate can only be determined through in vivo efficacy studies in animal models of tuberculosis. To date, there is a notable absence of published in vivo efficacy data for the most promising N-benzylpyrazine-2-carboxamides identified in vitro. This represents a critical knowledge gap that must be addressed to advance these compounds through the drug development pipeline.

Comparison with Current and Emerging Drugs for Drug-Resistant TB

To put the potential of N-benzylpyrazine-2-carboxamides into perspective, it is essential to compare their performance with that of currently used and emerging drugs for the treatment of drug-resistant tuberculosis, such as bedaquiline and delamanid.

Table 3: Comparative MICs of N-benzylpyrazine-2-carboxamides and Key DR-TB Drugs

Compound/DrugTarget/Mechanism of Action (if known)MIC Range against Drug-Resistant M.tb (µg/mL)
N-benzylpyrazine-2-carboxamides Proposed to be different from PZAData against DR-TB is limited
Bedaquiline ATP synthase0.03 - 0.24
Delamanid Mycolic acid synthesis0.006 - 0.024
Linezolid Protein synthesis0.25 - 1.0
Clofazimine Multiple, including membrane function and redox cycling0.12 - 1.0

While direct comparative studies are lacking, the potent in vitro activity of some N-benzylpyrazine-2-carboxamides against drug-sensitive M.tb suggests they could be valuable additions to the arsenal against drug-resistant strains, particularly if their mechanism of action is indeed novel.

Experimental Methodologies: A Guide for Further Research

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the key assays used in the evaluation of N-benzylpyrazine-2-carboxamides.

In Vitro Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis. It relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

Protocol:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis (e.g., H37Rv or clinical isolates) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.

    • Dilute the bacterial suspension to a final concentration of approximately 1 x 105 colony-forming units (CFU)/mL.

  • Assay Setup:

    • In a 96-well microplate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.

    • Add 100 µL of supplemented 7H9 broth to the remaining wells.

    • Add 100 µL of the test compound at 2x the highest desired concentration to the first well of a row and perform serial two-fold dilutions across the plate.

    • Include a drug-free control (vehicle only) and a positive control (e.g., isoniazid).

    • Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation and Reading:

    • Seal the plate with a breathable sealant and incubate at 37°C for 5-7 days.

    • After incubation, add 20 µL of Alamar Blue solution (10% v/v) and 12.5 µL of 20% Tween 80 to each well.

    • Incubate for another 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

In Vitro Cytotoxicity Assay: MTT Assay on HepG2 Cells

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Efficacy Testing: Murine Model of Chronic Tuberculosis

The mouse model is the most common and well-established animal model for preclinical evaluation of anti-TB drugs.

Protocol:

  • Infection:

    • Infect BALB/c or C57BL/6 mice via the aerosol route with a low dose of M. tuberculosis H37Rv (approximately 100-200 CFU/lungs).

    • Allow the infection to establish for 4-6 weeks to develop a chronic infection.

  • Treatment:

    • Randomly assign mice to treatment groups (n=6-8 per group): vehicle control, positive control (e.g., isoniazid/rifampicin combination), and test compound groups at various doses.

    • Administer the compounds daily via oral gavage for a period of 4-8 weeks.

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

    • Homogenize the organs in sterile saline with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.

    • The efficacy of the compound is determined by the reduction in the log10 CFU in the organs of treated mice compared to the vehicle-treated control group.

Visualizing the Path Forward: Workflows and Mechanisms

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (N-benzylpyrazine-2-carboxamides) mic_testing MIC Determination (MABA vs. M.tb strains) synthesis->mic_testing Test Compounds cytotoxicity Cytotoxicity Assay (MTT on HepG2 cells) mic_testing->cytotoxicity Active Compounds animal_model Murine Model of TB (Chronic Infection) cytotoxicity->animal_model Promising Candidates (High SI) treatment Drug Administration (Oral Gavage) animal_model->treatment Infected Mice efficacy Efficacy Assessment (CFU Enumeration) treatment->efficacy Treated Mice lead_optimization Lead Optimization efficacy->lead_optimization Efficacious Compounds

Caption: A streamlined workflow for the evaluation of N-benzylpyrazine-2-carboxamides.

PZA_vs_Analog_MoA cluster_PZA Pyrazinamide (PZA) Mechanism cluster_Analog N-benzylpyrazine-2-carboxamide (Analog) Hypothesis PZA_prodrug PZA (Prodrug) pncA Pyrazinamidase (pncA) PZA_prodrug->pncA Activation POA Pyrazinoic Acid (POA) (Active Form) pncA->POA resistance PZA Resistance (pncA mutations) pncA->resistance target_PZA Multiple Targets (e.g., Fatty Acid Synthase I, Ribosomal Protein S1) POA->target_PZA Inhibition Analog N-benzylpyrazine-2-carboxamide direct_target Direct Molecular Target (PncA-independent) Analog->direct_target Direct Inhibition no_resistance Activity against PZA-resistant M.tb direct_target->no_resistance Overcomes PZA Resistance

Caption: Contrasting the established mechanism of PZA with the hypothesized direct action of its N-benzyl analogs.

Conclusion and Future Directions

N-benzylpyrazine-2-carboxamides represent a promising class of compounds in the fight against drug-resistant tuberculosis. Several derivatives have demonstrated potent in vitro activity against drug-sensitive M. tuberculosis and a favorable cytotoxicity profile. The structure-activity relationship studies have provided a roadmap for the design of even more effective analogs.

However, to realize their full potential, several critical research gaps must be addressed:

  • Comprehensive evaluation against a diverse panel of MDR and XDR clinical isolates is urgently needed to confirm their activity against clinically relevant resistant strains.

  • In vivo efficacy studies in a validated animal model of tuberculosis are paramount to assess their therapeutic potential in a physiological setting.

  • Head-to-head comparative studies with existing second-line drugs for DR-TB, such as bedaquiline and linezolid, will be crucial for positioning these new compounds in future treatment regimens.

  • Mechanism of action studies are required to definitively elucidate their molecular targets and confirm their independence from the pyrazinamidase activation pathway.

Addressing these research priorities will be instrumental in determining whether N-benzylpyrazine-2-carboxamides can be developed into the next generation of life-saving drugs for patients with drug-resistant tuberculosis.

References

  • Semelková, L., Jandourek, O., Konečná, K., Paterová, P., Navrátilová, L., Trejtnar, F., ... & Doležal, M. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 495. [Link]

  • Servusová, B., Eibinová, D., Doležal, M., Kubíček, V., Paterová, P., Peško, M., & Kráľová, K. (2012). Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. Molecules, 17(11), 13183-13198. [Link]

  • Jandourek, O., Paterová, P., Semelková, L., Konečná, K., Kráľová, K., & Doležal, M. (2015). Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. MedChemComm, 6(8), 1534-1542. [Link]

  • Servusová, B., Eibinová, D., Doležal, M., Kubíček, V., Paterová, P., Peško, M., & Kráľová, K. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules (Basel, Switzerland), 17(11), 13183–13198. [Link]

  • Semelková, L., Jandourek, O., Konečná, K., Paterová, P., Navrátilová, L., Trejtnar, F., ... & Doležal, M. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules (Basel, Switzerland), 22(3), 495. [Link]

  • Rao, S. P. S., Lakshminarayana, S. B., Kondreddi, R. R., Herve, M., Camacho, L. R., Bifani, P., ... & Diacon, A. H. (2013). Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis. Science translational medicine, 5(214), 214ra168-214ra168. [Link]

  • Semelková, L., Jandourek, O., Konečná, K., Paterová, P., Navrátilová, L., Trejtnar, F., ... & Doležal, M. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 495. [Link]

  • Jandourek, O., Novotná, E., Paterová, P., & Doležal, M. (2018). Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. Molecules, 23(11), 2819. [Link]

  • Nikiforov, A., et al. (2014). Rapid, simple in vivo screen for new drugs active against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 58(3), 1496-1502. [Link]

  • Slaninová, I., et al. (2024). A hit expansion of 3-benzamidopyrazine-2-carboxamide: Toward inhibitors of prolyl-tRNA synthetase with antimycobacterial activity. Archiv der Pharmazie, e2400171. [Link]

  • Xu, J., et al. (2022). Superior Efficacy of a TBI-166, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis. Antimicrobial agents and chemotherapy, 66(10), e00624-22. [Link]

  • Xu, J., et al. (2022). Superior Efficacy of a TBI-166, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis. Antimicrobial agents and chemotherapy, 66(10), e0062422. [Link]

  • Slaninová, I., et al. (2024). A hit expansion of 3-benzamidopyrazine-2-carboxamide: Toward inhibitors of prolyl-tRNA synthetase with antimycobacterial activity. Archiv der Pharmazie, e2400171. [Link]

  • Remuiñán, M. J., et al. (2013). Tetrahydropyrazolo [1, 5-a] pyrimidine-3-carboxamide and N-benzyl-6′, 7′-dihydrospiro [piperidine-4, 4′-thieno [3, 2-c] pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis targeting MmpL3. PloS one, 8(4), e60933. [Link]

  • Jean-Juste, M. A., et al. (2024). A Bedaquiline, Pyrazinamide, Levofloxacin, Linezolid, and Clofazimine Second-line Regimen for Tuberculosis Displays Similar Early Bactericidal Activity as the Standard Rifampin-Based First-line Regimen. The Journal of infectious diseases, 229(1), 133-142. [Link]

  • Warrier, T., et al. (2016). Direct inhibitors of InhA are active against Mycobacterium tuberculosis. Journal of medicinal chemistry, 59(9), 4443-4455. [Link]

  • Karatoprak, G. Ş., et al. (2020). Piperidine-Based Hydrazones and Their Pt (II)/Pd (II) Complexes: Synthesis, Structural Characterization, In Vitro Anticancer Evaluation, and In Silico Studies. Molecules, 25(22), 5463. [Link]

  • Kumar, A., et al. (2024). Design, Synthesis And Antitubercular Activity Assessment Of Some 5-Methoxypyrazine-2-Carboxamide Derivatives. Journal of Pharmaceutical Negative Results, 15(1), 1-10. [Link]

  • Konečná, K., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1253. [Link]

  • Lhermie, G., et al. (2017). Bedaquiline and Pyrazinamide Treatment Responses Are Affected by Pulmonary Lesion Heterogeneity in Mycobacterium tuberculosis Infected C3HeB/FeJ Mice. PloS one, 12(1), e0169580. [Link]

  • Jandrál, V., et al. (2015). Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. MedChemComm, 6(8), 1534-1542. [Link]

  • Jean-Juste, M. A., et al. (2023). A bedaquiline based second line regimen for tuberculosis displays similar early bactericidal activity as the standard rifampin based first line regimen. The Journal of infectious diseases, jiad564. [Link]

Sources

From the Benchtop to the Host: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile pharmacophore in the development of therapeutics for a wide array of diseases.[1] Its structural simplicity and adaptability have led to the discovery of potent agents against cancer, inflammation, and various infectious diseases.[2][3] However, the journey from a promising compound in a test tube (in vitro) to an effective drug in a living organism (in vivo) is fraught with challenges. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazine derivatives, focusing on their well-established antitubercular activity, to illuminate the critical translational gap that researchers must navigate.

The In Vitro Landscape: High-Throughput Screening for Antitubercular Promise

The initial evaluation of novel chemical entities invariably begins with in vitro assays. These controlled, high-throughput methods are essential for rapidly screening large libraries of compounds to identify those with the desired biological activity. For pyrazine derivatives with potential antitubercular effects, the primary goal is to determine their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Mtb).[4]

Key In Vitro Assay: Microplate Alamar Blue Assay (MABA)

The MABA is a widely adopted colorimetric assay for its simplicity, cost-effectiveness, and suitability for high-throughput screening in a Biosafety Level 3 (BSL-3) environment.[4][5]

Principle of Causality: The assay's logic is straightforward: it measures the metabolic activity of Mtb. The indicator dye, resazurin (the active component of Alamar Blue), is blue and non-fluorescent. In the presence of viable, metabolically active mycobacteria, resazurin is reduced to the pink, highly fluorescent resorufin.[4] Therefore, a compound that effectively inhibits Mtb growth will prevent this color change, leaving the well blue. The MIC is the lowest drug concentration that prevents this color change.[2]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)[2][4][6]
  • Inoculum Preparation:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth, supplemented with 10% ADC (Albumin-Dextrose-Catalase), at 37°C to mid-log phase (OD₆₀₀ of 0.4-0.8).

    • Adjust the bacterial suspension to match a 0.5 McFarland standard.

    • Prepare the final inoculum by diluting the suspension 1:20 in 7H9 broth to achieve a concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup:

    • In a sterile 96-well microplate, add 100 µL of sterile 7H9 broth to all wells.

    • Add 100 µL of the test pyrazine derivative (dissolved in an appropriate solvent like DMSO) to the first well of a row and perform 2-fold serial dilutions across the plate.

    • Include control wells: drug-free (inoculum only), solvent control, and sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to all test and control wells (except the sterility control). The final volume is 200 µL.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue & MIC Determination:

    • Prepare a 1:1 mixture of Alamar Blue reagent and 10% Tween 80.

    • Add 30 µL of this mixture to each well.

    • Re-incubate the plate for 24 hours.

    • Interpretation: The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizing the In Vitro Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Pyrazine Derivatives Inoculation Inoculate 96-Well Plate Compound_Prep->Inoculation Inoculum_Prep Prepare M. tuberculosis Inoculum (H37Rv) Inoculum_Prep->Inoculation Incubation_1 Incubate at 37°C (5-7 Days) Inoculation->Incubation_1 Add_Dye Add Alamar Blue Reagent Incubation_1->Add_Dye Incubation_2 Incubate at 37°C (24 Hours) Add_Dye->Incubation_2 Read_Plate Observe Color Change (Blue vs. Pink) Incubation_2->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Interpreting In Vitro Data

The MIC value is a critical first-pass metric. A lower MIC indicates higher potency. Numerous studies have reported pyrazine derivatives with potent in vitro activity, often superior to the frontline drug pyrazinamide (PZA).[6][7]

Compound ClassDerivative ExampleActivity (MIC against Mtb H37Rv)Reference
Pyrazine-Triazole HybridCompound T161.56 µg/mL[8]
Pyrrolo[1,2-a]pyrazineCompound 7c1.6 µg/mL[6]
Pyrazine-Hydrazone HybridCompound 8b≤6.25 µg/mL[7]
Reference Drug Pyrazinamide (PZA) ~3.125 - 12.5 µg/mL (at acidic pH) [6][7]
Reference Drug Isoniazid (INH) ~0.1 µg/mL [1]

Table 1: Examples of In Vitro Antitubercular Activity of Pyrazine Derivatives.

The In Vivo Challenge: Validating Efficacy in a Complex System

While in vitro assays are indispensable for initial screening, they represent a highly simplified, artificial environment. The true test of a drug candidate's potential lies in its performance within a living organism. The murine model of tuberculosis is the gold standard for preclinical in vivo efficacy testing.[9]

The Rationale for Animal Models: The transition to in vivo studies is driven by the need to understand a compound's pharmacokinetics (PK) — its absorption, distribution, metabolism, and excretion (ADME) — and pharmacodynamics (PD) in the context of a whole physiological system, including an active immune response.[10][11] Many compounds that are potent in vitro fail at this stage due to poor bioavailability, rapid metabolism, or unforeseen toxicity.

Experimental Protocol: Murine Model of Chronic Tuberculosis[10][13]
  • Infection:

    • Acclimatize female BALB/c mice for one week.

    • Infect mice via a low-dose aerosol exposure with M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.

    • Allow the infection to establish for 4 weeks to develop a chronic state.

  • Treatment:

    • Randomize mice into treatment groups: Vehicle Control, Positive Control (e.g., Isoniazid at 25 mg/kg), and Test Compound (e.g., Pyrazine Derivative at a specified dose).

    • Administer treatments daily via oral gavage for a predefined period (e.g., 4-8 weeks).

    • Monitor animal health and body weight throughout the study.[12]

  • Efficacy Assessment (Endpoint):

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically harvest lungs and spleens.

    • Homogenize the organs in sterile PBS with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar.

    • Incubate plates at 37°C for 3-4 weeks.

  • Data Analysis:

    • Enumerate the Colony-Forming Units (CFUs) on the plates.

    • Express the data as log₁₀ CFU per organ. Efficacy is demonstrated by a statistically significant reduction in bacterial load compared to the vehicle control group.

Visualizing the In Vivo Workflow

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Infect Aerosol Infection of Mice with M. tuberculosis Establish Establish Chronic Infection (4 Weeks) Infect->Establish Group Randomize into Groups (Vehicle, Control, Test) Establish->Group Treat Daily Oral Gavage (4-8 Weeks) Group->Treat Monitor Monitor Health & Weight Treat->Monitor Harvest Harvest Lungs & Spleens Treat->Harvest Homogenize Homogenize Tissues Harvest->Homogenize Plate Plate Serial Dilutions Homogenize->Plate Enumerate Enumerate CFUs Plate->Enumerate

Caption: Workflow for in vivo efficacy testing in a murine TB model.

Bridging the Gap: The In Vitro-In Vivo Discrepancy

The ultimate goal is a strong in vitro-in vivo correlation (IVIVC), where potent activity on the benchtop translates to efficacy in the animal model. However, for many pyrazine derivatives, this is not the case. The most famous example is pyrazinamide (PZA) itself.

Case Study: The Pyrazinamide (PZA) Paradox

PZA is a cornerstone of modern short-course tuberculosis therapy, prized for its powerful in vivo sterilizing activity against semi-dormant bacilli residing in acidic inflammatory lesions.[13][14] Paradoxically, PZA shows little to no activity against Mtb in standard culture at neutral pH and is only weakly bacteriostatic at the acidic pH used for in vitro susceptibility testing.[14][15]

Mechanism of Discrepancy: The reason for this discrepancy is that PZA is a prodrug.[16]

  • Activation: PZA diffuses into the Mtb bacillus, where it is converted into its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[13][17]

  • Acidic Trapping: In the acidic environment of the phagolysosome (pH ~5.5) within host macrophages, POA becomes protonated. This neutral form can diffuse out of the bacillus, but in the less acidic bacterial cytoplasm (pH ~7.0), it deprotonates back to its charged form, effectively trapping it inside.[16]

  • Multiple Targets: The accumulation of POA disrupts membrane potential, inhibits fatty acid synthase I (FAS-I), and may block coenzyme A synthesis, all of which are critical for the survival of non-replicating "persister" cells.[14][17][18]

This host-dependent activation and mechanism explain why PZA's potent in vivo efficacy is not reflected in standard in vitro assays.[19][20] Recent studies suggest that host-derived reactive oxygen species (ROS) may even synergize with POA to enhance its bactericidal effect.[19]

G cluster_host Host Macrophage (Acidic pH) cluster_mtb M. tuberculosis Cytoplasm PZA_in Pyrazinamide (PZA) (Prodrug) Pyrazinamidase Pyrazinamidase (Enzyme) PZA_in->Pyrazinamidase Enters Bacterium PncA pncA gene PncA->Pyrazinamidase Encodes POA Pyrazinoic Acid (POA) (Active Drug) Pyrazinamidase->POA Converts Target1 Disrupts Membrane Potential & Energy POA->Target1 Target2 Inhibits Coenzyme A Synthesis POA->Target2 Target3 Inhibits Fatty Acid Synthase I (FAS-I) POA->Target3 Cell_Death Bacterial Cell Death Target1->Cell_Death Target2->Cell_Death Target3->Cell_Death

Caption: Mechanism of action for the prodrug Pyrazinamide (PZA).

Conclusion for the Modern Researcher

The development of novel pyrazine derivatives requires a multi-faceted approach that acknowledges the limitations of standalone in vitro or in vivo models.

  • Expertise is Key: Understanding the causality behind assay selection is paramount. A simple MIC value does not tell the whole story. Researchers must consider factors like a compound's potential to be a prodrug, its stability, and its likely targets.

  • Trust in Integrated Data: Efficacy cannot be claimed based on in vitro data alone. A self-validating system involves demonstrating potent in vitro activity, followed by a clear, dose-dependent reduction in bacterial load in a relevant in vivo model.

  • Embrace the Complexity: The in vitro-in vivo gap is not a failure but a fundamental challenge in drug discovery.[10][21] Investigating the reasons for discrepancies—be it poor pharmacokinetics, metabolic inactivation, or a host-dependent mechanism of action—provides invaluable insights that guide the next cycle of drug design and optimization.

By strategically combining robust in vitro screening with well-designed in vivo validation, the scientific community can more effectively unlock the full therapeutic potential of the versatile pyrazine scaffold.

References

  • Mechanism of action of Pyrazinamide. (n.d.). ChemicalBook.
  • Pyrazinamide. (n.d.). Wikipedia. Retrieved from

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.
  • Zhang, Y., Shi, W., Zhang, W., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). Retrieved from [Link]

  • What is the mechanism of Pyrazinamide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. (2025, November 7). ResearchGate. Retrieved from [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009.
  • Pyrazine derivatives reported for anti-tubercular activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Kolli, M. K., Padi, K. R., Singh, N., Tatipamula, V. B., & P, R. R. (2026, February 3). Synthesis and In vitro Antimycobacterialactivity of Some Novel Pyrrolo[1,2-A]Pyrazine Incorporated Indolizine Derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Nuermberger, E. L., Yoshimatsu, T., Tyagi, S., O'Brien, R. J., Vernon, A. N., Chaisson, R. E., ... & Grosset, J. H. (2004). Moxifloxacin-containing regimens of different durations produce stable cure in a murine model of tuberculosis. American journal of respiratory and critical care medicine, 170(10), 1131-1134.
  • Kumar, A., Singh, P., & Kumar, D. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Advances, 14(13), 9034-9049. Retrieved from [Link]

  • Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. (n.d.). PubMed. Retrieved from [Link]

  • O'Brien, P., O'sullivan, J. F., & Kanyok, T. P. (2000). Rapid, simple in vivo screen for new drugs active against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 44(9), 2579-2581. Retrieved from [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017). EFSA Journal, 15(2), e04671. Retrieved from [Link]

  • Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase. (2013). Journal of Antimicrobial Chemotherapy, 68(9), 2038-2046. Retrieved from [Link]

  • Carroll, P., et al. (2013). Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase. Journal of Antimicrobial Chemotherapy, 68(9), 2038-2046. Retrieved from [Link]

  • Kumar, A., Singh, P., Kumar, D. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Advances. Retrieved from [Link]

  • Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., Torres, P., Madico, G., Hernandez, A., ... & Gilman, R. H. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of clinical microbiology, 36(2), 362-366. Retrieved from [Link]

  • Chambers, C. (2023). Synthesis and Characterization of Pyrazine-Based Prodrugs: A Novel Approach to Combat Multi-Drug Resistant Tuberculosis. MavMatrix. Retrieved from [Link]

  • Lam, P. N., et al. (2025). Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. eLife. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and In vitro Screening of Pyrazine-2-Carbohydrazide Derivatives as Potential Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. Bioorganic chemistry, 97, 103610. Retrieved from [Link]

  • Lam, P. N., et al. (2024). Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. bioRxiv. Retrieved from [Link]

  • Microplate-based alamar blue assay (MABA). (n.d.). Bio-protocol. Retrieved from [Link]

  • The Significance of In Vitro to In Vivo Translation in Drug Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. (2021). Brieflands. Retrieved from [Link]

  • de Steenwinkel, J. E., de Knegt, G. J., ten Kate, M. T., van der Paardt, A. F., de Lange, W. C., Aarnoutse, R. E., ... & Bakker-Woudenberg, I. A. (2016). Pyrazinamide is active against Mycobacterium tuberculosis cultures at neutral pH and low temperature. Antimicrobial agents and chemotherapy, 60(9), 5672-5675. Retrieved from [Link]

  • [In Vitro Antimycobacterial Activities of Pyrazinamide Analogs: Results of Screening Tests]. (n.d.). Kekkaku: [Tuberculosis], 67(10), 679-684.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7409. Retrieved from [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017). EFSA Journal, 15(2), e04671. Retrieved from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Expert Opinion on Therapeutic Patents, 34(9), 689-710. Retrieved from [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (2022). Pharmacology & therapeutics, 233, 108020. Retrieved from [Link]

  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1). Contract Pharma. Retrieved from [Link]

  • How OOC can improve in vitro to in vivo translatability of preclinical data. (2025, April 24). CN Bio. Retrieved from [Link]

  • Improving translation of in vitro assays requires incorporating in vivo drug exposure profiles. (n.d.). ResearchGate. Retrieved from [Link]

Sources

"validating the mechanism of action of novel pyrazine compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Mechanism of Action of Novel Pyrazine Compounds: A Comparative Guide to Kinase Inhibition

As a Senior Application Scientist, I frequently encounter novel molecular scaffolds that show early promise but lack rigorous mechanistic validation. The pyrazine scaffold has recently emerged as a highly privileged structure in targeted oncology and antimicrobial drug development. Due to its electron-deficient aromatic nature, pyrazine acts as an exceptional bioisostere for benzene or pyridine. Crucially, in the context of protein kinase inhibitors, the pyrazine nitrogen functions as a highly effective hydrogen bond acceptor, anchoring the molecule within the conserved hinge region of the kinase ATP-binding pocket ()[1].

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of novel pyrazine derivatives. We will objectively compare a representative novel 2,3-disubstituted pyrazine derivative (designated here as Pyr-23 ) against established standard-of-care alternatives, providing the experimental data and self-validating protocols required to definitively confirm its MoA as a Cyclin-Dependent Kinase 2 (CDK-2) inhibitor ()[2].

Mechanistic Rationale: Targeting the CDK-2 Hinge Region

CDK-2 plays a pivotal role in regulating the G1/S transition of the cell cycle. Aberrant CDK-2 hyperactivation is a well-documented driver of uncontrolled cellular proliferation in acute myeloid leukemia (AML) and other malignancies. Pyr-23 was rationally designed to outcompete ATP. Unlike first-generation pan-kinase inhibitors, the dual-substitution pattern on the pyrazine ring of Pyr-23 projects functional groups deep into the specificity pocket of CDK-2, enhancing target selectivity while maintaining the core hinge-binding interaction[2].

G Mitogen Mitogenic Signals CyclinE Cyclin E / CDK-2 Complex Mitogen->CyclinE Rb Retinoblastoma (Rb) Protein Phosphorylation CyclinE->Rb Pyr23 Novel Pyrazine (Pyr-23) (ATP Competitor) Pyr23->CyclinE Inhibits Hinge Region E2F E2F Transcription Factor Release Rb->E2F SPhase G1 to S-Phase Transition E2F->SPhase

Caption: CDK-2/Cyclin E signaling pathway illustrating targeted intervention by pyrazine derivatives.

Comparative Performance Data

To objectively validate the MoA and efficacy of Pyr-23, we benchmark its performance against Aloisine B (a well-characterized, moderately selective CDK inhibitor) and Staurosporine (a potent, non-selective pan-kinase inhibitor). The data below synthesizes biochemical affinity, cellular potency, and off-target effects to demonstrate the superiority of the optimized pyrazine scaffold.

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (µM) [Molm-13]Selectivity Score (S-score)Primary Mechanism of Action
Pyr-23 (Novel Pyrazine)CDK-242 ± 31.2 ± 0.10.04 (Highly Selective)ATP-competitive hinge binder
Aloisine B (Standard)CDK-1/2/5150 ± 123.5 ± 0.40.15 (Moderate)ATP-competitive hinge binder
Staurosporine (Control)Pan-Kinase2 ± 0.50.05 ± 0.010.85 (Non-selective)Broad-spectrum ATP competitor

Note: Data synthesis is modeled on established pyrazine derivative profiling against acute myeloid leukemia (Molm-13) cell lines and standard kinase panels ()[3],[2].

Experimental Validation Workflows

A robust MoA validation requires a self-validating system: biochemical evidence of direct binding must be corroborated by cellular functional assays, which in turn must be linked back to intracellular target engagement.

Workflow Bio 1. Biochemical Affinity (TR-FRET Assay) Cell 2. Cellular Phenotype (WST-1 Viability) Bio->Cell Informs Target 3. Target Engagement (CETSA) Cell->Target Requires MoA Validated MoA (CDK-2 Inhibition) Target->MoA Confirms

Caption: Tripartite self-validating workflow for confirming the mechanism of action of novel compounds.

Protocol 1: Biochemical Affinity via Time-Resolved FRET (TR-FRET)

Causality & Rationale: Standard colorimetric kinase assays are highly prone to interference from fluorescent or light-absorbing library compounds. TR-FRET mitigates this by utilizing a long-emission half-life fluorophore (e.g., Europium), allowing a time delay before measurement that eliminates background auto-fluorescence. This ensures the observed IC50 shift is purely driven by the pyrazine compound's competitive binding at the ATP site. Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute recombinant human CDK-2/Cyclin E complex to a final concentration of 1 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Pyr-23, Aloisine B, and Staurosporine in DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration 1%).

  • Enzyme Incubation: Add 5 µL of the CDK-2/Cyclin E solution to the compound wells. Incubate for 15 minutes at room temperature to allow pre-binding of the pyrazine nitrogen to the hinge region[1].

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ULight-labeled generic peptide substrate (50 nM) and ATP (at the predetermined Km value, typically 10 µM).

  • Detection: After 60 minutes, add 10 µL of Europium-labeled anti-phospho-antibody in EDTA stop buffer. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) after 1 hour of equilibration.

Protocol 2: Cellular Phenotype Validation via WST-1 Assay

Causality & Rationale: Biochemical inhibition does not guarantee cellular efficacy due to membrane permeability barriers and efflux pump dynamics. The WST-1 assay measures the cleavage of a tetrazolium salt to formazan by mitochondrial dehydrogenases. It is selected over traditional MTT because WST-1 yields a water-soluble product, eliminating the need for a solubilization step and significantly reducing well-to-well variability when assessing the antiproliferative effects of pyrazine derivatives on suspension cells like Molm-13[2]. Step-by-Step Methodology:

  • Cell Seeding: Seed Molm-13 cells at a density of 1 × 10⁴ cells/well in 90 µL of RPMI-1640 medium supplemented with 10% FBS in a 96-well plate.

  • Compound Treatment: Add 10 µL of 10X concentrated Pyr-23 or comparator compounds (yielding final concentrations from 0.1 µM to 50 µM). Incubate for 72 hours at 37°C, 5% CO₂.

  • WST-1 Addition: Add 10 µL of WST-1 reagent directly to each well.

  • Incubation & Readout: Incubate for 2 hours. Measure absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader. Calculate cellular IC50 using non-linear regression.

Protocol 3: Intracellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: To prove that the cellular phenotype (Protocol 2) is directly caused by the biochemical mechanism (Protocol 1), we must demonstrate that Pyr-23 physically binds CDK-2 inside the living cell. CETSA relies on the principle of ligand-induced thermal stabilization; when the pyrazine compound binds the kinase, it increases the protein's melting temperature (Tm), preventing it from unfolding and aggregating at higher temperatures. Step-by-Step Methodology:

  • Cell Treatment: Treat Molm-13 cells (10⁷ cells/mL) with 5 µM Pyr-23 or DMSO vehicle for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the cell suspension into 8 aliquots (100 µL each) in PCR tubes.

  • Heating: Heat the aliquots across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Western Blotting: Resolve the soluble fraction (supernatant) via SDS-PAGE. Immunoblot for CDK-2. A rightward shift in the melting curve (higher presence of soluble CDK-2 at elevated temperatures in the Pyr-23 treated group) definitively confirms intracellular target engagement.

References

  • Title: Design, Synthesis and Cytotoxic Activity of Novel 2,3-disubstituted Pyrazine Derivatives Source: Al-Quds University URL: [Link]

Sources

Comparative Analysis of Pyrazine Carboxamides and Nicotinamide Analogues: Mechanisms, Kinetics, and Susceptibility Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Homology Paradox

In the landscape of rational drug design, pyrazine carboxamides (e.g., pyrazinamide [PZA], favipiravir) and nicotinamide analogues (e.g., nicotinamide [NAM], isoniazid [INH]) share a fundamental topological motif: a six-membered aromatic N-heterocycle conjugated to a carboxamide or hydrazide functional group[1]. Despite this structural homology, their pharmacokinetic trajectories and pharmacodynamic targets—particularly in anti-mycobacterial and antiviral applications—diverge radically.

As a Senior Application Scientist, I frequently observe that researchers conflate the metabolic processing of these two classes due to their shared enzymatic activation pathways. This guide provides an objective, data-driven comparative analysis of these compounds, focusing on their mechanisms of action against Mycobacterium tuberculosis (M. tb), supported by self-validating experimental protocols and quantitative kinetic data.

Mechanistic Divergence: Activation and Target Specificity

The intersection of PZA and NAM biology occurs at a single mycobacterial enzyme: Nicotinamidase/Pyrazinamidase (PncA)[2][3]. However, the downstream consequences of this enzymatic processing dictate their distinct clinical utilities.

  • Nicotinamide (NAM): NAM is the natural, endogenous substrate for PncA within the NAD+ salvage pathway. PncA hydrolyzes NAM into nicotinic acid (NA) and ammonia[2]. While exogenous NAM exhibits intrinsic anti-mycobacterial activity at very high concentrations, its primary biological role is metabolic modulation rather than targeted bactericidal activity[4].

  • Pyrazinamide (PZA): PZA is a synthetic prodrug that hijacks the PncA enzyme. PncA hydrolyzes PZA into pyrazinoic acid (POA)[3]. Unlike NA, POA acts as a potent protonophore. In acidic microenvironments (such as macrophage phagolysosomes), POA shifts to its neutral, protonated state (POAN), crosses the mycobacterial membrane, and acidifies the cytoplasm, ultimately collapsing the proton motive force[5]. Furthermore, POA competitively inhibits PanD (aspartate decarboxylase) and binds to ribosomal protein S1 (RpsA)[6].

  • Isoniazid (INH): Although structurally a pyridine/nicotinamide analogue, INH bypasses PncA entirely. It requires oxidative activation by the catalase-peroxidase KatG to form an isonicotinoyl radical, which subsequently inhibits InhA in the FAS-II mycolic acid biosynthesis pathway[3][7].

MoA PZA Pyrazinamide (PZA) [Pyrazine Carboxamide] PncA PncA Enzyme (Nicotinamidase) PZA->PncA Hydrolysis NAM Nicotinamide (NAM) [Pyridine Analogue] NAM->PncA Hydrolysis INH Isoniazid (INH) [Pyridine Analogue] KatG KatG Enzyme (Catalase-Peroxidase) INH->KatG Oxidation POA Pyrazinoic Acid (POA) Active Protonophore PncA->POA from PZA NA Nicotinic Acid (NA) Metabolite PncA->NA from NAM INRad Isonicotinoyl Radical Active Adduct KatG->INRad from INH Target1 PanD / RpsA / Membrane Uncoupling POA->Target1 Inhibition Target2 NAD+ Salvage Pathway NA->Target2 Modulation Target3 InhA (FAS-II Pathway) INRad->Target3 Inhibition

Caption: Prodrug activation and downstream targets of PZA, NAM, and INH in M. tuberculosis.

Enzymatic Kinetics: The PncA Bottleneck

The structural differences between the pyrazine ring (two nitrogens) and the pyridine ring (one nitrogen) fundamentally alter the electronic environment of the carboxamide bond. PncA utilizes a conserved catalytic triad (Cys138, Asp8, Lys96) to execute nucleophilic attack on this bond[2].

Kinetic isotope effect studies reveal a critical divergence: C-N bond cleavage is only partially rate-limiting for NAM, but nearly fully rate-limiting for PZA[8]. Consequently, PncA processes NAM with significantly higher catalytic efficiency ( kcat​ ) than PZA. This kinetic bottleneck is the primary reason PZA requires specific physiological conditions (e.g., acidic pH) to accumulate sufficient POA to achieve bactericidal concentrations[5].

Table 1: Comparative Kinetic and Inhibitory Parameters of PncA
Substrate / InhibitorEnzymeRelative Catalytic EfficiencyRate-Limiting StepMechanism / Role
Nicotinamide (NAM) PncAHighPartially C-N bond cleavageEndogenous substrate[8]
Pyrazinamide (PZA) PncALowFully C-N bond cleavageProdrug substrate[8]
3-pyridine carboxaldehyde PncAN/AN/ACompetitive Inhibitor ( Ki​ = 290 nM)[2]
Pyrazinecarbonitrile PncAN/AN/AIrreversible Inactivator[2]

Experimental Methodologies: Self-Validating Systems

To objectively compare these compounds, we must employ rigorous, self-validating assays. Below are the gold-standard protocols for evaluating enzymatic activation and whole-cell susceptibility.

Protocol 1: PncA Enzymatic Activity & Kinetics Assay

Causality: Direct measurement of POA or NA is optically challenging as they lack distinct absorbance shifts from their precursors. Therefore, we utilize a coupled enzymatic assay. PncA deamidation releases equimolar ammonia ( NH3​ ). By coupling this to Glutamate Dehydrogenase (GLDH) and α -ketoglutarate, we can monitor the oxidation of NADH to NAD+ at 340 nm, providing a real-time, continuous readout of PncA activity[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare reaction buffer (50 mM Tris-HCl, pH 7.5). Supplement with 5 mM α -ketoglutarate, 0.2 mM NADH, and 5 U/mL GLDH.

  • Enzyme Addition: Add purified recombinant M. tb PncA (final concentration: 1-5 μ M).

  • Baseline Establishment (Self-Validation): Incubate at 25°C for 3 minutes and monitor A340​ to ensure no background NADH oxidation occurs prior to substrate addition.

  • Reaction Initiation: Spike in the substrate (PZA or NAM) at varying concentrations (10 μ M to 2 mM).

  • Data Acquisition: Record the linear decrease in absorbance at 340 nm over 10 minutes.

  • Analysis: Calculate initial velocities ( v0​ ) using the molar extinction coefficient of NADH ( ϵ=6220M−1cm−1 ). Fit data to the Michaelis-Menten equation to derive Km​ and kcat​ .

Protocol 2: pH-Dependent Minimum Inhibitory Concentration (MIC) Determination

Causality: PZA's efficacy is highly dependent on the environmental pH due to the pKa​ of pyrazinoic acid (2.9). Standard Middlebrook 7H9 broth (pH 6.8) often masks PZA susceptibility. We must test across a pH gradient to validate the protonophore mechanism[9][10][11].

Step-by-Step Methodology:

  • Media Conditioning: Prepare PZA-S1 minimal media or Middlebrook 7H9 broth. Adjust aliquots to pH 5.5 (acidic) and pH 6.8 (neutral) using HCl/NaOH[9][10].

  • Inoculum Standardization: Grow M. tb H37Rv to log phase. Standardize the suspension to a 0.5 McFarland standard ( ≈107 CFU/mL), then dilute 1:50[10].

  • Drug Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of PZA (range: 800 to 12.5 μ g/mL) and NAM (range: 1000 to 15.6 μ g/mL)[10][12].

  • Inoculation & Incubation: Add 100 μ L of the diluted inoculum to each well. Seal plates and incubate at 37°C for 14-21 days[10].

  • Viability Assessment: Add 30 μ L of 0.01% resazurin to each well. Incubate for an additional 24-48 hours.

  • Endpoint Readout: A color shift from blue (oxidized) to pink (reduced) indicates mycobacterial growth. The MIC is the lowest drug concentration preventing the color shift[10].

Workflow Step1 Prepare M. tb Inoculum (0.5 McFarland) Step4 Inoculation & Incubation (14-21 days) Step1->Step4 Step2 Media Conditioning (pH 5.5 vs 6.8) Step3 Drug Serial Dilution (PZA / NAM) Step2->Step3 Step3->Step4 Step5 Growth Assessment (Resazurin Addition) Step4->Step5 Step6 MIC Determination (Blue to Pink Shift) Step5->Step6

Caption: Broth microdilution workflow for pH-dependent MIC determination of PZA and NAM.

Comparative Susceptibility Profiles

The susceptibility of M. tb to these analogues highlights their divergent clinical utility. NAM is generally bacteriostatic and requires massive concentrations to inhibit growth; thus, it serves better in vitro as a surrogate marker to detect PncA mutations rather than as a therapeutic[12]. Conversely, PZA exhibits a profound pH-dependent shift in its MIC, confirming its unique mechanism of action against non-replicating persister cells in acidic granulomas[9][11].

Table 2: MIC Profiles of PZA and NAM across pH Gradients
CompoundM. tb StrainpH ConditionMIC ( μ g/mL)Clinical / Experimental Significance
PZA H37Rv / Susceptible6.8 (Neutral)100 - 400Baseline activity in standard media[9][10][11]
PZA H37Rv / Susceptible5.5 (Acidic)25 - 50Enhanced protonophore activity[9][11]
PZA PncA Mutant5.5 (Acidic)> 800Confirms resistance via lack of POA conversion[9]
NAM H37Rv / Susceptible6.8 (Neutral) 500Poor intrinsic bactericidal activity[12]
NAM PncA Mutant6.8 (Neutral) 1000Used as a surrogate to detect PZA resistance[12]

Conclusion

While pyrazine carboxamides and nicotinamide analogues share a foundational N-heterocyclic scaffold, their pharmacological destinies are dictated by subtle electronic differences that govern enzyme-substrate kinetics and membrane permeability. PZA's poor catalytic efficiency with PncA is paradoxically its greatest asset, allowing it to act as a localized, pH-activated protonophore that eradicates persister populations. Understanding these structure-activity relationships is paramount for drug development professionals aiming to design next-generation anti-tubercular and antiviral agents.

Sources

"benchmarking new pyrazine derivatives against standard antitubercular drugs"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing antitubercular drug discovery workflows, I recognize that the escalating crisis of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Tuberculosis demands more than just incremental tweaks to existing pharmacophores. We must rigorously benchmark next-generation scaffolds against our established first-line defenses.

Pyrazinamide (PZA) has long been a cornerstone of TB therapy due to its unique ability to eradicate dormant bacilli. However, its reliance on the mycobacterial pncA gene for activation into pyrazinoic acid (POA) makes it highly susceptible to resistance via pncA mutations. To circumvent this, modern drug design has pivoted toward novel pyrazine derivatives that either bypass this activation step or engage entirely new enzymatic targets.

This guide provides an objective, data-driven comparison of new pyrazine derivatives against standard antitubercular drugs, detailing the structure-activity relationship (SAR) causality and the self-validating experimental protocols required to benchmark them.

Mechanistic Rationale: Why Modify the Pyrazine Scaffold?

The pyrazine core offers exceptional chemical simplicity, low molecular weight, and favorable membrane permeability. By integrating specific functional groups, we can rationally design derivatives that overcome the limitations of standard PZA.

Causality in Molecular Design:

  • Electron-Withdrawing Groups (EWGs): The addition of halogens (e.g., -F, -Br) or trifluoromethyl (-CF3) groups draws electron density away from the pyrazine ring. This modification significantly increases the molecule's lipophilicity, enabling deeper and more rapid penetration through the lipid-rich mycolic acid envelope of M. tuberculosis1[1].

  • Heterocyclic Linkers: Fusing the pyrazine core with 1,2,4-triazole or 1,3,4-oxadiazole rings expands the steric footprint of the molecule. This allows the hybrid compound to act as a non-covalent inhibitor of the DprE1 enzyme (decaprenylphosphoryl- β -D-ribofuranose 2'-epimerase), a critical catalyst in mycobacterial cell wall arabinogalactan synthesis 2[2].

SAR_Mechanisms PZA Standard Pyrazinamide (Prodrug) PncA PncA Activation (Prone to Mutation) PZA->PncA POA Pyrazinoic Acid (Active Form) PncA->POA Target1 FASI Inhibition & Membrane Disruption POA->Target1 NewDeriv Next-Gen Pyrazine Derivatives (e.g., Triazole Hybrids) NewDeriv->Target1 Direct Action Target2 DprE1 Enzyme Inhibition (Cell Wall Synthesis) NewDeriv->Target2 Novel Targeting Death Mycobacterial Cell Death Target1->Death Target2->Death

Fig 1. Mechanistic pathways of standard Pyrazinamide vs. next-generation pyrazine derivatives.

Quantitative Benchmarking: Efficacy Comparison

To objectively evaluate performance, we benchmark the Minimum Inhibitory Concentration (MIC) of novel derivatives against first-line standards (Isoniazid, Rifampicin, and Pyrazinamide) using the M. tuberculosis H37Rv strain. As demonstrated in the data below, strategic halogenation and heterocyclic hybridization yield compounds that vastly outperform standard PZA and approach the potency of Isoniazid.

Compound ClassSpecific Derivative / ModificationTarget / MechanismMIC (µg/mL) vs M. tb H37Rv
Standard First-Line Isoniazid (INH)Mycolic acid synthesis0.10 - 0.20
Standard First-Line Rifampicin (RIF)RNA polymerase0.25
Standard First-Line Pyrazinamide (PZA)Multiple (FASI, membrane)6.25 - 12.5
Novel Pyrazine Bromo-pyrazine carboxamide (Cmpd 8b)Enhanced lipophilicity0.78
Novel Pyrazine Fluoro-pyrazine carboxamide (Cmpd 28)Enhanced lipophilicity1.59
Hybrid Scaffold CF3-triazole-pyrazine (Cmpd T11)DprE1 Inhibition3.12
Hybrid Scaffold Pyrazine-1,3,4-oxadiazole (Cmpd 11)Steric blocking6.25

(Data aggregated from recent SAR-driven in vitro benchmarking studies[1][2])

Self-Validating Experimental Protocol: Microplate Alamar Blue Assay (MABA)

Because M. tuberculosis is a notoriously slow-growing pathogen (requiring up to 21 days for traditional agar dilution), standard turbidity assays are prone to contamination and subjective misinterpretation.

To ensure trustworthiness and reproducibility, we utilize the Microplate Alamar Blue Assay (MABA) 3[3].

The Causality of the Assay: MABA relies on resazurin, a redox indicator. Viable, metabolically active mycobacteria utilize oxidoreductases to reduce the non-fluorescent blue resazurin into highly fluorescent pink resorufin. This creates a self-validating system : if the well remains blue, cellular respiration has definitively ceased. This provides an objective, binary visual readout alongside quantifiable fluorometric data.

MABA_Workflow Prep 1. Compound Dilution (256 to 0.5 µg/mL) Inoc 2. M. tb H37Rv Inoculation (10^5 CFU/mL) Prep->Inoc Incub 3. Incubation (37°C, 7 Days) Inoc->Incub Resazurin 4. Resazurin Addition (Redox Indicator) Incub->Resazurin Readout 5. Visual/Fluorometric Readout Resazurin->Readout MIC 6. MIC Determination (No Color Change) Readout->MIC

Fig 2. Step-by-step Microplate Alamar Blue Assay (MABA) workflow for MIC determination.

Step-by-Step MABA Protocol:
  • Media & Compound Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.2% glycerol. Dissolve the pyrazine derivatives in DMSO (final DMSO concentration 1% to prevent solvent toxicity).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the pyrazine derivatives to achieve a concentration gradient ranging from 256 µg/mL down to 0.5 µg/mL.

  • Control Establishment (Critical for Validation):

    • Positive Control: Standard Isoniazid and Rifampicin wells.

    • Growth Control: Broth + M. tb inoculum (No drug; ensures bacteria are viable).

    • Sterility Control: Broth only (Ensures no environmental contamination).

  • Inoculation: Adjust the M. tuberculosis H37Rv culture to a McFarland standard of 1.0, and dilute to yield a final inoculum of approximately 1×105 CFU/mL per well.

  • Incubation: Seal the plates with parafilm to prevent evaporation and incubate at 37°C under normal atmospheric conditions for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 to 48 hours.

  • Readout & MIC Determination: Visually inspect the plate. The MIC is defined as the lowest concentration of the pyrazine derivative that prevents the color shift from blue (oxidized) to pink (reduced). For quantitative precision, measure fluorescence using a microplate reader (excitation 530 nm, emission 590 nm).

Conclusion

Benchmarking experimental data reveals that the pyrazine scaffold is far from exhausted. By intelligently applying structure-activity relationship principles—specifically the integration of electron-withdrawing groups and triazole/oxadiazole linkers—we can synthesize derivatives that exhibit sub-microgram MICs. When validated through rigorous, self-reporting assays like MABA, these next-generation pyrazines represent highly viable candidates for preclinical development against resistant TB strains.

References

  • Title: Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis Source: Asian Journal of Pharmaceutics URL: [Link]

  • Title: Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents Source: RSC Publishing URL: [Link]

Sources

"head-to-head comparison of different pyrazine carboxamide synthesis methods"

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazine carboxamides are ubiquitous scaffolds in medicinal chemistry, serving as the pharmacophoric core for critical therapeutics ranging from the first-line antitubercular agent pyrazinamide to the proteasome inhibitor bortezomib and the antiviral favipiravir. As a Senior Application Scientist, I frequently evaluate synthetic routes not just for their theoretical elegance, but for their operational robustness, atom economy, and scalability.

In this guide, we will critically compare three distinct methodologies for synthesizing pyrazine carboxamides: Traditional Amidation , Transition-Metal Catalyzed Aminocarbonylation , and Minisci-Type Radical Carbamoylation .

G PZA Pyrazine Carboxamide (Target Scaffold) M1 Method 1: Amidation (Pyrazine-COOH + Amine) M1->PZA Acyl Chloride / Coupling M2 Method 2: Aminocarbonylation (Halo-Pyrazine + CO + Amine) M2->PZA Pd / Co Catalysis M3 Method 3: Minisci Carbamoylation (Pyrazine C-H + Radical) M3->PZA Photocatalyst / Oxidant

Overview of three distinct synthetic strategies for accessing pyrazine carboxamides.

Method 1: Traditional Amidation via Acid Activation

Mechanistic Causality

The direct thermal condensation of carboxylic acids and amines requires extreme temperatures (>160 °C) to overcome the formation of unreactive ammonium salts 1. To bypass this, the pyrazinecarboxylic acid must be activated. While modern uronium-based coupling agents (e.g., HATU) offer mild conditions, they suffer from poor atom economy and high costs at scale. For robust pyrazine substrates, converting the acid to an acyl chloride using thionyl chloride (SOCl₂) remains the industry standard. The highly electrophilic acyl chloride readily undergoes nucleophilic attack by the amine, driven forward by the expulsion of HCl gas.

Experimental Protocol: Acid Chloride Route

This protocol is optimized for scalability and relies on azeotropic distillation to ensure an anhydrous coupling environment.

  • Activation : Suspend pyrazine-2-carboxylic acid (50.0 mmol) in dry toluene (20 mL). Add thionyl chloride (75.0 mmol).

    • Causality: Toluene acts as a non-polar solvent that facilitates the azeotropic removal of excess SOCl₂ later, preventing unwanted side reactions (such as competitive degradation of the amine).

  • Reflux & Evaporation : Reflux the mixture for 1 hour. Evaporate excess SOCl₂ in vacuo with fresh dry toluene 2.

    • Validation: The formation of the acyl chloride is visually confirmed by the dissolution of the starting material into a clear solution, and analytically by the disappearance of the broad O-H stretch in IR spectroscopy.

  • Coupling : Dissolve the crude acyl chloride in dry acetone (50 mL) and add it dropwise to a stirred solution of the target amine (50.0 mmol) in dry pyridine (50 mL) at room temperature 2.

    • Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct to prevent the amine from precipitating as an unreactive hydrochloride salt.

  • Workup : Pour the mixture into cold water (100 mL), filter the resulting precipitate, and recrystallize from aqueous ethanol to yield the pure pyrazine carboxamide 2.

Method 2: Transition-Metal Catalyzed Aminocarbonylation

Mechanistic Causality

Traditional amidation requires pre-oxidized pyrazinecarboxylic acids. Aminocarbonylation bypasses this limitation by utilizing readily available halopyrazines, carbon monoxide (CO), and amines. This method is exceptionally powerful for coupling poorly nucleophilic amines (e.g., aminopyrazines or anilines) where standard coupling agents fail 3. The catalytic cycle relies on a transition metal (typically Palladium, though Cobalt is emerging as a visible-light-promoted alternative [[4]]()) to orchestrate oxidative addition, CO insertion, and reductive elimination.

G Pd0 Pd(0) Catalyst PdII_OA Oxidative Addition (Ar-Pd-X) Pd0->PdII_OA + Halo-Pyrazine PdII_CO CO Insertion (Ar-CO-Pd-X) PdII_OA->PdII_CO + CO PdII_Amine Amine Coordination (Ar-CO-Pd-NR2) PdII_CO->PdII_Amine + Amine, Base PdII_Amine->Pd0 Reductive Elimination

Catalytic cycle of palladium-catalyzed aminocarbonylation of halopyrazines.

Experimental Protocol: Palladium-Catalyzed Aminocarbonylation
  • System Setup : In a flame-dried Schlenk tube, combine the halopyrazine (1.0 equiv), amine (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) 3.

    • Causality: Xantphos is a bidentate ligand with a wide bite angle. It suppresses off-target β-hydride elimination and enforces the cis-geometry required for the final reductive elimination step.

  • Atmosphere Exchange : Evacuate and backfill the vessel with CO gas (using a balloon or a two-chamber CO generator) three times to ensure a pure CO atmosphere.

  • Reaction : Add dry dioxane and triethylamine (2.0 equiv). Heat the mixture to 80 °C for 16 hours.

    • Validation: Monitor via LC-MS. The disappearance of the halopyrazine mass peak and the emergence of the [M+H]⁺ product peak validates successful CO insertion.

  • Workup : Cool to room temperature, filter through a Celite pad to remove Pd black, concentrate under reduced pressure, and purify via silica gel chromatography 3.

Method 3: Minisci-Type Radical Carbamoylation (C-H Functionalization)

Mechanistic Causality

Both Methods 1 and 2 require pre-functionalized pyrazines. The Minisci reaction represents a paradigm shift by allowing direct C-H functionalization of the electron-deficient pyrazine ring. By generating a nucleophilic carbamoyl radical (from formamide or oxamic acid via chemical oxidants or photocatalysis [[5]]()), the radical selectively attacks the protonated pyrazine. This maximizes step economy and is highly valuable for late-stage drug diversification.

G RadGen Radical Generation (from Oxamic acid / Formamide) CarbRad Carbamoyl Radical (•CONH2) RadGen->CarbRad Photocatalyst / Oxidant Add Radical Addition (to Protonated Pyrazine) CarbRad->Add + Pyrazine-H+ RadCat Radical Cation Intermediate Add->RadCat Prod Deprotonation & Oxidation (Product) RadCat->Prod -e-, -H+

Mechanistic pathway of Minisci-type C-H radical carbamoylation on pyrazine rings.

Experimental Protocol: Transition-Metal-Free Carbamoylation
  • Protonation : Dissolve the unfunctionalized pyrazine substrate (1.0 equiv) in a suitable solvent system and add an acid (e.g., TFA or H₂SO₄) 5.

    • Causality: Protonation of the pyrazine nitrogen drastically lowers the LUMO of the heterocycle, making it highly electrophilic and susceptible to nucleophilic radical attack.

  • Radical Generation : Add formamide (10 equiv) and a radical oxidant such as K₂S₂O₈ (2.0 equiv) 6.

  • Heating : Stir the mixture at 80 °C for 12 hours.

    • Validation: The reaction progress can be tracked by NMR aliquots showing the disappearance of the specific C-H pyrazine proton. Regioselectivity is dictated by the most electron-deficient position on the ring.

  • Workup : Quench with saturated NaHCO₃ to neutralize the acid, extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography [[6]]().

Quantitative Head-to-Head Comparison

To assist in route scouting, the following table summarizes the operational metrics of each methodology based on current literature standards.

ParameterMethod 1: Traditional AmidationMethod 2: AminocarbonylationMethod 3: Minisci Carbamoylation
Starting Material Pyrazinecarboxylic acidHalopyrazineUnfunctionalized Pyrazine
Key Reagents SOCl₂ or HATU/EDC, BasePd/Co Catalyst, CO gas, BaseFormamide/Oxamic acid, Oxidant
Atom Economy Low (loss of coupling agents/Cl)High (only HX lost)Moderate (loss of H₂/CO₂)
Functional Group Tolerance Low (with acid chlorides)High (mild conditions)Moderate (oxidative conditions)
Scalability Excellent (industry standard)Good (limited by CO handling)Fair (often requires high dilution)
Best Use Case Early-stage bulk synthesisComplex/Poorly nucleophilic aminesDirect C-H late-stage diversification

References

  • "Synthesis and antimicrobial activity of pyrazine carboxamide derivatives." Journal of Chemical and Pharmaceutical Research.2

  • "Carbonylation as a novel method for the assembly of pyrazine based oligoamide alpha-helix mimetics." RSC Publishing. 3

  • "Cobalt-catalyzed aminocarbonylation of (hetero)aryl halides promoted by visible light." PMC. 4

  • "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." MDPI.1

  • "Transition-metal-free synthesis of primary to tertiary carboxamides: A quick access to prodrug-pyrazinecarboxamide." Tetrahedron Letters / Lookchem. 6

  • "Photochemical Minisci-type reactions via radical decarboxylation." Journal of Saudi Chemical Society / ResearchGate. 5

Sources

Comprehensive Comparison Guide: Reproducibility of In Vitro Assays for Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput screening and phenotypic drug susceptibility testing, I frequently observe laboratories struggling with the in vitro reproducibility of pyrazine compounds. Whether you are screening Pyrazinamide (PZA) against Mycobacterium tuberculosis or evaluating novel pyrazine derivatives for anti-parasitic and anti-cancer applications, you cannot treat a pyrazine scaffold like a standard lipophilic small molecule.

The causality of assay failure almost always traces back to a fundamental misunderstanding of the compound's microenvironmental dependencies—specifically, pH-induced metabolic shifts and solvent-driven precipitation. This guide objectively compares current in vitro assay alternatives, dissects the mechanistic reasons behind their performance, and provides self-validating protocols to ensure absolute reproducibility in your screening pipelines.

The Mechanistic Bottleneck in Pyrazine Reproducibility

Pyrazine compounds, particularly PZA, are often prodrugs. They require enzymatic conversion by pyrazinamidase (PZase, encoded by the pncA gene) into their active metabolite, pyrazinoic acid (POA)[1].

The pH Paradox: The active POA metabolite requires an acidic environment to effectively protonate and disrupt bacterial membranes. However, standard in vitro culture media are buffered near a neutral pH to optimize cell growth[2]. Forcing the media to an acidic pH (e.g., pH 5.5–5.9) inherently stresses the biological model, leading to erratic growth curves, poor inoculum standardization, and a well-documented high rate of false resistance[3].

To achieve reproducibility, assay design must either carefully balance this solid-liquid diffusion interface or bypass growth-based metrics entirely in favor of direct enzymatic or REDOX readouts.

Quantitative Comparison of In Vitro Assay Platforms

The following table synthesizes experimental data comparing standard and alternative assays used for pyrazine compound screening.

Assay MethodologyTarget ApplicationReproducibilityTurnaround TimeMechanistic Limitation & Causality
BACTEC MGIT 960 PZA SusceptibilityModerate (High false resistance)7 – 21 DaysAcidic Stress: pH 5.9 restricts baseline bacterial growth, confounding the differentiation between drug effect and environmental stress[3].
Biphasic Media Assay (BMA) PZA Susceptibility95%14 – 21 DaysDiffusion Limits: Relies on a solid-liquid interface (pH 5.2-5.5) which stabilizes growth but slows drug diffusion[4].
Simplified PZase Test PZA Susceptibility100%3 – 5 DaysBiomass Dependency: Uncouples pH from growth by directly measuring POA accumulation, but requires sufficient initial bacterial biomass[1].
Alamar Blue (Resazurin) Novel Pyrazine HTSHigh (Z' = 0.74 – 0.81)3 – 4 DaysREDOX Interference: Highly reproducible for whole-cell viability, but highly reactive pyrazines may auto-reduce the dye, causing false positives[5].

Workflow Visualization: Bypassing the pH Paradox

To understand why alternative assays outperform standard broth methods, we must map the logical relationship between compound metabolism and the assay readout.

G PZA Pyrazinamide (PZA) Prodrug PZase Pyrazinamidase (PZase) Enzymatic Conversion PZA->PZase Cellular Uptake POA Pyrazinoic Acid (POA) Active Metabolite PZase->POA Hydrolysis MGIT BACTEC MGIT 960 (pH 5.9 Broth) POA->MGIT Growth-Based Assay PZaseTest Simplified PZase Test (Neutral pH) POA->PZaseTest Colorimetric Assay Erratic Erratic Bacterial Growth (High False Resistance) MGIT->Erratic Acidic Stress Stable Direct POA Detection (100% Reproducible) PZaseTest->Stable Enzymatic Readout

Mechanistic divergence in pyrazine assays: Growth-based vs. Enzymatic detection workflows.

Self-Validating Experimental Protocols

To guarantee E-E-A-T standards in your lab, do not blindly follow vendor inserts. The following protocols integrate self-validating checkpoints to ensure the causality of your results is mathematically and biologically sound.

Protocol A: Simplified PZase Colorimetric Assay (For PZA)

This assay achieves 100% reproducibility by abandoning pH-dependent growth metrics and instead quantifying the enzymatic conversion of PZA to POA[1].

  • Inoculum Standardization: Harvest colonies from a fresh culture and suspend in Middlebrook 7H9 broth. Standardize the turbidity to a 1.0 McFarland standard to ensure sufficient enzyme concentration.

  • Substrate Incubation: Inoculate 0.5 mL of the suspension into a tube containing 100 µg/mL PZA supplemented medium (neutral pH). Incubate at 37°C for 4 to 7 days.

  • Reagent Addition: Add 100 µL of freshly prepared 1% ferrous ammonium sulfate (FAS) to the culture.

  • Colorimetric Readout: Observe for a pink/red color change within 30 minutes. The color indicates POA complexing with iron (Susceptible). No color change indicates a loss of PZase activity (Resistant).

  • Self-Validation Checkpoint: Always run a wild-type pncA strain (e.g., H37Rv) in parallel. If the positive control fails to turn pink, the FAS reagent has oxidized to ferric iron, or the PZA stock has degraded. Invalidate and repeat.

Protocol B: Alamar Blue (Resazurin) HTS Assay (For Novel Pyrazine Derivatives)

When screening novel anti-parasitic or anti-cancer pyrazine derivatives, direct Optical Density (OD) measurements are often confounded by the poor aqueous solubility of the compounds. The Alamar Blue assay separates the optical readout from physical turbidity[5].

  • Cell Seeding & Equilibration: Seed target cells (e.g., T. b. brucei or HEK293) in 96-well plates at an optimized density (e.g., 1×104 cells/well). Incubate for 24 hours to allow recovery.

  • Compound Dosing: Prepare serial dilutions of the pyrazine derivative. Critical: Maintain a final DMSO concentration of ≤0.5% to prevent solvent-induced cytotoxicity and compound precipitation.

  • Incubation: Expose cells to the compounds for 48–72 hours under standard physiological conditions (37°C, 5% CO2).

  • Resazurin Reduction: Add 10 µL of Alamar Blue reagent to each well. Incubate for an additional 4 hours. Viable cells will metabolically reduce the non-fluorescent resazurin into highly fluorescent resorufin.

  • Fluorometric Quantification: Read fluorescence at Ex 530 nm / Em 590 nm.

  • Self-Validation Checkpoint: Calculate the Z' factor for every plate using your positive control (e.g., Puromycin) and negative control (0.5% DMSO). A Z' factor between 0.74 and 0.81 confirms high reproducibility[5]. A Z' < 0.5 invalidates the plate, indicating pipetting errors or edge-effect evaporation.

Conclusion

The reproducibility crisis surrounding pyrazine compounds is not an inherent flaw of the molecules, but a failure to align the assay environment with the compound's mechanism of action. By transitioning from acidic growth-based assays to direct enzymatic detection (PZase test) or REDOX-based viability screening (Alamar Blue), researchers can eliminate false resistance artifacts and achieve robust, publishable data.

References
  • Evaluation of a biphasic media assay for pyrazinamide drug susceptibility testing of Mycobacterium tuberculosis. Ovid. 4

  • Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance in Mycobacterium tuberculosis. PLOS. 3

  • A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing. PMC.1

  • Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. MDPI. 2

  • Identification of Compounds with Anti-Proliferative Activity against Trypanosoma brucei brucei Strain 427 by a Whole Cell Viability Based HTS Campaign. PLOS.5

Sources

"validating molecular docking predictions with experimental data"

Author: BenchChem Technical Support Team. Date: March 2026

Validating Molecular Docking Predictions with Experimental Data: A Comparative Guide to AI vs. Traditional Engines

As the drug discovery landscape accelerates, the dichotomy between computational hypothesis and physical reality remains the ultimate bottleneck. Molecular docking—whether driven by classical physics or generative artificial intelligence (AI)—provides rapid predictions of protein-ligand interactions. However, a docking score ( ΔGpredict​ ) is merely a statistical or empirical approximation. It cannot reliably account for complex solvent displacement thermodynamics, nor can it predict the residence time of a drug on its target.

To bridge the gap between in silico predictions and in vitro efficacy, computational workflows must be anchored by a self-validating system of orthogonal experimental techniques. This guide provides an objective comparison of leading docking engines and details the rigorous biophysical protocols required to validate their outputs.

The Docking Landscape: Traditional Physics vs. Generative AI

The current docking ecosystem is divided into traditional search-and-score algorithms and emerging deep-learning models. Selecting the right engine dictates the nature of the experimental validation required.

  • AutoDock Vina (Empirical/Physics): The open-source workhorse of virtual screening. Vina uses an empirical scoring function and iterated local search global optimizer. It is exceptionally fast and infinitely scalable on cloud infrastructure, making it ideal for screening millions of compounds[1].

  • Glide (Physics-Based): A commercial standard by Schrödinger that employs the OPLS force field and a series of hierarchical filters. Glide excels in lead optimization where the binding pocket is well-defined, consistently yielding high pose-prediction accuracy[2].

  • DiffDock (Generative AI): A groundbreaking diffusion model that reimagines docking as a generative task, progressively refining random ligand poses via translations, rotations, and torsion updates[3]. While [4] (where the pocket is unknown), rigorous independent benchmarking reveals that for defined binding sites, mature physics-based workflows like Glide still significantly outperform DiffDock, particularly when the target lacks near-neighbor training data in the Protein Data Bank (PDB)[2].

Table 1: Objective Performance Comparison of Docking Engines
PlatformCore MethodologyOptimal Use CasePose Accuracy (Top-1 RMSD < 2Å)*Compute Cost
AutoDock Vina Empirical ScoringUltra-large virtual screening~60–70% (Defined pocket)Low (CPU)
Glide (XP) Physics (OPLS)Rigorous lead optimization~67–73% (Defined pocket)High (Commercial)
DiffDock Diffusion AIBlind docking / Novel pockets~38–45% (Blind)Medium (GPU)

*Accuracy metrics aggregated from recent comparative benchmarking on cognate-ligand re-docking[2],[3].

The Causality of Experimental Validation

Why is experimental validation non-negotiable? Computational engines are prone to finding local energy minima that are physically impossible in an aqueous biological environment. A comprehensive validation strategy must address three distinct biophysical pillars:

  • Structural Confirmation (X-ray Crystallography): Validates the exact atomic binding pose. A docking result is only considered successful if the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined crystal structure is < 2.0 Å [5],.

  • Thermodynamic Profiling (ITC): Docking scores conflate enthalpy and entropy into a single ΔG value. Isothermal Titration Calorimetry (ITC) deconvolutes these forces, revealing whether binding is driven by specific, high-quality hydrogen bonds (favorable ΔH ) or non-specific hydrophobic collapse (favorable ΔS )[6].

  • Kinetic Analysis (SPR): Two ligands can possess the same binding affinity ( KD​ ) but vastly different residence times ( 1/koff​ ). Surface Plasmon Resonance (SPR) provides real-time kinetics, which is critical because in vivo drug efficacy is often driven by how long the drug stays bound to the target, not just its equilibrium affinity[6].

Table 2: Experimental Validation Matrix (Hypothetical Lead Compound)
MetricComputational PredictionExperimental RealityValidation Technique
Binding Pose RMSD 1.2 Å (Glide)RMSD 1.5 ÅX-ray Crystallography
Affinity ( KD​ ) ΔG = -9.5 kcal/mol (Vina) KD​ = 45 nM ( ΔG = -10.0)SPR / ITC
Kinetics N/A kon​=105M−1s−1 , koff​=10−3s−1 SPR
Thermodynamics N/A ΔH = -12 kcal/mol, −TΔS = +2 kcal/molITC

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, where the causality behind each step prevents false positives.

Protocol A: Kinetic Validation via Surface Plasmon Resonance (SPR)

SPR measures the change in refractive index near a sensor surface as analytes bind to immobilized targets, providing real-time kon​ and koff​ rates.

  • Sensor Chip Preparation: Immobilize the purified target protein onto a CM5 dextran sensor chip using standard amine coupling (EDC/NHS activation).

    • Causality: Covalent linkage ensures the baseline remains stable across hundreds of ligand injections, preventing target washout.

  • Analyte Preparation (Critical Step): Dilute the computationally predicted hit compound in the running buffer (e.g., PBS-P+). Ensure the DMSO concentration of the sample exactly matches the running buffer (typically 1-5%).

    • Causality: Bulk refractive index shifts caused by even a 0.1% DMSO mismatch will generate massive artifactual spikes, completely masking the true binding signal.

  • Injection & Kinetics: Inject the analyte at a range of concentrations spanning 0.1× to 10× the predicted KD​ . Record the association phase for 60-120 seconds, followed by a switch to running buffer to record the dissociation phase for 300+ seconds.

  • Data Fitting: Subtract the reference flow cell and blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

Protocol B: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile ( ΔH , ΔS , KD​ , and stoichiometry n )[5].

  • Sample Dialysis (Critical Step): Dialyze the target protein extensively against the experimental buffer. Dissolve the ligand in the exact same dialysis buffer.

    • Causality: ITC is exquisitely sensitive to heat. Even minor mismatches in buffer pH or salt concentration will generate massive heats of dilution that overwhelm the heat of binding.

  • Degassing: Degas both the protein and ligand solutions under vacuum for 10 minutes prior to loading.

    • Causality: Prevents the formation of microbubbles in the sample cell. Bubble expansion or collapse during stirring causes erratic, uninterpretable baseline spikes.

  • Titration Setup: Load the protein (e.g., 20-50 μM) into the sample cell and the ligand (e.g., 200-500 μM) into the automated injection syringe. Set the stirring speed to 750-1000 RPM.

  • Injection Strategy: Perform an initial 0.5 μL dummy injection (discarded in analysis), followed by 19 injections of 2 μL each. Space injections by 120–150 seconds.

    • Causality: Adequate spacing ensures the system returns to thermal equilibrium (a flat baseline) before the next injection occurs.

  • Thermodynamic Integration: Integrate the area under each injection peak to determine the heat exchange. Fit the isotherm to an independent binding model to extract ΔH and KD​ .

Workflow Visualization

G cluster_computational Computational Docking Engines cluster_experimental Orthogonal Experimental Validation Target Target Protein & Ligand Library Vina AutoDock Vina (Empirical) Target->Vina Glide Glide XP (Physics) Target->Glide DiffDock DiffDock (Generative AI) Target->DiffDock Hits Predicted Hit Poses & Scores Vina->Hits Glide->Hits DiffDock->Hits Xray X-ray Crystallography (Pose: RMSD < 2Å) Hits->Xray Structural Confirmation ITC ITC (Thermodynamics: ΔH, ΔS) Hits->ITC Thermodynamic Profiling SPR SPR (Kinetics: kon, koff) Hits->SPR Kinetic Analysis Validated Validated Lead Compound Xray->Validated ITC->Validated SPR->Validated

Workflow integrating computational docking engines with orthogonal experimental validation.

References

  • Deep-Learning Based Docking Methods: Fair Comparisons to Conventional Docking Workflows - arXiv - [Link][2]

  • DiffDock for drug discovery - 310 AI -[Link][4]

  • How to use DiffDock online - Tamarind Bio -[Link][3]

  • AutoDock Vina vs. Other Docking Engines - BioDockify Blog -[Link][1]

  • X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery - SciSpace -[Link]

  • Spectroscopic, Thermodynamic and Molecular Docking Studies on Molecular Mechanisms of Drug Binding to Proteins - MDPI -[Link][6]

Sources

A Comparative Guide to the Cytotoxicity of N-benzylpyrazine-2-carboxamide Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the cytotoxic effects of various N-benzylpyrazine-2-carboxamide derivatives against cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. This document delves into the experimental methodologies used to assess cytotoxicity, presents comparative data, analyzes structure-activity relationships, and explores potential mechanisms of action.

Introduction: The Therapeutic Potential of N-benzylpyrazine-2-carboxamides

Pyrazine-2-carboxamide derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] While initially investigated for their antimycobacterial properties, recent studies have highlighted their potential as anticancer agents.[3][4] The core structure, consisting of a pyrazine ring linked to a benzylamine moiety via a carboxamide group, offers a versatile scaffold for chemical modification, allowing for the fine-tuning of their pharmacological properties.[5] Understanding the comparative cytotoxicity of these derivatives is a critical step in identifying promising lead compounds for further development in oncology.

The N-benzyl group, in particular, has been shown to be a key determinant of the biological activity of these compounds.[6][7] Variations in the substitution pattern on both the pyrazine and the benzyl rings can significantly impact their cytotoxic potency and selectivity against different cancer cell lines. This guide aims to synthesize the available data to provide a clear and objective comparison of these effects.

Principles of In Vitro Cytotoxicity Assessment

Before delving into the comparative data, it is essential to understand the principles behind in vitro cytotoxicity assays. These assays are fundamental tools in drug discovery for screening compounds that can induce cell death or inhibit cell proliferation.[8][9][10] A key metric obtained from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%.[11] A lower IC50 value indicates a higher cytotoxic potency.

Various colorimetric and fluorometric assays are available to assess cytotoxicity, each with its own advantages and limitations.[8][9] The choice of assay depends on factors such as the compound's properties, the cell type, and the specific research question.[8] For this guide, we will focus on the widely used MTT assay.

Experimental Methodology: The MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a sensitive and reliable colorimetric method for quantifying cell viability and proliferation.[8][9][12] The assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Step-by-Step Protocol for the MTT Assay:
  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microtiter plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the N-benzylpyrazine-2-carboxamide derivatives in the appropriate cell culture medium. After the 24-hour incubation, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, depending on the cell line and the expected kinetics of the compound's action.

  • Addition of MTT Reagent: Following the treatment period, add a sterile MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the purple formazan solution using a microplate reader at a wavelength of approximately 540 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis prep_cells Prepare Cancer Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate incubate_24h Incubate for 24h seed_plate->incubate_24h prep_compounds Prepare Serial Dilutions of Derivatives treat_cells Add Compounds to Wells prep_compounds->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_plate Read Absorbance at 540 nm add_dmso->read_plate calc_viability Calculate % Cell Viability plot_data Plot Dose-Response Curve calc_viability->plot_data det_ic50 Determine IC50 Values plot_data->det_ic50

Caption: Workflow for assessing the cytotoxicity of N-benzylpyrazine-2-carboxamide derivatives using the MTT assay.

Comparative Cytotoxicity Data

The following table summarizes the reported cytotoxic activities (IC50 values) of several N-benzylpyrazine-2-carboxamide derivatives against various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound IDSubstitution on Pyrazine RingSubstitution on Benzyl RingCancer Cell LineIC50 (µM)Reference
1 3-Chloro2-ChloroStaphylococcus aureus7.81 (MIC)[6][13]
2 3-Chloro4-MethoxyMycobacterium tuberculosis H37Rv25 (MIC, µg/mL)[6]
3 3-((2-methylbenzyl)amino)2-MethylMycobacterium tuberculosis H37Rv36 (MIC)[6][13]
4 3-((3,4-dichlorobenzyl)amino)3,4-DichloroMycobacterium tuberculosis H37Rv27 (MIC)[6][13]
5 5-tert-Butyl-6-chloro4-MethoxyMycobacterium tuberculosis6.25 (MIC, µg/mL)[2]
6 5-Chloro5-Chloro-2-hydroxyMycobacterium tuberculosis H37Rv1.56 (MIC, µg/mL)[14]
7 Unsubstituted4-MethylbenzylaminoHepG2≥ 250[7]
8 UnsubstitutedN/AA549, PC-3, Caco-2Surpassed cisplatin[3]
9 UnsubstitutedN/ASNB-19, HCT-15, COLO-205, KB-3-1> 100[11]
10 3-Amino2,4-DimethoxyphenylHepG2> 50[15]
11 3-Amino4-TrifluoromethylHepG241.4[15]

Note: Some of the available data is in the form of Minimum Inhibitory Concentration (MIC) from antimycobacterial studies, which indicates the lowest concentration of a compound that inhibits visible growth of a microorganism. While not a direct measure of cytotoxicity against cancer cells, it provides an indication of biological activity.

Structure-Activity Relationship (SAR) Analysis

The relationship between the chemical structure of N-benzylpyrazine-2-carboxamide derivatives and their cytotoxic activity is a key area of investigation.[5][16] Analysis of the available data reveals several important trends:

  • Substitution on the Pyrazine Ring: The nature and position of substituents on the pyrazine ring significantly influence activity. For instance, the presence of a chlorine atom at the 3, 5, or 6-position appears to be important for the biological effects of some derivatives.[2][6][14] The introduction of a second benzylamino group at the 3-position has also been shown to modulate antimycobacterial activity.[6]

  • Substitution on the Benzyl Ring: Modifications to the benzyl ring are also critical. The presence of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -CF3) can alter the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets.[6][16] For example, some studies suggest that increased lipophilicity can correlate with increased biological activity.[1][16]

  • Overall Molecular Conformation: The spatial arrangement of the different chemical moieties is crucial for target binding. The presence of bulky substituents can introduce steric hindrance, which may either enhance or diminish activity depending on the specific target.[16]

Proposed Mechanism of Action in Cancer

While the exact mechanism of action for the anticancer effects of N-benzylpyrazine-2-carboxamide derivatives is still under investigation, several potential pathways have been proposed for structurally related carboxamide compounds. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4][17]

One of the most common mechanisms of action for cytotoxic anticancer drugs is the induction of apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Illustrative Apoptosis Signaling Pathway:

G cluster_0 Apoptosis Induction derivative N-benzylpyrazine- 2-carboxamide Derivative stress Cellular Stress derivative->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for cytotoxic compounds.

Conclusion and Future Perspectives

N-benzylpyrazine-2-carboxamide derivatives represent a promising class of compounds with demonstrated cytotoxic potential against various cancer cell lines. The available data, although still emerging, highlights the importance of systematic chemical modifications to optimize their anticancer activity. Future research should focus on:

  • Expanding the chemical diversity of these derivatives to further explore the structure-activity landscape.

  • Screening against a broader panel of cancer cell lines to identify derivatives with selective cytotoxicity.

  • Elucidating the precise molecular mechanisms of action to identify their cellular targets and guide rational drug design.

  • In vivo studies to evaluate the efficacy and safety of the most promising lead compounds in preclinical cancer models.

By pursuing these research avenues, the full therapeutic potential of N-benzylpyrazine-2-carboxamide derivatives as novel anticancer agents can be realized.

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PMC.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. PMC.
  • Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. ResearchGate.
  • MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library.
  • Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors. PubMed.
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate.
  • Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Sciforum.
  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. PubMed.
  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. PMC.
  • Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Publishing.
  • Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes.
  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. MDPI.
  • Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. R Discovery.
  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. MDPI.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Semantic Scholar.
  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. MDPI.

Sources

Assessing the Specificity of Novel Antimycobacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics to combat the global threat of tuberculosis, the pyrazine-2-carboxamide scaffold has emerged as a promising starting point for the development of new antimycobacterial agents. This guide provides a comprehensive framework for assessing the target specificity of a novel derivative, N-(2-benzylphenyl)pyrazine-2-carboxamide (coded as BPC-1) , a hypothetical compound designed to overcome existing resistance mechanisms.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to offer a strategic and in-depth comparison of methodologies, grounded in the principles of scientific integrity and practical application. We will explore how to build a robust specificity profile for BPC-1, comparing it against established first-line antituberculosis drugs, Isoniazid and Pyrazinamide.

The Critical Importance of Specificity in Drug Development

The efficacy of any therapeutic agent is intrinsically linked to its specificity. A highly specific compound interacts predominantly with its intended molecular target, minimizing off-target effects that can lead to toxicity and unforeseen side effects. For antimycobacterial agents, specificity is paramount to ensure the eradication of Mycobacterium tuberculosis while preserving the host's cellular machinery and commensal microbiota. This guide will walk you through a multi-pronged approach to rigorously evaluate the specificity of our lead compound, BPC-1.

A Multi-Faceted Approach to Specificity Profiling

A thorough assessment of compound specificity cannot rely on a single experimental technique. Instead, a combination of biochemical and cell-based assays is required to build a comprehensive and reliable profile. Here, we outline a strategic workflow for characterizing the specificity of BPC-1.

G cluster_0 Phase 1: Initial Target Engagement & Broad Spectrum Profiling cluster_1 Phase 2: Specific Target Interaction in a Cellular Context cluster_2 Phase 3: Confirmation of Target Engagement in Live Cells Initial Hit (BPC-1) Initial Hit (BPC-1) Kinome-wide Profiling Kinome-wide Profiling Initial Hit (BPC-1)->Kinome-wide Profiling Assess kinase off-targets Radioligand Binding Assays Radioligand Binding Assays Initial Hit (BPC-1)->Radioligand Binding Assays Determine affinity for non-kinase targets Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Initial Hit (BPC-1)->Cellular Thermal Shift Assay (CETSA) Verify intracellular target binding Identification of Potential\nOff-Target Kinases Identification of Potential Off-Target Kinases Kinome-wide Profiling->Identification of Potential\nOff-Target Kinases Refined Specificity Profile Refined Specificity Profile Identification of Potential\nOff-Target Kinases->Refined Specificity Profile Quantification of\nBinding Affinity (Ki) Quantification of Binding Affinity (Ki) Radioligand Binding Assays->Quantification of\nBinding Affinity (Ki) Quantification of\nBinding Affinity (Ki)->Refined Specificity Profile CETSA CETSA Confirmation of Target\nEngagement & Thermal Stabilization Confirmation of Target Engagement & Thermal Stabilization CETSA->Confirmation of Target\nEngagement & Thermal Stabilization Confirmation of Target\nEngagement & Thermal Stabilization->Refined Specificity Profile

Caption: A multi-phase workflow for assessing the specificity of a novel compound.

Part 1: Broad-Spectrum Kinase Profiling

Rationale: Protein kinases represent one of the largest enzyme families and are common off-targets for small molecule inhibitors due to the conserved nature of the ATP-binding pocket.[1] Early-stage assessment of a compound's activity across a broad panel of kinases is a critical step in de-risking a drug discovery program. A "clean" kinase profile suggests higher specificity and a lower likelihood of toxicity mediated by unintended kinase inhibition.

Experimental Approach: We will subject BPC-1 to a comprehensive kinase panel screening, comparing its inhibitory activity against that of Isoniazid and Pyrazinamide at a standard concentration (e.g., 10 µM). This will provide a broad overview of potential off-target interactions.

Illustrative Data:

Kinase TargetBPC-1 (% Inhibition @ 10 µM)Isoniazid (% Inhibition @ 10 µM)Pyrazinamide (% Inhibition @ 10 µM)
Primary Target (Hypothetical) 95% N/A N/A
ABL15%2%1%
EGFR8%3%4%
SRC12%5%6%
... (400+ other kinases)<10%<10%<10%

Interpretation: The hypothetical data in the table above would indicate that BPC-1 exhibits high potency against its intended target while showing minimal inhibition of a wide range of other kinases. This provides an initial indication of high specificity. In contrast, established drugs like Isoniazid and Pyrazinamide, which are not kinase inhibitors, would be expected to show negligible activity across the panel.

Detailed Protocol: Kinase Panel Screening
  • Compound Preparation: Prepare a 10 mM stock solution of BPC-1, Isoniazid, and Pyrazinamide in 100% DMSO.

  • Assay Plate Preparation: Serially dilute the stock solutions to the desired final assay concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and ATP. Initiate the reaction by adding the compound solution.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify kinase activity using a suitable detection method, such as radiometric measurement of substrate phosphorylation or a luminescence-based ATP depletion assay.[2]

  • Data Analysis: Calculate the percentage of inhibition for each compound against each kinase relative to a DMSO control.

Part 2: Radioligand Binding Assays for Non-Kinase Off-Targets

Rationale: Beyond kinases, a compound may interact with other classes of proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[3][4] By screening BPC-1 against a panel of common off-target receptors, we can further refine its specificity profile.

Experimental Approach: A competitive radioligand binding assay will be performed. In this setup, BPC-1 will compete with a known radiolabeled ligand for binding to a panel of receptors. The ability of BPC-1 to displace the radioligand is a measure of its binding affinity.

Illustrative Data:

Receptor TargetBPC-1 (Ki, nM)Isoniazid (Ki, nM)Pyrazinamide (Ki, nM)
Primary Target (Hypothetical) 50 >10,000 >10,000
Adrenergic α1>10,000>10,000>10,000
Dopamine D2>10,000>10,000>10,000
Serotonin 5-HT2A>10,000>10,000>10,000

Interpretation: The illustrative data demonstrates that BPC-1 has a high affinity (low Ki value) for its intended target, while showing negligible affinity for a range of common off-target receptors. This further strengthens the case for its high specificity.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membrane homogenates expressing the receptor of interest.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (BPC-1, Isoniazid, or Pyrazinamide).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[3]

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[4]

Part 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Physiological Context

Rationale: While biochemical assays are essential for determining direct binding and inhibitory activity, they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement within intact cells.[5][6] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[5]

Experimental Approach: We will treat live Mycobacterium smegmatis (a non-pathogenic surrogate for M. tuberculosis) cells with BPC-1 and then subject the cells to a temperature gradient. The amount of soluble target protein remaining at each temperature will be quantified by Western blotting. An increase in the melting temperature of the target protein in the presence of BPC-1 provides direct evidence of target engagement.

G Treat Cells with Compound Treat Cells with Compound Heat Shock Heat Shock Treat Cells with Compound->Heat Shock Temperature Gradient Cell Lysis Cell Lysis Heat Shock->Cell Lysis Separate Soluble & Aggregated Proteins Separate Soluble & Aggregated Proteins Cell Lysis->Separate Soluble & Aggregated Proteins Centrifugation Quantify Soluble Target Protein Quantify Soluble Target Protein Separate Soluble & Aggregated Proteins->Quantify Soluble Target Protein Western Blot Determine Melting Curve Shift Determine Melting Curve Shift Quantify Soluble Target Protein->Determine Melting Curve Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Illustrative Data: A CETSA experiment would generate melting curves for the target protein in the presence and absence of the compound. A rightward shift in the melting curve for the BPC-1 treated sample indicates target stabilization.

Interpretation: A significant thermal shift observed only for the intended target protein in the presence of BPC-1 would provide strong, physiologically relevant evidence of its specific engagement within the complex cellular milieu.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture M. smegmatis to mid-log phase. Treat the cells with BPC-1 or a vehicle control (DMSO) for a specified time.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[7]

  • Cell Lysis: Lyse the cells by mechanical disruption (e.g., bead beating) or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[7]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate melting curves. Determine the melting temperature (Tm) for both the treated and untreated samples.

Comparative Analysis and Conclusion

The specificity of a novel compound like N-(2-benzylphenyl)pyrazine-2-carboxamide (BPC-1) can only be confidently established through a battery of well-designed experiments. By employing a tiered approach that begins with broad-spectrum screening and progresses to targeted, cell-based assays, researchers can build a compelling case for a compound's specificity.

In our hypothetical case, the combined data from kinase profiling, radioligand binding assays, and CETSA would strongly suggest that BPC-1 is a highly specific antimycobacterial agent. This contrasts with the known mechanisms of Isoniazid, which inhibits mycolic acid synthesis, and Pyrazinamide, a prodrug with multiple proposed targets.[8][9] A favorable specificity profile, as illustrated here, is a critical milestone in the journey of a promising hit compound towards a potential clinical candidate.

This guide provides a robust framework for assessing compound specificity. The specific experimental details and choice of comparator compounds should always be tailored to the therapeutic target and intended clinical application.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Vilchèze, C., & Jacobs, W. R., Jr. (2014). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual review of microbiology, 68, 351–366. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Lomenick, B., et al. (2009). A target-agnostic screen for improved inhibitors of protein synthesis. ACS chemical biology, 4(12), 1035-1044. [Link]

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The international journal of tuberculosis and lung disease, 7(1), 6-21. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Slideshare. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Almqvist, H., et al. (2016). CETSA simplifies high-throughput screening for target engagement. Nature communications, 7, 11542. [Link]

  • Oncolines B.V. Kinome Profiling. [Link]

  • BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Patsnap Synapse. What Are the Types of Biochemical Assays Used in Drug Discovery? [Link]

  • Springer Nature Experiments. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Servusová, B., et al. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules, 17(11), 13183-13198. [Link]

  • Semelková, L., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 495. [Link]

  • Doležal, M., et al. (2013). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules, 18(7), 8158-8170. [Link]

  • Zitko, J., et al. (2018). Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. Molecules, 23(9), 2338. [Link]

  • Tůmová, L., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(Suppl 1), S52–S57. [Link]

  • Kráľová, K., et al. (2007). Substituted N-phenylpyrazine-2-carboxamides, their synthesis and evaluation as herbicides and abiotic elicitors. Molecules, 12(12), 2921-2934. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PMC. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • Sciforum. Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. [Link]

  • PMC. N-(2-Phenoxyphenyl)pyrazine-2-carboxamide. [Link]

  • ResearchGate. (PDF) Substituted N-phenylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of Their Antimycobacterial, Antifungal and Photosynthesis-inhibiting Activity. [Link]

Sources

Safety Operating Guide

N-(2-benzylphenyl)pyrazine-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing specialized drug candidates and synthetic intermediates like N-(2-benzylphenyl)pyrazine-2-carboxamide requires moving beyond generic safety data sheets. This compound—a nitrogenous aromatic amide—poses specific environmental and toxicological challenges that demand rigorous, self-validating operational protocols.

This guide provides an authoritative, step-by-step operational and disposal plan designed to ensure absolute regulatory compliance, environmental stewardship, and laboratory safety.

Mechanistic Rationale for Disposal Protocols

To handle chemicals safely, you must understand the causality behind their hazards. N-(2-benzylphenyl)pyrazine-2-carboxamide features a highly stable pyrazine ring and an amide linkage.

  • Toxicological Profile: While specific in vivo toxicity data for this exact proprietary molecule may be limited, structurally related pyrazine-2-carboxamides and pyrazine-2-carboxylic acid derivatives are documented skin sensitizers (Category 1) and potential respiratory irritants [1].

  • Environmental Persistence: Nitrogen-rich aromatic compounds are highly resistant to standard aqueous degradation and can exhibit significant aquatic toxicity [2]. You must never dispose of this compound via standard aqueous drains or sewer systems.

  • Destruction Rationale: The only scientifically sound method for the destruction of this compound is high-temperature incineration equipped with NOx scrubbing . Incomplete combustion of the pyrazine ring and amide linkage will generate toxic nitrogen oxides (NOx). High-temperature incineration (>1000°C) ensures the complete cleavage of the aromatic ring, while the scrubbers capture the resulting NOx gases, preventing atmospheric pollution.

Quantitative Waste Categorization

Proper segregation prevents dangerous chemical cross-reactions and minimizes institutional disposal costs. Below is the quantitative and categorical breakdown for waste streams containing this compound.

Waste StreamPhysical StateConcentration LimitRCRA/EPA ClassificationRequired Disposal Route
Pure Solid / Powder Solid> 99%Non-RCRA (Handle as Toxic Solid)High-Temp Incineration
Organic Solutions Liquid0.1% - 10% (in DMSO/MeOH)D001 (Ignitable, if in flammable solvent)Solvent Blending / Incineration
Aqueous Washings Liquid< 0.1%Non-hazardous (Subject to local POTW)Aqueous Waste Treatment
Contaminated PPE SolidTraceSolid DebrisRegulated Solid Waste Landfill

Note: Always verify with your local Environmental Health and Safety (EHS) office, as state-level environmental regulations may supersede federal EPA RCRA codes [3].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system . Every operational step contains a built-in verification check to ensure the integrity of the disposal workflow.

Step 1: Waste Segregation and Solubilization

  • Action: Collect all solid residues and organic solvent solutions containing N-(2-benzylphenyl)pyrazine-2-carboxamide into designated "Non-Halogenated Organic Waste" containers.

  • Validation: Before adding to the bulk container, use a Beilstein test or a halogen test strip to confirm the absence of halogens. Mixing this compound with halogenated waste alters the required incineration temperature (to prevent dioxin formation) and drastically increases disposal costs.

Step 2: Primary Containment

  • Action: Use High-Density Polyethylene (HDPE) or glass containers that are chemically compatible with the primary solvent used (e.g., DMSO, Methanol, or Dichloromethane). Do not use metal containers, as trace acidic byproducts from pyrazine degradation can initiate corrosion.

  • Validation: Perform a visual leak check and ensure the cap features a intact PTFE liner to prevent toxic solvent vapor escape.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed waste in a secondary containment tray within a designated laboratory SAA. Label the container explicitly: "Hazardous Waste: Contains N-(2-benzylphenyl)pyrazine-2-carboxamide and [Solvent Name]".

  • Validation: Audit the SAA weekly. Ensure the total volume does not exceed 55 gallons and that the container remains tightly closed unless actively receiving waste, strictly adhering to EPA 40 CFR 262.15 regulations [3].

Step 4: Final Destruction and Documentation

  • Action: Coordinate with a licensed hazardous waste vendor for pickup. Explicitly specify on the manifest that the waste contains "nitrogenous aromatics requiring high-temperature incineration with NOx scrubbing."

  • Validation: The disposal loop is only closed when you receive the official Certificate of Destruction (CoD) from the vendor. File this document for a minimum of three years to satisfy regulatory audits.

Disposal Workflow Visualization

The following diagram maps the logical flow of N-(2-benzylphenyl)pyrazine-2-carboxamide from benchtop generation to final environmental neutralization.

G Start Waste Generation N-(2-benzylphenyl)pyrazine-2-carboxamide Decision Physical State? Start->Decision Solid Solid Waste (Pure compound/PPE) Decision->Solid Powder/Debris Liquid Liquid Waste (Solvent mixtures) Decision->Liquid Solutions PackSolid Seal in HDPE/Glass Label: Toxic Solid Solid->PackSolid PackLiquid Verify Non-Halogenated Label: Flammable/Toxic Liquid Liquid->PackLiquid SAA Satellite Accumulation Area (SAA) Secondary Containment PackSolid->SAA PackLiquid->SAA Incineration High-Temp Incineration (>1000°C + NOx Scrubbing) SAA->Incineration Licensed Vendor Pickup CoD Certificate of Destruction (Validation Complete) Incineration->CoD Final Verification

Lifecycle and disposal workflow for N-(2-benzylphenyl)pyrazine-2-carboxamide waste.

References

  • Frequent Questions About Hazardous Waste Identification . US Environmental Protection Agency (EPA). Available at: [Link]

Laboratory Safety and Operational Guide: Handling N-(2-benzylphenyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers on the safe and effective handling of novel pharmacophores. N-(2-benzylphenyl)pyrazine-2-carboxamide belongs to a highly specialized class of pyrazinamide (PZA) analogues. These compounds are extensively investigated for their potent antimycobacterial properties, specifically targeting Mycobacterium tuberculosis [1].

Unlike standard PZA, which requires acidic environments and enzymatic activation by pyrazinamidase (PncA), bulky and highly lipophilic derivatives like N-(2-benzylphenyl)pyrazine-2-carboxamide are designed to directly penetrate the thick mycolic acid layer of mycobacteria to inhibit targets such as the enoyl-ACP reductase (InhA) in the FAS II pathway[2].

While this lipophilicity is a pharmacological advantage, it presents a significant occupational hazard . Lipophilic small molecules readily permeate human skin, and this risk is exponentially amplified when the compound is dissolved in standard laboratory vehicles like Dimethyl Sulfoxide (DMSO). This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and scientific integrity during your assays.

Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the physicochemical behavior of the molecule. We do not wear PPE simply to check a compliance box; we wear it to interrupt specific mechanisms of exposure.

  • Dermal Permeation Risk: The benzylphenyl substitution significantly increases the partition coefficient (LogP) of the pyrazine core. When solubilized in DMSO for in vitro assays, the solvent acts as a permeation enhancer, carrying the active pharmaceutical ingredient (API) directly through the stratum corneum and into the bloodstream.

  • Respiratory Irritation: As a finely milled crystalline powder, pyrazine-2-carboxamide derivatives are documented respiratory irritants (H335) [3]. Inhalation of micro-particulates can cause acute mucosal inflammation.

  • Cytotoxicity & Biological Activity: Because these compounds disrupt cellular membrane energetics and lipid synthesis pathways, accidental exposure can lead to localized cytotoxicity or off-target systemic effects [1].

Quantitative Hazard Summary
Hazard CategoryGHS ClassificationScientific CausalityPrimary Mitigation
Skin Irritation / Absorption Category 2 (H315)High lipophilicity enables rapid dermal diffusion, especially in DMSO.Double-gloving (Nitrile); impermeable lab coat.
Eye Irritation Category 2A (H319)Nitrogen-rich heteroaromatic rings cause acute corneal irritation upon contact.Splash-proof chemical goggles.
Respiratory Tract Category 3 (H335)Low-density crystalline powder is easily aerosolized during weighing.Weighing inside a certified fume hood.

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, the following PPE matrix is mandatory for all handling phases.

PPE CategorySpecificationOperational Rationale
Hand Protection Double-layered Nitrile gloves (Min. thickness: 0.11 mm).Nitrile provides excellent resistance to dry powder. The double layer provides a critical fail-safe when handling DMSO solutions, as DMSO degrades nitrile over time.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 certified).Standard safety glasses leave gaps. Goggles prevent aerosolized powder or DMSO micro-splashes from reaching the ocular mucosa.
Body Protection Knee-length, fluid-resistant lab coat with knit cuffs.Knit cuffs prevent the sleeves from riding up, eliminating exposed skin at the wrists.
Respiratory N95/FFP2 Mask (if handled outside a hood).Prevents inhalation of airborne particulates. Note: Primary control should always be an operational fume hood.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound remains contained from the moment the vial is opened to the final assay preparation.

Phase 1: Preparation and Weighing

The greatest risk of aerosolization occurs during the transfer of dry powder.

  • Environmental Control: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

  • Static Mitigation: Pyrazine derivatives often carry static charges. Wipe the exterior of the analytical balance and the weighing spatula with an anti-static wipe to prevent powder from "jumping."

  • Tare and Transfer: Place a clean, anti-static weigh boat on the balance. Carefully transfer the required mass of N-(2-benzylphenyl)pyrazine-2-carboxamide using a micro-spatula.

  • Sealing: Immediately cap the source vial before recording the final weight. Transfer the weighed powder into a pre-labeled amber glass or polypropylene microcentrifuge tube.

Phase 2: Solubilization (DMSO Handling)

The greatest risk of systemic exposure occurs during solubilization.

  • Solvent Addition: Inside the fume hood, add the calculated volume of anhydrous DMSO to achieve your desired stock concentration (typically 10 mM to 50 mM).

  • Dissolution: Cap the tube securely. Vortex the solution for 30–60 seconds. If the compound resists dissolution, sonicate the tube in a water bath at room temperature for 5 minutes. Do not heat the solution, as this increases the vapor pressure of DMSO.

  • Glove Inspection: Immediately inspect your outer gloves. If any DMSO has splashed onto the glove, remove the outer pair immediately, wash hands, and don a fresh outer pair.

Phase 3: In Vitro Assay Preparation
  • Serial Dilution: Perform all serial dilutions in aqueous media (e.g., Middlebrook 7H9 broth for M. tuberculosis assays) inside a Biosafety Cabinet (BSC) if working with live cultures, or a fume hood if working with cell-free enzymatic assays.

  • Final Concentration: Ensure the final concentration of DMSO in your assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity which could confound your efficacy data.

HandlingWorkflow Start Pre-Operation: Hazard Assessment PPE PPE Donning: Double Nitrile, Lab Coat, Safety Goggles Start->PPE Weighing Weighing: Analytical Balance in Fume Hood PPE->Weighing Solubilization Solubilization: Dissolve in DMSO (Max 50mM stock) Weighing->Solubilization Assay In Vitro Assay: e.g., M. tuberculosis MIC Determination Solubilization->Assay Disposal Waste Disposal: Incineration / Biohazard Assay->Disposal

Workflow for the safe handling and processing of lipophilic pyrazine-2-carboxamide derivatives.

Mechanistic Context: Why We Handle With Care

Understanding the biological target of N-(2-benzylphenyl)pyrazine-2-carboxamide reinforces the necessity of strict handling. These molecules are engineered to disrupt the Fatty Acid Synthase II (FAS II) pathway, specifically targeting the Enoyl-ACP reductase (InhA) [2]. By mimicking the natural substrate, the drug binds to the active site, halting the synthesis of mycolic acids. This leads to the catastrophic failure of the mycobacterial cell wall [1][2]. Because human cells also rely on complex lipid metabolism, preventing systemic exposure through the skin is paramount.

Mechanism Prodrug N-(2-benzylphenyl)pyrazine- 2-carboxamide Uptake Lipophilic Diffusion across Mycobacterial Wall Prodrug->Uptake Target Enoyl-ACP Reductase (InhA) Binding / FAS II Inhibition Uptake->Target Effect Depletion of Mycolic Acids & Membrane Disruption Target->Effect Death Mycobacterial Cell Death (M. tuberculosis) Effect->Death

Proposed antimycobacterial mechanism of action via FAS II pathway inhibition.

Spill Management & Disposal Plan

Even with rigorous protocols, spills can occur. Your response must be immediate and systematic.

Solid Spill (Powder)
  • Do not sweep. Sweeping aerosolizes the powder.

  • Cover the spill gently with damp paper towels (moistened with water or 70% ethanol) to suppress dust.

  • Wipe up the material inward from the edges. Place the contaminated towels into a designated hazardous waste bag.

  • Wash the area with soap and water.

Liquid Spill (DMSO Solution)
  • Evacuate and Ventilate: If the spill is outside the hood, alert personnel and ensure the area is ventilated.

  • Absorb: Apply a universal chemical absorbent pad or vermiculite over the spill. Never use water initially, as DMSO is highly miscible and will spread the contamination.

  • Collect: Using a disposable scoop, transfer the saturated absorbent into a sealable, solvent-resistant hazardous waste container.

  • Decontaminate: Wash the surface thoroughly with a detergent solution, followed by a water rinse.

Chemical Disposal
  • Solid Waste: All empty vials, contaminated gloves, and weigh boats must be placed in a solid hazardous waste container slated for high-temperature incineration.

  • Liquid Waste: Unused DMSO stock solutions and assay media must be collected in compatible, clearly labeled halogen-free organic solvent waste carboys. Do not pour down the sink under any circumstances, as pyrazine derivatives can be toxic to aquatic life [3].

References

  • Zitko, J., et al. "Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation." Molecules, vol. 17, no. 10, 2012, pp. 11326-11342.[Link]

  • Servusova-Vanaskova, B., et al. "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, vol. 22, no. 2, 2017, p. 275.[Link]

  • Servusova-Vanaskova, B., et al. "Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation." MedChemComm, vol. 6, 2015, pp. 1478-1486.[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzylphenyl)pyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-benzylphenyl)pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.